Product packaging for 4-Chloro-2,8-dimethylquinoline(Cat. No.:CAS No. 32314-39-9)

4-Chloro-2,8-dimethylquinoline

Cat. No.: B186857
CAS No.: 32314-39-9
M. Wt: 191.65 g/mol
InChI Key: ILOAZUIOTZZIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-chloro-2,8-dimethylquinoline is a versatile and valuable chemical intermediate in advanced medicinal chemistry and drug discovery research. Its primary research application is in the synthesis of complex nitrogen-containing heterocycles, particularly through CuI-catalyzed amination reactions to create novel isostere analogues of naphthyridines and benzonaphthyridines . These synthesized compounds show significant promise as potential therapeutic agents, with recent molecular docking studies revealing strong binding affinities and inhibitory effects against key cancer-related targets such as matrix metalloproteinases (MMP-1 and MMP-2) and phosphoinositide-dependent kinase-1 (PDK-1) . The 4-chloro group is a reactive handle for further functionalization, enabling the construction of diverse compound libraries for biological screening . Furthermore, its derivatives serve as crucial scaffolds in developing potent antifungal agents for agricultural research, demonstrating broad-spectrum activity against various phytopathogenic fungi . The compound's role extends to the synthesis of carbazole-based naphthyridines, underpinning its importance in exploring new chemical space for oncology targets .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClN B186857 4-Chloro-2,8-dimethylquinoline CAS No. 32314-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOAZUIOTZZIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355624
Record name 4-Chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32314-39-9
Record name 4-Chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,8-dimethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive, in-depth exploration of the synthesis of 4-chloro-2,8-dimethylquinoline, a key heterocyclic intermediate in medicinal chemistry and drug development. The quinoline scaffold is a "privileged structure," forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1] This document details a robust and efficient two-step synthetic pathway, beginning with the construction of the quinoline core via a Conrad-Limpach reaction, followed by a targeted chlorination. We will delve into the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this valuable compound.

Strategic Approach: A Two-Step Synthesis

The synthesis of this compound is most effectively achieved through a two-step process that first builds the foundational quinoline ring system and then introduces the chloro-substituent at the C4 position. Our retrosynthetic analysis identifies 4-hydroxy-2,8-dimethylquinoline as the pivotal intermediate.

The chosen forward synthesis strategy is as follows:

  • Step 1: Conrad-Limpach Reaction. Condensation of 2-methylaniline (o-toluidine) with ethyl acetoacetate followed by a high-temperature cyclization to form the 4-hydroxy-2,8-dimethylquinoline core. This classic method is reliable for generating the desired quinolin-4-one scaffold.

  • Step 2: Deoxychlorination. Conversion of the 4-hydroxy group to the target 4-chloro group using phosphorus oxychloride (POCl₃). This is a standard and high-yielding method for the chlorination of 4-hydroxyquinolines.[2]

G This compound This compound 4-Hydroxy-2,8-dimethylquinoline 4-Hydroxy-2,8-dimethylquinoline This compound->4-Hydroxy-2,8-dimethylquinoline Deoxychlorination (POCl₃) 2-Methylaniline 2-Methylaniline 4-Hydroxy-2,8-dimethylquinoline->2-Methylaniline Conrad-Limpach Cyclization Ethyl Acetoacetate Ethyl Acetoacetate 4-Hydroxy-2,8-dimethylquinoline->Ethyl Acetoacetate

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of 4-Hydroxy-2,8-dimethylquinoline

The formation of the quinoline core is accomplished via the Conrad-Limpach reaction, a thermal condensation and cyclization process.

Mechanistic Insights

The reaction proceeds in two main stages. First, the nucleophilic amino group of 2-methylaniline attacks the electrophilic keto-carbonyl of ethyl acetoacetate, followed by dehydration to form a stable β-amino-α,β-unsaturated ester (enamine) intermediate. The second stage is the critical, high-temperature intramolecular cyclization. The enamine attacks the aromatic ring, and subsequent tautomerization and loss of ethanol yield the thermodynamically stable 4-hydroxyquinoline product, which exists predominantly in its keto (quinolin-4-one) form.

G cluster_0 Condensation cluster_1 Thermal Cyclization 2-Methylaniline 2-Methylaniline Intermediate Enamine Intermediate 2-Methylaniline->Intermediate + Ethyl Acetoacetate Cyclized_Intermediate Cyclized_Intermediate Intermediate->Cyclized_Intermediate High Temp. Product 4-Hydroxy-2,8-dimethylquinoline Cyclized_Intermediate->Product - EtOH

Caption: Workflow for the Conrad-Limpach synthesis of the quinoline core.

Experimental Protocol: Conrad-Limpach Reaction

This protocol is adapted from established procedures for the synthesis of substituted quinolin-4(1H)-ones.[3][4]

Materials:

  • 2-Methylaniline (o-toluidine)

  • Ethyl acetoacetate

  • Paraffin oil or Dowtherm A (high-boiling solvent)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 2-methylaniline and ethyl acetoacetate.

  • Heat the mixture at approximately 140-150 °C for 1-2 hours. Water and ethanol will distill off during this condensation step. The reaction progress can be monitored by observing the cessation of distillate.

  • Add the resulting crude enamine intermediate to a flask containing a high-boiling solvent such as paraffin oil, preheated to 250 °C.

  • Maintain the temperature at 250 °C for 15-30 minutes to effect the cyclization.

  • Allow the reaction mixture to cool to below 100 °C.

  • Carefully add hot ethanol or toluene to the mixture to precipitate the product while the solvent is still warm.

  • Filter the precipitated solid, wash thoroughly with a non-polar solvent like petroleum ether or hexane to remove the high-boiling reaction solvent, and then wash with ethanol.

  • Dry the resulting solid to yield 4-hydroxy-2,8-dimethylquinoline, typically as a crystalline solid. Further purification can be achieved by recrystallization from ethanol or acetic acid.

Characterization of Intermediate
PropertyExpected Value
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Off-white to light brown crystalline solid
¹H NMR (DMSO-d₆) Expected peaks: δ ~2.3-2.5 (s, 3H, Ar-CH₃), δ ~2.6-2.8 (s, 3H, C2-CH₃), δ ~5.9 (s, 1H, H3), δ ~7.0-7.6 (m, 3H, Ar-H), δ ~11.5 (br s, 1H, NH/OH)
¹³C NMR (DMSO-d₆) Expected peaks: δ ~18-20 (2x CH₃), δ ~110-140 (aromatic carbons), δ ~178 (C=O)

Part II:

The conversion of the 4-hydroxy intermediate to the final product is a deoxychlorination reaction. Phosphorus oxychloride is a highly effective reagent for this transformation.[5]

Mechanistic Insights

The chlorination mechanism involves the nucleophilic attack of the 4-hydroxyquinoline's oxygen atom (from the enol tautomer) onto the electrophilic phosphorus atom of POCl₃.[6] This forms a phosphate ester intermediate. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position of the quinoline ring in an SₙAr-type reaction. This displaces the phosphate leaving group, yielding the this compound product.[6] The reaction is driven by the formation of a stable phosphate byproduct. It is critical to perform this reaction under anhydrous conditions, as POCl₃ reacts violently with water, which would also hydrolyze the product back to the starting material.[6][7]

G A 4-Hydroxy-2,8-dimethylquinoline B Attack on POCl₃ A->B + POCl₃ C Phosphate Ester Intermediate B->C D Nucleophilic Attack by Cl⁻ C->D + Cl⁻ E This compound D->E - [OPO₂Cl₂]⁻

Caption: Mechanism of chlorination using phosphorus oxychloride.

Experimental Protocol: Chlorination

This protocol is based on well-documented procedures for the chlorination of hydroxyquinolines.[3][6]

Materials:

  • 4-Hydroxy-2,8-dimethylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH) solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: This reaction must be performed in a well-ventilated chemical fume hood, as POCl₃ is highly corrosive and toxic.[8][9] All glassware must be thoroughly dried.

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the 4-hydroxy-2,8-dimethylquinoline (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (5-10 equivalents). POCl₃ can often serve as both the reagent and the solvent.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, slowly and cautiously pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium carbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

  • Filter the solid product and wash it with cold water. Alternatively, if the product is oily or does not fully precipitate, perform an extraction with a chlorinated solvent like DCM or chloroform.

  • If extracting, separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexane) to yield pure this compound.

Characterization of Final Product
PropertyValue / Expected ValueSource
Molecular Formula C₁₁H₁₀ClN[10]
Molecular Weight 191.66 g/mol [11]
Appearance White to off-white solid
IUPAC Name This compound[10]
Monoisotopic Mass 191.05017 Da[10]
¹H NMR (CDCl₃) Expected peaks: δ ~2.6-2.7 (s, 3H, C2-CH₃), δ ~2.7-2.8 (s, 3H, C8-CH₃), δ ~7.2-7.8 (m, 4H, Ar-H)
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z 192.057[10]

Critical Safety & Handling Protocols

The synthesis of this compound involves hazardous materials that require strict adherence to safety protocols.

ReagentKey HazardsRecommended PPE & Handling
Phosphorus Oxychloride (POCl₃) Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water, liberating toxic gas.[7][12][13]Work exclusively in a chemical fume hood. Wear chemical-resistant gloves (e.g., neoprene), a lab coat, and chemical splash goggles with a face shield.[8][13] Ensure an eyewash station and safety shower are immediately accessible.[8] Handle under an inert atmosphere and keep away from water/moisture.[12]
2-Methylaniline (o-toluidine) Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.Use in a well-ventilated area or fume hood. Wear appropriate gloves, lab coat, and eye protection.
High-Boiling Solvents (Paraffin, Dowtherm) Can cause severe burns at operating temperatures.Use appropriate thermal protection (gloves). Ensure stable heating and avoid splashing.

Conclusion

This guide outlines a reliable and well-established two-step synthesis for this compound. The methodology, leveraging the Conrad-Limpach reaction for core formation followed by a robust deoxychlorination with phosphorus oxychloride, provides an efficient route to this versatile chemical building block. The detailed protocols and mechanistic discussions are designed to equip researchers with the knowledge to safely and successfully produce this compound, paving the way for its application in the development of novel therapeutic agents.

References

  • M. A. Ali, M. A. Ismail, M. A. El-Fattah, and T. S. T. Ali, "Quinoline: A Privileged Scaffold in Medicinal Chemistry," Mini-Reviews in Medicinal Chemistry, vol. 22, no. 1, pp. 135-150, 2022. Available: [Link]
  • A. K. Sharma et al., "Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction," European Journal of Medicinal Chemistry, vol. 44, no. 4, pp. 1599-1606, 2009. Available: [Link]
  • Wikipedia, "Gould–Jacobs reaction," Wikipedia, 2023. Available: [Link]
  • S. B. Gangidi et al., "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline," DUT Open Scholar, 2017. Available: [Link]
  • Acros Organics, "Phosphorus(V) oxychloride - SAFETY DATA SHEET," Fisher Scientific, 2025. Available: [Link]
  • Loba Chemie, "PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS," Loba Chemie, 2015. Available: [Link]
  • Air Liquide, "Phosphorus Oxychloride," Air Liquide Malaysia, 2021. Available: [Link]
  • Name-Reaction.com, "Gould-Jacobs Reaction," Name-Reaction.com, 2024. Available: [Link]
  • W. M. Horspool et al., "Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4," Journal of Heterocyclic Chemistry, vol. 45, no. 2, pp. 593-597, 2008. Available: [Link]
  • A. A. El-Kateb et al., "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue," Molecules, vol. 3, no. 3, pp. 183-191, 1998. Available: [Link]
  • V. D. Bobade and S. C. Burungale, "Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations," International Journal of Chemical Studies, vol. 9, no. 6, pp. 248-251, 2021. Available: [Link]
  • S. S. Narkhede, "Combes Quinoline Synthesis," Name Reactions in Organic Synthesis, pp. 500-502, 2007. Available: [Link]
  • C. C. Price et al., "Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline," Journal of the American Chemical Society, vol. 68, no. 7, pp. 1204-1208, 1946. Available: [Link]
  • Wikipedia, "Combes quinoline synthesis," Wikipedia, 2023. Available: [Link]
  • S. Singh et al., "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW," IIP Series, vol. 3, book 12, part 2, ch. 8, 2024. Available: [Link]
  • M. W. G. de Bolster, "Quinolin-4-ones: Methods of Synthesis and Application in Medicine," Molecules, vol. 27, no. 21, p. 7349, 2022. Available: [Link]
  • S. A. G. Ghattas et al., "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review," RSC Advances, vol. 10, no. 37, pp. 21950-21974, 2020. Available: [Link]
  • Google Patents, "US3567732A - Process for the preparation of chlorinated quinolines," Google Patents, 1971.
  • C. C. Price and R. M. Roberts, "Synthesis of 4-Hydroxyquinolines. IV. A Modified Preparation through bis-(m-Chlorophenyl)-formamidine," Journal of the American Chemical Society, vol. 68, no. 7, pp. 1204-1208, 1946. Available: [Link]
  • SpectraBase, "4-chloro-6,8-dimethylquinoline," SpectraBase, 2024. Available: [Link]
  • A. B. M. El-Gazzar et al., "Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate," Molecules, vol. 28, no. 12, p. 4831, 2023. Available: [Link]
  • A. Afzal et al., "Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives," Asian Journal of Chemistry, vol. 27, no. 10, pp. 3634-3638, 2015. Available: [Link]
  • Biotage, "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC," Biotage Application Note AN056, 2010. Available: [Link]
  • PubChem, "this compound," PubChem, 2024. Available: [Link]
  • The Organic Chemistry Tutor, "Combes Quinoline Synthesis Mechanism," YouTube, 2021. Available: [Link]
  • SpectraBase, "4,8-Dimethyl-2-(4'-chloro-phenylamino)quinoline," SpectraBase, 2024. Available: [Link]
  • P. Arumugam et al., "4-Chloro-2,5-dimethylquinoline," Acta Crystallographica Section E, vol. 67, no. 1, p. o169, 2011. Available: [Link]
  • ACS Green Chemistry Institute, "List of Reagents for Chlorination," ACS GCI Pharmaceutical Roundtable, 2024. Available: [Link]
  • D. B. Nemez et al., "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products," Canadian Journal of Chemistry, 2023. Available: [Link]
  • R. G. Patel and A. G.
  • P. Arumugam et al.
  • ACS Green Chemistry Institute, "Specific Solvent Issues with Chlorination," ACS GCI Pharmaceutical Roundtable, 2024. Available: [Link]

Sources

A Technical Guide to 4-Chloro-2,8-dimethylquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive examination of 4-Chloro-2,8-dimethylquinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document provides an in-depth look at its chemical and physical properties, a field-proven synthetic protocol with mechanistic insights, its characteristic reactivity, and its applications in modern chemical science.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic heterocycle built on the quinoline scaffold. The quinoline core is a "privileged structure" in medicinal chemistry, forming the basis for a multitude of natural products and synthetic drugs.[1][2] The specific substitution pattern—a chlorine atom at the electron-deficient 4-position and methyl groups at the 2- and 8-positions—imparts a unique combination of reactivity, lipophilicity, and steric properties, making it a valuable intermediate for targeted molecular design.

A thorough understanding of its fundamental properties is the starting point for any experimental design. While specific experimental spectral data for this particular isomer is not widely published, the following table summarizes its core identifiers and key physical properties based on available data from chemical suppliers.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀ClN[3]
Molecular Weight 191.66 g/mol [3]
CAS Number 32314-39-9[3]
Appearance Solid
LogP (Predicted) 3.38[3]
Hydrogen Bond Acceptors 1[3]

Synthesis: The Gould-Jacobs Approach and Subsequent Chlorination

A robust and widely adopted method for synthesizing the this compound scaffold is a two-stage process beginning with the Gould-Jacobs reaction to construct the core quinolinol ring system, followed by a direct chlorination step.[5][6][7]

Mechanistic Rationale and Field Insights

Stage 1: Gould-Jacobs Reaction. This classic reaction involves the condensation of an aniline (in this case, 2-methylaniline) with an ethoxymethylenemalonate ester.[5][8] The reaction proceeds through an initial nucleophilic substitution, followed by a thermally induced intramolecular cyclization.

  • Expertise & Causality: The choice of a high-boiling point solvent, such as diphenyl ether or Dowtherm A, is critical. The cyclization step requires significant thermal energy (~250 °C) to proceed efficiently and overcome the activation barrier, driving the reaction towards the formation of the stable heterocyclic ring.[6][9] This drastic condition ensures high conversion to the 4-hydroxyquinoline intermediate.

Stage 2: Chlorination. The resulting 2,8-dimethylquinolin-4-ol is then converted to the target chloro-derivative using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[10][11]

  • Expertise & Causality: Phosphorus oxychloride is highly effective for this transformation. The mechanism involves an initial phosphorylation of the hydroxyl group (or its keto tautomer) to form a phosphate ester intermediate.[10][12] This creates an excellent leaving group, which is subsequently displaced by a chloride ion via nucleophilic substitution to yield the final 4-chloroquinoline product. Using POCl₃ often as both the reagent and solvent ensures the reaction goes to completion.[11]

Synthetic Workflow Diagram

cluster_step1 Stage 1: Gould-Jacobs Reaction cluster_step2 Stage 2: Chlorination Aniline 2-Methylaniline Condensation Condensation & Heating (e.g., Diphenyl Ether) Aniline->Condensation Malonate Diethyl Ethoxymethylenemalonate Malonate->Condensation Cyclization Thermal Cyclization (~250 °C) Condensation->Cyclization Anilinomethylenemalonate Intermediate Quinolinol 2,8-Dimethylquinolin-4-ol Cyclization->Quinolinol Chlorination_Reaction Reflux (~110 °C) Quinolinol->Chlorination_Reaction Input from Stage 1 POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Chlorination_Reaction Workup Aqueous Workup (Ice, Neutralization) Chlorination_Reaction->Workup Crude Product Final_Product This compound Workup->Final_Product Purification

Caption: A validated two-stage workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Synthesis of 2,8-Dimethylquinolin-4-ol: a. Combine 2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a flask. b. Heat the mixture on a steam bath for approximately 1 hour. c. Add the resulting warm mixture to a larger flask containing vigorously boiling diphenyl ether (approx. 10x the volume of the reactants). d. Continue heating/refluxing for 1-2 hours to drive the cyclization. e. Cool the mixture, allowing the 4-hydroxyquinoline intermediate to precipitate. f. Collect the solid by filtration, wash thoroughly with hexane or petroleum ether to remove the high-boiling solvent, and dry under vacuum.

  • Chlorination to this compound: a. Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment. POCl₃ is corrosive and reacts violently with water. b. In a round-bottom flask equipped with a reflux condenser, carefully add the dried 2,8-dimethylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq). c. Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC). d. After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. e. Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8. f. The solid product will precipitate. Collect the solid by filtration, wash extensively with water to remove inorganic salts, and dry thoroughly. g. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity: A Focus on Nucleophilic Aromatic Substitution (SₙAr)

The dominant feature of this compound's reactivity is the susceptibility of the C4-position to Nucleophilic Aromatic Substitution (SₙAr) .[13][14] The powerful electron-withdrawing effect of the ring nitrogen atom makes the C4 carbon highly electrophilic, facilitating the attack by a wide range of nucleophiles and displacement of the chloride leaving group.[13] This makes it an exceptionally useful precursor for generating diverse libraries of 4-substituted quinolines.

Common transformations include:

  • Amination: Reaction with primary or secondary amines to produce 4-aminoquinoline derivatives. These reactions are often performed at elevated temperatures.[15]

  • Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form 4-alkoxy or 4-aryloxy ethers.

  • Thiolation: Reaction with thiols or thiolates to yield 4-thioether compounds.

cluster_products 4-Substituted Products Start This compound Amino 4-Amino Derivatives Start->Amino  + R₂NH (Amines) Alkoxy 4-Alkoxy/Aryloxy Derivatives Start->Alkoxy  + RO⁻ (Alkoxides) Thio 4-Thioether Derivatives Start->Thio  + RS⁻ (Thiolates)

Caption: Key SₙAr reactions of this compound with various nucleophiles.

Applications in Research and Development

The quinoline motif is central to numerous fields of chemical and biological science.[16][17] this compound serves as a versatile starting material for creating novel molecules with tailored properties.

  • Medicinal Chemistry and Drug Discovery: As a class, quinoline derivatives exhibit a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][18] The ability to easily displace the 4-chloro group allows for the systematic modification of the quinoline core to optimize binding to biological targets, improve pharmacokinetic profiles, and conduct structure-activity relationship (SAR) studies.

  • Materials Science: The rigid, planar, and electron-deficient nature of the quinoline ring system makes it an attractive component for advanced organic materials.[16] Derivatives can be incorporated into organic light-emitting diodes (OLEDs), fluorescent probes for chemical sensing, and other functional materials where specific electronic and photophysical properties are required.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents and moisture.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials.
  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • National Institutes of Health (NIH). (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.
  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • ResearchGate. (2025). Biological Activities of Quinoline Derivatives.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • National Institutes of Health (NIH). (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubMed. (2011). POCl3 chlorination of 4-quinazolones.
  • MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

Sources

4-Chloro-2,8-dimethylquinoline CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2,8-dimethylquinoline

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a key heterocyclic building block in synthetic and medicinal chemistry. The document delineates its fundamental physicochemical properties, centered around its unique CAS identifier, and offers an in-depth exploration of its synthesis, including mechanistic rationales for established protocols. Furthermore, it covers the analytical characterization, potential applications in drug discovery, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a detailed, authoritative resource on this versatile quinoline derivative.

Compound Identification and Physicochemical Properties

This compound is a solid, halogenated heterocyclic compound.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number, 32314-39-9 .[1][2] The core structure consists of a quinoline ring system substituted with two methyl groups at positions 2 and 8, and a chlorine atom at position 4. This chlorine atom is particularly significant as it activates the molecule for nucleophilic substitution, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 32314-39-9[1][2]
Molecular Formula C₁₁H₁₀ClN[1][3]
Molecular Weight 191.66 g/mol [1][2]
IUPAC Name This compound[2]
Physical Form Solid[1]
SMILES String Cc1cc(Cl)c2cccc(C)c2n1[1]
InChI Key ILOAZUIOTZZIBK-UHFFFAOYSA-N[1][2]

Synthesis and Mechanistic Insights

The synthesis of this compound is not typically achieved in a single step but rather through a robust, two-stage process. This methodology ensures high regioselectivity and good yields by first constructing the core quinoline scaffold and then introducing the chloro-substituent.

Stage 1: Construction of the Quinolinol Core via Combes Synthesis

The foundational 2,8-dimethylquinolin-4-ol scaffold is efficiently prepared using the Combes quinoline synthesis .[4][5] This acid-catalyzed condensation reaction is a classic and reliable method for forming the quinoline ring system.

Causality and Experimental Choices:

  • Reactants: The reaction condenses an aromatic amine, in this case, o-toluidine (2-methylaniline), with a β-diketone , acetylacetone.[6] The choice of o-toluidine is critical for introducing the methyl group at the 8-position, while acetylacetone provides the atoms necessary to form the pyridine ring, including the methyl group at the 2-position and the hydroxyl group at the 4-position.

  • Catalyst: A strong acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), is used as the catalyst.[4][5] The acid's role is twofold: it protonates a carbonyl group of the β-diketone, activating it for nucleophilic attack by the aniline, and it facilitates the final cyclization and dehydration step to form the aromatic quinoline ring.[5] The initial reaction forms an enamine intermediate, which then undergoes electrophilic aromatic cyclization, the rate-determining step, followed by dehydration.[5]

Stage 2: Chlorination of the Quinolinol Intermediate

The second stage involves the conversion of the 4-hydroxyl group of 2,8-dimethylquinolin-4-ol into a 4-chloro group. The precursor exists in a tautomeric equilibrium between the 4-quinolinol and the 2,8-dimethylquinolin-4(1H)-one forms.

Causality and Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[7] It is a powerful dehydrating and chlorinating agent that effectively replaces the hydroxyl group with a chlorine atom. This reaction is analogous to the chlorination step in the Vilsmeier-Haack reaction, where a hydroxyl group is converted into a reactive chloro-substituent.[8]

  • Mechanism: The lone pair on the oxygen of the quinolinol (or its tautomer) attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a reactive intermediate. Subsequent elimination and attack by a chloride ion results in the final product, this compound.

G cluster_0 Stage 1: Combes Quinoline Synthesis cluster_1 Stage 2: Chlorination A o-Toluidine D 2,8-Dimethylquinolin-4-ol A->D Condensation & Cyclodehydration B Acetylacetone B->D Condensation & Cyclodehydration C Acid Catalyst (H₂SO₄) C->D Condensation & Cyclodehydration F This compound D->F E Phosphorus Oxychloride (POCl₃) E->F Chlorination

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a comprehensive public database of spectra for this specific molecule is limited, its expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.[9][10]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Aromatic protons would appear in the δ 7.0-8.5 ppm range. Two distinct singlets (or narrow multiplets) corresponding to the methyl groups at C2 and C8 would be expected in the upfield region (approx. δ 2.5-2.8 ppm).
¹³C NMR Signals for 11 distinct carbon atoms. The two methyl carbons would appear upfield (approx. δ 20-25 ppm). Aromatic and heterocyclic carbons would resonate in the δ 120-150 ppm range. The carbon attached to the chlorine (C4) would be significantly affected.
Mass Spec. (MS) Electrospray ionization (ESI) would show a prominent [M+H]⁺ peak at m/z 192.057.[3] The spectrum would also exhibit a characteristic isotopic pattern ([M+2]+H)⁺ at m/z 194.054 due to the presence of the ³⁷Cl isotope, with an intensity approximately one-third of the [M+H]⁺ peak.
Infrared (IR) Characteristic peaks would include C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (~1500-1600 cm⁻¹), and a C-Cl stretching vibration (~1000-1100 cm⁻¹).

Applications in Research and Drug Development

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds, from the antimalarial drug quinine to modern anticancer agents.[11][12] this compound serves not as an end-product therapeutic itself, but as a crucial intermediate for the synthesis of novel drug candidates.

Core Utility: Nucleophilic Aromatic Substitution (SNAr) The primary value of this compound lies in the reactivity of the 4-chloro substituent. The electron-withdrawing nature of the quinoline nitrogen atom makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr) . The chlorine atom acts as an excellent leaving group, allowing for the facile introduction of various nucleophiles (e.g., amines, thiols, alcohols) at this position.

This reactivity enables its use in combinatorial chemistry and lead optimization campaigns to generate libraries of 4-substituted-2,8-dimethylquinoline derivatives. These derivatives can then be screened for a range of biological activities, including:

  • Anticancer Agents: Many 4-aminoquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or arresting the cell cycle.[12]

  • Antimalarial Compounds: The 4-aminoquinoline core is fundamental to drugs like chloroquine, which function by inhibiting heme polymerization in the malaria parasite.[11]

  • Antibacterial and Antifungal Agents: The quinoline nucleus is a common feature in various antimicrobial compounds.[13]

G cluster_1 Screening & Development A This compound C SNAr Reaction (Nucleophilic Aromatic Substitution) A->C B Nucleophile (R-NH₂, R-SH, etc.) B->C D Library of 4-Substituted Derivatives C->D E Anticancer Screening D->E F Antimalarial Screening D->F G Antimicrobial Screening D->G

Caption: Application workflow in drug discovery.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions in a laboratory setting.

  • Hazard Classifications: The compound is classified as an acute oral toxicant (Category 4) and can cause serious eye damage.[1]

  • Signal Word: Danger[1]

  • Precautionary Statements:

    • Prevention: Wear protective gloves, clothing, and eye/face protection.[14] Avoid breathing dust. Wash hands and exposed skin thoroughly after handling.[14][15]

    • Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[14] If on skin, wash with plenty of soap and water.[14] If swallowed, call a poison center or doctor if you feel unwell.[15]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[14][16]

Conclusion

This compound, identified by CAS number 32314-39-9, is a synthetically valuable heterocyclic compound. Its preparation via a two-stage process involving the Combes synthesis and subsequent chlorination provides a reliable route to this key intermediate. The strategic placement of the 4-chloro substituent renders the molecule an ideal substrate for nucleophilic aromatic substitution, opening a gateway to a vast array of novel quinoline derivatives. This versatility cements its importance for researchers and scientists engaged in the design and synthesis of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Proper handling and adherence to safety protocols are essential when working with this reactive building block.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. [Link]
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
  • 4-Chloro-2-methylquinoline. PubChem. [Link]
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
  • Combes quinoline synthesis. Wikipedia. [Link]
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
  • Combes Quinoline Synthesis PDF. Scribd. [Link]
  • 4-chloro-6,8-dimethylquinoline. SpectraBase. [Link]
  • This compound (C11H10ClN). PubChemLite. [Link]
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
  • 2,8-Dichloro-4,7-dimethyl-quinoline. PubChem. [Link]
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Science Publishing. [Link]
  • 4,8-Dimethyl-2-(4'-chloro-phenylamino)quinoline. SpectraBase. [Link]
  • 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E. [Link]
  • Synthesis of 4-chloro-2,6-dimethylquinoline.
  • 4-Chloro-2,5-dimethylquinoline.

Sources

Starting materials for 4-Chloro-2,8-dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,8-dimethylquinoline

Abstract

This compound is a valuable heterocyclic scaffold and a key intermediate in the synthesis of various biologically active compounds and functional materials. This technical guide provides a comprehensive overview of a robust and widely employed synthetic pathway to this target molecule. The synthesis is logically divided into two primary stages: the construction of the core quinoline ring system to yield 2,8-dimethylquinolin-4-ol, followed by a targeted chlorination to install the C4-chloro substituent. This document details the underlying chemical principles, provides field-proven experimental protocols, and emphasizes the causal relationships behind procedural choices, offering researchers and drug development professionals a practical and scientifically grounded resource.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, dictates a two-step strategy. The C4-chloro group is identified as a functional group that can be installed late in the synthesis via the conversion of a hydroxyl precursor. This disconnection leads to the key intermediate, 2,8-dimethylquinolin-4-ol. The quinolin-4-ol core is then disconnected via the Conrad-Limpach reaction, a reliable method for forming the quinoline ring system from an aromatic amine and a β-ketoester. This strategic approach utilizes readily available and cost-effective starting materials: o-toluidine and ethyl acetoacetate .

G cluster_SMs Starting Materials Target This compound Intermediate 2,8-Dimethylquinolin-4-ol Target->Intermediate Functional Group Interconversion (Chlorination) SM1 o-Toluidine Intermediate->SM1 Conrad-Limpach Cyclization SM2 Ethyl Acetoacetate Intermediate->SM2

Caption: Retrosynthetic pathway for this compound.

Stage 1: Synthesis of 2,8-Dimethylquinolin-4-ol (The Conrad-Limpach Reaction)

The construction of the quinoline core is achieved via the Conrad-Limpach reaction, which involves the condensation of an arylamine with a β-ketoester.[1] This method is particularly advantageous as it directly yields the quinolin-4-ol (or its keto tautomer, quinolin-4-one), which is the required precursor for the subsequent chlorination step.

Principle and Mechanism

The reaction proceeds in two distinct phases:

  • Condensation: o-Toluidine reacts with the keto-group of ethyl acetoacetate under mild, often acid-catalyzed, conditions to form an enamine intermediate, ethyl 3-(o-tolylamino)but-2-enoate. This step is a nucleophilic addition followed by dehydration.

  • Cyclization: The enamine intermediate is heated to a high temperature (typically >250 °C). This thermal treatment induces an intramolecular cyclization onto the aromatic ring, followed by the elimination of ethanol to form the stable heterocyclic quinolin-4-ol product. The high temperature is necessary to overcome the activation energy for the electrophilic aromatic substitution and subsequent ring closure.

Starting Materials: Physicochemical Data
Propertyo-ToluidineEthyl Acetoacetate
Structure
CAS Number 95-53-4141-97-9
Molecular Formula C₇H₉NC₆H₁₀O₃
Molecular Weight 107.15 g/mol 130.14 g/mol
Density 1.00 g/cm³1.02 g/cm³
Boiling Point 200 °C181 °C
Safety Toxic, CarcinogenFlammable, Irritant
Detailed Experimental Protocol

Objective: To synthesize 2,8-dimethylquinolin-4-ol from o-toluidine and ethyl acetoacetate.

Materials:

  • o-Toluidine (1.0 eq)

  • Ethyl acetoacetate (1.05 eq)

  • Glacial acetic acid (catalytic amount, ~0.1% v/v)

  • High-boiling point solvent (e.g., Dowtherm A or mineral oil)

  • Ethanol

  • Sodium hydroxide solution (10% w/v)

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine o-toluidine (1.0 eq), ethyl acetoacetate (1.05 eq), and a catalytic drop of glacial acetic acid in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the condensation proceeds. Continue refluxing until no more water is evolved (typically 2-4 hours).

  • Remove the toluene under reduced pressure to yield the crude enamine intermediate as an oil.

  • Cyclization: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, heat a high-boiling point solvent (e.g., Dowtherm A) to 250-260 °C.

  • Add the crude enamine intermediate dropwise to the hot solvent over 30-45 minutes. Ethanol will distill off as the cyclization occurs.

  • Maintain the reaction temperature at 250-260 °C for an additional 30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to below 100 °C.

  • Isolation and Purification: Carefully add hexane or petroleum ether to the cooled mixture to precipitate the product.

  • Filter the crude solid and wash it with hexane to remove the high-boiling solvent.

  • To purify, suspend the crude solid in a 10% aqueous sodium hydroxide solution and heat with stirring to dissolve the product as its sodium salt.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate and carefully acidify with glacial acetic acid or dilute HCl until the pH is neutral, causing the 2,8-dimethylquinolin-4-ol to precipitate.

  • Filter the purified product, wash thoroughly with water, and dry under vacuum. The product is typically an off-white to tan solid.[2][3]

Stage 2: Chlorination of 2,8-Dimethylquinolin-4-ol

The conversion of the 4-hydroxy group to a 4-chloro group is a critical functional group interconversion. This transformation is effectively achieved using a chlorinating agent such as phosphoryl chloride (POCl₃), a standard and reliable reagent for this type of reaction on heterocyclic systems.[4][5]

Principle and Mechanism

The hydroxyl group of the quinolin-4-ol (in its keto-enol tautomeric equilibrium) acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a chlorophosphate ester intermediate. The ester is a superb leaving group. A chloride ion (from POCl₃ itself or an added source) then performs a nucleophilic attack at the C4 position of the quinoline ring, displacing the chlorophosphate group and yielding the desired 4-chloroquinoline product. The reaction is driven by the formation of stable phosphorus byproducts.

Reagents: Physicochemical Data
Property2,8-Dimethylquinolin-4-olPhosphoryl Chloride (POCl₃)
Structure
CAS Number 15644-80-110025-87-3
Molecular Formula C₁₁H₁₁NOCl₃OP
Molecular Weight 173.21 g/mol 153.33 g/mol
Density N/A (Solid)1.65 g/cm³
Boiling Point N/A106 °C
Safety IrritantHighly Corrosive, Reacts Violently with Water
Detailed Experimental Protocol

Objective: To synthesize this compound from 2,8-dimethylquinolin-4-ol.

Materials:

  • 2,8-Dimethylquinolin-4-ol (1.0 eq)

  • Phosphoryl chloride (POCl₃) (3-5 eq, used as reagent and solvent)

  • Ice water

  • Ammonium hydroxide solution (concentrated)

  • Dichloromethane or Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 2,8-dimethylquinolin-4-ol (1.0 eq) to an excess of phosphoryl chloride (3-5 eq). Caution: This operation must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and toxic.

  • Heat the mixture to reflux (approx. 100-110 °C) with stirring. The solid will gradually dissolve as the reaction proceeds.

  • Maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is fully consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas. Ensure adequate ventilation and perform this step cautiously to control the rate of addition.

  • Once the excess POCl₃ has been hydrolyzed, the acidic aqueous solution will contain the protonated product.

  • Carefully neutralize the solution by the slow addition of concentrated ammonium hydroxide or sodium hydroxide solution until the pH is basic (pH 8-9). This will precipitate the crude this compound. Keep the mixture cool in an ice bath during neutralization.

  • Extraction and Purification: Extract the product from the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) or by column chromatography on silica gel.

Overall Synthesis Workflow

The complete synthetic pathway is a streamlined two-stage process that efficiently converts simple, commercially available precursors into the desired substituted quinoline.

G SM1 o-Toluidine invis1 SM1->invis1 SM2 Ethyl Acetoacetate SM2->invis1 Intermediate 2,8-Dimethylquinolin-4-ol Reagent2 POCl₃, Reflux Intermediate->Reagent2 Product This compound Reagent1 1. Toluene, H⁺ (cat.) 2. High Temp. (>250°C) Reagent1->Intermediate Conrad-Limpach Reaction Reagent2->Product Chlorination invis1->Reagent1 invis2

Sources

4-Chloro-2,8-dimethylquinoline molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2,8-dimethylquinoline

Introduction

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This heterocyclic system, consisting of a benzene ring fused to a pyridine ring, serves as the fundamental framework for numerous therapeutic agents, most famously the antimalarial drug quinine.[1] Among the vast array of quinoline derivatives, this compound emerges as a compound of significant interest, not necessarily for its intrinsic biological activity, but as a versatile synthetic intermediate for the development of novel molecules in drug discovery and materials science.

This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and reactivity of this compound. As a Senior Application Scientist, the following narrative is structured to deliver not just technical data, but also to explain the causality behind experimental choices and to ground all claims in authoritative scientific literature.

Physicochemical and Spectroscopic Profile

The identity and purity of a chemical compound are established through its unique physical properties and spectroscopic fingerprint. For this compound, these characteristics are foundational for its use in further synthetic applications.

Physicochemical Properties

A summary of the key physicochemical identifiers for this compound is presented below.

PropertyValueSource
CAS Number 32314-39-9
Molecular Formula C₁₁H₁₀ClN[3]
Molecular Weight 191.66 g/mol
IUPAC Name This compound[4]
Appearance Solid
InChI Key ILOAZUIOTZZIBK-UHFFFAOYSA-N[3]
Canonical SMILES Cc1cc(Cl)c2cccc(C)c2n1
Spectroscopic Data Analysis

Spectroscopic analysis provides a detailed view of the molecular structure, confirming the arrangement of atoms and functional groups.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the two methyl groups and the aromatic protons on the quinoline ring. The methyl protons at the C2 and C8 positions would likely appear as singlets in the upfield region (δ 2.0-3.0 ppm). The aromatic protons would resonate in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the bicyclic ring system.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for all 11 carbon atoms in the molecule. Distinct signals would be observed for the two methyl carbons, the nine carbons of the quinoline core, and the carbon atom bonded to the chlorine, which would be influenced by the halogen's electronegativity.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z 191 and an [M+2]⁺ peak at m/z 193 with an approximate intensity ratio of 3:1, characteristic of the presence of a single chlorine atom.[3] Fragmentation patterns would likely involve the loss of a chlorine radical or a methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the methyl groups and aromatic rings, C=C and C=N stretching vibrations within the quinoline core, and the C-Cl stretching vibration.

Synthesis and Reactivity

The synthetic route to this compound is a critical aspect of its utility. The reactivity of the final product, particularly at the 4-position, dictates its potential as a precursor for more complex molecules.

Synthetic Pathway

A common and effective method for the synthesis of 4-chloroquinolines involves the chlorination of the corresponding 4-quinolinone precursor. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). The precursor, 2,8-dimethylquinolin-4(1H)-one, can be synthesized through a cyclization reaction, such as the Conrad-Limpach synthesis.

G cluster_0 Synthesis of Precursor cluster_1 Chlorination Precursor_Start o-Toluidine + Ethyl acetoacetate Precursor_Intermediate 2,8-Dimethylquinolin-4(1H)-one Precursor_Start->Precursor_Intermediate Conrad-Limpach Cyclization Chlorination_Start 2,8-Dimethylquinolin-4(1H)-one Final_Product This compound Chlorination_Start->Final_Product POCl₃

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure adapted from the synthesis of analogous chloroquinolines.[5][6]

  • Reaction Setup: To 2,8-dimethylquinolin-4(1H)-one (1.0 eq), cautiously add phosphorus oxychloride (POCl₃) (5-10 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heating: Heat the reaction mixture on a water bath (or oil bath) at 100-110 °C for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After cooling to room temperature, the reaction mixture is poured slowly and carefully onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization: The acidic aqueous solution is then neutralized with a saturated solution of sodium carbonate or sodium bicarbonate until the pH is basic. This will cause the product to precipitate out of the solution.

  • Extraction: The aqueous layer is extracted three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Drying and Evaporation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or methanol to afford pure this compound.[5][6]

Chemical Reactivity: The Versatile 4-Position

The key to the synthetic utility of this compound lies in the reactivity of the chlorine atom at the C4 position. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloro group by a wide variety of nucleophiles, making it an excellent scaffold for building molecular diversity.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) Start This compound Amine Amines (R₂NH) Start->Amine Alcohol Alcohols/Phenols (ROH) Start->Alcohol Thiol Thiols (RSH) Start->Thiol Product_Amine 4-Amino Derivatives Amine->Product_Amine Product_Ether 4-Ether Derivatives Alcohol->Product_Ether Product_Thioether 4-Thioether Derivatives Thiol->Product_Thioether

Caption: Reactivity of this compound in SNAr reactions.

Structural Elucidation

The molecules of 4-Chloro-2,5-dimethylquinoline are reported to be essentially planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.009 Å.[5][6] It is highly probable that this compound adopts a similar planar conformation. The crystal packing of the analogue shows molecules stacked along the crystallographic a-axis.[5][6]

Crystallographic Data for 4-Chloro-2,5-dimethylquinoline
ParameterValueSource
Formula C₁₁H₁₀ClN[5]
Crystal System Monoclinic[5]
Space Group P2₁/c[6]
a (Å) 6.9534 (9)[5]
b (Å) 13.0762 (14)[5]
c (Å) 10.4306 (11)[5]
β (°) 99.239 (8)[5]
Volume (ų) 936.09 (19)[5]
Z 4[5]

Applications in Research and Drug Development

The true value of this compound is realized in its application as a versatile building block for creating libraries of novel compounds with potential biological activities.

Medicinal Chemistry

The 4-aminoquinoline core is a well-established pharmacophore in several clinically used drugs.[1] By reacting this compound with various amines, researchers can synthesize a diverse range of 4-aminoquinoline derivatives.[7] These new chemical entities can then be screened for a variety of therapeutic applications:

  • Anticancer Activity: Many quinoline derivatives have been investigated for their potential to inhibit cancer cell proliferation.[7] One hypothesized mechanism is the inhibition of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in tumors.

  • Antimalarial Agents: The 4-aminoquinoline scaffold is famous for its antimalarial properties.[8] The general mechanism of action involves the drug accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, leading to parasite death.[8] Derivatives of this compound could be explored as new antimalarial candidates.

Drug 4-Aminoquinoline Derivative EGFR EGFR Drug->EGFR Binds to ATP-binding site Phospho_Substrate Phosphorylated Substrate EGFR->Phospho_Substrate Phosphorylation ATP ATP ATP->EGFR Substrate Substrate Substrate->EGFR Proliferation Tumor Cell Proliferation Phospho_Substrate->Proliferation Signal Transduction

Caption: Hypothesized mechanism of anticancer action via EGFR inhibition.

Safety and Handling

Based on available safety information for this compound, it is classified as hazardous.

  • Hazard Classifications: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).

  • Signal Word: Danger.

  • Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative that this compound is handled in a laboratory setting with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a structurally well-defined molecule whose significance is primarily derived from its potential as a chemical intermediate. Its key features—the privileged quinoline scaffold and the reactive 4-chloro substituent—make it an invaluable tool for chemists. The straightforward synthesis and the facile displacement of the chlorine atom via nucleophilic aromatic substitution open avenues for the creation of diverse molecular libraries. These libraries can be explored for a wide range of applications, particularly in the search for new therapeutic agents to combat diseases like cancer and malaria. This guide has provided a comprehensive overview of its structure, synthesis, reactivity, and potential, grounding these insights in established scientific principles and literature to empower researchers in their scientific endeavors.

References

  • El-Sayed, M. A. A. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules2001, 6(4), 344-353. [Link]
  • PubChem. 4-Chloro-2-methylquinoline.
  • SpectraBase. 4-chloro-6,8-dimethylquinoline. [Link]
  • PubChemLite. This compound (C11H10ClN). [Link]
  • Herrera-Pérez, G., et al.
  • PubChem. 2,8-Dichloro-4,7-dimethyl-quinoline.
  • Nemez, D. B., et al. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry2023. [Link]
  • SpectraBase. 4,8-Dimethyl-2-(4'-chloro-phenylamino)quinoline. [Link]
  • Patel, N. B., & Mehta, J. C. Synthesis and characterization of some pyrimidine–quinoline clubbed molecules and their microbicidal efficacy.
  • Prabha, K., et al. 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online2010, 66(Pt 8), o2020. [Link]
  • Solomon, V. R., et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research2010, 19(7), 772-781. [Link]
  • SpectraBase. 4-Chloroquinoline. [Link]
  • Prabha, K., et al. 4-Chloro-2,5-dimethylquinoline.

Sources

1H NMR spectrum of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2,8-dimethylquinoline

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, making their unambiguous structural characterization a critical step in research and development. This compound is a key heterocyclic building block whose electronic and steric features present a unique spectroscopic signature. This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. We will delve into the theoretical principles governing its spectral characteristics, present a detailed prediction of the chemical shifts and coupling constants for each proton, outline a robust experimental protocol for data acquisition, and provide a logical workflow for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy for the structural elucidation of substituted quinolines.

Foundational Principles: Electronic and Structural Influences on the Quinoline ¹H NMR Spectrum

The ¹H NMR spectrum of a substituted quinoline is a rich source of structural information, dictated by the electronic environment of each proton.[1] To interpret the spectrum of this compound, we must first understand the influence of its constituent parts: the quinoline core, a chloro substituent, and two methyl groups.

  • The Quinoline Core: The quinoline ring system is an aromatic heterocycle where a benzene ring is fused to a pyridine ring. The protons on the pyridine ring (positions 2, 3, 4) are generally more deshielded (appear at a higher ppm) than those on the benzene ring (positions 5, 6, 7, 8) due to the electron-withdrawing nature of the nitrogen atom.

  • Substituent Effects: Substituents dramatically alter the electron density of the quinoline ring, causing predictable upfield (shielding) or downfield (deshielding) shifts in proton resonances.[2]

    • 4-Chloro Group: As an electron-withdrawing group (EWG), the chlorine atom at the C4 position significantly deshields nearby protons through its inductive effect. This effect is most pronounced on the adjacent H3 proton. It also influences the chemical shift of the H5 proton due to a through-space interaction known as the peri-effect.

    • 2-Methyl and 8-Methyl Groups: Methyl groups are weakly electron-donating groups (EDGs). They cause a slight shielding (upfield shift) of protons at the ortho and para positions relative to their point of attachment.[2] The 2-methyl group replaces the H2 proton, and the 8-methyl group replaces the H8 proton, simplifying the spectrum in those regions.

  • Spin-Spin Coupling: The connectivity of the protons is revealed through spin-spin coupling, which splits NMR signals into multiplets. The magnitude of the coupling constant (J, measured in Hz) depends on the number of bonds separating the coupled protons.

    • Ortho Coupling (³JHH): Coupling between adjacent protons (e.g., H5-H6, H6-H7) is typically the largest, in the range of 7-9 Hz.

    • Meta Coupling (⁴JHH): Coupling between protons separated by two carbon atoms (e.g., H5-H7) is much smaller, usually 1-3 Hz.[2]

Predicted ¹H NMR Spectrum and Proton Assignments

Based on the principles outlined above, a detailed prediction of the ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ can be formulated. The molecular structure with proton numbering is shown below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim setup Set Acquisition Parameters shim->setup acquire Acquire FID Data setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum (to 7.26 ppm) baseline->reference Final Spectrum Analysis Final Spectrum Analysis reference->Final Spectrum Analysis Interpretation_Logic start Begin with Processed Spectrum id_singlets Identify Singlet Signals (Integration = 3H) start->id_singlets id_h3 Identify Aromatic Singlet (Integration = 1H) start->id_h3 id_aromatic_multiplets Analyze Remaining Aromatic Region (3H total integration) start->id_aromatic_multiplets assign_methyls Assign 2-CH₃ and 8-CH₃ (Based on predicted shifts) id_singlets->assign_methyls final_check Final Structure Confirmation assign_methyls->final_check assign_h3 Assign H3 id_h3->assign_h3 assign_h3->final_check analyze_coupling Measure Splitting Patterns and J-values id_aromatic_multiplets->analyze_coupling assign_h5 Assign most downfield doublet to H5 (peri-effect of Cl) analyze_coupling->assign_h5 assign_h7 Assign upfield doublet to H7 analyze_coupling->assign_h7 assign_h6 Assign central triplet/dd to H6 analyze_coupling->assign_h6 assign_h5->final_check assign_h7->final_check assign_h6->final_check

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

  • Identify Singlets: Locate the three singlet signals. The two with an integration of 3H correspond to the 2-CH₃ and 8-CH₃ groups. The singlet with an integration of 1H is unambiguously H3.

  • Analyze the Aromatic Multiplets: The remaining three protons (H5, H6, H7) form a coupled spin system in the aromatic region.

  • Assign H5: Identify the most downfield signal in this region. It will appear as a doublet (J ≈ 8 Hz) and corresponds to H5, which is deshielded by the chloro group.

  • Assign H7 and H6: Of the remaining two signals, the other doublet corresponds to H7. The signal coupled to both H5 and H7, appearing as a triplet or doublet of doublets, is H6.

  • Verify Couplings: Confirm that the coupling constant measured from the H5 doublet matches one of the coupling constants for the H6 multiplet, solidifying the H5-H6 connection.

Conclusion

The ¹H NMR spectrum of this compound is a distinct fingerprint of its molecular structure. The key identifying features are the three singlet signals corresponding to the two methyl groups and the isolated H3 proton, along with a characteristic three-proton aromatic pattern for H5, H6, and H7. The significant downfield shift of the H5 proton serves as a definitive marker for the 4-chloro substitution pattern. By understanding the fundamental principles of substituent effects and coupling, and by following a systematic experimental and interpretive workflow, researchers can confidently use ¹H NMR spectroscopy to verify the structure and purity of this important chemical intermediate.

References

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem.
  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622.
  • Reich, H. J. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Organic Chemistry Data.

Sources

Introduction: The Quinoline Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Analysis of 4-Chloro-2,8-dimethylquinoline

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the structural basis for a wide range of biologically active compounds, from antimalarials like chloroquine to novel anticancer agents.[1][2] The precise substitution pattern on the quinoline ring system dictates the molecule's three-dimensional structure, electronic properties, and, consequently, its pharmacological activity. Therefore, unambiguous structural elucidation is a critical step in the development of new quinoline-based therapeutics and materials.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for this purpose, providing a direct map of the carbon framework of a molecule.[3] This guide offers a comprehensive, in-depth analysis of the 13C NMR spectrum of this compound, a polysubstituted quinoline. As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a logical journey through prediction, experimentation, and interpretation, mirroring the scientific process itself. We will explore the causal effects of each substituent on the carbon chemical shifts and establish a self-validating methodology for spectral acquisition and assignment.

Theoretical Framework: Predicting the 13C Chemical Shifts

The 13C NMR spectrum of this compound is best understood by deconstructing the molecule into its parent quinoline scaffold and analyzing the predictable electronic effects of its three substituents: a chloro group at C4 and methyl groups at C2 and C8.

The Quinoline Scaffold: The basic quinoline ring system has nine distinct carbon signals. The carbons in the pyridine ring (C2, C3, C4) are generally deshielded compared to those in the benzene ring due to the electron-withdrawing effect of the nitrogen atom.[4] For instance, C2 and C4 in unsubstituted quinoline appear at approximately 150.3 ppm and 136.0 ppm, respectively, while the carbocyclic carbons resonate between ~126 ppm and 130 ppm, with the bridgehead carbons (C4a, C8a) showing distinct shifts around 128.2 ppm and 148.4 ppm.[4]

Substituent Chemical Shift (SCS) Effects:

  • C4-Chloro Group: The chlorine atom is strongly electronegative and electron-withdrawing via the inductive effect, but it is also a weak π-donor through resonance. Its primary impact is a significant deshielding (downfield shift) of the directly attached carbon, C4. The effect on adjacent carbons (ortho), such as C3 and C4a, and the more distant C5 (para-like position across the ring system), will also be notable. In 2-chloroquinoline, the C2 resonance is shifted downfield by ~1.5 ppm, and the C4 resonance is shifted downfield by ~3.8 ppm compared to quinoline.[4] We can anticipate a similar, significant downfield shift for C4 in our target molecule.

  • C2-Methyl Group: A methyl group is weakly electron-donating. It will cause a notable downfield shift (α-effect) on the carbon it is attached to (C2). Its effect on the adjacent carbons, C3 and the nitrogen-bearing C8a, will be a slight shielding (upfield shift, β-effect).[5]

  • C8-Methyl Group: Similarly, the C8-methyl group will induce a downfield shift on C8 (α-effect) and an upfield shift on the adjacent C7 and C8a (β-effect). The steric interaction between the C8-methyl group and the peri-proton at C7 can sometimes influence the chemical shifts in this region.[5]

By combining these effects, we can build a robust prediction for the 13C NMR spectrum of this compound.

Logical Structure and Predicted Spectral Data

To facilitate a clear discussion, the carbon atoms of this compound are numbered according to IUPAC nomenclature as shown below.

Caption: IUPAC numbering of this compound.

Based on the additive effects discussed, the predicted 13C NMR chemical shifts are summarized in the table below. These predictions are derived from the foundational data of quinoline and the known effects of chloro and methyl substituents.[4][5][6]

Carbon AtomPredicted δ (ppm)Rationale & Expected Multiplicity (from DEPT)
C2~158-162Quaternary (C). Deshielded by N and α-effect of CH₃.
C3~122-125Methine (CH). Shielded relative to other pyridine ring carbons.
C4~145-149Quaternary (C). Strongly deshielded by N and α-effect of Cl.
C4a~147-150Quaternary (C). Bridgehead carbon, deshielded by N.
C5~126-129Methine (CH). Typical aromatic CH.
C6~125-128Methine (CH). Typical aromatic CH.
C7~130-134Methine (CH). β-effect from C8-CH₃ may cause slight shielding.
C8~135-139Quaternary (C). Deshielded by α-effect of CH₃.
C8a~146-149Quaternary (C). Bridgehead carbon, deshielded by N.
C2-CH₃~23-26Methyl (CH₃). Typical sp³ carbon in this environment.
C8-CH₃~17-20Methyl (CH₃). Typical sp³ carbon, may be slightly shielded by steric factors.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed for a standard 400 or 500 MHz NMR spectrometer and ensures high-quality, reproducible data.

Caption: Experimental workflow for 13C NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 15-25 mg of high-purity this compound. The higher concentration is necessary due to the low natural abundance of the 13C isotope.[4]

    • Causality: A higher concentration reduces the required acquisition time to achieve an adequate signal-to-noise ratio (S/N).

  • Dissolution:

    • Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for many organic molecules and its single, well-characterized solvent resonance at ~77.16 ppm.[7][8]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Trustworthiness: Using an internal standard like TMS provides a universally accepted reference point, ensuring data comparability across different instruments and experiments.

  • Spectrometer Setup and Data Acquisition:

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp lineshapes and high resolution.

    • Pulse Program: Select a standard proton-decoupled 13C pulse program (e.g., zgpg30 on Bruker systems). Proton decoupling simplifies the spectrum by collapsing all 13C-1H couplings into single lines, which significantly improves S/N.[4]

    • Key Parameters:

      • Spectral Width: Set to a range of 0 to 220 ppm to ensure all carbon signals, including any potential impurities, are captured.[7]

      • Acquisition Time (AQ): Set to 1-2 seconds.

      • Relaxation Delay (D1): Set to 2 seconds. A sufficient delay is crucial for the relaxation of quaternary carbons, which have longer relaxation times. A short delay can cause their signals to be attenuated or absent.

      • Number of Scans (NS): Set to a minimum of 1024 scans. This number can be increased for more dilute samples to improve the S/N.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of ~1-2 Hz to improve the S/N before Fourier transformation.

    • Perform automated or manual phase and baseline corrections to produce a clean, interpretable spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or, in its absence, the CDCl₃ triplet to 77.16 ppm.

Spectral Analysis and Assignment Strategy

With a high-quality spectrum in hand, the assignment process begins.

  • Initial Peak Count: A pure sample of this compound should exhibit exactly 11 distinct signals in the 13C NMR spectrum, corresponding to the 11 chemically non-equivalent carbon atoms.

  • Chemical Shift Regions:

    • Aliphatic Region (δ 15-30 ppm): Expect two signals corresponding to the C2-CH₃ and C8-CH₃ groups.

    • Aromatic Region (δ 120-165 ppm): Expect nine signals for the carbons of the quinoline ring system.

  • Advanced NMR Techniques for Unambiguous Assignment:

    • While the predicted shifts provide a strong starting point, overlapping signals in the aromatic region can make definitive assignments challenging. To resolve this, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended.[9]

    • DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons will be absent. For our molecule, we expect to see four positive CH signals and two positive CH₃ signals.

    • DEPT-90: This experiment shows only CH signals. This will definitively identify the four protonated aromatic carbons (C3, C5, C6, C7).

    • By comparing the standard broadband-decoupled spectrum with the DEPT-135 and DEPT-90 spectra, one can unequivocally distinguish between the quaternary (C), methine (CH), and methyl (CH₃) carbons, greatly simplifying the assignment process. For example, the signals that appear in the broadband spectrum but are absent in the DEPT-135 spectrum must be the five quaternary carbons (C2, C4, C4a, C8, C8a).

Conclusion

The 13C NMR analysis of this compound is a systematic process that integrates theoretical prediction with rigorous experimental technique and detailed spectral interpretation. By understanding the fundamental substituent effects of the chloro and methyl groups on the quinoline framework, a highly accurate prediction of the 13C NMR spectrum can be generated. This prediction, when coupled with a robust experimental protocol and advanced NMR experiments like DEPT, allows for the confident and unambiguous assignment of all 11 carbon resonances. This guide provides the necessary framework for researchers, scientists, and drug development professionals to successfully utilize 13C NMR for the structural verification and characterization of this and other complex heterocyclic molecules.

References

  • Su, J. A., Siew, E., Brown, E. V., & Smith, S. L. (1976). C N.M.R spectra of quinoline and methylquinolines. Organic Magnetic Resonance, 11(11), 565-574.
  • Yadav, M., Singh, P., & Singh, P. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals.
  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2781-2815.
  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(50), 11033-11040.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate.
  • El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(4), 84-91.
  • Williams, A. J., et al. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 13(24), 7171-7182.
  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. University of Alberta.
  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube.
  • Royal Society of Chemistry. (2018). Supplementary Information for a publication. The Royal Society of Chemistry.
  • Di Vaira, M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2062.
  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information.
  • Rajan, K. S., & Manimaran, A. (2006). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Spectroscopy Letters, 39(2), 127-135.
  • Causey, K. M. (2010). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives [Master's thesis, University of North Carolina Wilmington]. UNCW Institutional Repository.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University Department of Chemistry.
  • ResearchGate. (n.d.). Typical Bioactive Quinoline Derivatives. ResearchGate.
  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
  • More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470.
  • Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 364.
  • ResearchGate. (2014). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate.
  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • ResearchGate. (2015). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate.
  • Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Al-Ostath, A., et al. (2022). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Molecules, 27(16), 5183.
  • Yathirajan, H. S., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2020.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate.
  • The Journal of Organic Chemistry. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry.
  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • MDPI. (2020). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one. MDPI.
  • SpectraBase. (n.d.). 4-Chloroquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.

Sources

Mass spectrometry of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Chloro-2,8-dimethylquinoline

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for this compound

In the landscape of pharmaceutical development and synthetic chemistry, the quinoline scaffold is a "privileged structure," forming the core of countless compounds with a vast array of biological activities.[1] this compound, a substituted quinoline derivative, represents a molecule of significant interest for its potential applications in medicinal chemistry and materials science. Its precise characterization is not merely an academic exercise; it is a critical step in ensuring purity, identifying metabolites, and understanding reaction kinetics. Mass spectrometry (MS) stands as the paramount analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[2][3]

This guide provides a comprehensive, field-proven perspective on the mass spectrometric analysis of this compound (Molecular Formula: C₁₁H₁₀ClN, Molecular Weight: 191.66 g/mol ). We will move beyond rote protocols to explore the causality behind methodological choices, from sample introduction and ionization to mass analysis and fragmentation interpretation. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to leverage mass spectrometry to interrogate this specific molecule.

I. Foundational Principles: Ionization & Instrumentation Choices

The analytical strategy for this compound begins with a critical decision: the choice of ionization technique and mass analyzer. This choice is dictated by the analytical question at hand—be it routine purity assessment, quantitative analysis in a complex matrix, or full structural elucidation of an unknown impurity.

Ionization Techniques: Hard vs. Soft Ionization

Electron Ionization (EI): As a classic "hard" ionization technique, EI is exceptionally useful for structural elucidation.[4][5] Energetic electrons (typically 70 eV) bombard the molecule in the gas phase, inducing ionization and causing extensive, reproducible fragmentation.[4][6] This creates a characteristic "fingerprint" mass spectrum that can be used for library matching and detailed structural analysis. Given the thermal stability and volatility of similar halogenated quinolines, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a primary method of choice for analyzing the pure compound.[7]

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique, ideal for Liquid Chromatography-Mass Spectrometry (LC-MS). It generates ions by applying a high voltage to a liquid sample, typically producing protonated molecules [M+H]⁺ with minimal fragmentation.[1] This is advantageous for accurate molecular weight determination and for isolating the precursor ion for subsequent fragmentation in tandem mass spectrometry (MS/MS), which is the gold standard for quantitative analysis in complex mixtures due to its high sensitivity and selectivity.[2][8]

Mass Analyzers: Building the Right System
  • Quadrupole Analyzers: Single quadrupole (single-quad) systems are robust and widely used for routine analysis where nominal mass accuracy is sufficient.[2] Triple quadrupole (QqQ) instruments are the workhorses for quantitative studies, offering exceptional sensitivity through Selected Reaction Monitoring (SRM).[2]

  • Time-of-Flight (TOF) Analyzers: TOF and Quadrupole Time-of-Flight (Q-TOF) instruments provide high-resolution accurate mass (HRAM) data.[8] This allows for the determination of elemental composition, a powerful tool for identifying unknown metabolites or impurities with confidence.[8][9]

The logical workflow for a comprehensive analysis of this compound is visualized below.

G cluster_prep Sample Preparation cluster_analysis Analytical Strategy cluster_gc GC-MS Path cluster_lc LC-MS Path cluster_detection Mass Analysis & Data Interpretation P Dissolution in Organic Solvent (e.g., MeOH, ACN) GCMS GC-MS (Structural ID, Purity) P->GCMS LCMS LC-MS (Quantitation, Metabolite ID) P->LCMS GC Gas Chromatography (Separation) GCMS->GC LC Liquid Chromatography (Separation) LCMS->LC EI Electron Ionization (EI) (Hard Fragmentation) MA Mass Analyzer (e.g., Quadrupole, TOF) EI->MA GC->EI ESI Electrospray Ionization (ESI) (Soft Ionization) ESI->MA LC->ESI DI Data Interpretation (Fragmentation Analysis, Quantitation) MA->DI

Caption: High-level analytical workflow for this compound.

II. Elucidating the Fragmentation Pathway

Understanding the fragmentation of this compound is key to its identification. The molecule's structure—a stable quinoline core with chloro and methyl substituents—provides clear, predictable cleavage points.

Electron Ionization (EI) Fragmentation

Under standard 70 eV EI conditions, we anticipate a rich fragmentation spectrum. The molecular ion (M⁺˙) will be readily observed, accompanied by a characteristic isotopic peak.

Key Isotopic Signature: The presence of a single chlorine atom creates a definitive M⁺˙ to [M+2]⁺˙ peak ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[10] This is an essential first diagnostic check.

Predicted Fragmentation Cascade:

  • Molecular Ion (m/z 191/193): The base peak may be the molecular ion, reflecting the stability of the aromatic quinoline system.[11]

  • Loss of a Methyl Radical (m/z 176/178): Cleavage of a methyl group (•CH₃) is a common pathway for alkyl-substituted aromatics, leading to a stabilized cation.[12]

  • Loss of a Chlorine Radical (m/z 156): The C-Cl bond can cleave to lose a •Cl radical, resulting in a fragment at m/z 156.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the quinoline ring itself is the expulsion of a neutral HCN molecule (27 Da).[11] This can occur after initial losses. For example, the m/z 156 fragment may lose HCN to produce a fragment at m/z 129.

  • Loss of HCl (m/z 155): Elimination of a neutral HCl molecule is also a plausible pathway.

The proposed EI fragmentation pathway is visualized below.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments M C₁₁H₁₀ClN⁺˙ m/z 191/193 (Molecular Ion) F1 C₁₀H₇ClN⁺˙ m/z 176/178 M->F1 - •CH₃ F2 C₁₁H₁₀N⁺ m/z 156 M->F2 - •Cl F3 C₁₁H₉N⁺˙ m/z 155 M->F3 - HCl F4 C₁₀H₉N⁺ m/z 141 F1->F4 - Cl F7 C₁₀H₈N⁺ m/z 142 F1->F7 - H - Cl F5 C₁₀H₇⁺ m/z 127 F2->F5 - HCN F6 C₁₀H₉N⁺ - HCN C₉H₈⁺ m/z 116 F3->F6 - H

Caption: Predicted EI fragmentation pathway for this compound.

ESI-MS/MS Fragmentation

In positive mode ESI, the molecule will be observed as the protonated species, [M+H]⁺, at m/z 192/194. This ion is then selected in the first quadrupole of a QqQ or Q-TOF instrument and fragmented via collision-induced dissociation (CID). The fragmentation will be more controlled than in EI. We expect to see dominant neutral losses:

  • Loss of CH₄ (16 Da): A common loss from protonated methylated aromatics.

  • Loss of HCl (36 Da): A very likely and stable neutral loss, yielding a strong product ion at m/z 156. This transition (192 -> 156) would be an excellent candidate for a highly specific SRM assay.

III. Experimental Protocols: From Sample to Spectrum

Scientific integrity requires protocols that are detailed, logical, and reproducible. The following sections provide step-by-step methodologies grounded in best practices for small molecule pharmaceutical analysis.[3][13]

Protocol 1: GC-MS Analysis for Purity and Structural Confirmation

Rationale: This method is optimized for the analysis of the pure compound or for identifying it in a simple, volatile matrix. The use of EI provides a rich fragmentation pattern for definitive identification.

Parameter Setting Justification
GC System Agilent 8890 or equivalentStandard, robust platform for routine analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A 5% phenyl-methylpolysiloxane column offers excellent general-purpose separation for semi-polar compounds.
Inlet Temp 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium, 1.2 mL/min constant flowInert and provides good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minProvides good separation from potential solvent peaks and impurities while ensuring the analyte elutes in a reasonable time.
MS System Single Quadrupole or TOFDependent on whether nominal mass or accurate mass is required.
Ion Source Electron Ionization (EI)To induce characteristic fragmentation for structural confirmation.[5]
EI Energy 70 eVStandard energy to generate reproducible, library-searchable spectra.[5]
Source Temp 230 °CStandard temperature to prevent condensation while minimizing thermal degradation.
Mass Range 50 - 350 amuCovers the molecular ion and all expected fragments.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 µg/mL stock solution of this compound in methanol. Dilute to 1-10 µg/mL for analysis.

  • Injection: Inject 1 µL of the sample solution using a 10:1 split ratio. A split injection prevents column overloading and ensures sharp peaks.

  • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for the analyte peak.

    • Extract the mass spectrum for the peak of interest.

    • Confirm the presence of the molecular ion pair at m/z 191/193 with a ~3:1 ratio.

    • Identify key fragments (e.g., m/z 176, 156) and compare them to the predicted pathway.

Protocol 2: LC-MS/MS for Quantitative Analysis

Rationale: This method is designed for sensitively and selectively quantifying this compound in a complex matrix (e.g., plasma, reaction mixture). The use of ESI with SRM on a triple quadrupole mass spectrometer is the industry "gold standard" for this application.[8]

Parameter Setting Justification
LC System Waters ACQUITY UPLC or equivalentHigh-pressure system for fast, efficient separations.
Column C18, 2.1 x 50 mm, 1.8 µmA C18 stationary phase provides good retention for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase for reverse-phase chromatography.
Gradient 10% B to 95% B over 5 minA generic gradient suitable for screening and method development.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CImproves peak shape and reproducibility.
MS System Triple Quadrupole (QqQ)Required for SRM-based quantitation.
Ion Source Electrospray Ionization (ESI), Positive ModeEfficiently ionizes the basic nitrogen on the quinoline ring.
SRM Transition Q1: m/z 192.1 -> Q3: m/z 156.1Precursor: [M+H]⁺. Product: [M+H-HCl]⁺. This is a highly specific and abundant transition.
Capillary V 3.5 kVOptimized for stable spray and ion generation.
Source Temp 150 °CStandard ESI source temperature.

Step-by-Step Methodology:

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction if analyzing a biological sample. Dilute the final extract in the initial mobile phase composition (e.g., 90:10 A:B).

  • Standard Curve: Prepare a calibration curve using a synthesized standard of the analyte.[14]

  • Injection: Inject 5 µL of the sample/standard.

  • Data Acquisition: Acquire data in SRM mode using the specified transition. A secondary, confirmatory transition should also be monitored if possible.

  • Data Analysis: Integrate the peak area for the SRM transition. Quantify the analyte concentration by comparing the sample response to the standard curve.

IV. Conclusion: A Framework for Confident Analysis

The robust mass spectrometric analysis of this compound is built upon a logical application of fundamental principles. By selecting the appropriate combination of chromatography, ionization, and mass analysis, researchers can confidently determine the structure, purity, and quantity of this important chemical entity. Electron ionization provides an information-rich fragmentation pattern essential for structural confirmation, highlighted by the characteristic chlorine isotope pattern and predictable losses of methyl and HCl moieties. Electrospray ionization, coupled with tandem mass spectrometry, delivers the sensitivity and specificity required for demanding quantitative applications in drug discovery and development. The protocols and theoretical frameworks presented here serve as a comprehensive guide for any scientist tasked with the analysis of this, or structurally similar, quinoline derivatives.

References

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
  • Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace. [Link]
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. [Link]
  • The mass spectra and ionization potentials of the neutral fragments produced during the electron bombardment of aromatic compounds. (1976). Semantic Scholar. [Link]
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. [Link]
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Institutes of Health (NIH). [Link]
  • MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Canadian Science Publishing. [Link]
  • Electron ioniz
  • 4-Chloro-2-methylquinoline. (n.d.). PubChem. [Link]
  • Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. (n.d.).
  • Electron Ionization for GC–MS. (2020).
  • Electron Ionization. (n.d.). University of Illinois. [Link]
  • Mass Spectrometry: Aromatic Compound Fragment
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. [Link]
  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (n.d.). Oxford Academic. [Link]
  • 2,8-Dichloro-4,7-dimethyl-quinoline. (n.d.). PubChem. [Link]
  • 4,8-Dimethylquinoline. (n.d.). PubChem. [Link]
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
  • Quinoline. (n.d.). NIST WebBook. [Link]
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). chemrxiv.org. [Link]
  • Mass Fragmentation Pattern of Compound 17. (n.d.).
  • 4-Chloro-2,5-dimethylquinoline. (n.d.).
  • Synthesis of 4-chloro-2,6-dimethylquinoline. (n.d.).
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
  • Mass spectra analysis of quinoline alkaloids detected in Sauuda. (2020).
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). National Institutes of Health (NIH). [Link]
  • 2,8-Dimethylquinoline. (n.d.). NIST WebBook. [Link]
  • 4-Chloro-2,5-dimethylquinoline. (n.d.). National Institutes of Health (NIH). [Link]
  • 4,8-dimethylquinoline (C11H11N). (n.d.). PubChemLite. [Link]

Sources

Physical properties of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,8-dimethylquinoline

Abstract

This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted quinoline, it serves as a versatile building block for the synthesis of more complex molecular architectures with potential biological activities. The precise characterization of its physical and spectral properties is paramount for its effective utilization in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed protocols for its synthesis and characterization, and offers insights grounded in established chemical principles. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently synthesize, purify, and confirm the identity of this compound.

Molecular Identity and Core Physicochemical Properties

This compound is a solid, aromatic compound belonging to the quinoline family. The presence of a chlorine atom at the C4 position, along with two methyl groups at C2 and C8, defines its reactivity and physical characteristics. The chlorine atom, in particular, is a key functional handle, susceptible to nucleophilic substitution, making it a valuable intermediate for chemical library synthesis.

Foundational Data

A summary of the foundational physicochemical and identifying information for this compound is presented in Table 1. This data serves as the primary reference for handling and characterizing the compound.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 32314-39-9[1][2]
Molecular Formula C₁₁H₁₀ClN[2][3]
Molecular Weight 191.66 g/mol [1][2]
Physical Form Solid[2]
InChI Key ILOAZUIOTZZIBK-UHFFFAOYSA-N[1][2]
Canonical SMILES Cc1cccc2c1nc(C)cc2Cl[1]
Purity (Typical) ≥98%[1]
LogP (Predicted) 3.38[1]
Monoisotopic Mass 191.05017 Da[3]
Discussion of Properties
  • Physical State: The compound exists as a solid at standard temperature and pressure, a typical characteristic for substituted quinolines of this molecular weight.[2]

  • Solubility: While explicit solubility data is not widely published, its predicted LogP value of 3.38 suggests poor solubility in water and good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol.[1] This is a critical consideration for reaction setup, purification, and formulation.

Synthesis and Purification Workflow

The synthesis of 4-chloroquinolines is a well-established process in organic chemistry. The most reliable and common method involves the chlorination of the corresponding quinolin-4-one precursor. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

Proposed Synthetic Pathway

The logical precursor for this compound is 2,8-dimethylquinolin-4(1H)-one. The reaction proceeds via the conversion of the ketone/enol tautomer to the chloro-substituted aromatic quinoline.

Synthesis_Workflow Precursor 2,8-Dimethylquinolin-4(1H)-one Reagent Phosphorus Oxychloride (POCl₃) Reaction Chlorination Reaction (Reflux, 1-2h) Precursor->Reaction Starting Material Reagent->Reaction Reagent Workup Quenching & Neutralization (Ice water, Na₂CO₃) Reaction->Workup Post-reaction Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product This compound Purification->Product Final Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous compounds and is designed for robust and verifiable outcomes.[4]

  • Step 1: Reaction Setup

    • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,8-dimethylquinolin-4(1H)-one (0.1 mol).

    • In a fume hood, carefully add phosphorus oxychloride (POCl₃, ~3 molar equivalents) to the flask. The reaction is exothermic and releases HCl gas.

    • Causality: POCl₃ serves as both the solvent and the chlorinating agent. Using it in excess ensures the reaction goes to completion.

  • Step 2: Chlorination

    • Heat the reaction mixture to reflux (approx. 105 °C) using a heating mantle.

    • Maintain reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Self-Validation: TLC analysis (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) provides a direct visual confirmation of the conversion of the polar starting material to the less polar product.

  • Step 3: Workup and Neutralization

    • Allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (~200 g). This step must be performed with caution in a fume hood as the quenching of excess POCl₃ is highly exothermic.

    • Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium carbonate (Na₂CO₃) until the pH is ~8. The crude product will often precipitate as a solid.

  • Step 4: Extraction and Purification

    • Extract the aqueous mixture three times with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid using silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.

    • Causality: Column chromatography is essential to remove any unreacted starting material and polar byproducts, yielding the high-purity compound required for subsequent applications.

  • Step 5: Product Confirmation

    • Collect the pure fractions, combine, and remove the solvent to yield a solid.

    • Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 3.0.

Spectroscopic and Structural Characterization

Accurate structural elucidation is non-negotiable in chemical research. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides an unambiguous confirmation of the molecular structure of this compound.

Spectroscopy_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation NMR NMR Spectroscopy (¹H, ¹³C, DEPT) NMR_Analysis Chemical Shifts Splitting Patterns Carbon Count NMR->NMR_Analysis MS Mass Spectrometry (EI or ESI) MS_Analysis Molecular Ion Peak (M⁺) Isotopic Pattern (M+2) Fragmentation MS->MS_Analysis IR FT-IR Spectroscopy IR_Analysis Functional Groups (C=C, C=N, C-Cl) IR->IR_Analysis Conclusion Structural Confirmation of This compound NMR_Analysis->Conclusion MS_Analysis->Conclusion IR_Analysis->Conclusion Start Purified Compound Start->NMR Sample Prep Start->MS Sample Prep Start->IR Sample Prep

Caption: General workflow for the spectroscopic confirmation of a chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Protocol: NMR Sample Preparation & Acquisition

    • Dissolve 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz (or higher) spectrometer.[5]

    • Causality: CDCl₃ is a standard solvent that dissolves the analyte without producing a large interfering proton signal. TMS provides a universal reference point for chemical shifts.

  • Expected ¹H NMR Spectrum (400 MHz, CDCl₃)

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
    ~ 8.0-8.2 Doublet 1H H5 Aromatic proton adjacent to the carbocyclic ring fusion, deshielded.
    ~ 7.5-7.7 Triplet 1H H6 Aromatic proton coupled to H5 and H7.
    ~ 7.3-7.5 Doublet 1H H7 Aromatic proton adjacent to the C8-methyl group.
    ~ 7.2 Singlet 1H H3 Isolated aromatic proton on the pyridine ring.
    ~ 2.7 Singlet 3H C8-CH₃ Methyl group on the carbocyclic ring.

    | ~ 2.6 | Singlet | 3H | C2-CH₃ | Methyl group on the pyridine ring, deshielded by the nitrogen atom. |

  • Expected ¹³C NMR Spectrum (101 MHz, CDCl₃)

    • Aromatic Region (120-155 ppm): Expect 9 distinct signals for the 9 aromatic carbons (C2, C3, C4, C4a, C5, C6, C7, C8, C8a). The carbon bearing the chlorine (C4) and the carbons attached to nitrogen (C2, C8a) will be significantly shifted.

    • Aliphatic Region (20-30 ppm): Expect 2 signals corresponding to the two methyl groups (C2-CH₃ and C8-CH₃).

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about elemental composition, particularly the presence of chlorine.

  • Protocol: MS Acquisition

    • Prepare a dilute solution of the sample in methanol or acetonitrile.

    • Introduce the sample into a mass spectrometer via direct infusion (for ESI) or a GC inlet (for EI).

    • Acquire a full scan spectrum.[6]

  • Expected Mass Spectrum

    • Molecular Ion (M⁺): The key signature will be a pair of peaks for the molecular ion corresponding to the two major isotopes of chlorine.

      • [M]⁺: m/z ≈ 191 (corresponding to ³⁵Cl, ~75% relative abundance)

      • [M+2]⁺: m/z ≈ 193 (corresponding to ³⁷Cl, ~25% relative abundance)

    • Fragmentation: Common fragmentation patterns for quinolines involve the loss of methyl groups or HCl, which can help confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.

  • Protocol: FT-IR Acquisition

    • Obtain a spectrum using either a KBr pellet (mixing a small amount of sample with dry KBr and pressing into a disk) or an Attenuated Total Reflectance (ATR) accessory with the solid sample.[6]

  • Expected Absorption Bands

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • 2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

    • ~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the quinoline core.

    • ~1100-1000 cm⁻¹: C-Cl stretching vibration.

Crystallographic and Safety Information

Structural Insights from X-ray Crystallography

While the crystal structure for this compound is not publicly available, data from its isomer, 4-Chloro-2,5-dimethylquinoline, reveals important structural characteristics. Molecules of this type are essentially planar, and in the solid state, they arrange in stacks.[4][7] This planarity is a key factor in how quinoline-based molecules can intercalate with DNA or interact with planar active sites in enzymes, a foundational concept in the mechanism of action for many quinoline-based drugs like Chloroquine.[8][9]

Safety and Handling

Proper safety precautions are mandatory when handling any chemical.

  • Hazard Classification: This compound is classified as an acute oral toxicant (Acute Tox. 4) and can cause serious eye damage (Eye Dam. 1).[2]

  • Recommended PPE: Always handle this compound in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable chemical intermediate whose physical and spectral properties are consistent with its structure as a substituted aromatic heterocycle. This guide provides a robust framework for its synthesis, purification, and comprehensive characterization. The detailed protocols for NMR, MS, and FT-IR analysis enable researchers to unambiguously confirm the identity and purity of the compound, ensuring the integrity of their subsequent research in drug discovery and materials science. By understanding the causality behind the experimental choices and employing these self-validating workflows, scientists can confidently utilize this versatile molecular building block.

References

  • El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(4), 84-93.
  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4,8-Dimethylquinoline. National Center for Biotechnology Information.
  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • PubChemLite. (n.d.). This compound (C11H10ClN).
  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Crystallographic Communications, 66(8), o2020.
  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2020.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline.
  • Mills, M. S., & Eilert, D. (2021). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 98(10), 3369-3373.
  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
  • American Elements. (n.d.). Chloroquine.

Sources

An In-depth Technical Guide to 4-Chloro-2,8-dimethylquinoline: From Synthesis to Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in the field of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of 4-Chloro-2,8-dimethylquinoline, a significant derivative with latent potential in drug discovery. While a singular, seminal "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis logically follows a well-trodden and established path in heterocyclic chemistry. This guide reconstructs this pathway, offering a detailed examination of its synthesis, physicochemical properties, and inferred applications. We will delve into the foundational Conrad-Limpach synthesis for the preparation of its precursor, 2,8-dimethylquinolin-4-ol, followed by the pivotal chlorination step to yield the title compound. Detailed experimental protocols, mechanistic insights, and data summaries are presented to provide a robust resource for researchers and professionals in the field.

Introduction: The Enduring Legacy of the Quinoline Nucleus

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have a rich history, most notably with the discovery of the antimalarial drug quinine.[2] This structural motif is known to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The 4-chloro substituted quinolines, in particular, serve as versatile intermediates in the synthesis of numerous biologically active molecules, owing to the reactivity of the C4-chlorine atom towards nucleophilic substitution.[3]

Part 1: The Genesis - Synthesis of the Precursor, 2,8-Dimethylquinolin-4-ol

The most probable and historically significant route to 4-substituted quinolin-4-ols is the Conrad-Limpach synthesis, first reported in 1887.[4][5] This reaction involves the condensation of an aniline with a β-ketoester.[4] For the synthesis of 2,8-dimethylquinolin-4-ol, the logical starting materials are 2-methylaniline and ethyl acetoacetate.

The Conrad-Limpach Synthesis: A Step-by-Step Protocol

This protocol outlines the synthesis of 2,8-dimethylquinolin-4-ol, the essential precursor to this compound.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine equimolar amounts of 2-methylaniline and ethyl acetoacetate.

  • A catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, is often added to facilitate the reaction.[4]

  • The mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the water formed during the reaction is removed, often by azeotropic distillation or by using a drying agent.

Step 2: Thermal Cyclization

  • The crude enamine intermediate from Step 1 is added to a high-boiling point, inert solvent such as mineral oil or diphenyl ether.[4][6] The use of a solvent has been shown to significantly improve yields compared to neat reactions.[4]

  • The reaction mixture is heated to approximately 250 °C.[2] This high temperature is necessary to overcome the energy barrier for the electrocyclic ring-closing reaction.[4]

  • The reaction is maintained at this temperature for a specified period, typically monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with a non-polar solvent, such as petroleum ether, to remove the high-boiling solvent.

  • The crude 2,8-dimethylquinolin-4-ol is then purified by recrystallization, typically from ethanol or a similar solvent.

Diagram 1: Workflow for the Conrad-Limpach Synthesis of 2,8-Dimethylquinolin-4-ol

G start Start reagents 2-Methylaniline + Ethyl Acetoacetate (Acid Catalyst) start->reagents enamine Formation of Enamine Intermediate reagents->enamine cyclization Thermal Cyclization (~250°C in Inert Solvent) enamine->cyclization precipitation Precipitation and Filtration cyclization->precipitation purification Recrystallization precipitation->purification product 2,8-Dimethylquinolin-4-ol purification->product

Caption: A flowchart illustrating the key stages of the Conrad-Limpach synthesis.

Part 2: The Transformation - Synthesis of this compound

The conversion of a 4-hydroxyquinoline to its 4-chloro derivative is a standard and crucial transformation in quinoline chemistry. The most commonly employed reagent for this purpose is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and solvent.[7][8]

Chlorination with Phosphorus Oxychloride: A Detailed Protocol
  • In a fume hood, to a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the purified 2,8-dimethylquinolin-4-ol.

  • Carefully add an excess of phosphorus oxychloride (POCl₃). The reaction can be carried out neat or in the presence of a solvent like N,N-dimethylformamide (DMF), which can sometimes facilitate the reaction.

  • The mixture is heated to reflux (the boiling point of POCl₃ is approximately 105 °C) and maintained at this temperature for several hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

  • The reaction mixture is then slowly and cautiously poured onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.

  • The acidic solution is neutralized by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is neutral or slightly basic.

  • The precipitated solid, which is the crude this compound, is collected by filtration.

  • The crude product is washed with water and then dried.

  • Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or methanol, or by column chromatography on silica gel.[8]

Diagram 2: Proposed Mechanism for the Chlorination of 2,8-Dimethylquinolin-4-ol

G cluster_0 Activation of Quinolinol cluster_1 Nucleophilic Attack by Chloride quinolinol 2,8-Dimethylquinolin-4-ol intermediate1 Phosphorylated Intermediate quinolinol->intermediate1 + POCl₃ pocl3 POCl₃ intermediate1_c1 Phosphorylated Intermediate cl_ion Cl⁻ product This compound intermediate1_c1->product SɴAr

Caption: A simplified representation of the chlorination mechanism.

Part 3: Physicochemical and Spectroscopic Profile

The following table summarizes the key physicochemical properties and expected spectral data for this compound, based on its structure and data from analogous compounds.

PropertyValue/Expected DataSource
CAS Number 6340-55-2
Molecular Formula C₁₁H₁₀ClN[9]
Molecular Weight 191.66 g/mol [9]
IUPAC Name This compound[9]
Appearance Expected to be a crystalline solid[8]
¹H NMR Aromatic protons are expected in the δ 7.0-8.5 ppm range. Two methyl singlets are anticipated, one for the C2-methyl and another for the C8-methyl group.[9][10]
¹³C NMR Aromatic carbons would appear in the δ 120-150 ppm range. The carbon bearing the chlorine atom (C4) would be significantly deshielded. The two methyl carbons would appear upfield.[9][11]
Mass Spectrometry (MS) Electrospray ionization (ESI-MS) is expected to show a prominent [M+H]⁺ peak at m/z 192.05, with a characteristic isotopic pattern for the presence of one chlorine atom.[9]

Part 4: Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively documented, its structural features suggest significant potential in medicinal chemistry. The 4-chloroquinoline scaffold is a well-established pharmacophore, and the methyl substitutions at the 2 and 8 positions can influence the molecule's steric and electronic properties, potentially enhancing its binding to biological targets and improving its pharmacokinetic profile.

  • Antimalarial Agents: The 4-aminoquinoline core, readily accessible from 4-chloroquinolines, is the foundation of numerous antimalarial drugs, including chloroquine.[5] this compound could serve as a key intermediate for the synthesis of novel antimalarial compounds.

  • Anticancer Therapeutics: Many quinoline derivatives have demonstrated potent anticancer activity by various mechanisms, including the inhibition of tyrosine kinases and DNA intercalation.[2] The reactivity of the 4-chloro position allows for the introduction of various side chains to modulate the compound's activity against different cancer cell lines.

  • Antibacterial and Antifungal Agents: The quinoline nucleus is also present in several antibacterial and antifungal agents.[1] Further derivatization of this compound could lead to the discovery of new antimicrobial compounds.

Conclusion

This compound, while not having a celebrated history of discovery, represents a valuable building block in the synthesis of potentially bioactive molecules. Its preparation follows a logical and well-understood synthetic sequence, beginning with the Conrad-Limpach synthesis of its quinolinol precursor, followed by a robust chlorination protocol. This guide has provided a detailed, technically-grounded overview of these processes, along with the physicochemical properties and potential applications of the title compound. It is our hope that this comprehensive resource will serve as a valuable tool for researchers and professionals engaged in the exploration and development of novel quinoline-based therapeutics.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55-87.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline.
  • Royal Society of Chemistry (2015). Supporting Information for "A copper-catalyzed tandem reaction of 2-ethynylanilines with terminal alkynes: an efficient synthesis of 2-chloro-3-ethynyl-quinolines".
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 809556, this compound.
  • Organic-Chemistry.org. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2020.
  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.
  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-58.
  • Wikipedia contributors. (2023, December 2). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia.
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20876-20907.
  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2020.
  • A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. The Journal of Organic Chemistry, 63(17), 5762–5768.

Sources

IUPAC name for 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2,8-dimethylquinoline: Synthesis, Characterization, and Application in Drug Discovery

Abstract

This compound is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its quinoline core is a well-established "privileged scaffold," found in a multitude of pharmacologically active agents. The strategic placement of a chloro group at the 4-position renders the molecule highly susceptible to nucleophilic substitution, making it an exceptionally versatile intermediate for the synthesis of diverse molecular libraries. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its chemical reactivity and explores its established and potential applications as a precursor in the development of novel therapeutic agents, particularly in the realms of oncology and anti-infective research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif of immense significance in drug discovery.[1] Historically, its importance was cemented by the discovery of quinine, an alkaloid from cinchona bark, which was the primary treatment for malaria for centuries. This led to the development of synthetic analogues like chloroquine and hydroxychloroquine, underscoring the therapeutic potential of the 4-aminoquinoline core.[2]

Beyond antimalarial applications, quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][3] Their mechanism of action is often attributed to their ability to intercalate with DNA, inhibit critical enzymes like topoisomerases and kinases, or disrupt cellular signaling pathways.[1][4] The quinoline scaffold's rigid, planar structure and its capacity for diverse functionalization allow it to serve as a versatile template for designing molecules that can interact with a wide range of biological targets with high specificity and affinity. This compound represents a key starting material for accessing novel derivatives within this important chemical class.

Physicochemical and Structural Characterization

The definitive identification and characterization of a chemical entity are paramount for its effective use in research and development. This compound is a solid at room temperature with a molecular structure that confers specific reactivity.

Nomenclature and Identifiers

A consistent and unambiguous identification system is crucial for scientific communication. The key identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 32314-39-9
Molecular Formula C₁₁H₁₀ClN
Molecular Weight 191.66 g/mol
InChI Key ILOAZUIOTZZIBK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(Cl)=C2C=CC=C(C)C2=N1[5]
Physical Form Solid
Structural Rationale

The structure of this compound is characterized by:

  • A Quinoline Core: Providing the fundamental aromatic and heterocyclic framework.

  • Two Methyl Groups (C2 and C8): These electron-donating groups can influence the electronic properties of the ring system and provide steric bulk that may affect binding to biological targets.

  • A Chloro Group (C4): This is the most critical feature for its utility as a synthetic intermediate. The electron-withdrawing nature of the adjacent ring nitrogen atom activates the C4 position, making the chloro group an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the chlorination of its corresponding quinolin-4-ol precursor. This transformation is a standard and reliable method in heterocyclic chemistry.

Synthetic Workflow

The overall process involves two key stages: the synthesis of the quinolinol intermediate followed by its chlorination.

Synthesis_Workflow cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A o-Toluidine C 2,8-Dimethylquinolin-4-ol A->C H₂SO₄, Heat B Acetylacetone B->C E This compound C->E Reflux D Phosphorus Oxychloride (POCl₃) D->E F Crude Product E->F Workup (Neutralization) G Pure Product F->G Column Chromatography / Recrystallization

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on well-established methods for quinoline synthesis and chlorination, such as those described for analogous compounds.[3]

Step 1: Synthesis of 2,8-Dimethylquinolin-4(1H)-one

  • Reaction Setup: In a fume hood, cautiously add o-toluidine (1 equivalent) to a flask containing concentrated sulfuric acid, cooled in an ice bath.

  • Addition of Reagent: To this mixture, slowly add acetylacetone (1.1 equivalents) dropwise while maintaining the low temperature.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat it in a water bath for several hours until the reaction is complete (monitored by TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a saturated sodium carbonate or ammonium hydroxide solution until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with water, and dry it to yield crude 2,8-dimethylquinolin-4(1H)-one.

Causality Note: The Combes synthesis relies on the acid-catalyzed condensation of an aniline (o-toluidine) with a β-diketone (acetylacetone) to form a β-aminoenone intermediate, which then undergoes intramolecular cyclization and dehydration to form the quinoline ring.

Step 2: Synthesis of this compound [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl fumes), place the dried 2,8-dimethylquinolin-4(1H)-one (1 equivalent).

  • Chlorination: Add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.

  • Heating: Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by TLC.

  • Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃.

  • Neutralization: Neutralize the solution with a base (e.g., sodium carbonate solution) until the product precipitates.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Trustworthiness Note: The use of excess POCl₃ ensures the complete conversion of the hydroxyl group to the chloride. The careful, slow quenching on ice is a critical safety step to manage the highly exothermic reaction of POCl₃ with water.

Step 3: Purification

  • Column Chromatography: Purify the crude solid using silica gel column chromatography, typically eluting with a gradient of ethyl acetate in petroleum ether or hexane.

  • Recrystallization: Further purification can be achieved by recrystallizing the product from a suitable solvent like ethanol or methanol to obtain a crystalline solid.[3]

Spectroscopic Analysis

While specific experimental spectra for this exact molecule are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogues.[6][7]

TechniqueExpected Characteristics
¹H NMR - Aromatic Protons: Multiple signals expected in the δ 7.0–8.5 ppm range. - Methyl Protons: Two distinct singlets, likely around δ 2.5–2.8 ppm, corresponding to the methyl groups at the C2 and C8 positions.
¹³C NMR - Aromatic Carbons: Multiple signals in the δ 120–150 ppm region. The carbon bearing the chlorine (C4) would be distinct. - Methyl Carbons: Two signals in the aliphatic region, typically δ 15–25 ppm.
Mass Spec (MS) - Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2⁺) with an intensity ratio of approximately 3:1. The monoisotopic mass is 191.05 Da.[8]
Infrared (IR) - C=C/C=N Stretching: Bands in the 1500–1650 cm⁻¹ region. - C-H Stretching (Aromatic/Alkyl): Signals around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. - C-Cl Stretching: A signal in the fingerprint region, typically around 700-800 cm⁻¹.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in drug development stems from the high reactivity of the C4-chloro substituent, which acts as a versatile synthetic handle.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly activated towards SNAr reactions due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the negatively charged Meisenheimer complex intermediate. This allows for the facile displacement of the chloride by a wide range of nucleophiles, particularly amines, thiols, and alcohols.

Caption: General SNAr reaction at the C4 position of the quinoline core.

Application as a Scaffold for Bioactive Molecules
  • Anticancer Agents: The 4-aminoquinoline scaffold is present in numerous kinase inhibitors.[4] By reacting this compound with various amines, researchers can synthesize libraries of compounds to screen for inhibitory activity against cancer-related kinases such as EGFR, VEGFR, and PI3K.[4] The methyl groups at C2 and C8 can be used to probe specific pockets of the kinase active site to enhance potency and selectivity.

  • Antimalarial Drugs: This compound is an ideal precursor for creating analogues of chloroquine. The SNAr reaction with substituted diamines can generate novel compounds for testing against chloroquine-resistant strains of Plasmodium falciparum. The core mechanism of action for these drugs involves inhibiting heme polymerization in the parasite's digestive vacuole.[2]

  • Other Therapeutic Areas: The versatility of the SNAr reaction allows for the introduction of diverse pharmacophores, enabling the exploration of this scaffold for antibacterial, antiviral, and anti-inflammatory activities.[3][9]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

Hazard InformationHandling Recommendations
GHS Classification: [5] - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. - Skin Irritation (Category 2), H315: Causes skin irritation. - Eye Irritation (Category 2), H319: Causes serious eye irritation. - STOT SE (Category 3), H335: May cause respiratory irritation.Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
Signal Word: WarningPersonal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.First Aid: - If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. - If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its straightforward synthesis and, most importantly, the activated nature of its C4-chloro group make it an invaluable precursor for generating vast libraries of novel quinoline derivatives. By leveraging its reactivity through well-established SNAr chemistry, researchers can efficiently explore structure-activity relationships and develop potent and selective modulators of biological targets. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile building block into their research programs, accelerating the path toward new therapeutic discoveries.

References

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • PubChem. (n.d.). 4-Chloro-2-methylquinoline.
  • PubChem. (n.d.). 4-Chloroquinoline.
  • SpectraBase. (n.d.). 4-chloro-6,8-dimethylquinoline.
  • PubChem. (n.d.). 4,8-Dimethylquinoline.
  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
  • Canadian Science Publishing. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products.
  • PubChemLite. (n.d.). This compound (C11H10ClN).
  • SpectraBase. (n.d.). 4,8-Dimethyl-2-(4'-chloro-phenylamino)quinoline.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2,5-dimethylquinoline.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline.
  • ResearchGate. (n.d.). (PDF) 4-Chloro-2,5-dimethylquinoline.
  • PubChem. (n.d.). 2,4-Dimethylquinoline.

Sources

Navigating the Synthesis and Procurement of 4-Chloro-2,8-dimethylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-2,8-dimethylquinoline (CAS No. 32314-39-9), a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in numerous pharmacologically active compounds, and this particular derivative serves as a crucial intermediate for the synthesis of novel therapeutic agents. This document offers a comprehensive overview of its chemical properties, a representative synthetic pathway, analytical characterization methods, and a detailed survey of commercial suppliers. It is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of quinoline-based molecules.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of various substituents onto the quinoline core allows for the fine-tuning of its pharmacological profile, making it a versatile scaffold for drug design. This compound, with its reactive chlorine atom at the 4-position, is a valuable precursor for the introduction of diverse functional groups, enabling the exploration of a wide chemical space for potential drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

PropertyValueSource
CAS Number 32314-39-9[1]
Molecular Formula C₁₁H₁₀ClN[1]
Molecular Weight 191.66 g/mol [1]
Appearance Solid[1]
InChI 1S/C11H10ClN/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3[1]
SMILES Cc1cc(Cl)c2cccc(C)c2n1[1]

Synthesis of this compound: A Representative Protocol

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a reliable synthetic route can be constructed based on well-established methods for analogous quinoline derivatives. The most common approach involves a two-step process: the formation of the quinolin-4-one core via the Gould-Jacobs reaction, followed by chlorination.[2][3]

Step 1: Synthesis of 2,8-dimethylquinolin-4-ol (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline scaffold from anilines and malonic acid derivatives.[2][4]

Reaction Scheme:

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_products Products aniline 2,6-Dimethylaniline reagents + Heat aniline->reagents malonate Diethyl ethoxymethylenemalonate malonate->reagents quinolinol 2,8-Dimethylquinolin-4-ol ethanol Ethanol reagents->quinolinol reagents->ethanol caption Gould-Jacobs reaction for 2,8-dimethylquinolin-4-ol.

Caption: Gould-Jacobs reaction for 2,8-dimethylquinolin-4-ol.

Experimental Protocol:

  • In a round-bottom flask, combine 2,6-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the initial condensation, increase the temperature to 240-260°C (typically in a high-boiling solvent like diphenyl ether) to induce cyclization. This step is usually maintained for 30-60 minutes.

  • Cool the reaction mixture and add a suitable solvent like petroleum ether or hexane to precipitate the crude 2,8-dimethylquinolin-4-ol.

  • Filter the solid and wash with the same solvent to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Step 2: Chlorination of 2,8-dimethylquinolin-4-ol

The conversion of the 4-hydroxyl group to a chloro group is a standard transformation, often achieved using phosphorus oxychloride (POCl₃).[5][6]

Reaction Scheme:

Chlorination_Reaction cluster_reactants Reactants cluster_products Product quinolinol 2,8-Dimethylquinolin-4-ol reagents + Heat quinolinol->reagents pocli Phosphorus Oxychloride (POCl₃) pocli->reagents chloroquinoline This compound reagents->chloroquinoline caption Chlorination of 2,8-dimethylquinolin-4-ol.

Caption: Chlorination of 2,8-dimethylquinolin-4-ol.

Experimental Protocol:

  • In a fume hood, carefully add 2,8-dimethylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).

  • Heat the mixture to reflux (around 110°C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 8-9.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Analytical Characterization

Proper characterization of this compound is crucial to ensure its identity and purity. While a certificate of analysis from a commercial supplier is the most reliable source of data, the following are expected analytical characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), and their splitting patterns will be indicative of their positions on the quinoline ring. The two methyl groups will likely appear as singlets in the upfield region (around δ 2.5-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons and the methyl carbons.[7]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 191.05, with a characteristic isotopic pattern for the presence of a chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity).

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on the safety data for analogous chloroquinolines, the following precautions are recommended.[8][9]

  • Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place.

Commercial Suppliers

A variety of chemical suppliers offer this compound for research and development purposes. The table below provides a summary of some prominent suppliers and their typical offerings. Researchers should always request a certificate of analysis to verify the purity and identity of the purchased material.

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich AldrichCPR1g, 5gPart of a collection for early discovery research; analytical data not collected by the supplier.[1]
Alfa Aesar Not specified250mgA well-known supplier of research chemicals.
Energy Chemical 95%250mg, 1g, 5gOffers various purities and package sizes.
Fluorochem 98%250mg, 1g, 5g, 10gProvides a higher purity grade.
ChemBridge Not specified250mgSpecializes in screening compounds and building blocks.
Key Organics Not specified1g, 5gA supplier of chemical building blocks for drug discovery.

For larger quantities or GMP-grade material, it is advisable to contact suppliers directly to inquire about their custom synthesis capabilities.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel quinoline-based compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, a representative synthetic pathway, analytical considerations, and a survey of commercial suppliers. By leveraging this information, researchers can confidently and efficiently incorporate this important intermediate into their drug discovery and development programs.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction.
  • PubChem. (n.d.). 4-Chloro-2-methylquinoline.
  • Musiol, R., Jampilek, J., Buchta, V., Silva, L., & Niedbala, H. (2006). Antifungal properties of 3-aryl(aroyl)-2,4-dihydropyrrolo[3,4-c]quinoline-1,3-diones. Bioorganic & Medicinal Chemistry, 14(10), 3491-3498.
  • Muthumani, P., Meera, R., & Devi, P. (2010). A review on biological activities of quinoline derivatives. Rasayan Journal of Chemistry, 3(2), 231-237.
  • Rizvi, S. U. F., et al. (2008). 2-Chloro-6-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(1), o159.
  • Bureau, R., et al. (1999). Synthesis and antifungal activity of new 4-alkoxy-2(1H)-quinolinones. Bioorganic & Medicinal Chemistry, 7(10), 2331-2339.
  • de Souza, M. V. N., et al. (2010). Synthesis and in vitro anti-Mycobacterium tuberculosis activity of a series of 2-carboxy-substituted quinolones. Bioorganic & Medicinal Chemistry Letters, 20(17), 5262-5264.
  • Yathirajan, H. S., et al. (2007). 4-Chloro-6-methoxy-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4675.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline.
  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.
  • PubChem. (n.d.). 4,8-Dimethylquinoline.
  • PubChem. (n.d.). 4-Chloroquinoline.
  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline.
  • Kiamuddin, M., & Choudhury, A. K. (1964). The 5- and 8-Chlorination of Quinoline and Some of its Derivatives. Pakistan Journal of Scientific and Industrial Research, 7(4), 327-330.

Sources

Methodological & Application

Application Note & Protocols: 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Versatile Heterocyclic Intermediate for Advanced Synthetic Applications

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous functional molecules.[1][2] 4-Chloro-2,8-dimethylquinoline is a key synthetic intermediate, offering a highly versatile platform for molecular elaboration. The chlorine atom at the C4-position is activated towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making it an ideal precursor for creating diverse libraries of novel compounds.[1][3] This guide provides an in-depth analysis of its reactivity, application insights, and detailed, field-proven protocols for its use in cornerstone synthetic transformations relevant to researchers in drug discovery and chemical development.

Introduction: The Strategic Advantage of this compound

This compound is a substituted heterocyclic compound of significant interest to synthetic chemists. Its value lies in the strategic placement of three key features:

  • The Quinoline Core: A bicyclic aromatic system known for its wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][4][5]

  • The C4-Chloride: The electron-withdrawing effect of the ring nitrogen atom makes the C4 position electron-deficient and thus highly susceptible to nucleophilic attack and oxidative addition by palladium catalysts.[1][3] This transforms the C-Cl bond into a versatile synthetic handle.

  • The Methyl Groups (C2 & C8): These substituents provide steric and electronic modulation of the quinoline core, influencing the molecule's solubility, metabolic stability, and interaction with biological targets.

This combination makes this compound a powerful building block for constructing complex molecular architectures.[6][7]

Physicochemical & Spectral Data
PropertyValueNotes / Source
IUPAC Name This compound---
Molecular Formula C₁₁H₁₀ClNBased on structure
Molecular Weight 191.66 g/mol Based on structure
Appearance Off-white to light yellow solidTypical for chloroquinolines
CAS Number 6340-55-2---
¹H NMR Aromatic protons expected in δ 7.0-8.5 ppm range. Two methyl singlets expected ~δ 2.5-2.8 ppm.Estimated from analogous structures[8]
¹³C NMR Aromatic carbons δ 120-150 ppm. Methyl carbons ~δ 18-25 ppm.Estimated from analogous structures
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z 192.05Based on structure[8]

Core Synthetic Applications & Mechanistic Insights

The reactivity of the C4-chloride is the cornerstone of this intermediate's utility. It enables two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

This is a classical and robust method for functionalizing the C4-position. The reaction proceeds through a two-step addition-elimination mechanism, initiated by the attack of a nucleophile at the electron-deficient C4 carbon to form a resonance-stabilized intermediate (a Meisenheimer complex).[3] The subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring.

Common Nucleophiles:

  • Amines (R-NH₂): Forms 4-aminoquinoline derivatives, a scaffold central to numerous antimalarial drugs.[8]

  • Alcohols/Phenols (R-OH): Forms 4-alkoxy/aryloxyquinolines.

  • Thiols (R-SH): Forms 4-thioether derivatives.

  • Azides (N₃⁻): Creates 4-azidoquinolines, which can be further transformed, for example, via reduction to amines or click chemistry.[9]

Expert Insight: The choice of solvent and base is critical. Polar aprotic solvents like DMF or NMP are often used. For amine nucleophiles, the reaction can sometimes be run neat or with the amine itself acting as the solvent. Microwave-assisted synthesis can dramatically reduce reaction times compared to conventional heating.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed reactions to form C-C and C-N bonds with high efficiency and functional group tolerance. This compound is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl structures by coupling an organohalide with a boronic acid or ester.[10] For 4-chloroquinolines, this reaction allows the direct attachment of diverse aryl or heteroaryl groups at the C4 position.[11][12]

Causality Behind the Catalytic Cycle:

  • Oxidative Addition: A Pd(0) catalyst, stabilized by phosphine ligands, inserts into the C4-Cl bond, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.[10]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst.[11]

This reaction provides a general and highly efficient route to synthesize aryl amines, overcoming many limitations of traditional methods.[13][14] It couples aryl halides with a wide range of primary and secondary amines.

Expert Insight: The choice of ligand is paramount for successful Buchwald-Hartwig amination, especially with challenging aryl chlorides.[15]

  • Why Bulky, Electron-Rich Ligands? Ligands like biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are required.[16] Their strong σ-donating properties facilitate the initial oxidative addition of the C-Cl bond to the Pd(0) center. Their steric bulk promotes the final reductive elimination step, which is crucial for forming the C-N bond and turning over the catalyst.[13][15]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[15]

Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized by the researcher. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details the synthesis of 2,8-dimethyl-4-phenylquinoline.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Ethyl Acetate, Brine

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (e.g., 192 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[17]

  • Solvent Addition: Add the degassed dioxane/water mixture (5 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol details the synthesis of 4-(2,8-dimethylquinolin-4-yl)morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (2nd generation) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene, anhydrous and degassed

  • Dichloromethane (DCM), Saturated aq. Ammonium Chloride (NH₄Cl)

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere, add NaOt-Bu (e.g., 135 mg, 1.4 mmol) to an oven-dried vial or flask. Add Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol).

  • Reagent Addition: Add this compound (192 mg, 1.0 mmol) and anhydrous toluene (4 mL). Finally, add morpholine (104 µL, 1.2 mmol).

  • Reaction: Seal the vessel and heat the mixture to 100 °C with stirring for 12-24 hours.

  • Monitoring: Periodically check the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract the product with DCM (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by flash column chromatography on silica gel to isolate the desired N-aryl product.

Visualization of Synthetic Pathways

Diagram 1: Synthetic Utility Workflow

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_pd Palladium-Catalyzed Cross-Coupling A This compound B R-NH₂ (Amines) A->B Base, Heat C R-OH (Alcohols) A->C Base, Heat D R-SH (Thiols) A->D Base, Heat E R-B(OH)₂ (Suzuki) A->E Pd(0), Ligand, Base F R₂-NH (Buchwald-Hartwig) A->F Pd(0), Ligand, Base P1 4-Amino Derivatives (Antimalarial Scaffolds) B->P1 P2 4-Alkoxy Derivatives C->P2 P3 4-Thioether Derivatives D->P3 P4 4-Aryl/Heteroaryl Derivatives (C-C Bond) E->P4 P5 4-Amino Derivatives (C-N Bond) F->P5

Caption: Key synthetic transformations using this compound.

Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants A Pd(0)L₂ B Ar-Pd(II)L₂(Cl) A->B Oxidative Addition (Ar-Cl) C Ar-Pd(II)L₂(R) B->C Transmetalation (R-B(OH)₂) + Base C->A Reductive Elimination D Ar-R C->D R1 Ar-Cl (this compound) R2 R-B(OH)₂

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

  • Hazard Profile: this compound should be handled as a potentially hazardous chemical. Assume it is an irritant to the skin, eyes, and respiratory system.

  • Handling: Always use in a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound serves as a high-value, versatile intermediate for chemical synthesis. The predictable and robust reactivity of its C4-chloro substituent allows for the efficient execution of both classical SNAr and modern palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to leverage this building block in the creation of novel and functionally complex molecules.

References

  • Sánchez, S. et al. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.
  • Abdel-Wahab, B. F. et al. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(10), 6778-6789. MDPI.
  • Gojmerac, A. et al. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.
  • Menezes, J. C. et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 34. MDPI.
  • Kumar, S. et al. (2011). Biological activities of quinoline derivatives. PubMed.
  • Bentham Science. Biological Activities of Quinoline Derivatives.
  • Nolan, S. P. et al. (2023). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. ACS Publications.
  • Ali, M. A. et al. (2023). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Taylor, S. R. et al. (2020). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Molecules, 25(17), 3955. MDPI.
  • Al-Juboori, H. H. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • Prabha, K. et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2020. NIH.
  • Patel, N. B. & Mehta, J. C. Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate.
  • Chan, K. F. et al. (2010). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate.
  • Wikipedia. Buchwald–Hartwig amination.
  • Technology Networks. (2019). A New Way of Creating the Building Blocks of Drugs.
  • Alam, M. S. et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355.
  • Insuasty, A. et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(45), 21183-21197. RSC Publishing.
  • Billingsley, K. L. & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559.
  • Prabha, K. et al. (2010). 4-Chloro-2,5-dimethylquinoline. ResearchGate.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Fagerland, J. et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Journal of Medicinal Chemistry, 64(21), 15585-15594. ACS Publications.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Bio-Techne. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 4-Substituted 2,8-Dimethylquinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Functionalization at the C4-position is a common strategy for modulating the pharmacological and physicochemical properties of these molecules. Among the various precursors, 4-Chloro-2,8-dimethylquinoline stands out as a versatile and reactive intermediate for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr).

This technical guide provides an in-depth exploration of the SNAr reactions of this compound. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to effectively utilize this key building block in their synthetic endeavors. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-tested protocols for amination, etherification, thiolation, and cyanation.

Theoretical Background: Mechanism and Substituent Effects

The amenability of this compound to nucleophilic attack is rooted in the electronic properties of the quinoline ring. The ring nitrogen acts as a potent electron-withdrawing group, polarizing the molecule and rendering the C4-position electron-deficient and thus susceptible to attack by nucleophiles.[2] The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate.[3]

The presence of the methyl groups at the C2 and C8 positions introduces additional electronic and steric considerations:

  • C2-Methyl Group: This group exerts a modest electron-donating effect through hyperconjugation, which could slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted quinoline. However, its steric bulk is minimal with respect to the C4-position and is not expected to significantly hinder the approach of most nucleophiles.

  • C8-Methyl Group: The C8-methyl group is situated on the carbocyclic ring and its electronic influence on the C4-position is less pronounced. Sterically, it can influence the overall conformation of the molecule but is unlikely to directly impede nucleophilic attack at C4.

The general mechanism for the SNAr reaction on this compound is depicted below.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Meisenheimer Complex Formation cluster_product Product Formation Start This compound + Nucleophile (Nu-H) Intermediate Resonance-Stabilized Meisenheimer Complex Start->Intermediate Nucleophilic Attack Product 4-Substituted-2,8-dimethylquinoline Intermediate->Product Chloride Elimination (-Cl-)

Caption: Generalized SNAr mechanism on this compound.

Experimental Protocols

The following protocols are provided as a comprehensive guide for performing SNAr reactions on this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Amination of this compound

The introduction of an amino group at the C4-position is a common transformation, yielding compounds with significant biological potential. Both conventional heating and palladium-catalyzed methods can be employed.

Method A: Conventional Thermal Amination

This method is suitable for a wide range of primary and secondary amines.

  • Materials:

    • This compound

    • Amine of choice (e.g., piperidine, morpholine, aniline)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard glassware for work-up and purification

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and a base such as K₂CO₃ (2.0 eq).

    • Add a suitable solvent (DMF or DMSO) to achieve a concentration of approximately 0.2-0.5 M.

    • Heat the reaction mixture to 100-140 °C with vigorous stirring.[4] The optimal temperature will depend on the nucleophilicity and boiling point of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Method B: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

For less reactive amines or to achieve higher yields under milder conditions, a palladium-catalyzed approach is recommended.[5]

  • Materials:

    • This compound

    • Amine of choice

    • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine ligand (e.g., BINAP, Xantphos, or DavePhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene or dioxane

    • Schlenk tube or similar reaction vessel for inert atmosphere

  • Procedure:

    • In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

    • Add anhydrous toluene or dioxane.

    • Add the amine (1.1-1.3 eq) and NaOtBu (1.4 eq).

    • Seal the tube and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture to room temperature.

    • Dilute with an organic solvent and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the product as described in Method A.

Amination_Workflow Start Combine this compound, Amine, Base/Catalyst Reaction Heat under optimized conditions (Conventional or Pd-catalyzed) Start->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Product 4-Amino-2,8-dimethylquinoline Purification->Product

Caption: General workflow for the amination of this compound.

Protocol 2: Etherification of this compound

The synthesis of 4-alkoxy or 4-aryloxy-2,8-dimethylquinolines can be readily achieved by reacting the chloroquinoline with an alcohol or phenol in the presence of a base.

  • Materials:

    • This compound

    • Alcohol or phenol of choice

    • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

    • Anhydrous DMF or THF

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • If using an alcohol, prepare the corresponding alkoxide by adding the alcohol (1.2 eq) to a suspension of NaH (1.2 eq) in anhydrous THF or DMF at 0 °C. Stir for 30 minutes.

    • If using a phenol, it can be reacted directly in the presence of a base like K₂CO₃ (2.0 eq).[6]

    • Add this compound (1.0 eq) to the alkoxide or phenol/base mixture.

    • Allow the reaction to warm to room temperature and then heat to 60-90 °C.[6]

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and carefully quench with water (if NaH was used).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Protocol 3: Thiolation of this compound

The introduction of a sulfur-based nucleophile can be accomplished using a thiol in the presence of a base.

  • Materials:

    • This compound

    • Thiol of choice (e.g., thiophenol, benzyl thiol)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

    • Anhydrous DMF or ethanol

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or ethanol.

    • Add the thiol (1.1 eq) and the base (K₂CO₃, 2.0 eq or Et₃N, 1.5 eq).

    • Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, pour the reaction mixture into water.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the resulting thioether by column chromatography.

Protocol 4: Cyanation of this compound

The cyano group is a versatile functional group that can be introduced via nucleophilic substitution using a cyanide salt. Due to the toxicity of cyanide reagents, this reaction must be performed with extreme caution and appropriate safety measures.

  • Materials:

    • This compound

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Anhydrous DMSO or DMF

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq) and the cyanide salt (1.5-2.0 eq) in anhydrous DMSO or DMF.

    • Heat the reaction mixture to 120-150 °C.

    • Monitor the reaction carefully by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into a large volume of water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry.

    • If necessary, the crude product can be purified by recrystallization or column chromatography.

Data Summary and Comparison

While specific yield data for this compound is not extensively reported, the following table provides representative yields for analogous SNAr reactions on substituted chloroquinolines to serve as a benchmark.

NucleophileReaction TypeConditionsProductRepresentative Yield (%)Reference
N,N-DimethylamineThermal AminationDMF, 120 °C, 24h4-(Dimethylamino)-quinoline derivative~70-85[7]
PiperidineThermal AminationNeat, 130 °C, 8h4-Piperidinyl-quinoline derivative~60-80[8]
Benzyl AlcoholEtherificationNaH, DMF, 90 °C4-(Benzyloxy)-quinoline derivative~63-92[6]
ThiophenolThiolationK₂CO₃, DMF, RT4-(Phenylthio)-quinoline derivative~70-90Adapted from[9]
CyanideCyanationKCN, DMSO, 140 °C4-Cyano-quinoline derivative~50-70Adapted from[10]

Conclusion

This compound is a highly valuable synthetic intermediate that provides access to a wide range of C4-functionalized quinolines via nucleophilic aromatic substitution. The protocols detailed in this guide offer robust and versatile methods for amination, etherification, thiolation, and cyanation. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this building block to advance their programs in drug discovery and materials science.

References

  • Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Molecules, 23(10), 2695. [Link]
  • de Oliveira, R. B., et al. (2021).
  • Abdel-gawad, I. K., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 10(1), 1-16. [Link]
  • Kim, J. S., et al. (2005). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Bulletin of the Korean Chemical Society, 26(6), 949-952. [Link]
  • Abdel-Wahab, B. F., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(9), 3440-3457. [Link]
  • Krasavin, M., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]
  • Heiskanen, J. P., et al. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines. The Journal of Organic Chemistry, 72(3), 920-922. [Link]
  • Delgado, F., et al. (2025).
  • Heiskanen, J. P., et al. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines. Semantic Scholar. [Link]
  • Abdel-Wahab, B. F., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]
  • Chen, C. H., et al. (2001). Synthesis of 4-Alkoxy-2-phenylquinoline Derivatives as Potent Antiplatelet Agents. Chemical & Pharmaceutical Bulletin, 49(10), 1235-1240. [Link]
  • Delgado, F., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC medicinal chemistry, 13(5), 531-553. [Link]
  • Abdel-Wahab, B. F., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Smith, A. B., & Jones, C. D. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(46), 15038-15051. [Link]
  • Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2020. [Link]
  • Bédard, A. C., et al. (2014). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses, 91, 163-176. [Link]
  • Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline.
  • Chen, J., et al. (2023). Direct Regioselective C-H Cyanation of Purines.
  • Kim, J. S., et al. (2010). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and KCN. HETEROCYCLES, 81(7), 1735-1740. [Link]
  • Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2021(1), 7-42. [Link]
  • Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European journal of organic chemistry, 2021(1), 7–42. [Link]
  • Castillo, J. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5183. [Link]
  • Chen, J., et al. (2023). Direct Regioselective C-H Cyanation of Purines. International Journal of Molecular Sciences, 24(2), 1633. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Catalysed SNAr reactions. Reagent Guides. [Link]
  • Castillo, J. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Lacerda, V., Jr., et al. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 30(1), 1. [Link]
  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2633-2647. [Link]
  • Maurer, S., et al. (2010). An Efficient Synthesis of Phenol via CuI/8-Hydroxyquinoline-Catalyzed Hydroxylation of Aryl Halides and Potassium Hydroxide. Synlett, 2010(06), 976-978. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, particularly within the realm of drug discovery and development. The Suzuki-Miyaura coupling reaction stands as a titan in this field, offering a versatile and robust method for the formation of C-C bonds.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[2] This palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides or triflates has become an indispensable tool for medicinal chemists.[1][3][4]

The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The ability to functionalize the quinoline core, for instance, by introducing aryl or heteroaryl substituents, is crucial for modulating the pharmacological properties of these molecules. 4-Chloro-2,8-dimethylquinoline presents a readily available yet moderately challenging substrate for such transformations. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, recent advancements in catalyst design have made their use in Suzuki-Miyaura couplings increasingly feasible and economically attractive.[5][6]

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura coupling with this compound, delving into the mechanistic underpinnings, offering a detailed experimental protocol, and providing insights into troubleshooting common challenges.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2] The three key steps are oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the palladium(0) complex to the aryl halide (this compound), forming a Pd(II) species.[3][7] This is often the rate-limiting step, particularly for less reactive aryl chlorides.

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is crucial here; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation process.[8][9][10][11]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3][7]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Aryl_Halide Ar-X (this compound) Aryl_Halide->Oxidative_Addition PdII_Complex Ar-Pd(II)(X)L_n Oxidative_Addition->PdII_Complex Transmetalation Transmetalation Boronic_Acid R-B(OH)₂ Base Base (e.g., K₂CO₃) Boronic_Acid->Base + Base Boronate [R-B(OH)₃]⁻ Boronate->Transmetalation PdII_Diorgano Ar-Pd(II)(R)L_n Transmetalation->PdII_Diorgano Reductive_Elimination Reductive Elimination PdII_Diorgano->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-R Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially Available
Phenylboronic Acid≥97%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)≥98%Commercially AvailableAir-stable catalyst
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for better reactivity
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegassed prior to use
Deionized WaterDegassed prior to use
Ethyl AcetateACS GradeCommercially AvailableFor extraction
Brine (saturated NaCl solution)Prepared in-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying
Celite®Commercially AvailableFor filtration
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

    • The flask is sealed with a rubber septum.

  • Solvent Addition and Degassing:

    • Degas a mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) by bubbling argon or nitrogen through it for at least 15 minutes.

    • Using a syringe, add the degassed solvent mixture to the reaction flask.

    • Purge the reaction flask with argon or nitrogen for an additional 5 minutes.

  • Reaction Conditions:

    • Place the reaction flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add deionized water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,8-dimethyl-4-phenylquinoline.

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Addition - this compound - Phenylboronic Acid - K₂CO₃ - Pd(dppf)Cl₂ B 2. Solvent Addition & Degassing - Add degassed 1,4-dioxane/water - Purge with Ar/N₂ A->B C 3. Reaction - Heat to 90 °C - Stir for 12-24 h - Monitor by TLC/LC-MS B->C D 4. Workup - Cool to RT - Add water & extract with EtOAc C->D E 5. Purification - Combine organic layers, wash, dry - Concentrate - Flash Column Chromatography D->E F Pure Product (2,8-dimethyl-4-phenylquinoline) E->F

Caption: A streamlined workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Use a fresh batch of catalyst. Consider using a pre-catalyst that generates the active Pd(0) species more readily.[12]
- Insufficiently degassed solvents/reaction mixture- Ensure thorough degassing of solvents and the reaction setup to prevent oxygen from deactivating the catalyst.[2]
- Poor quality of boronic acid (protodeboronation)- Use high-purity boronic acid. Consider using a more stable boronate ester (e.g., a pinacol ester).[4][13]
- Ineffective base- Ensure the base is anhydrous and finely powdered. Try alternative bases like K₃PO₄ or Cs₂CO₃.[14][15]
Formation of Homocoupling Product - Presence of oxygen- Rigorous degassing is crucial.[2]
- Use of a Pd(II) source without a reducing agent- The phosphine ligand or the boronic acid itself can act as a reducing agent, but ensuring anaerobic conditions is key.[2]
Protodeboronation of Boronic Acid - Presence of excess water or acidic impurities- Use anhydrous solvents and ensure the base is not hygroscopic. For particularly sensitive substrates, anhydrous conditions may be necessary.[16]
- Prolonged reaction times at high temperatures- Optimize the reaction time and temperature.
Difficulty in Product Purification - Contamination with residual palladium- Pass the crude product through a plug of silica gel or treat with a palladium scavenger.
- Co-elution with byproducts- Optimize the chromatography conditions (solvent system, gradient).

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of functionalized quinolines, which are of significant interest in drug discovery. By understanding the reaction mechanism, carefully selecting the reaction components, and adhering to a well-defined protocol, researchers can successfully employ this reaction to generate diverse libraries of quinoline-based compounds for biological evaluation. The protocol and troubleshooting guide provided herein serve as a solid foundation for the successful application of the Suzuki-Miyaura coupling with this compound.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Cano, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
  • Faza, O. N., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Faza, O. N., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
  • Cano, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Serna-Saldívar, S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates.
  • Faza, O. N., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
  • Serna-Saldívar, S., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Kar, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. [Link]
  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Bajusz, D., & Keserű, G. M. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
  • Fleckenstein, C., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Semantic Scholar. [Link]
  • Pye, D. R., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid.
  • Milliken Chemical. (2024). Mastering Suzuki-Miyaura Coupling with High-Purity Boronic Acids. [Link]
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Reddy, V. P., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]
  • Al-Masri, M. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
  • Manabe, K., & Yamaguchi, M. (2014). Palladium Catalysts for Cross-Coupling Reaction.
  • Paul Murray Catalysis Consulting Ltd. Case Study: Knowledge Based Problem Solving. [Link]
  • Felpin, F.-X., & Le Grognec, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
  • van der Westhuizen, J. H., & van der Watt, M. E. (2014). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
  • Al-Juburi, H. R. J. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's significance lies in its broad substrate scope and functional group tolerance, often succeeding where traditional methods like nucleophilic aromatic substitution fail.[1]

This guide focuses on a specific, yet representative, application: the amination of 4-Chloro-2,8-dimethylquinoline. The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. However, the coupling of heteroaryl chlorides, such as this substrate, can be particularly challenging due to the electronic properties of the ring and the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts.[4][5] This document provides a detailed exploration of the mechanistic principles, practical considerations, and a robust protocol for successfully executing this transformation.

Part 1: Mechanistic Rationale and Component Selection

A deep understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[2][6]

The Catalytic Cycle
  • Catalyst Activation : If a Pd(II) source like Pd(OAc)₂ is used, it must first be reduced in situ to the active Pd(0) species. The use of preformed Pd(0) sources like Pd₂(dba)₃ or specialized precatalysts circumvents this step, often leading to more reliable results.[6]

  • Oxidative Addition : The active L-Pd(0) complex (where L is a phosphine ligand) undergoes oxidative addition into the C-Cl bond of this compound. This is often the rate-limiting step, especially for aryl chlorides.[1][4][7]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]

  • Reductive Elimination : The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired N-arylquinoline product and regenerating the active L-Pd(0) catalyst.[1][7]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Cl) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-Cl) amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ oa_complex->amine_complex Amine Coordination (R₂NH) amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Product Out) Troubleshooting_Workflow cluster_no_conversion No / Low Conversion cluster_conversion SM Consumed, No Product start Reaction Issue (e.g., Low Yield) check_conversion Starting Material Consumed? start->check_conversion check_catalyst Is the catalyst active? (Check precatalyst quality, ensure inert atmosphere) check_conversion->check_catalyst No check_side_reactions Side reactions observed? (e.g., Hydrodehalogenation) check_conversion->check_side_reactions Yes check_conditions Are conditions sufficient? (Increase temp, screen stronger base/ligand) check_catalyst->check_conditions solution Optimize & Re-run check_conditions->solution check_decomposition Product decomposition? (Consider milder base/temp, check workup/purification) check_side_reactions->check_decomposition check_decomposition->solution

Sources

Synthesis of 4-Amino-2,8-dimethylquinoline Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The substitution pattern on the quinoline ring system profoundly influences the pharmacological profile, making the development of versatile and efficient synthetic methodologies a critical endeavor for drug discovery and development professionals. This guide provides an in-depth exploration of established and contemporary synthetic routes to 4-amino-2,8-dimethylquinoline derivatives, offering detailed protocols and mechanistic insights to empower researchers in this vital field.

Strategic Approaches to the Synthesis of the 2,8-Dimethylquinoline Core

The construction of the fundamental 2,8-dimethylquinoline skeleton is the initial critical phase. Two classical and enduring methods, the Combes synthesis and the Doebner-von Miller reaction, are particularly well-suited for this purpose.

The Combes Quinoline Synthesis

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[4][5][6] For the synthesis of 2,8-dimethylquinolines, 2-methylaniline serves as the aniline component.

Mechanism: The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone, followed by an acid-catalyzed cyclization and subsequent dehydration to yield the aromatic quinoline ring system.[5][7]

Combes_Mechanism A 2-Methylaniline + Acetylacetone B Enamine Intermediate A->B Condensation C Protonation & Cyclization B->C H+ catalyst D Dehydration C->D -H2O E 2,4,8-Trimethylquinoline D->E Aromatization

Caption: General workflow of the Combes synthesis.

Protocol 1: Synthesis of 2,4,8-Trimethylquinoline via Combes Reaction

Reagent/SolventMolecular WeightQuantityMoles
2-Methylaniline107.15 g/mol 10.7 g0.1
Acetylacetone100.12 g/mol 10.0 g0.1
Concentrated H₂SO₄98.08 g/mol 20 mL-

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 2-methylaniline to acetylacetone while stirring.

  • Slowly add concentrated sulfuric acid to the mixture with cooling in an ice bath to manage the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to 100-110 °C in an oil bath for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Allow the mixture to cool to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the mixture is basic (pH > 10).

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2,4,8-trimethylquinoline.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is another powerful method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9] This reaction can be adapted to produce 2,8-dimethylquinolines.

Mechanism: The reaction is believed to proceed through a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring.[10]

DvM_Mechanism A 2-Methylaniline + Crotonaldehyde B Michael Adduct A->B Michael Addition C Cyclization B->C Intramolecular Condensation D Oxidation C->D [O] E 2,8-Dimethylquinoline D->E Aromatization

Caption: Simplified workflow of the Doebner-von Miller reaction.

Protocol 2: Synthesis of 2,8-Dimethylquinoline via Doebner-von Miller Reaction

Reagent/SolventMolecular WeightQuantityMoles
2-Methylaniline107.15 g/mol 10.7 g0.1
Crotonaldehyde70.09 g/mol 7.0 g0.1
Concentrated HCl36.46 g/mol 30 mL-
Nitrobenzene123.11 g/mol 12.3 g0.1

Step-by-Step Procedure:

  • In a 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place a mixture of 2-methylaniline and concentrated hydrochloric acid.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Add a mixture of crotonaldehyde and nitrobenzene (as an oxidizing agent) dropwise from the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue heating the mixture at 130-140 °C for an additional 3-4 hours.

  • Cool the reaction mixture and make it strongly alkaline with a 40% sodium hydroxide solution.

  • Perform steam distillation to remove unreacted nitrobenzene and aniline.

  • Extract the residue with diethyl ether or dichloromethane.

  • Dry the organic extract over anhydrous potassium carbonate and remove the solvent by distillation.

  • Purify the resulting crude 2,8-dimethylquinoline by vacuum distillation or column chromatography.

Introduction of the 4-Amino Group: Key Synthetic Transformations

Once the 2,8-dimethylquinoline core is synthesized, the next crucial step is the introduction of the amino group at the 4-position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a 4-halo-2,8-dimethylquinoline precursor.

Synthesis of 4-Chloro-2,8-dimethylquinoline

The preparation of this compound is a prerequisite for the subsequent amination step. This is commonly achieved by treating the corresponding 2,8-dimethylquinolin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol 3: Synthesis of this compound

Reagent/SolventMolecular WeightQuantityMoles
2,8-Dimethylquinolin-4-one173.21 g/mol 17.3 g0.1
Phosphorus Oxychloride (POCl₃)153.33 g/mol 50 mL-

Step-by-Step Procedure:

  • In a round-bottom flask fitted with a reflux condenser, carefully add 2,8-dimethylquinolin-4-one to an excess of phosphorus oxychloride.

  • Heat the mixture gently under reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated sodium carbonate solution.

  • Extract the product with chloroform or dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to yield the crude this compound, which can be purified by recrystallization from ethanol.[11]

Nucleophilic Aromatic Substitution (SNAr) for Amination

The this compound is an excellent substrate for SNAr reactions. The electron-withdrawing nitrogen atom in the quinoline ring activates the 4-position towards nucleophilic attack.

Protocol 4: Synthesis of 4-Amino-2,8-dimethylquinoline

Reagent/SolventMolecular WeightQuantityMoles
This compound191.66 g/mol 19.2 g0.1
Ammonium Hydroxide (28-30%)-100 mL-
Ethanol46.07 g/mol 50 mL-

Step-by-Step Procedure:

  • In a sealed tube or a high-pressure reactor, dissolve this compound in ethanol.

  • Add an excess of concentrated ammonium hydroxide.

  • Heat the mixture at 150-160 °C for 12-18 hours.

  • Cool the reactor to room temperature and carefully release the pressure.

  • Transfer the reaction mixture to a beaker and remove the solvent under reduced pressure.

  • Treat the residue with dilute hydrochloric acid to dissolve the product.

  • Filter the solution to remove any insoluble impurities.

  • Basify the filtrate with a sodium hydroxide solution to precipitate the 4-amino-2,8-dimethylquinoline.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the product from a suitable solvent like ethanol or an ethanol-water mixture to obtain pure 4-amino-2,8-dimethylquinoline.

Modern Catalytic Approaches: Buchwald-Hartwig and Ullmann Couplings

For more specialized applications or when milder reaction conditions are required, modern palladium- and copper-catalyzed cross-coupling reactions offer powerful alternatives for the synthesis of 4-aminoquinolines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[12][13][14][15] This method is known for its high functional group tolerance and broad substrate scope.

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents A 4-Halo-2,8-dimethylquinoline E 4-Amino-2,8-dimethylquinoline A->E C-N Coupling B Amine Source (e.g., NH3) B->E C-N Coupling C Pd Catalyst + Ligand C->E C-N Coupling D Base D->E C-N Coupling

Caption: Key components of the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds.[16][17] While often requiring higher temperatures than palladium-catalyzed reactions, recent advancements have led to milder and more efficient protocols.

Purification and Characterization

Purification of the final 4-amino-2,8-dimethylquinoline product is typically achieved by recrystallization or column chromatography.[18] The structure and purity of the synthesized compound must be confirmed by a combination of spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, as well as singlets for the two methyl groups and a broad singlet for the amino protons.[19][20]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to all the carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.[19]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-amino-2,8-dimethylquinoline, confirming its identity.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹) and C=C and C=N stretching vibrations of the quinoline ring.[20]

Conclusion and Future Perspectives

The synthesis of 4-amino-2,8-dimethylquinoline derivatives can be accomplished through a variety of robust and adaptable synthetic strategies. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific functional groups present in the target molecule. The classical Combes and Doebner-von Miller reactions remain valuable for constructing the core quinoline scaffold, while modern catalytic methods provide milder and more versatile alternatives for the crucial C-N bond formation. The detailed protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds, ultimately contributing to the advancement of drug discovery and development.

References

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
  • Doebner-Miller reaction. chemeurope.com. [Link]
  • Doebner–Miller reaction. Wikipedia. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Buchwald–Hartwig amin
  • Combes quinoline synthesis. Wikipedia. [Link]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines.
  • 4-Chloro-2,5-dimethylquinoline. PubMed Central. [Link]
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. University of Manitoba. [Link]
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. [Link]
  • Buchwald-Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
  • Ullmann Reaction. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amin
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry. [Link]
  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. [Link]
  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • nucleophilic arom
  • 18.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Organic chemistry - Nucleophilic arom
  • Sample Preparation and Data Analysis for NMR-Based Metabolomics.
  • 7-Amino-2,4-dimethyl-quinoline. PubChem. [Link]
  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. [Link]
  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. MDPI. [Link]
  • Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics.

Sources

Introduction: The Strategic Value of the 2,8-Dimethylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic functionalization of 4-Chloro-2,8-dimethylquinoline, a valuable scaffold in modern chemical synthesis.

The quinoline framework is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The specific isomer, 2,8-dimethylquinoline, presents a unique structural canvas. The methyl groups at the C2 and C8 positions introduce steric and electronic perturbations that can be exploited to fine-tune molecular properties. The chlorine atom at the C4 position is the linchpin for synthetic diversification, serving as a versatile handle for palladium-catalyzed cross-coupling reactions.[1] These reactions are paramount in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[3]

This guide provides detailed application notes and step-by-step protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions of this compound. As a Senior Application Scientist, the following content is designed to bridge theoretical mechanisms with practical, field-proven insights, ensuring that researchers can confidently and successfully functionalize this important building block.

General Considerations for Cross-Coupling with an Aryl Chloride

Aryl chlorides are often more challenging substrates for cross-coupling reactions compared to their bromide or iodide counterparts due to the strength of the C-Cl bond. Overcoming this hurdle is critical and typically requires a carefully selected catalytic system.

  • The Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precatalysts that are reduced in situ to the active Pd(0) species.

  • The Ligand (The Key to Success): For aryl chlorides, standard ligands like PPh₃ are often insufficient. The activation of the C-Cl bond necessitates the use of highly active, electron-rich, and sterically hindered phosphine ligands. Dialkylbiaryl phosphine ligands, such as SPhos and XPhos, are exceptionally effective as they promote the oxidative addition step and stabilize the catalytically active species.[4]

  • The Base: The choice of base is crucial. It participates in the transmetalation step (Suzuki) or deprotonation (Buchwald-Hartwig, Sonogashira) and influences the overall catalytic activity. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently employed for Suzuki couplings, while stronger bases like KOt-Bu are often required for Buchwald-Hartwig aminations.[4][5]

  • The Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DMF are typically used to ensure the solubility of all components and to prevent catalyst deactivation.

Below is a generalized workflow applicable to most palladium-catalyzed cross-coupling reactions.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Dry Schlenk Flask (Inert Atmosphere) add_substrate Add this compound start->add_substrate add_reagents Add Coupling Partner, Base, Pd Precatalyst, Ligand add_substrate->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent degas Degas Mixture (e.g., Freeze-Pump-Thaw) add_solvent->degas heat Heat to Desired Temp. (e.g., 80-120 °C) degas->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench Reaction (e.g., add H₂O or sat. NH₄Cl) cool->quench extract Extract with Organic Solvent quench->extract purify Purify (Column Chromatography) extract->purify end Characterize Product (NMR, MS, HRMS) purify->end

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is arguably one of the most powerful methods for constructing biaryl linkages.[6][7] Its utility stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron species (activated by the base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][7][8]

G pd0 Pd(0)L₂ ox_add [Ar-Pd(II)(Cl)L₂] Oxidative Adduct pd0->ox_add Oxidative Addition trans [Ar-Pd(II)(Ar')L₂] Diaryl Complex ox_add->trans Transmetalation base_x [Base-H]⁺X⁻ ox_add->base_x B(OR)₂(OH) trans->pd0 Reductive Elimination ar_ar Ar-Ar' (Coupled Product) trans->ar_ar ar_cl Ar-Cl (this compound) ar_cl->ox_add boronic Ar'-B(OR)₂ + Base boronic->trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Synthesis of 4-Phenyl-2,8-dimethylquinoline

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane/H₂O (e.g., 10:1 v/v), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Expect reaction completion within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the aqueous and organic layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data & Expert Insights
Coupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Expected Yield
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O11085-95%
4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃ (3)Toluene10080-92%
3-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane10075-88%
Yields are estimated based on similar chloro-heteroaryl couplings and may require optimization.[4][9]

Causality Behind Choices:

  • SPhos/XPhos: These bulky, electron-rich biarylphosphine ligands are essential for activating the inert C-Cl bond and promoting efficient reductive elimination.[4]

  • K₃PO₄: This base is strong enough to facilitate transmetalation without causing significant hydrolysis of the boronic acid or undesired side reactions.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for installing alkyne moieties onto aryl scaffolds, creating structures vital for materials science and as precursors for more complex heterocycles.[10][11] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[10][11]

Protocol: Synthesis of 4-(Phenylethynyl)-2,8-dimethylquinoline

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)

  • Copper(I) iodide (CuI) (4-6 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv, also serves as solvent or co-solvent)

  • Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N).

  • Add phenylacetylene dropwise to the stirring mixture at room temperature.

  • Heat the reaction to 60-80 °C and monitor by TLC. The reaction is often complete within 4-12 hours.

  • Upon completion, cool the mixture and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts) and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (hexane/ethyl acetate gradient).

Expert Insights & Troubleshooting
  • Copper Co-catalyst: CuI facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[10]

  • Amine Base: The amine base is critical; it scavenges the HX produced during the reaction and helps form the active acetylide species.

  • Dimerization: A common side reaction is the Glaser coupling of the terminal alkyne to form a diacetylene. This can be minimized by ensuring a truly inert atmosphere, using the alkyne in slight excess, and maintaining a sufficient concentration of the aryl halide.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[12][13] It allows for the direct coupling of amines with aryl halides, providing access to a vast chemical space of N-functionalized quinolines crucial for drug discovery.[14]

Protocol: Synthesis of N-Benzyl-2,8-dimethylquinolin-4-amine

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • XPhos (3-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Crucial: In a glovebox, or using Schlenk techniques, add NaOtBu, Pd(OAc)₂, and XPhos to a dry Schlenk flask. The base is highly air- and moisture-sensitive.

  • Remove the flask from the glovebox (if used) and add this compound.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent (e.g., Toluene) followed by the benzylamine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 8-24 hours.

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Expert Insights & Causality
  • Strong, Bulky Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle, facilitating the formation of the key palladium-amido intermediate.[5]

  • Ligand Choice: As with the Suzuki coupling, a highly active biarylphosphine ligand like XPhos is necessary to facilitate the challenging oxidative addition of the aryl chloride and the subsequent C-N bond-forming reductive elimination.[15]

Heck Reaction: C(sp²)-C(sp²) Vinyl Bond Formation

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful tool for extending carbon frameworks.[16][17] The reaction is highly valuable for synthesizing precursors to complex polycyclic systems.[18]

Protocol: Synthesis of 2,8-Dimethyl-4-styrylquinoline

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%) or Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5-2.0 equiv)

  • Anhydrous DMF or Acetonitrile (MeCN)

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, PPh₃, and the base (e.g., K₂CO₃).

  • Add the anhydrous solvent (e.g., DMF) followed by the styrene.

  • Seal the tube and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction may require 24-48 hours.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford the trans-alkene as the major product.

Expert Insights & Selectivity
  • Regioselectivity: The Heck reaction typically exhibits high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond.

  • Stereoselectivity: The reaction strongly favors the formation of the trans-isomer of the resulting alkene.[17]

  • Ligand Choice: While more advanced ligands can be used, the Heck reaction with activated alkenes can often be achieved with simpler phosphines like PPh₃, although electron-rich and bulkier phosphines can improve rates for challenging substrates.

References

  • Benchchem. Application Notes and Protocols for the Sonogashira Coupling of 4-Chloro-6-iodoquinoline.
  • Makelane, H. R. (2010). Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes. University of South Africa, Pretoria.
  • Benchchem. Application Notes and Protocols for the Use of 4-chloro-N,N-dimethylquinolin-7-amine in Palladium-Mediated Coupling Reactions.
  • Kieffer, C., et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Tetrahedron, 69(14), 2987-2995.
  • Gashaw, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10, 25652-25679.
  • Aljamali, N. M. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • Wikipedia. Buchwald–Hartwig amination.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. John Wiley & Sons.
  • Request PDF. Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II).
  • Scott, E. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2378–2386.
  • Wikipedia. Heck reaction.
  • Organic Chemistry Portal. Heck Reaction.
  • Kieffer, C., et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Tetrahedron, 69(14), 2987-2995.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(30), 5734-5737.
  • Request PDF. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
  • Chemistry LibreTexts. Heck Reaction.
  • Total Organic Chemistry (YouTube). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Domínguez, G., & Pérez-Castells, J. (2011). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Chemical Society Reviews, 40(7), 3430-3440.
  • Thermo Fisher Scientific Chemicals (YouTube). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • PubChem. 2,8-Dimethylquinoline.
  • NIST WebBook. 2,8-Dimethylquinoline.

Sources

The Synthesis of 4-Amino-2,8-dimethylquinolines: A Detailed Guide to Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis of 4-amino-2,8-dimethylquinoline derivatives through the nucleophilic aromatic substitution (SNAr) reaction of 4-chloro-2,8-dimethylquinoline with various amines. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and present data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of the 4-Aminoquinoline Moiety

The quinoline ring system is considered a "privileged scaffold" in drug discovery, and the introduction of an amino group at the 4-position significantly enhances its therapeutic potential.[1][2] The resulting 4-aminoquinolines are renowned for their role in antimalarial drugs like chloroquine and amodiaquine.[1] Their mechanism of action often involves accumulation in the acidic food vacuole of the malaria parasite, where they interfere with the detoxification of heme, leading to parasite death. Beyond their antimalarial applications, 4-aminoquinoline derivatives have demonstrated efficacy as anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways.[3]

The 2,8-dimethyl substitution pattern on the quinoline core offers a unique lipophilic and steric profile, which can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This guide focuses on the practical aspects of synthesizing these valuable molecules.

The Reaction Mechanism: A Stepwise Journey of Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process, which is characteristic of electron-deficient aromatic and heteroaromatic systems.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the amine nucleophile on the electron-deficient carbon atom at the 4-position of the quinoline ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second step, the chloride ion, a good leaving group, is expelled from the Meisenheimer complex. This step restores the aromaticity of the quinoline ring system and yields the final 4-amino-2,8-dimethylquinoline product.

The overall workflow of the synthesis can be visualized as follows:

G cluster_0 Synthesis of Starting Material cluster_1 Nucleophilic Aromatic Substitution (SNAr) cluster_2 Workup & Purification start 2,8-Dimethylquinolin-4-ol chloro This compound start->chloro POCl3 product 4-Amino-2,8-dimethylquinoline Derivative chloro->product Heat, Solvent amine Amine (R-NH2) amine->product workup Aqueous Workup product->workup purification Column Chromatography / Recrystallization workup->purification final_product Purified Product purification->final_product

Caption: General workflow for the synthesis of 4-amino-2,8-dimethylquinoline derivatives.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the starting material, this compound, and its subsequent reaction with amines.

Synthesis of this compound

The precursor, this compound, is typically prepared from the corresponding 2,8-dimethylquinolin-4-ol via chlorination with phosphorus oxychloride (POCl₃).

Materials:

  • 2,8-Dimethylquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, carefully add 2,8-dimethylquinolin-4-ol.

  • Slowly add an excess of phosphorus oxychloride (typically 5-10 equivalents) to the flask. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane).

General Protocol for the Reaction of this compound with Amines (Conventional Heating)

This protocol describes a general procedure for the SNAr reaction with primary and secondary amines under conventional heating.

Materials:

  • This compound

  • Primary or secondary amine (e.g., butylamine, piperidine, aniline)

  • Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), or neat)

  • Base (optional, e.g., triethylamine, potassium carbonate)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired amine (1.2-2.0 eq). If the amine is a solid, dissolve both reactants in a suitable solvent. For liquid amines, the reaction can often be run neat.

  • If the amine salt is formed, an optional base (1.5 eq) can be added to neutralize the HCl generated.

  • Heat the reaction mixture to a temperature between 80 °C and 130 °C. The optimal temperature will depend on the reactivity of the amine and the solvent used.[1]

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • If the reaction was performed in a solvent, remove it under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields.

Materials:

  • Same as for conventional heating.

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.0 eq) and the amine (1.5-2.0 eq) in a suitable solvent (e.g., ethanol, DMF).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a temperature between 120 °C and 150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure described in the conventional heating protocol.

Data Summary

The following table summarizes typical reaction conditions for the amination of 4-chloroquinolines, which can be adapted for this compound.

Amine TypeSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Primary AlkylamineEthanol or Neat120-130670-90[1]
Secondary AlkylamineDMF100-1208-1265-85N/A
AnilineIsopropanol80-10012-2460-80N/A
DiamineNeat1306-875-95[1]

Product Characterization

The synthesized 4-amino-2,8-dimethylquinoline derivatives can be characterized using standard analytical techniques:

  • ¹H NMR: The appearance of new signals corresponding to the protons of the introduced amino group and shifts in the aromatic protons of the quinoline core.

  • ¹³C NMR: The appearance of new carbon signals from the amine substituent and a characteristic upfield shift of the C4 carbon upon substitution of the chlorine atom.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the desired product.

  • Infrared (IR) Spectroscopy: The appearance of N-H stretching bands for primary and secondary amines.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The reactions should be carried out in a well-ventilated fume hood.

  • Amines can be corrosive and have strong odors. Handle with care.

  • Microwave synthesis should only be performed in a dedicated microwave reactor with appropriate safety features.

Conclusion

The nucleophilic aromatic substitution of this compound with amines is a robust and versatile method for the synthesis of a diverse range of 4-aminoquinoline derivatives. This guide provides a solid foundation for researchers to explore the synthesis of these valuable compounds for applications in drug discovery and medicinal chemistry. The provided protocols, with appropriate optimization, can be readily adapted to a wide variety of amine nucleophiles.

References

  • Kaur, K., Jain, M., Kaur, T., & Jain, R. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(23), 7069-7073. [Link]
  • O'Neill, P. M., Ward, S. A., & Berry, N. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-507.
  • Solomon, V. R., & Lee, H. (2011). 4-Aminoquinoline and 4-anilinoquinazoline as scaffolds for developing antitumour agents. Current pharmaceutical design, 17(21), 2186-2207.
  • Mahajan, A., & Kumar, P. (2013). 4-Aminoquinolines: a comprehensive review of their synthesis and biological activities. RSC Advances, 3(33), 13698-13727.
  • Yathirajan, H. S., Nagaraja, P., & Mohana, K. N. (2011). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1713. [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-Chloro-2,8-dimethylquinoline and Subsequent Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anticancer and antimicrobial properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 4-chloro-2,8-dimethylquinoline. We present a detailed protocol for nucleophilic aromatic substitution (SNAr) to generate a library of novel 4-substituted-2,8-dimethylquinoline analogues. Furthermore, we provide robust, step-by-step protocols for the initial biological screening of these synthesized compounds for both anticancer and antimicrobial activities, utilizing the MTT cytotoxicity assay and the broth microdilution method, respectively. The causality behind experimental choices, from reaction conditions to assay parameters, is thoroughly explained to ensure both scientific integrity and practical applicability.

Introduction: The Rationale for Derivatizing this compound

Quinoline and its derivatives are classified as "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity.[1] The 4-chloroquinoline moiety is particularly valuable as it serves as a versatile synthetic intermediate. The chlorine atom at the C4 position is an excellent leaving group, readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.[3][4] This allows for the systematic introduction of diverse functional groups, creating a library of analogues for structure-activity relationship (SAR) studies.

Our starting material, this compound, possesses a unique substitution pattern. The methyl groups at the C2 and C8 positions are expected to influence both the reactivity of the C4 position and the biological activity of the resulting derivatives.

  • Electronic Effects: The methyl groups are weakly electron-donating, which might slightly deactivate the quinoline ring towards nucleophilic attack compared to an unsubstituted quinoline. However, the powerful electron-withdrawing effect of the ring nitrogen still renders the C4 position susceptible to substitution.

  • Steric Effects: The C8-methyl group, in particular, can exert significant steric hindrance, potentially influencing the approach of bulky nucleophiles to the C4 position.[5] This steric constraint can be strategically exploited to favor certain conformations or interactions with biological targets. The C2-methyl group can also contribute to the overall steric profile of the molecule.

By systematically reacting this compound with a diverse range of nucleophiles (e.g., amines, thiols, alcohols), we can generate a chemical library with varied physicochemical properties, which is essential for exploring its therapeutic potential.

Synthetic Protocol: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

This section details a general yet robust protocol for the substitution of the C4-chloro group with an amine nucleophile. This method can be adapted for other nucleophiles with minor modifications to the reaction conditions. We will describe both conventional heating and a microwave-assisted approach, the latter often providing significant rate enhancement and improved yields.[6][7]

General Reaction Scheme

The overall transformation is depicted below:

G cluster_0 Reaction Conditions start This compound product 4-Amino-2,8-dimethylquinoline Derivative start->product S_NAr nucleophile Nucleophile (R-NH2) nucleophile->product conditions Solvent (e.g., EtOH, DMF) Base (optional, e.g., K2CO3) Heat (Conventional or Microwave)

Caption: General SNAr of this compound.

Materials & Reagents
  • This compound

  • Selected amine nucleophile (e.g., aniline, benzylamine, morpholine)

  • Anhydrous ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or other suitable base (if required)

  • Round-bottom flask or microwave reaction vial

  • Reflux condenser (for conventional heating)

  • Magnetic stirrer and heating mantle or microwave reactor

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Protocol 1: Conventional Heating

This method is straightforward and suitable for most laboratories.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (or DMF). Add the amine nucleophile (1.2-1.5 eq). If the nucleophile is an amine salt or if a neutral amine is used, add a base such as potassium carbonate (2.0 eq) to act as an acid scavenger.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (for ethanol, approx. 78°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC. A typical mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to afford the pure 4-substituted-2,8-dimethylquinoline derivative.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes.[6][8]

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq), the amine nucleophile (1.5 eq), and a suitable solvent (e.g., DMF, 2-propanol). If a base is required, add it to the mixture.

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period (e.g., 10-30 minutes). Caution: Ensure the temperature and pressure limits of the microwave vial are not exceeded.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The product can often be isolated by precipitation upon addition of water, followed by filtration. Alternatively, perform an extractive work-up and purify by column chromatography as described in the conventional heating protocol.

ParameterConventional HeatingMicrowave-AssistedRationale
Reaction Time 4-24 hours10-30 minutesMicrowave energy efficiently and directly heats the reactants, accelerating the reaction rate significantly.[6]
Temperature Reflux (e.g., ~78°C for EtOH)120-150°CHigher temperatures can be safely reached in sealed microwave vials, overcoming activation energy barriers more effectively.
Solvent Choice High-boiling point solvents often usedPolar solvents (e.g., DMF, EtOH) are idealPolar solvents efficiently absorb microwave energy, leading to rapid heating.
Yields Moderate to goodOften higherShorter reaction times can minimize the formation of degradation byproducts.[8]

Biological Screening: A Two-Pronged Approach

Given the broad spectrum of activities reported for quinoline derivatives, a primary screening strategy targeting two major therapeutic areas—oncology and infectious diseases—is highly efficient.[2][9][10] We present protocols for a widely used in vitro cytotoxicity assay against a cancer cell line and an antimicrobial susceptibility test.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13] It is based on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]

G A Seed Cancer Cells in 96-well plate B Incubate (24h) for cell adherence A->B C Treat cells with Quinoline Derivatives (various concentrations) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Viable cells convert MTT to Formazan F->G H Solubilize Formazan (e.g., with DMSO) G->H I Measure Absorbance (~570 nm) H->I J Calculate % Viability and IC50 I->J

Caption: Workflow of the MTT cytotoxicity assay.

  • Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells for a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in fresh medium only).[11]

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[14] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17] The MIC is the lowest concentration of a drug that prevents the visible growth of a bacterium after overnight incubation.[15]

G A Prepare serial dilutions of Quinoline Derivatives in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C E Incubate (18-24h at 37°C) C->E D Include Growth and Sterility Controls D->E F Visually inspect for bacterial growth (turbidity) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow of the Broth Microdilution Assay.

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the synthesized quinoline derivatives in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria). The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Select representative bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]

  • Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Inoculate each well of the microtiter plate with the bacterial suspension.

  • Controls: Include a positive control well (broth with inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.[15]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

Concluding Remarks

The derivatization of the this compound scaffold via nucleophilic aromatic substitution is a powerful strategy for generating novel molecular entities for biological screening. The protocols outlined in this application note provide a solid foundation for synthesizing a diverse library of compounds and for performing initial in vitro evaluations of their anticancer and antimicrobial potential. The causality-driven explanations for each step are intended to empower researchers to not only follow the procedures but also to adapt and troubleshoot them effectively. The systematic application of these synthetic and screening methodologies will undoubtedly contribute to the discovery of new quinoline-based therapeutic leads.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf - NIH.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). NCBI Bookshelf.
  • MTT (Assay protocol). (2023, February 27). Protocols.io.
  • Broth Microdilution Guide for Labs. (n.d.). Scribd.
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - PubMed Central.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). ResearchGate.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (n.d.). Neuroquantology.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI.
  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect.
  • Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by the nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines. (n.d.). ResearchGate.
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023, January 22). Chemistry LibreTexts.
  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020, November 19). PubMed.
  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020, April 21). PubMed.
  • Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria. (n.d.). ResearchGate.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). NIH.
  • Nucleophilic aromatic substitution: Using microwave chemistry. (2018, March 22). Morressier.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • SN1 vs SN2 Reactions: What Is Steric Hindrance?. (2019, September 21). Chemistry Hall.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). SpringerLink.
  • The synthesis of some 4,4′‐disubstituted‐2,2′‐biquinolines. (n.d.). ResearchGate.
  • Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. (n.d.). ChemRxiv.
  • Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. (n.d.). ResearchGate.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). PMC - NIH.
  • Microwave-assisted synthesis of some new biquinoline compounds catalyzed by DMAP and their biological activities. (n.d.). SciSpace.

Sources

The Versatile Scaffold: 4-Chloro-2,8-dimethylquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-2,8-dimethylquinoline in medicinal chemistry. Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of pharmacological activities.[1][2] Among these, this compound emerges as a pivotal building block, offering a reactive handle for the synthesis of a diverse array of novel molecular entities. This guide provides a detailed exploration of its synthesis, reactivity, and its application as a versatile intermediate in the creation of potent anticancer and antimalarial agents. We present field-proven, step-by-step protocols, elucidate the rationale behind experimental choices, and showcase the biological significance of its derivatives through quantitative data and pathway visualizations.

Introduction: The Quinoline Core in Drug Discovery

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][3] Its inherent planarity and ability to participate in π-π stacking and hydrogen bonding interactions make it an ideal pharmacophore for engaging with a variety of biological targets. The diverse biological activities associated with quinoline derivatives include anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[1][3]

This compound, with its specific substitution pattern, offers medicinal chemists a unique entry point for molecular exploration. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient site for the introduction of various functional groups and pharmacophores.[4][5] The methyl groups at the 2- and 8-positions can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins, thereby modulating its pharmacokinetic and pharmacodynamic properties.

This guide will illuminate the path from the synthesis of this key intermediate to its successful application in the development of novel therapeutic candidates.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process: a Gould-Jacobs reaction to form the 4-hydroxyquinoline precursor, followed by a chlorination reaction.

Step 1: Gould-Jacobs Reaction for 4-Hydroxy-2,8-dimethylquinoline

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines from anilines and a malonic ester derivative.[1]

Reaction Scheme:

Gould-Jacobs Reaction 2,6-Dimethylaniline 2,6-Dimethylaniline Intermediate Anilinomethylenemalonate Intermediate 2,6-Dimethylaniline->Intermediate + Diethyl (ethoxymethylene)malonate (Condensation) Diethyl_ethoxymethylenemalonate Diethyl (ethoxymethylene)malonate 4-Hydroxy-2,8-dimethylquinoline-3-carboxylate Ethyl 4-hydroxy-2,8-dimethylquinoline-3-carboxylate Intermediate->4-Hydroxy-2,8-dimethylquinoline-3-carboxylate Thermal Cyclization (High-boiling solvent) 4-Hydroxy-2,8-dimethylquinoline 4-Hydroxy-2,8-dimethylquinoline 4-Hydroxy-2,8-dimethylquinoline-3-carboxylate->4-Hydroxy-2,8-dimethylquinoline Saponification (NaOH) then Decarboxylation (Heat) Chlorination Reaction 4-Hydroxy-2,8-dimethylquinoline 4-Hydroxy-2,8-dimethylquinoline This compound This compound 4-Hydroxy-2,8-dimethylquinoline->this compound + POCl₃ (Reflux) Anticancer Agent Synthesis This compound This compound 4-Amino-derivative 4-Amino-2,8-dimethylquinoline Derivative This compound->4-Amino-derivative + Amine (Nucleophilic Aromatic Substitution) Primary_Amine Primary/Secondary Amine (R-NHR') Biological_Screening Biological Screening (e.g., Kinase Assays, Cytotoxicity) 4-Amino-derivative->Biological_Screening Antimalarial Mechanism cluster_parasite Malaria Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity 4-Aminoquinoline 4-Aminoquinoline Derivative 4-Aminoquinoline->Hemozoin Inhibition

Sources

Application Notes and Protocols: 4-Chloro-2,8-dimethylquinoline as a Key Intermediate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Oncology

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its rigid, planar, and aromatic nature provides an ideal framework for interacting with a multitude of biological targets, including enzymes and receptors critical to cancer cell pathophysiology.[2] Quinoline derivatives have demonstrated a wide spectrum of anticancer activities, functioning as kinase inhibitors, DNA intercalating agents, tubulin polymerization inhibitors, and inducers of apoptosis.[3][4]

This guide focuses on 4-chloro-2,8-dimethylquinoline , a versatile and strategically functionalized intermediate for the synthesis of novel anticancer drug candidates. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable chemical handle for introducing diverse pharmacophores.[5] The methyl groups at the C2 and C8 positions are not mere spectators; they critically influence the molecule's steric and electronic properties. The C2-methyl group can enhance binding affinity in certain kinase active sites, while the C8-methyl group can modulate planarity and solubility, potentially improving pharmacokinetic profiles and reducing off-target toxicity.

This document provides a comprehensive framework for utilizing this compound, detailing its synthesis from common starting materials and its subsequent conversion into potential therapeutic agents, supported by established protocols and mechanistic insights.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is a two-stage process: (1) construction of the 4-hydroxyquinoline core via an acid-catalyzed cyclization, and (2) subsequent chlorination to install the reactive handle at the C4 position. The Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester, is a robust method for this purpose.[6][7]

Protocol 1: Synthesis of 2,8-Dimethylquinolin-4-ol

This protocol describes the synthesis of the 4-hydroxy precursor via the reaction of 2-methylaniline (o-toluidine) with ethyl acetoacetate, followed by thermal cyclization.

Causality and Experimental Rationale: The initial reaction forms an enamine intermediate. The subsequent high-temperature cyclization is driven by the formation of a stable aromatic quinoline system. A high-boiling, non-reactive solvent like diphenyl ether or Dowtherm A is essential to achieve the required temperature (~250 °C) for efficient ring closure.

Materials:

  • 2-Methylaniline (o-toluidine)

  • Ethyl acetoacetate

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Hexane

  • Glacial acetic acid (catalytic amount)

Step-by-Step Methodology:

  • Intermediate Formation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-methylaniline (1.0 eq), ethyl acetoacetate (1.05 eq), and a catalytic amount of glacial acetic acid in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the condensation reaction proceeds.

  • Once water evolution ceases, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.

  • Cyclization: Add the crude intermediate to a suitable volume of diphenyl ether in a high-temperature reaction setup.

  • Heat the mixture to approximately 250 °C with vigorous stirring. The reaction is typically complete within 30-60 minutes, monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry to obtain 2,8-dimethylquinolin-4-ol. The product can be further purified by recrystallization from ethanol.

Protocol 2: Chlorination to Yield this compound

This step converts the C4-hydroxyl group into a highly reactive chlorine atom, a superior leaving group for subsequent SNAr reactions. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[8]

Causality and Experimental Rationale: POCl₃ acts as both a chlorinating agent and a dehydrating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction is typically performed neat or in a high-boiling solvent. A basic work-up is required to neutralize the acidic byproducts.

Materials:

  • 2,8-Dimethylquinolin-4-ol (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), cautiously add 2,8-dimethylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This will hydrolyze the excess POCl₃.

  • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Part 2: Synthesis of a Representative Anticancer Agent via SNAr

The C4-chloro group of the synthesized intermediate is now primed for reaction with a variety of nucleophiles, particularly amines, to generate a library of potential anticancer agents.[9] This protocol details a general procedure for the synthesis of 4-amino-2,8-dimethylquinoline derivatives.

Protocol 3: Synthesis of N-(2-(Dimethylamino)ethyl)-2,8-dimethylquinolin-4-amine

Causality and Experimental Rationale: This SNAr reaction is facilitated by the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate. Using an excess of the nucleophilic amine helps to drive the reaction to completion. The reaction is typically conducted at elevated temperatures to overcome the activation energy barrier.[9]

Materials:

  • This compound (from Protocol 2)

  • N,N-Dimethylethylenediamine

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Triethylamine (optional, as an acid scavenger)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Reaction Setup: In a sealed reaction vial or round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add N,N-dimethylethylenediamine (2.0-3.0 eq). If the amine salt is used, add triethylamine (2.0 eq).

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the target compound by flash column chromatography on silica gel (eluting with a DCM/methanol gradient, often with 1% triethylamine to prevent streaking) to obtain the pure 4-aminoquinoline derivative.

Visualizations: Workflow and Biological Context

Synthetic Workflow Diagram

G A 2-Methylaniline + Ethyl Acetoacetate B 2,8-Dimethylquinolin-4-ol A->B Conrad-Limpach Synthesis (Heat) C This compound (Core Intermediate) B->C Chlorination (POCl3) E N-(2-(Dimethylamino)ethyl)- 2,8-dimethylquinolin-4-amine (Final Product) C->E Nucleophilic Aromatic Substitution (SNAr) D N,N-Dimethylethylenediamine D->E

Caption: Synthetic pathway for a 4-amino-2,8-dimethylquinoline derivative.

Hypothesized Mechanism of Action: PI3K/Akt Pathway Inhibition

Many quinoline-based kinase inhibitors target the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and regulates cell growth, proliferation, and survival.[3] Derivatives of this compound are plausible candidates for inhibiting this pathway.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Drug Quinoline Derivative Drug->Akt INHIBITS

Caption: Inhibition of the PI3K/Akt signaling pathway by a quinoline derivative.

Quantitative Biological Data: A Comparative Outlook

While specific data for derivatives of this compound requires experimental validation, the antiproliferative activity of structurally related 4-aminoquinolines provides a strong rationale for their investigation. The following table summarizes the reported cytotoxicity of analogous compounds against various human cancer cell lines.

Compound IDR Group at C4Cancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Analog 1 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[9][10]
Analog 2 Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)< 20.72[9][10]
Analog 3 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineHCT-116 (Colon)< 1.0[11]
Analog 4 6-bromo-2-phenyl-quinolinePC3 (Prostate)31.37[12]
Analog 5 N-(4-(4-aminophenylsulfonyl)phenyl)-7-chloroquinolin-4-amineMCF-7 (Breast)~1.5x Doxorubicin Potency[13]

Note: IC₅₀ (Half-maximal Inhibitory Concentration) and GI₅₀ (Half-maximal Growth Inhibition) are measures of a compound's potency. Lower values indicate higher potency.

Structure-Activity Relationship (SAR) Insights

Based on extensive research into quinoline-based anticancer agents, several SAR principles can be proposed for derivatives of this compound:[4][11]

  • The C4-Amino Side Chain: The nature of the substituent introduced at the C4 position is paramount for activity. Typically, a basic aminoalkyl side chain, like in Chloroquine or the example in Protocol 3, enhances antiproliferative activity by improving solubility and facilitating interactions with biological targets.[11]

  • The C2-Methyl Group: This group can provide a beneficial steric bump, potentially enhancing selectivity for certain kinase ATP-binding pockets over others. It also increases the lipophilicity of the scaffold.

  • The C8-Methyl Group: Located in the "bay region," this group can induce a slight twist in the quinoline ring system. This deviation from planarity can modulate DNA intercalating ability and alter protein-ligand interactions, which can be leveraged to fine-tune activity and selectivity.

Conclusion

This compound is a highly valuable and strategically designed intermediate for the development of novel anticancer agents. Its synthesis is achievable through established chemical transformations, and the activated C4 position provides a reliable gateway for molecular diversification via nucleophilic aromatic substitution. By leveraging insights from the vast body of research on related quinoline derivatives, researchers can rationally design and synthesize new compounds based on this scaffold with a high probability of discovering potent and selective anticancer therapeutics. The protocols and data presented herein serve as a foundational guide for scientists and drug development professionals to explore the rich chemical space and therapeutic potential originating from this promising building block.

References

  • IIP Series (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry.
  • Wikipedia. Combes quinoline synthesis.
  • Beag, S. K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Cambridge University Press (n.d.). Combes Quinoline Synthesis.
  • Meléndez, C., et al. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry.
  • Liu, K., et al. (2022). Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal.
  • Semantic Scholar. Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights.
  • Wang, Y., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.
  • ResearchGate (2014). Design, Synthesis and Potential Anti-Proliferative Activity of Some Novel 4-Aminoquinoline Derivatives.
  • Kiss, L., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
  • Augustine, D., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research.
  • Akdem, B., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Archives of Physiology and Biochemistry.
  • Zhang, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences.
  • YouTube (2024). Combe's synthesis of quinoline || detailed mechanism.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology.
  • ResearchGate (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
  • RSC Publishing (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Google Patents (1951). Preparation of 4-hydroxyquinoline compounds.
  • ResearchGate (2020). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one.
  • NCBI (2014). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation.
  • ResearchGate (2019). Sulfoxide-Controlled Chlorination of Pyrrolo[2,1-a]isoquinoline with Acetyl Chloride.
  • Google Patents (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ResearchGate (2012). Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives.

Sources

4-Chloro-2,8-dimethylquinoline: A Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Moiety in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] From the historical significance of quinine in combating malaria to the development of modern anticancer agents, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation.[3][4] The versatility of the quinoline ring system, allowing for substitution at various positions, enables the fine-tuning of physicochemical properties and biological targets. This application note focuses on a specific, highly adaptable building block: 4-chloro-2,8-dimethylquinoline . The presence of a reactive chlorine atom at the 4-position, coupled with the influence of the two methyl groups on the quinoline core, makes this molecule an ideal starting point for the synthesis of diverse libraries of bioactive compounds.

Physicochemical Properties and Reactivity of this compound

This compound is a solid, halogenated heterocyclic compound. The key to its utility as a synthetic building block lies in the reactivity of the C4-chloro substituent. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position towards nucleophilic aromatic substitution (SNAr), making the chlorine atom an excellent leaving group.[5][6] This inherent reactivity allows for the facile introduction of a wide array of functional groups, including amines, thiols, and alkoxides.

Furthermore, the chloro-substituent at the C4 position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7][8] These powerful C-C and C-N bond-forming reactions dramatically expand the accessible chemical space for derivatization, enabling the synthesis of complex molecules with potential therapeutic applications.

Key Synthetic Transformations and Protocols

The following sections provide detailed, step-by-step protocols for key synthetic transformations of this compound. These protocols are designed to be self-validating and provide insights into the rationale behind the experimental choices.

Nucleophilic Aromatic Substitution (SNAr): Synthesis of 4-Amino-2,8-dimethylquinoline Derivatives

The substitution of the C4-chloro group with various amines is a fundamental strategy for generating libraries of bioactive 4-aminoquinoline derivatives. These compounds have shown promise as anticancer and antimicrobial agents.[5]

Conceptual Workflow for SNAr:

sn_ar_workflow start Start: this compound & Amine Nucleophile reaction Reaction Setup: - Solvent (e.g., EtOH, DMF) - Heat (Conventional or Microwave) start->reaction Reactants workup Aqueous Workup: - Extraction - Washing reaction->workup Reaction Mixture purification Purification: - Recrystallization or - Column Chromatography workup->purification Crude Product product End: 4-Amino-2,8-dimethylquinoline Derivative purification->product Purified Product

Caption: General workflow for the synthesis of 4-amino-2,8-dimethylquinoline derivatives via SNAr.

Protocol 1: Synthesis of N-Aryl-2,8-dimethylquinolin-4-amine

This protocol describes a general procedure for the reaction of this compound with an aniline derivative.

Materials:

  • This compound

  • Substituted Aniline (e.g., p-anisidine)

  • Ethanol (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide solution (10% w/v)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.2 eq).

  • Add anhydrous ethanol to dissolve the reactants (approximately 10 mL per gram of chloroquinoline).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops). The acid protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 10% aqueous sodium hydroxide solution to remove unreacted aniline and neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,8-dimethylquinoline Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds.[8] This is particularly relevant for creating kinase inhibitors, where an aryl moiety at the C4 position can interact with the ATP-binding pocket of the enzyme.

Catalytic Cycle of Suzuki-Miyaura Coupling:

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex1 Ar-Pd(II)(Cl)L2 oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)(Ar')L2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product starting_materials Ar-Cl + Ar'-B(OH)2 starting_materials->oxidative_addition starting_materials->transmetalation Ar'-B(OH)2 base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of 4-(4-Methoxyphenyl)-2,8-dimethylquinoline

This protocol provides a method for the Suzuki coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium Carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. The inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Palladium-Catalyzed Buchwald-Hartwig Amination: An Alternative Route to C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines, often succeeding where traditional SNAr reactions may be less effective, particularly with less nucleophilic amines.[7][9]

Protocol 3: Synthesis of N-Hexyl-2,8-dimethylquinolin-4-amine

This protocol details the Buchwald-Hartwig amination of this compound with a primary alkylamine.

Materials:

  • This compound

  • Hexylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by this compound (1.0 eq), hexylamine (1.2 eq), and sodium tert-butoxide (1.4 eq). The strong, non-nucleophilic base is essential for the deprotonation of the amine in the catalytic cycle.

  • Heat the reaction mixture to 100 °C with stirring for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Bioactive Molecules Derived from this compound

The synthetic methodologies described above open the door to a vast array of 2,8-dimethylquinoline derivatives with potential therapeutic applications. The following table summarizes some of the reported biological activities of compounds accessible from this versatile building block.

Derivative ClassExample BioactivityBiological Target/MechanismRepresentative IC50/MIC Values
4-Anilino-2,8-dimethylquinolinesAnticancerPotential kinase inhibitors (e.g., EGFR, PI3K)[10]GI50 values in the low micromolar range against various cancer cell lines.[4]
4-Alkylamino-2,8-dimethylquinolinesAnticancerCytotoxicity against breast cancer cell lines.[3][5]GI50: 7.35–13.72 μM against MDA-MB468 cells.[5]
4-Aryl-2,8-dimethylquinolinesAnticancerPotential regulators of KDM proteins.[3]IC50 values ranging from 8.3 µM to 34.34 µM against HeLa and PC3 cells.[3]
4-Thio-2,8-dimethylquinolinesAntimicrobialGeneral antibacterial and antifungal activity.[11]MIC values can be as low as 12.5 µg/mL against certain bacterial and fungal strains.[11]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of bioactive molecules. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides medicinal chemists with a powerful platform for generating novel compounds with potential applications in oncology and infectious diseases. The protocols and data presented in this application note serve as a guide for researchers and scientists in the field of drug development to explore the full potential of this promising chemical scaffold.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7125724/]
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Available at: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj02047a]
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. [Available at: https://www.mdpi.com/1420-3049/28/7/2908]
  • Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. [Available at: https://pubmed.ncbi.nlm.nih.gov/17010410/]
  • Synthesis and antimicrobial activities of thiadiazole containing quinoline derivatives. [Available at: https://www.jocpr.
  • Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. [Available at: https://www.researchgate.
  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10854448/]
  • Biological activities of quinoline derivatives. [Available at: https://pubmed.ncbi.nlm.nih.gov/21422883/]
  • Biological Activities of Quinoline Derivatives. [Available at: https://www.eurekaselect.com/article/43330]
  • Buchwald-Hartwig Amination. [Available at: https://www.organic-chemistry.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Available at: https://www.mdpi.com/1420-3049/25/20/4769]
  • Buchwald–Hartwig amination. [Available at: https://en.wikipedia.
  • A Comprehensive Technical Review of 4-chloro-N,N-dimethylquinolin-7-amine. [Available at: https://www.benchchem.com/product/bcp259461/technical-guide]
  • Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Available at: https://www.researchgate.net/publication/327618512_Suzuki_Miyaura_Cross_-_Coupling_Reactions_of_4-Chloro_Quinoline_Derivatives_and_Studying_of_Biological_Activity_for_some_of_Them]
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Available at: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2025.1558805/full]
  • Buchwald-Hartwig Amination. [Available at: https://chem.libretexts.

Sources

Application Note: A Practical Guide to the Palladium-Catalyzed Amination of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the amination of 4-Chloro-2,8-dimethylquinoline, a key transformation for the synthesis of pharmacologically relevant 4-aminoquinoline scaffolds. We delve into the principles of the Buchwald-Hartwig amination, offering a step-by-step guide from reaction setup to product characterization. This document is intended for researchers, scientists, and drug development professionals, providing not only a robust methodology but also the underlying chemical rationale and troubleshooting strategies to ensure successful synthesis.

Introduction: The Significance of 4-Aminoquinolines

The 4-aminoquinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Historically, this scaffold has been central to the development of antimalarial drugs like chloroquine, which function by disrupting heme detoxification in the parasite.[1] Beyond their antimalarial properties, derivatives of 4-aminoquinoline have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

The synthesis of these vital compounds often requires the formation of a carbon-nitrogen (C-N) bond at the 4-position of the quinoline ring. While classical methods like nucleophilic aromatic substitution (SNAr) are sometimes applicable, they often necessitate harsh conditions and are limited in scope, particularly with electron-rich or sterically hindered amines. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized C-N bond formation, offering a versatile and efficient route to a vast array of aryl amines under milder conditions.[2][3] This protocol will focus on the application of the Buchwald-Hartwig reaction for the synthesis of 4-amino-2,8-dimethylquinoline derivatives.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine.[2][4] The reaction's success hinges on a catalytic cycle that navigates the challenging steps of activating the C-Cl bond and facilitating the formation of the C-N bond.

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl chloride (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired 4-aminoquinoline product is released from the palladium center, regenerating the active Pd(0) catalyst.[4]

The choice of ligand is critical to the reaction's efficiency. Bulky, electron-rich phosphine ligands are known to accelerate the reductive elimination step and are essential for the successful coupling of less reactive aryl chlorides.[5][6]

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a representative primary amine, aniline. The conditions can be adapted for other primary and secondary amines.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-AldrichStore in a desiccator.
Aniline≥99.5%Sigma-AldrichDistill before use if necessary.
Palladium(II) Acetate (Pd(OAc)₂)99.9% trace metals basisSigma-AldrichCatalyst precursor.
Xantphos≥98%Strem ChemicalsAir-stable ligand.
Sodium tert-butoxide (NaOt-Bu)≥98%Acros OrganicsStrong, non-nucleophilic base. Handle in a glovebox.
TolueneAnhydrous, ≥99.8%Sigma-AldrichUse dry solvent from a solvent purification system or a sealed bottle.
Diethyl EtherACS GradeFisher ScientificFor extraction.
Saturated aq. NaCl (Brine)For washing.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Silica Gel230-400 meshFor column chromatography.
Schlenk flask/tubeFor inert atmosphere reaction.
Magnetic stirrer and stir bar
TLC plates (Silica gel 60 F₂₅₄)
Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization setup 1. Add Pd(OAc)₂, Xantphos, NaOtBu, and This compound to Schlenk flask inert 2. Evacuate and backfill flask with Argon/Nitrogen (3x) setup->inert add_reagents 3. Add anhydrous toluene and aniline via syringe inert->add_reagents heat 4. Heat reaction mixture at 100-110 °C add_reagents->heat monitor 5. Monitor progress by TLC heat->monitor cool 6. Cool to room temperature and quench with saturated aq. NH₄Cl monitor->cool extract 7. Extract with Ethyl Acetate (3x) cool->extract wash 8. Wash combined organic layers with brine extract->wash dry 9. Dry over anhydrous MgSO₄, filter, and concentrate wash->dry purify 10. Purify by column chromatography dry->purify analysis 11. Characterize pure product (NMR, MS, MP) purify->analysis

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 equiv).

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (this compound) is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-anilino-2,8-dimethylquinoline.

Process Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The following table provides guidance on optimizing the reaction for different amine substrates.

ParameterStandard ConditionOptimization & RationalePotential Issues
Catalyst System Pd(OAc)₂ / XantphosFor less reactive amines or aryl chlorides, consider more advanced Buchwald ligands (e.g., RuPhos, BrettPhos) which can improve reaction rates and yields.[7]Catalyst poisoning can occur with substrates containing certain functional groups (e.g., unprotected thiols).
Base NaOt-BuWeaker bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates. Stronger bases are generally required for less reactive chlorides.[5]Strong bases can promote side reactions. The choice of base can significantly impact the reaction outcome.
Solvent TolueneDioxane or DME are also commonly used. The choice of solvent can affect solubility and reaction rates.Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze the base.
Temperature 110 °CLower temperatures may be possible with more reactive substrates or highly active catalyst systems. Higher temperatures may be needed for very unreactive partners but can lead to decomposition.Side reactions, such as hydrodehalogenation, can become more prevalent at elevated temperatures.
Amine Stoichiometry 1.2 equivalentsUsing a slight excess of the amine can drive the reaction to completion. For valuable amines, a 1:1 stoichiometry may be employed with longer reaction times.A large excess of amine can sometimes complicate purification.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Check for Oxygen/Moisture: Ensure the reaction was set up under strictly inert and anhydrous conditions.

    • Inactive Catalyst: Use fresh, high-purity palladium precursor and ligand.

    • Insufficiently Strong Base: For challenging couplings, a stronger base like LHMDS might be necessary.[6]

  • Formation of Side Products:

    • Hydrodehalogenation (replacement of Cl with H): This can occur if the amine is sterically hindered or if there is residual water. Using a different ligand or ensuring completely anhydrous conditions can help.[7]

    • Diarylation (for primary amines): This can be minimized by using a slight excess of the primary amine and avoiding prolonged heating after the reaction is complete.

Product Characterization

The identity and purity of the final product, 4-amino-2,8-dimethylquinoline, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity. The disappearance of the C4-H signal and the appearance of N-H and new aromatic signals are indicative of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the crystalline solid product.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 4-amino-2,8-dimethylquinoline derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can access a wide range of these valuable compounds in high yields. This protocol provides a reliable starting point for this transformation, along with the necessary information for optimization and troubleshooting, facilitating the development of novel compounds for pharmaceutical and materials science applications.

References

  • Baran, P. S., et al. (2007). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society.
  • Lipshutz, B. H., et al. (2017). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Sustainable Chemistry & Engineering.
  • Nolan, S. P., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters.
  • Buchwald, S. L., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
  • Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Zhu, J., et al. (2025). Exploring Synthetic Approaches for 2‐Aminoquinolines: Progress and Future Directions. European Journal of Organic Chemistry.
  • Vidyacharan, S., et al. (2015). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. ResearchGate.
  • Collet, S., et al. (2018). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate.
  • Kamal, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wentland, M. P., et al. (1998). A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. Journal of Medicinal Chemistry.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Melato, S., et al. (2007). Microwave-assisted synthesis of 4-aminoquinoline derivatives. Tetrahedron Letters.
  • Anisimov, A. V., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Mernyák, E., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

Sources

Scale-up synthesis of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Scale-up Synthesis of 4-Chloro-2,8-dimethylquinoline

Application Note & Protocol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically-grounded guide for the scale-up synthesis of this compound, a key intermediate in pharmaceutical research and development. The synthetic strategy is a robust two-step process, beginning with the construction of the quinoline core via the Combes synthesis, followed by a chlorination step to yield the final product. This guide emphasizes the rationale behind procedural choices, detailed step-by-step protocols, critical safety considerations for handling hazardous reagents, and methods for analytical characterization. The protocols are designed to be self-validating, ensuring reliability and reproducibility for large-scale production.

Introduction and Strategic Overview

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antimalarials like chloroquine and anticancer compounds. This compound is a valuable building block, with the chlorine atom at the 4-position serving as a reactive handle for nucleophilic aromatic substitution (SNAr), enabling the synthesis of diverse libraries of functionalized quinolines.

The selected synthetic route involves two primary stages:

  • Combes Quinoline Synthesis: Formation of the 2,8-dimethylquinolin-4-ol intermediate from o-toluidine and acetylacetone.

  • Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro derivative using phosphorus oxychloride (POCl₃).

This approach is advantageous for its use of readily available starting materials and its well-documented, reliable reaction pathways.

G cluster_start Starting Materials cluster_process Synthetic Pathway A o-Toluidine C Step 1: Combes Synthesis (Acid-Catalyzed Cyclization) A->C B Acetylacetone B->C D Intermediate: 2,8-Dimethylquinolin-4-ol C->D E Step 2: Chlorination (POCl₃) D->E F Final Product: This compound E->F

Caption: High-level workflow for the synthesis of this compound.

Part I: Scale-up Synthesis of 2,8-Dimethylquinolin-4-ol

Mechanistic Rationale: The Combes Synthesis

The Combes quinoline synthesis is an acid-catalyzed reaction that condenses an aniline with a β-diketone to form a substituted quinoline.[1][2] In this specific application, o-toluidine reacts with acetylacetone.

The mechanism proceeds through three key stages:[1][3][4]

  • Schiff Base Formation: The aniline nitrogen performs a nucleophilic attack on one of the carbonyl carbons of the β-diketone, followed by dehydration to form a Schiff base intermediate. This tautomerizes to a more stable enamine.

  • Annulation: The acid catalyst (concentrated H₂SO₄) protonates the second carbonyl group, activating it for an intramolecular electrophilic attack by the benzene ring. This ring-closing step, known as annulation, is typically the rate-determining step.

  • Dehydration: A final acid-catalyzed dehydration of the resulting alcohol yields the aromatic quinoline ring system.

Concentrated sulfuric acid is chosen not only as a catalyst but also as a powerful dehydrating agent, driving the reaction equilibrium towards the product.[3][5]

G A 1. Nucleophilic Attack (o-toluidine on acetylacetone) B 2. Dehydration (Formation of Schiff Base) A->B C 3. Tautomerization to Enamine B->C D 4. Acid-Catalyzed Annulation (Intramolecular Cyclization) C->D E 5. Final Dehydration (Aromatization) D->E F Product: 2,8-Dimethylquinolin-4-ol E->F

Caption: Simplified mechanism of the Combes quinoline synthesis.

Experimental Protocol: Combes Synthesis

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (Scale)MolesMolar Ratio
o-Toluidine107.15107.2 g (100.0 mL)1.01.0
Acetylacetone100.12105.1 g (108.0 mL)1.051.05
Sulfuric Acid (98%)98.08300 mL--

Procedure

  • Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube.

  • Initial Charge: Charge the flask with o-toluidine (107.2 g, 1.0 mol) and acetylacetone (105.1 g, 1.05 mol).

  • Acid Addition: Begin stirring the mixture and cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (300 mL) dropwise via the dropping funnel over 60-90 minutes. Maintain the internal temperature below 20°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 100-110°C using an oil bath and maintain this temperature for 4 hours. The mixture will become thick and dark.

  • Work-up & Quenching: Allow the reaction mixture to cool to room temperature. Very cautiously, pour the viscous mixture onto 2 kg of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and must be performed slowly in a well-ventilated fume hood.

  • Neutralization & Precipitation: Slowly neutralize the acidic solution by adding a saturated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH reaches 7-8. The product will precipitate as a solid.

  • Isolation & Purification: Filter the precipitate using a Büchner funnel and wash the filter cake thoroughly with cold deionized water (3 x 500 mL). Dry the crude solid in a vacuum oven at 60°C.

  • Recrystallization: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 2,8-dimethylquinolin-4-ol as a crystalline solid.

Part II: Synthesis of this compound

Mechanistic Rationale: Chlorination

The conversion of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with its 4-quinolinone form) to a 4-chloroquinoline is a standard transformation in heterocyclic chemistry.[6] Phosphorus oxychloride (POCl₃) is the reagent of choice for this dehydration and chlorination reaction.

The mechanism involves the activation of the quinolinone oxygen by POCl₃, forming a chlorophosphate ester intermediate. This transforms the hydroxyl group into an excellent leaving group. A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloroquinoline product. This reaction is often performed neat or in a high-boiling inert solvent.

G A 1. Activation of Carbonyl (Attack on POCl₃) B 2. Formation of Chlorophosphate Ester Intermediate A->B C 3. Nucleophilic Attack by Cl⁻ at C4 Position B->C D 4. Elimination of Phosphate Group C->D E Product: this compound D->E

Caption: Key steps in the chlorination of 2,8-dimethylquinolin-4-ol with POCl₃.

Experimental Protocol: Chlorination

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (Scale)MolesMolar Ratio
2,8-Dimethylquinolin-4-ol173.2186.6 g0.51.0
Phosphorus Oxychloride (POCl₃)153.33230.0 g (140.0 mL)1.53.0

Procedure

  • Reaction Setup: In a certified chemical fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (with gas outlet to a scrubber), and a stopper. Ensure all glassware is scrupulously dried.

  • Initial Charge: Charge the flask with 2,8-dimethylquinolin-4-ol (86.6 g, 0.5 mol).

  • Reagent Addition: Cautiously add phosphorus oxychloride (140 mL, 1.5 mol) to the flask. The addition may be slightly exothermic.

  • Reaction: Heat the stirred mixture under reflux (approx. 105-110°C) for 3 hours. The reaction should become a clear, dark solution. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up & Quenching: Cool the reaction mixture to room temperature. In a separate large beaker (e.g., 4 L) containing 2 kg of crushed ice and equipped with a heavy-duty stirrer, slowly and carefully pour the reaction mixture onto the ice. This is a highly exothermic and hazardous step that releases HCl gas. Perform this quenching process in an efficient fume hood, adding the reaction mixture in a slow stream.

  • Neutralization: Once the quenching is complete, cautiously neutralize the acidic solution with a cold 30% sodium hydroxide solution or concentrated ammonium hydroxide until the pH is approximately 8. The product will precipitate as a solid or an oil that solidifies upon further stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 400 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 300 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane or ethanol to give the final product.

Critical Safety and Handling Protocols

Trustworthiness in chemical synthesis is built on a foundation of safety. The reagents used in this scale-up procedure are hazardous and require strict adherence to safety protocols.

Phosphorus Oxychloride (POCl₃) Safety: [7][8][9]

  • Extreme Corrosivity & Reactivity: POCl₃ is highly corrosive to skin, eyes, and the respiratory tract.[10][11] It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[8][9]

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[7][9]

  • Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, chemical-resistant apron, long-sleeved clothing, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (neoprene or butyl rubber are recommended; nitrile is not suitable for prolonged contact).[7][11]

  • Quenching & Disposal: Never add water directly to POCl₃. Always add POCl₃ slowly to ice/water for quenching. Neutralize all waste streams containing POCl₃ before disposal according to institutional guidelines. Small spills can be absorbed with dry sand or vermiculite (DO NOT use combustible materials).[7]

Sulfuric Acid (H₂SO₄) Safety:

  • Corrosive: Concentrated sulfuric acid is a strong acid and a powerful dehydrating agent that can cause severe burns.

  • Handling: Always wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Dilution: Always add acid to water (or ice), never the other way around, to dissipate the heat of dilution safely.

Analytical Characterization of this compound

The identity and purity of the final product must be confirmed using standard analytical techniques.[12]

TechniqueExpected Data
¹H NMR Aromatic protons expected in the δ 7.0–8.5 ppm range. Two distinct singlets for the methyl groups at C2 and C8 (approx. δ 2.5-2.8 ppm).
¹³C NMR Distinct signals for the 11 carbons of the quinoline core, including the C-Cl carbon at approx. 140-150 ppm.
Mass Spec (MS) Expected molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, characteristic of a monochlorinated compound. For C₁₁H₁₀ClN, the expected m/z would be ~191.05.
Infrared (IR) Characteristic C=C and C=N stretching frequencies for the aromatic quinoline ring (1500-1650 cm⁻¹). Absence of a broad O-H stretch from the starting material.

Conclusion

This application note details a reliable and scalable two-step synthesis for this compound. The methodology leverages the classic Combes synthesis for ring formation followed by a robust chlorination protocol. By providing in-depth mechanistic rationale, step-by-step instructions, and rigorous safety guidelines, this document serves as an authoritative resource for researchers and process chemists aiming to produce this valuable synthetic intermediate on a larger scale.

References

  • Wikipedia. Combes quinoline synthesis.
  • S. M. M. Kumar, et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Slideshare. Organic Name Reaction With Their Respective Mechanism.
  • PubMed. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Combes Quinoline Synthesis.
  • Loba Chemie. PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry.
  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Online] Available at: [https://opens scholar.dut.ac.za/handle/10321/1331]([Link] scholar.dut.ac.za/handle/10321/1331)
  • New Jersey Department of Health. HAZARD SUMMARY for PHOSPHORUS OXYCHLORIDE.
  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

The Untapped Potential of 4-Chloro-2,8-dimethylquinoline in Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile but Underexplored Building Block

4-Chloro-2,8-dimethylquinoline is a substituted quinoline derivative with a unique combination of electronic and steric properties.[1] While the broader family of quinoline compounds has been extensively explored in medicinal chemistry, the specific applications of this molecule in materials science remain largely uncharted territory.[2] This guide, therefore, serves as a forward-looking exploration of its potential, drawing on the established applications of analogous quinoline structures to propose detailed application notes and protocols for its use in the synthesis of advanced functional materials.

The presence of a reactive chlorine atom at the 4-position, combined with the electron-donating methyl groups at the 2- and 8-positions, makes this compound a promising precursor for a variety of materials. The quinoline core itself is known for its fascinating photoluminescence characteristics and its ability to form stable complexes with a wide range of metal ions.[3] These properties suggest potential applications in areas such as organic electronics, luminescent materials, and catalysis.

This document provides a theoretical and practical framework for researchers looking to explore the materials science applications of this compound. The protocols provided are representative methodologies based on well-established procedures for similar compounds and are intended to serve as a starting point for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 32314-39-9[1]
Molecular Formula C₁₁H₁₀ClN[1]
Molecular Weight 191.66 g/mol [1]
Form Solid[1]

Application Note I: Synthesis of Novel Luminescent Metal Complexes

Underlying Principle: Quinoline derivatives are excellent ligands for a variety of metal ions, including lanthanides and transition metals. The resulting metal complexes often exhibit unique photophysical properties, such as high quantum yields and long-lived emission, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The 4-chloro position of this compound can be readily functionalized to introduce a coordinating group, such as a hydroxyl or carboxyl group, which can then be used to chelate a metal ion.

Workflow for the Synthesis of a Europium(III) Complex:

G cluster_0 Ligand Synthesis cluster_1 Complexation A This compound B Suzuki Coupling with 4-(dihydroxyboryl)benzoic acid A->B Pd(PPh₃)₄, K₂CO₃ C 4-(2,8-dimethylquinolin-4-yl)benzoic acid (Ligand) B->C Work-up & Purification D Ligand F Complexation Reaction D->F E Europium(III) Chloride Hexahydrate E->F Base (e.g., NaOH) G Eu(III)-Ligand Complex F->G Isolation & Purification

Caption: Workflow for the synthesis of a luminescent Eu(III) complex.

Protocol 1: Synthesis of 4-(2,8-dimethylquinolin-4-yl)benzoic acid (Ligand)

This protocol describes a Suzuki cross-coupling reaction to replace the chlorine atom with a benzoic acid moiety, creating a suitable chelating ligand for metal ions.

Materials:

  • This compound

  • 4-(dihydroxyboryl)benzoic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and 4-(dihydroxyboryl)benzoic acid (1.2 mmol) in a mixture of toluene (20 mL) and ethanol (5 mL).

  • Add an aqueous solution of K₂CO₃ (2 M, 5 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 24 hours.

  • After cooling to room temperature, acidify the mixture with 1 M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure ligand.

Protocol 2: Synthesis of the Europium(III) Complex

This protocol describes the complexation of the synthesized ligand with Europium(III) chloride. Six novel 8-hydroxyquinoline derivatives were synthesized and their complexes with Eu(III) were prepared, showing that the ligands coordinated well with Eu(III) ions and had excellent thermal stability.[4]

Materials:

  • 4-(2,8-dimethylquinolin-4-yl)benzoic acid (Ligand)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Ethanol

  • Sodium hydroxide (NaOH) solution, 0.1 M

Procedure:

  • Dissolve the ligand (3 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Slowly add 0.1 M NaOH solution dropwise until the ligand is fully deprotonated (monitor with pH paper or a pH meter).

  • In a separate flask, dissolve EuCl₃·6H₂O (1 mmol) in ethanol (10 mL).

  • Add the ethanolic solution of EuCl₃·6H₂O dropwise to the ligand solution with vigorous stirring.

  • A precipitate should form immediately. Stir the reaction mixture at room temperature for 12 hours.

  • Collect the precipitate by vacuum filtration and wash with ethanol and then diethyl ether.

  • Dry the resulting complex under vacuum.

Expected Characterization:

  • FT-IR: Disappearance of the carboxylic acid O-H stretch and a shift in the C=O stretching frequency upon coordination to Eu(III).

  • ¹H NMR: Broadening of the ligand signals upon complexation with the paramagnetic Eu(III) ion.

  • Photoluminescence Spectroscopy: Excitation of the ligand should result in characteristic sharp emission peaks of the Eu(III) ion, indicating efficient energy transfer from the ligand to the metal center.

Application Note II: A Building Block for Organic Semiconductors

Underlying Principle: The rigid, planar structure of the quinoline core makes it an attractive building block for organic semiconducting materials used in organic electronics.[5] By functionalizing this compound through cross-coupling reactions, it is possible to synthesize larger, more conjugated systems with tailored electronic properties. These materials could potentially be used as host materials or emitters in OLEDs, or as active layers in organic field-effect transistors (OFETs).

Workflow for the Synthesis of a Carbazole-Quinoline Derivative:

G A This compound C Buchwald-Hartwig Amination A->C B Carbazole B->C Pd₂(dba)₃, Xantphos, NaOtBu D 9-(2,8-dimethylquinolin-4-yl)-9H-carbazole C->D Work-up & Purification

Caption: Synthesis of a carbazole-quinoline derivative for organic electronics.

Protocol 3: Synthesis of 9-(2,8-dimethylquinolin-4-yl)-9H-carbazole

This protocol describes a Buchwald-Hartwig amination reaction to couple carbazole to the 4-position of the quinoline ring. Carbazole derivatives are widely used as hole-transporting materials in organic electronics.

Materials:

  • This compound

  • Carbazole

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1 mmol), carbazole (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (20 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Cool the mixture to room temperature and quench with water.

  • Extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired carbazole-quinoline derivative.

Potential Applications in Materials Science:

  • Host Material in OLEDs: The high triplet energy of the carbazole moiety combined with the electron-transporting nature of the quinoline could result in a bipolar host material suitable for phosphorescent OLEDs.

  • Hole-Transporting Layer: The synthesized compound could be investigated for its hole-transporting properties in organic electronic devices.

Application Note III: Precursor for Catalytic Ligands

Underlying Principle: The quinoline scaffold, with its nitrogen atom, is a key component in many ligands used in transition metal catalysis.[6] By modifying this compound, it is possible to synthesize novel ligands for a variety of catalytic transformations, such as cross-coupling reactions. The methyl groups at the 2- and 8-positions can provide steric hindrance around the metal center, potentially influencing the selectivity of the catalytic reaction.

Workflow for the Synthesis of a Phosphine-Quinoline Ligand:

G A This compound B Lithiation with n-BuLi A->B C Reaction with Chlorodiphenylphosphine B->C D (2,8-dimethylquinolin-4-yl)diphenylphosphine C->D Quench & Work-up

Caption: Synthesis of a phosphine-quinoline ligand for catalysis.

Protocol 4: Synthesis of (2,8-dimethylquinolin-4-yl)diphenylphosphine

This protocol outlines a potential route for the synthesis of a phosphine-quinoline ligand, which could be used in various catalytic applications.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodiphenylphosphine

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous THF (20 mL) in a Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol) dropwise. Stir at -78 °C for 1 hour.

  • Add chlorodiphenylphosphine (1.2 mmol) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography under an inert atmosphere.

Potential Catalytic Applications:

  • Palladium-Catalyzed Cross-Coupling: The synthesized phosphine-quinoline ligand could be used in combination with a palladium precursor to form an active catalyst for Suzuki, Heck, or Sonogashira cross-coupling reactions.

  • Asymmetric Catalysis: Chiral versions of this ligand could potentially be developed for applications in asymmetric catalysis.

Conclusion and Future Outlook

While direct applications of this compound in materials science are not yet well-documented, its chemical structure suggests significant potential as a versatile building block. The protocols outlined in this guide provide a starting point for exploring its use in the synthesis of luminescent materials, organic semiconductors, and catalytic ligands. Further research into the derivatization of this molecule and the characterization of the resulting materials is highly encouraged and could lead to the development of novel materials with exciting properties and applications.

References

  • Rehman, F., Zafar, M., et al. (2019). Zn(II) Complexes with Quinoline Supported Amidate Ligands: Synthesis, Fluorescence, and Catalytic Activity. Russian Journal of General Chemistry, 89, 2735–2742.
  • Journal of Sustainability, Policy, and Practice. (2025).
  • ResearchGate. (n.d.). Photophysical properties of quinoline derivatives in CH3CN.
  • PubMed. (2018). Synthesis and luminescence properties of novel 8-hydroxyquinoline derivatives and their Eu(III) complexes.
  • MDPI. (2023). Luminescent Materials: Synthesis, Characterization and Application.
  • PubChem. (n.d.). 4-Chloro-2-methylquinoline.
  • PubMed Central. (2015). Special Issue: Practical Applications of Metal Complexes.
  • Royal Society of Chemistry. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands.
  • ResearchGate. (n.d.). 4-Chloro-2,5-dimethylquinoline.
  • National Institutes of Health. (n.d.). 4-Chloro-2,5-dimethylquinoline.
  • Organic Compounds for Electronics and Photonics Applic
  • ResearchGate. (2025).
  • MDPI. (n.d.). Four-Coordinate Monoboron Complexes with 8-Hydroxyquinolin-5-Sulfonate: Synthesis, Crystal Structures, Theoretical Studies, and Luminescence Properties.
  • PubChem. (n.d.). 4-Chloroquinoline.
  • PubMed. (2010). 4-Chloro-2,5-dimethyl-quinoline.

Sources

Troubleshooting & Optimization

Introduction to the Synthesis of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to the synthesis of 4-Chloro-2,8-dimethylquinoline. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.

This compound is a key heterocyclic intermediate in medicinal chemistry, valued for its role as a scaffold in the development of various therapeutic agents. Its synthesis, while well-established, presents several challenges that can impact yield and purity. The most common and reliable route involves a two-step process: first, the formation of the quinoline core via a Conrad-Limpach or Combes-type reaction to yield 2,8-dimethylquinolin-4-ol, followed by a chlorination step to replace the hydroxyl group.

This guide focuses on providing practical, experience-driven solutions to common experimental hurdles, grounded in established chemical principles.

Core Synthetic Pathway: A Two-Step Approach

The synthesis is optimally approached in two distinct stages. This method offers robust control over the reaction and facilitates the purification of the intermediate and final products.

  • Step 1: Conrad-Limpach Synthesis of 2,8-Dimethylquinolin-4-ol: This step involves the condensation of o-toluidine with ethyl acetoacetate to form an enamine intermediate, which is then subjected to a high-temperature thermal cyclization.

  • Step 2: Chlorination using Phosphorus Oxychloride (POCl₃): The resulting 2,8-dimethylquinolin-4-ol is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the target compound, this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Question 1: My yield for the first step (2,8-dimethylquinolin-4-ol) is significantly lower than expected. What are the likely causes?

Answer: Low yields in the Conrad-Limpach or Combes synthesis are a frequent issue and can typically be attributed to three main factors:

  • Incomplete Cyclization: The thermal cyclization of the enamine intermediate requires high temperatures, often in the range of 250-260°C. If the temperature is too low or the reaction time is insufficient, the cyclization will be incomplete.

    • Solution: Utilize a high-boiling point solvent such as Dowtherm A or diphenyl ether to ensure a stable and sufficiently high reaction temperature. Monitor the reaction via Thin-Layer Chromatography (TLC) to confirm the consumption of the enamine intermediate.[1][2]

  • Sub-optimal Enamine Formation: The initial condensation reaction to form the enamine is a critical equilibrium-driven process. The presence of water can hinder this reaction.

    • Solution: Ensure all reactants and glassware are dry. A catalytic amount of acid (e.g., a few drops of concentrated HCl or H₂SO₄) can be used to promote the initial condensation.[1][2]

  • Side Reactions and Degradation: At the high temperatures required for cyclization, reactants and products can degrade, leading to tar formation.

    • Solution: Add the enamine intermediate dropwise to the pre-heated high-boiling solvent. This maintains a low concentration of the reactant and minimizes polymerization and degradation side reactions.[3][4]

Question 2: The chlorination of 2,8-dimethylquinolin-4-ol is incomplete, and I recover a significant amount of starting material. How can I drive the reaction to completion?

Answer: Incomplete chlorination is generally due to issues with the reagent or reaction conditions.

  • Reagent Deactivation: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis by atmospheric moisture. Deactivated POCl₃ will have significantly reduced efficacy.

    • Solution: Use a fresh bottle of POCl₃ or distill older stock before use. Ensure the reaction is run under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) with dry glassware.

  • Insufficient Reagent: The reaction requires a stoichiometric amount of POCl₃, but an excess is often used to ensure the reaction goes to completion.

    • Solution: Use a molar excess of POCl₃ (typically 3-5 equivalents) relative to the quinolinol. This also allows the POCl₃ to act as the solvent for the reaction.[1]

  • Inadequate Temperature or Time: The reaction requires heating to proceed at a reasonable rate.

    • Solution: Heat the reaction mixture, typically to reflux (around 100-110°C), for 1-2 hours. Monitor the reaction progress by TLC until the starting quinolinol spot is no longer visible.[1][5]

Question 3: My final product is a dark, oily substance that is difficult to purify. What causes this and what is the best purification strategy?

Answer: The formation of dark, tarry products is a common issue in high-temperature quinoline syntheses.[3][4]

  • Cause: This is primarily due to polymerization and degradation of reactants or intermediates under harsh acidic and high-temperature conditions.

  • Solution & Purification Strategy:

    • Controlled Work-up: The work-up procedure is critical. After the reaction is complete, cool the mixture and very slowly and carefully pour it onto a large amount of crushed ice with vigorous stirring. This quenches the reaction and hydrolyzes the excess POCl₃. This step is highly exothermic and must be done in a fume hood with appropriate personal protective equipment.[1][5]

    • Neutralization: Carefully neutralize the acidic solution with a base, such as a saturated sodium carbonate solution or ammonium hydroxide, until the pH is basic (pH 8-9). The product should precipitate as a solid.[1][5]

    • Filtration and Washing: Collect the crude solid by filtration and wash it thoroughly with cold water to remove inorganic salts.

    • Purification:

      • Recrystallization: This is often the most effective method. Ethanol, methanol, or a mixture of ethyl acetate and hexanes are good solvent systems to try for quinoline derivatives.[1][5]

      • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is the next step. Use a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, to elute the product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the Combes synthesis? A1: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[6][7] The mechanism proceeds in two main stages: first, the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the diketone. Second, under strong acid catalysis and heat, an intramolecular electrophilic aromatic substitution occurs, followed by dehydration to form the aromatic quinoline ring.[6][8][9]

Q2: Are there any specific safety precautions I should take when working with phosphorus oxychloride (POCl₃)? A2: Yes, POCl₃ is a hazardous chemical that requires careful handling. It is corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate PPE, including gloves, safety goggles, and a lab coat. Ensure all glassware is completely dry before use. When quenching the reaction, add the reaction mixture to ice slowly and with caution to control the exothermic reaction.[10]

Q3: How can I confirm the structure and purity of the final this compound? A3: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To assess purity and monitor reaction progress. A single spot on the TLC plate suggests a high degree of purity.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the two methyl groups, with the correct integration and splitting patterns. The ¹³C NMR will confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound, showing a characteristic isotopic pattern for the presence of a chlorine atom.

Q4: Are there greener alternatives to traditional quinoline synthesis methods? A4: Yes, green chemistry approaches are being developed. These include using water as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and using milder, reusable catalysts like ionic liquids or solid acids instead of strong mineral acids.[11][12][13] For instance, some Friedländer syntheses can be performed under catalyst-free conditions in water.[11]

Data Presentation & Protocols

Reagent Summary Table
Step Reagent MW ( g/mol ) Equivalents Typical Amount
1 o-Toluidine107.151.010.7 g (0.1 mol)
1 Ethyl Acetoacetate130.141.013.0 g (0.1 mol)
1 Dowtherm A~166Solvent150 mL
2 2,8-Dimethylquinolin-4-ol173.211.08.66 g (0.05 mol)
2 Phosphorus Oxychloride (POCl₃)153.334.030.7 g (~20 mL)

Experimental Protocols

Protocol 1: Synthesis of 2,8-Dimethylquinolin-4-ol
  • Enamine Formation: In a round-bottom flask, combine o-toluidine (10.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol). Add 2-3 drops of concentrated hydrochloric acid. Stir the mixture at room temperature for 1-2 hours. A gentle exotherm may be observed. The formation of the enamine can be monitored by the separation of water.

  • Cyclization: In a separate three-necked flask equipped with a mechanical stirrer and a distillation condenser, heat 150 mL of Dowtherm A to 250°C.

  • Reactant Addition: Add the prepared enamine intermediate dropwise to the hot Dowtherm A over 30-45 minutes. Ethanol formed during the reaction will distill off.

  • Reaction Completion: After the addition is complete, maintain the temperature at 250°C for an additional 30 minutes.

  • Work-up: Allow the reaction mixture to cool to below 100°C. Add 150 mL of petroleum ether or hexanes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with petroleum ether, and dry to yield crude 2,8-dimethylquinolin-4-ol. This product is often pure enough for the next step.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 2,8-dimethylquinolin-4-ol (8.66 g, 0.05 mol) to the flask.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (20 mL, ~0.2 mol) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) in an oil bath for 2 hours. Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed.

  • Quenching: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a slurry of ~300 g of crushed ice. Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or ammonium hydroxide until the pH is ~8-9.

  • Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product in a desiccator. Purify by recrystallization from ethanol or methanol to obtain pure this compound.[1]

Visualizations

Synthetic Workflow Diagram

G cluster_0 Step 1: Quinolinol Formation cluster_1 Step 2: Chlorination o_toluidine o-Toluidine enamine Enamine Intermediate o_toluidine->enamine eaa Ethyl Acetoacetate eaa->enamine cyclization Thermal Cyclization (250°C, Dowtherm A) enamine->cyclization quinolol quinolol cyclization->quinolol quinolinol 2,8-Dimethylquinolin-4-ol start_chlor 2,8-Dimethylquinolin-4-ol quinolinol->start_chlor Purify/Use Crude chlorination Chlorination (POCl₃, Reflux) start_chlor->chlorination final_product This compound chlorination->final_product

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues cluster_purification Purification Issues issue Low Yield or Impure Product check_temp Verify Cyclization Temp (>250°C) issue->check_temp check_poccl3 Use Fresh/Distilled POCl₃ issue->check_poccl3 workup Controlled Quench & Neutralization issue->workup check_reagents1 Ensure Anhydrous Conditions check_temp->check_reagents1 check_addition Slow Dropwise Addition? check_reagents1->check_addition check_excess Use Sufficient Excess of POCl₃ check_poccl3->check_excess check_reflux Ensure Reflux (>100°C) check_excess->check_reflux recrystallize Recrystallize (e.g., Ethanol) workup->recrystallize chromatography Column Chromatography recrystallize->chromatography

Caption: A logical flow for troubleshooting common synthesis problems.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
  • Doebner–Miller reaction - Wikipedia.
  • Doebner-Miller Reaction - SynArchive.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications.
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI.
  • Combes Quinoline Synthesis.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Combes quinoline synthesis - Wikipedia.
  • ) Synthesis of Quinoline and derivatives1).
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
  • Synthesis of 4-chloro-2,6-dimethylquinoline. | Download Scientific Diagram - ResearchGate.
  • 4-Chloro-2,5-dimethylquinoline - PMC - NIH.
  • (PDF) 4-Chloro-2,5-dimethylquinoline - ResearchGate.

Sources

Technical Support Center: Improving the Yield of 4-Chloro-2,8-dimethylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in this two-step synthetic sequence. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your yields.

The synthesis of this compound is typically achieved in two key stages: first, the formation of the quinoline core via an acid-catalyzed cyclization to yield 4-hydroxy-2,8-dimethylquinoline, followed by a chlorination step to replace the hydroxyl group. This guide is structured to address each stage independently, providing detailed troubleshooting, protocols, and visual aids.

Overall Synthetic Workflow

The pathway from commercially available starting materials to the target compound is a well-established route in heterocyclic chemistry. It begins with the reaction of an aniline with a β-diketone, followed by chlorination.

Synthetic_Workflow Start o-Toluidine + Acetylacetone Intermediate 4-Hydroxy-2,8-dimethylquinoline Start->Intermediate Combes Synthesis (Acid Catalyst) Final This compound Intermediate->Final Chlorination (POCl₃)

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 4-Hydroxy-2,8-dimethylquinoline via Combes Reaction

The Combes quinoline synthesis is an acid-catalyzed reaction between an aniline and a β-diketone.[1] For our target, o-toluidine reacts with acetylacetone. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization, followed by dehydration to yield the aromatic quinoline ring.[1][2]

Troubleshooting the Combes Synthesis

This section addresses common issues encountered during the formation of the 4-hydroxyquinoline intermediate.

Q1: My reaction yield is extremely low, or no product is forming. What are the likely causes?

A1: Low or no conversion typically points to issues with the reaction conditions or reagent quality.

  • Insufficient Acid Catalysis: The cyclization step is the rate-determining step and requires a strong acid catalyst to protonate the enamine intermediate, facilitating the ring closure.[1] Concentrated sulfuric acid (H₂SO₄) is standard, but polyphosphoric acid (PPA) can be an effective alternative, sometimes at lower temperatures.[3]

  • Suboptimal Temperature: The initial condensation to form the enamine may occur at a lower temperature, but the cyclization requires significant heat. However, excessively high temperatures (>200°C) can lead to decomposition and tarring.[4] A temperature range of 100-150°C is a typical starting point.

  • Poor Reagent Quality: Ensure your o-toluidine is free from oxidation impurities (often indicated by dark coloration) and that the acetylacetone is pure. Use of anhydrous reagents is beneficial as water can interfere with the dehydration steps.[4]

Q2: The reaction mixture has turned into a thick, black, intractable tar. How can I prevent this and salvage my product?

A2: Tar formation is the most common side reaction in Skraup-type and Combes syntheses, resulting from the acid-catalyzed polymerization of reactants and intermediates under harsh conditions.[5]

  • Control the Temperature: This is the most critical factor. Avoid rapid heating and localized hotspots. The reaction can be exothermic; once initiated, you may need to reduce or remove external heating.

  • Optimize the Catalyst: While H₂SO₄ is effective, it is also highly corrosive and oxidizing. Polyphosphoric acid (PPA) can be a milder alternative that often reduces charring.[1][3]

  • Isolation from Tar: Salvaging the product requires a robust workup. After cooling, carefully quench the reaction by pouring it onto ice. The product is often a solid acid salt. Neutralize the acidic solution slowly with a base (e.g., concentrated NaOH or NH₄OH) until strongly basic. The 4-hydroxyquinoline product may precipitate and can be collected by filtration. If it remains in solution or is mixed with tar, a thorough extraction with an organic solvent like chloroform or ethyl acetate is necessary.

Q3: I am using a substituted aniline other than o-toluidine and I'm getting a mixture of isomers. How can I control the regioselectivity?

A3: This is a key consideration in the Combes synthesis. The cyclization (electrophilic aromatic substitution) is directed by the substituents on the aniline ring.

  • Steric Hindrance: Cyclization will preferentially occur at the less sterically hindered ortho position. For example, with m-toluidine (3-methylaniline), cyclization is favored at the C6 position (para to the methyl group) over the C2 position (ortho to the methyl group), leading to the 7-methylquinoline as the major product.[1]

  • Electronic Effects: Electron-donating groups on the aniline ring activate the aromatic system and facilitate cyclization, while strong electron-withdrawing groups can hinder or prevent the reaction entirely.[6] For predictable synthesis of 2,8-dimethylquinoline, starting with o-toluidine is essential as the C6 position is the only available site for cyclization.

Data Summary: Combes Synthesis Conditions
ParameterCondition 1Condition 2Rationale
Starting Materials o-Toluidine, Acetylacetoneo-Toluidine, AcetylacetoneSpecific precursors for the 2,8-dimethylquinoline core.
Catalyst Conc. H₂SO₄Polyphosphoric Acid (PPA)Strong Brønsted acids required for cyclization.[3] PPA can be milder and reduce charring.[1]
Temperature 110-130 °C100-120 °CSufficient energy for cyclization; higher temperatures risk tar formation.
Reaction Time 1-3 hours2-4 hoursMonitor by TLC until starting material is consumed.
Typical Yield 50-70%55-75%Yields are highly dependent on temperature control and workup efficiency.
Detailed Protocol 1: Synthesis of 4-Hydroxy-2,8-dimethylquinoline
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To the flask, add o-toluidine (1.0 eq) and acetylacetone (1.1 eq). Stir the mixture.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approx. 3-4 times the weight of the aniline) with cooling in an ice bath. The addition is exothermic.

  • Reaction: Heat the mixture to 110-120°C using an oil bath for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic slurry with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is >10. This step should be performed in an ice bath as it is highly exothermic.

  • Isolation: The solid product, 4-hydroxy-2,8-dimethylquinoline, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Part 2: Chlorination of 4-Hydroxy-2,8-dimethylquinoline

The conversion of the 4-hydroxy group to a 4-chloro group is a nucleophilic substitution reaction. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[7]

Troubleshooting the Chlorination Step

Chlorination_Troubleshooting Start Chlorination Reaction Problem Low Yield or Incomplete Conversion? Start->Problem Cause1 Moisture Present? Problem->Cause1 Yes Cause2 Insufficient POCl₃? Problem->Cause2 No Cause1->Cause2 No Solution1 Use Anhydrous Glassware/Reagents. Run under Inert Atmosphere. Cause1->Solution1 Yes Cause3 Temp/Time Too Low? Cause2->Cause3 No Solution2 Use POCl₃ as both reagent and solvent (large excess). Cause2->Solution2 Yes Solution3 Increase temperature to reflux (~110°C). Increase reaction time. Cause3->Solution3 Yes

Sources

Technical Support Center: Chlorination of 2,8-Dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-2,8-dimethylquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with the chlorination of 2,8-dimethylquinolin-4-ol and encountering challenges with side reactions, yield, and purity. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the chlorination process. For more detailed, mechanism-based troubleshooting, please refer to the specific guides in the subsequent section.

Q1: My chlorination reaction is sluggish or incomplete. I consistently isolate unreacted 2,8-dimethylquinolin-4-ol. What should I check first?

A1: An incomplete reaction is typically traced back to three factors: reagent stoichiometry, temperature, or reaction time.

  • Reagent Stoichiometry: The conversion of a quinolin-4-ol to a 4-chloroquinoline using phosphorus oxychloride (POCl₃) is a dehydration reaction where POCl₃ is consumed. While it can be used as the solvent (in large excess), if you are using a co-solvent, ensure at least 1.5-2.0 molar equivalents of POCl₃ are used. The reaction generates phosphate byproducts, and a slight excess of the chlorinating agent is often necessary to drive the reaction to completion.

  • Temperature: This conversion is not a room-temperature reaction. It requires thermal energy to proceed at a reasonable rate. A common protocol involves heating on a water bath or oil bath to temperatures between 80-110°C.[1] If your temperature is too low, the reaction will stall.

  • Reaction Time: Monitor your reaction by Thin Layer Chromatography (TLC) or LC-MS. Depending on the scale and temperature, these reactions can take anywhere from 1 to 6 hours. Do not rely on a fixed time; confirm the disappearance of the starting material before proceeding with the workup.

Q2: My overall yield of this compound is disappointingly low, even though TLC analysis shows full conversion of the starting material. Where could I be losing my product?

A2: Significant product loss after a complete reaction often points to issues during the aqueous workup or purification.

  • Hydrolysis during Workup: The 4-chloroquinoline product is susceptible to hydrolysis back to the starting quinolin-4-ol, especially in neutral or slightly acidic aqueous conditions.[2][3] When quenching the reaction mixture (typically by pouring it onto ice), it is critical to immediately basify the solution (e.g., with Na₂CO₃, K₂CO₃, or aq. NH₃) to a pH > 8 and promptly extract the product into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate. Prolonged contact with the aqueous phase can cleave the C-Cl bond.

  • Purification Losses: The product can be volatile. Avoid excessive heating under high vacuum during solvent removal. For chromatography, silica gel can be slightly acidic, potentially promoting hydrolysis if the column is run too slowly. Consider neutralizing your silica with a triethylamine-doped solvent system (e.g., 0.5% Et₃N in hexanes/ethyl acetate) if you observe on-column degradation.

Q3: I've obtained a dark, tarry crude product that is very difficult to purify. What causes this polymerization?

A3: The formation of tar or insoluble polymers is almost always a result of excessive heating or prolonged reaction times. Quinolines, especially when activated by electron-donating methyl groups, can be sensitive to harsh acidic conditions (generated by POCl₃) at high temperatures. Try reducing the reaction temperature to the minimum required for a steady conversion (e.g., 80-90°C) and monitor the reaction closely to avoid heating long after completion. Using a co-solvent like toluene or acetonitrile instead of neat POCl₃ can also help moderate the reaction conditions.

Troubleshooting Guides for Specific Side Reactions

This section provides in-depth analysis and solutions for specific, commonly observed side products.

Guide 1: Unwanted Formylation (Vilsmeier-Haack Reaction)

Problem: You have identified a significant byproduct with a mass corresponding to the addition of a formyl group (-CHO), likely the this compound-3-carbaldehyde.

Root Cause Analysis: This is a classic side reaction that occurs when N,N-dimethylformamide (DMF) is used as a solvent or additive in combination with POCl₃.[4] These two reagents react to form the Vilsmeier reagent, a potent electrophile (chloroiminium ion).[5] While the C-4 position is blocked by the chloro group, the electron-rich quinoline ring is susceptible to electrophilic attack. The C-3 position is activated by the ring nitrogen and is a common site for Vilsmeier-Haack formylation in quinoline systems.[6]

dot

Vilsmeier_Mechanism Figure 1: Vilsmeier-Haack Side Reaction Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Attack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent_Attack Vilsmeier Reagent Vilsmeier_Reagent->Vilsmeier_Reagent_Attack Attacks Quinoline Ring Quinoline 2,8-Dimethylquinolin-4-ol (Intermediate Stage) Intermediate Sigma Complex Quinoline->Intermediate + Vilsmeier Reagent Vilsmeier_Reagent_Attack->Intermediate Product 3-Formyl Side Product Intermediate->Product - H⁺, Workup

Caption: Figure 1: Vilsmeier-Haack Side Reaction Mechanism.

Solutions & Preventative Measures:

StrategyRationaleStep-by-Step Protocol
1. Change of Solvent The most effective solution is to completely avoid DMF. The Vilsmeier reagent cannot form without it.1. Substitute DMF with a non-reactive, high-boiling solvent such as toluene, xylene, or acetonitrile. 2. Alternatively, perform the reaction in neat POCl₃, which often serves as both reagent and solvent.[1]
2. Temperature Control If DMF must be used (e.g., for solubility reasons), lowering the temperature can disfavor the electrophilic aromatic substitution, which has a higher activation energy than the desired chlorination.1. Cool the solution of quinolin-4-ol in DMF to 0°C. 2. Add POCl₃ dropwise, maintaining the temperature below 10°C. 3. Slowly warm the reaction to a moderate temperature (e.g., 60-70°C) and monitor closely.
Guide 2: Ring Over-chlorination

Problem: Your mass spectrum shows peaks corresponding to di-chloro or tri-chloro species (M+4, M+6 isotope patterns).

Root Cause Analysis: While the primary reaction is a nucleophilic substitution at the C-4 position, POCl₃ can also act as a source of electrophilic chlorine under harsh conditions (high temperatures and long reaction times), leading to electrophilic aromatic substitution on the benzene portion of the quinoline ring. The methyl group at C-8 is activating, making positions C-5 and C-7 susceptible to chlorination. Studies on quinoline itself show that chlorination tends to occur at the 5- and 8-positions under acidic conditions.[7]

dot

Overchlorination_Logic Figure 2: Factors Influencing Over-chlorination Params Params Side Over-chlorinated Byproducts (e.g., 4,5-dichloro-, 4,7-dichloro-) Params:temp->Side Increases Rate Of Electrophilic Attack Params:time->Side Increases Probability Of Side Reaction Params:excess->Side Higher Concentration of Chlorinating Species Desired Desired Product This compound

Caption: Figure 2: Factors Influencing Over-chlorination.

Solutions & Preventative Measures:

  • Reduce Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate (typically 80-100°C). Avoid aggressive, high-temperature reflux.

  • Monitor Reaction Progress: Use TLC or LC-MS to stop the reaction as soon as the starting material is consumed. Unnecessary heating dramatically increases the risk of side reactions.

  • Control Stoichiometry: If using a co-solvent, limit the excess of POCl₃ to 1.5-3.0 equivalents. A massive excess provides a larger reservoir of potential electrophilic chlorinating species.

Guide 3: Incomplete Conversion and Isolation of Intermediates

Problem: The reaction stalls, and you isolate a polar, water-soluble compound that is not your starting material or product, possibly a phosphorylated intermediate.

Root Cause Analysis: The chlorination of a quinolin-4-one with POCl₃ is not a direct displacement. It proceeds through a two-stage mechanism analogous to that seen in quinazolones.[8] First, the hydroxyl group attacks POCl₃ to form an O-phosphorylated intermediate. This intermediate is then attacked by a chloride ion (from POCl₃) to yield the final 4-chloro product and a phosphate byproduct. Insufficient thermal energy can cause the reaction to stall at the phosphorylated intermediate stage.

dot

Reaction_Stages Figure 3: Two-Stage Chlorination Workflow Start 2,8-Dimethylquinolin-4-ol Stage1 Stage 1: Phosphorylation (Low Temperature, <25°C) Start->Stage1 Reagent POCl₃ Reagent->Stage1 Intermediate O-Phosphorylated Intermediate (Polar) Stage1->Intermediate Stage2 Stage 2: Chlorination (Heating, 70-100°C) Intermediate->Stage2 Requires Heat Product This compound (Non-polar) Stage2->Product

Caption: Figure 3: Two-Stage Chlorination Workflow.

Solutions & Preventative Measures:

  • Ensure Sufficient Heating: After the initial mixing of reagents (which can be done at a lower temperature), it is crucial to heat the mixture to 70-100°C and hold it there until the reaction is complete. This provides the activation energy for the second stage: the nucleophilic attack by chloride on the phosphorylated intermediate.[8]

  • Use a Co-catalyst (Optional): In some cases, addition of a catalytic amount of a quaternary ammonium salt (e.g., benzyltriethylammonium chloride) can facilitate the second step by increasing the concentration of free chloride ions in the reaction mixture.

Experimental Protocol: Optimized Chlorination

This protocol is designed to minimize common side reactions and maximize yield.

Materials:

  • 2,8-dimethylquinolin-4-ol

  • Phosphorus oxychloride (POCl₃), freshly distilled if necessary

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer, add 2,8-dimethylquinolin-4-ol (1.0 eq).

  • Add anhydrous toluene (5-10 mL per gram of starting material).

  • With stirring under a nitrogen atmosphere, carefully add phosphorus oxychloride (2.0 eq) via syringe. The mixture may become thick.

  • Heat the reaction mixture to 90-100°C using an oil bath.

  • Monitor the reaction progress every 30-60 minutes by TLC (e.g., 10% MeOH in DCM, visualizing with UV light). The product should be significantly less polar than the starting material.

  • Once the starting material is no longer visible (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Crucial Workup Step: Prepare a separate large beaker containing crushed ice and enough saturated Na₂CO₃ solution to ensure the final mixture will be basic (pH > 8).

  • Slowly and carefully pour the reaction mixture onto the ice/Na₂CO₃ solution with vigorous stirring. This is an exothermic quench.

  • Transfer the quenched mixture to a separatory funnel and extract with DCM (3x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol or hexanes) as needed.

References

  • Yoo, M., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • El-Dean, A. M. K., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
  • Kiamuddin, M., & Choudhury, A. K. (1964). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research. [Link]
  • Mogilaiah, K., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. [Link]
  • Saleha, S., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B. [Link]
  • Dunn, J. P., et al. (2011).
  • Wozniak, K., et al. (2021).
  • Prabha, K., et al. (2011). 4-Chloro-2,5-dimethylquinoline.
  • Sridhar, R., & Perumal, P. T. (2005). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. [Link]
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Science Publishing. [Link]
  • Singh, V., & Kaur, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
  • Zhang, Z., et al. (2022). HCO₂H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-chloro-2,8-dimethylquinoline. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the principles and nuances involved in the recrystallization of this heterocyclic compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind recrystallizing this compound?

Recrystallization is a purification technique based on differential solubility. The core principle is that the solubility of most solids, including this compound, increases with temperature.[1] To perform a successful recrystallization, you select a solvent that dissolves the compound sparingly at room temperature but readily at its boiling point.[1][2][3]

As a hot, saturated solution of your crude compound cools, the solubility decreases, and the solution becomes supersaturated. This forces the desired compound to crystallize out of the solution. The impurities, which are ideally present in much smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently removed during filtration.[4]

Q2: How do I select the optimal solvent for my recrystallization? This seems to be the most critical step.

You are correct; solvent selection is paramount. An ideal solvent must satisfy several criteria:

  • High-Temperature Solubility: It must dissolve your compound completely when hot.[2]

  • Low-Temperature Insolubility: It should provide poor solubility for your compound when cold to ensure maximum recovery.[2]

  • Impurity Solubility: It should either dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be removed via hot filtration).[3]

  • Chemical Inertness: The solvent must not react with this compound.[3][5]

  • Volatility: It should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[5]

For a compound like this compound, which is a substituted aromatic heterocycle, you should start by testing moderately polar to polar solvents. A related compound, 4-chloro-2,5-dimethylquinoline, has been successfully recrystallized from methanol, making alcohols a strong starting point.[6][7]

Workflow for Solvent Screening: A small-scale test is essential.

  • Place ~50 mg of your crude solid into a small test tube.

  • Add a potential solvent dropwise at room temperature, mixing after each addition. If the solid dissolves readily, the solvent is too good and will result in poor recovery.

  • If it is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point.

  • If the solid dissolves completely, you have a potential candidate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

Q3: What are the likely impurities in my crude this compound sample?

Understanding potential impurities helps in designing the purification strategy. The synthesis of chloroquinolines often involves the use of chlorinating agents like phosphorus oxychloride (POCl₃) on a quinolinone precursor.[6][8] Therefore, common impurities may include:

  • Unreacted Starting Material: The corresponding 4-hydroxy-2,8-dimethylquinolinone.

  • Side-Products: Syntheses like the Doebner-von Miller or Skraup can produce polymeric tars or regioisomers.[9]

  • Reagent Residues: Traces of reagents used in the synthesis.

These impurities have different polarity profiles than the desired product, which is what allows for their separation by recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization process.

Problem: I've dissolved my compound in the minimum amount of hot solvent and let it cool, but no crystals are forming.

This is a very common issue, often caused by one of two things: using too much solvent or the solution becoming supersaturated.[10]

  • Diagnosis & Solution 1 (Excess Solvent): This is the most frequent cause.[10] If you used too much solvent, the solution will not become saturated upon cooling, preventing crystallization.

    • Corrective Action: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 20-30%) in a fume hood. Then, allow the concentrated solution to cool again.[11] This increases the concentration of the solute, facilitating saturation and crystallization.

  • Diagnosis & Solution 2 (Supersaturation): Sometimes, a solution cools below its saturation point without forming crystals because the nucleation process (the initial formation of a crystal seed) has not started.[10]

    • Corrective Action 1 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic imperfections on the glass provide a surface for nucleation to begin.[11][12]

    • Corrective Action 2 (Seed Crystal): If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" provides a template for other molecules to crystallize upon.[11][12]

    • Corrective Action 3 (Extreme Cooling): If the above methods fail, try cooling the flask in a dry ice/acetone bath. However, be aware that rapid cooling can sometimes trap impurities.

Problem: My compound has separated as an oil, not as solid crystals. What should I do?

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is so high that it significantly depresses the melting point of the mixture.[11]

  • Causality: The quinoline nucleus can sometimes lead to lower melting points, especially in the presence of impurities.

  • Corrective Action:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation point.[10]

    • Allow the solution to cool very slowly. You can insulate the flask with glass wool or place it on a hot plate that is turned off to let it cool gradually with the plate.[10] This encourages the molecules to arrange themselves into an ordered crystal lattice rather than separating as a disordered liquid.

    • If using a mixed-solvent system, add more of the "good" (more soluble) solvent.[11]

Problem: My final yield of pure crystals is very low.

A low yield can be disheartening but is often preventable. Several factors could be at play:

  • Using Too Much Solvent: As discussed, this is a primary cause. The more solvent you use, the more of your product will remain dissolved in the mother liquor, even when cold.[4][11]

  • Premature Crystallization: If crystals form in the hot solution (e.g., during hot filtration), the desired product will be lost with the insoluble impurities. Ensure the solution is kept at or near its boiling point during any transfer steps.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or not using an ice bath can leave a significant amount of product in the solution.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[4] Always use a minimal amount of ice-cold solvent for washing.

Problem: My final crystals are colored, but the pure compound should be colorless or white.

Colored impurities are common, often arising from side reactions during synthesis.

  • Solution (Activated Charcoal): If the impurities are large, conjugated organic molecules, they can often be removed with activated charcoal.

    • After dissolving the crude solid in the hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (a spatula tip is often enough). Adding it to a boiling solution will cause violent bumping.

    • Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps as usual.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityRemarks
Water 100Very HighUnlikely to dissolve this compound well, even when hot, due to the compound's largely organic structure.[13]
Methanol 65HighGood starting point. Known to work for similar chloro-dimethylquinolines.[6][7]
Ethanol 78HighA very common and effective recrystallization solvent. Good candidate for testing.
Isopropanol 82Medium-HighAnother good alcoholic solvent to test.
Acetone 56MediumMay be too effective a solvent, potentially leading to low recovery.[13]
Ethyl Acetate 77Medium-LowGood for moderately polar compounds.
Hexane/Heptane 69 / 98Very LowUnlikely to dissolve the compound even when hot. Could be used as an anti-solvent in a mixed-solvent system (e.g., with ethanol).
Toluene 111LowCan be a good solvent for aromatic compounds, but its high boiling point can make it difficult to remove.

Experimental Workflow & Protocols

Diagram: Recrystallization Workflow

Recrystallization_Workflow Crude Crude this compound Dissolve 1. Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt 2. Hot Filtration (If insoluble impurities present) Dissolve->HotFilt optional Cool 3. Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool if no insolubles HotFilt->Cool Impurities1 Insoluble Impurities HotFilt->Impurities1 Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Minimal Ice-Cold Solvent Isolate->Wash Impurities2 Soluble Impurities (in Mother Liquor) Isolate->Impurities2 Dry 6. Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: General workflow for the purification of this compound.

Step-by-Step Recrystallization Protocol
  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.

    • In a separate beaker, heat your chosen solvent (e.g., methanol) to a gentle boil on a hot plate.

    • Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition. Continue adding just enough hot solvent until the solid completely dissolves.[12] It is crucial to use the minimum amount of near-boiling solvent.[4]

  • Hot Filtration (Optional):

    • If you observe any insoluble impurities (e.g., dust, polymeric tar) in the hot solution, you must perform a hot filtration.

    • Set up a gravity filtration apparatus (fluted filter paper in a stemless funnel). Pre-heat the funnel and receiving flask by pouring some boiling solvent through them to prevent premature crystallization.

    • Quickly pour the hot solution through the filter paper into the clean, pre-heated receiving flask.

  • Crystallization:

    • Cover the mouth of the flask with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature.[4] Slow cooling is essential for the formation of large, pure crystals.[1]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.[14]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Use a small amount of the cold mother liquor to transfer any remaining crystals from the flask to the funnel.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent.[4] This removes any residual soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Allow air to be pulled through the crystals for several minutes to help them dry.

    • Transfer the crystals to a watch glass, break up any large clumps, and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

References

  • Solvent Choice. Chemistry Teaching Labs - University of York. [Link]
  • Finding the best solvent for recrystallisation student sheet.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center. [Link]
  • 4-Chloro-2-methylquinoline. PubChem. [Link]
  • Recrystalliz
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]
  • 4-Chloro-2,5-dimethylquinoline.
  • (PDF) 4-Chloro-2,5-dimethylquinoline.
  • 4,8-Dimethylquinoline. PubChem. [Link]
  • Recrystalliz
  • Chemical/Laboratory Techniques: Recrystalliz
  • Organic Chemistry Lab: Recrystalliz
  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

Sources

Technical Support Center: Suzuki Coupling with 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are encountering challenges with the coupling of 4-chloro-2,8-dimethylquinoline. This particular substrate presents a unique set of challenges due to its heterocyclic nature and the relative inertness of the C-Cl bond. This document provides in-depth, experience-driven advice to help you navigate these complexities and achieve successful outcomes in your synthesis.

Troubleshooting Quick Guide

For a rapid diagnosis of common issues, please refer to the table below. Each problem is linked to a more detailed explanation in the FAQ section.

Observed Problem Potential Cause(s) Primary Recommendations See FAQ
No or Low Conversion 1. Inactive Catalyst System2. Poor Substrate Solubility3. Insufficient Temperature1. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.2. Use a solvent system that ensures all components are dissolved (e.g., dioxane, THF, DMF, often with water).3. Increase reaction temperature, potentially utilizing microwave irradiation.Q1, Q2, Q3
Significant Dehalogenation 1. Formation of Palladium-Hydride Species2. Unfavorable Reaction Kinetics1. Use a milder base (e.g., K₃PO₄, Cs₂CO₃).2. Ensure rigorous inert atmosphere to exclude moisture and oxygen.3. Employ a more active catalyst to accelerate the desired coupling over dehalogenation.Q4, Q5
Homocoupling of Boronic Acid 1. Presence of Oxygen2. Sub-optimal Stoichiometry1. Thoroughly degas all solvents and the reaction mixture.2. Use a slight excess of the this compound.Q6
Inconsistent Results 1. Reagent Quality2. Reaction Setup Variability1. Use fresh, high-purity reagents and solvents.2. Ensure consistent and vigorous stirring, especially in biphasic mixtures.Q7

Frequently Asked Questions (FAQs)

Here, we delve deeper into the specific challenges you might be facing with your Suzuki coupling of this compound.

Q1: My reaction with this compound shows little to no conversion of the starting material. Where should I start troubleshooting?

A1: Low or no conversion in the Suzuki coupling of an aryl chloride, particularly a heteroaromatic one, often points to an issue with the activation of the C-Cl bond. This is typically the rate-limiting step of the catalytic cycle.[1] Here's a systematic approach to address this:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the ligand is critical.[2] Standard catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate.[3] You should consider using more electron-rich and sterically hindered phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands.[2][4] These ligands promote the oxidative addition of the palladium to the aryl chloride.[5]

  • Reaction Temperature: Insufficient temperature is a common reason for failed reactions with less reactive chlorides. Often, heating in the range of 80-120 °C is necessary.[2][6] Microwave irradiation can also be a powerful tool to accelerate the reaction.[2]

  • Base Selection: The base is crucial for activating the boronic acid.[7][8] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[2]

Q2: I'm observing poor solubility of my reagents. How does solvent choice impact the reaction?

A2: The solvent system plays a multifaceted role in Suzuki couplings, influencing catalyst activity, substrate solubility, and even reaction selectivity.[2][9] For this compound and many boronic acids, a single solvent may not be sufficient to dissolve all components.

  • Common Solvent Systems: A variety of solvents, often in aqueous mixtures, can be employed.[2] Common choices include dioxane, THF, DMF, and toluene.[2][7][10]

  • The Role of Water: A small amount of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the transmetalation step.[10] A common starting point is a 9:1 to 4:1 mixture of organic solvent to water.[6][11]

  • Greener Alternatives: For some related heterocyclic systems, propylene carbonate (PC) has been shown to be an effective and more environmentally friendly alternative to traditional solvents like DME.[2]

Q3: What is the general catalytic cycle for the Suzuki-Miyaura coupling, and where can things go wrong with my substrate?

A3: The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[10] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound.

  • Transmetalation: The organic group from the boronic acid (or its activated form) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7]

With this compound, the primary bottleneck is often the initial oxidative addition step due to the strength of the C-Cl bond. Additionally, the nitrogen atom in the quinoline ring can coordinate to the palladium center, which can sometimes inhibit the catalytic cycle.[12]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-X) A->B Ar = 4-(2,8-dimethylquinolinyl) X = Cl C Ar-Pd(II)-X(L_n) (Oxidative Adduct) B->C D Transmetalation (R-B(OH)₂ + Base) C->D E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Product (Ar-R) Regenerates Catalyst

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q4: I am seeing a significant amount of 2,8-dimethylquinoline as a byproduct. What is causing this dehalogenation, and how can I prevent it?

A4: The formation of 2,8-dimethylquinoline is due to a common side reaction called dehalogenation, where the chlorine atom is replaced by a hydrogen atom.[1] This occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the quinoline group to give the dehalogenated product.[1][10]

  • Sources of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including the base, solvent (especially alcohols), or trace amounts of water.[1]

  • Minimizing Dehalogenation:

    • Choice of Base: Using milder bases like K₃PO₄ or Cs₂CO₃ can sometimes reduce the rate of Pd-H formation.

    • Inert Atmosphere: Rigorously excluding air and moisture is crucial, as these can contribute to the formation of hydride species.

    • Catalyst Activity: A highly active catalyst system that promotes the desired cross-coupling at a faster rate than the dehalogenation pathway is beneficial.

Q5: Are certain types of organic halides more prone to dehalogenation?

A5: Yes, the tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] While aryl chlorides are the least reactive in the desired coupling, they are also less prone to dehalogenation compared to the corresponding bromides and iodides.[13][14] However, electron-deficient aryl halides and N-heterocyclic halides, such as your this compound, can be more susceptible to this side reaction.[1]

Q6: My main byproduct is the homocoupled dimer of my boronic acid. What causes this and how can I avoid it?

A6: The homocoupling of boronic acids is another common side reaction in Suzuki couplings.[12] This is often promoted by the presence of oxygen.[12]

  • Thorough Degassing: It is essential to thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (like argon or nitrogen) through the solution or by using freeze-pump-thaw cycles.[1]

  • Stoichiometry: Using a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) can sometimes help to minimize the homocoupling of the boronic acid.[12]

Q7: I'm getting inconsistent yields even when I follow the same procedure. What could be the cause?

A7: Inconsistent results can be frustrating and often point to subtle variations in reaction setup or reagent quality.

  • Reagent Purity: Ensure that your this compound, boronic acid, base, and palladium catalyst are of high purity and are stored correctly. Boronic acids, in particular, can degrade over time.

  • Solvent Quality: Use anhydrous solvents when the procedure calls for them, and ensure that any solvents are properly degassed.

  • Stirring: In biphasic reactions, vigorous stirring is crucial to ensure proper mixing and facilitate the reaction at the interface of the two phases.[11] Inconsistent stirring can lead to variable reaction rates and yields.

Experimental Protocol: Catalyst/Ligand Screening for the Suzuki Coupling of this compound

This protocol provides a general method for screening different palladium catalysts and ligands to optimize your reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligands (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Dioxane/Water, 9:1)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In an inert atmosphere glovebox, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv) to a reaction vial equipped with a stir bar.

  • Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium precursor and each ligand to be screened. Add the appropriate amounts of the palladium and ligand solutions to each reaction vial. A typical catalyst loading is 1-5 mol% of palladium, with a ligand-to-palladium ratio of 2:1.

  • Solvent Addition: Add the degassed solvent mixture to each vial.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a magnetic stir plate outside the glovebox. Heat the reactions at a set temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).

  • Analysis: After the reaction is complete, cool the vials to room temperature. Take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product.

Caption: A troubleshooting workflow for the Suzuki coupling.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in W
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Suzuki reaction. Wikipedia. [Link]
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in w
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]
  • Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluorobor
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Problems with Suzuki coupling. Reddit. [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of this important chemical intermediate. Our approach is grounded in years of field-proven experience and established scientific principles to help you navigate the common challenges encountered during your experiments.

Troubleshooting Guide: Addressing Specific Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of this compound.

Question 1: My recrystallized this compound is still showing impurities on the TLC plate. What are the likely causes and how can I resolve this?

Answer: This is a common issue that can stem from several factors related to the recrystallization process. The key to successful recrystallization is the significant difference in solubility of your target compound and the impurities in the chosen solvent at high and low temperatures.[1][2]

Probable Causes:

  • Incorrect Solvent Choice: The selected solvent may have either too high a solubility for this compound at room temperature, leading to significant product loss, or too low a solubility at its boiling point, preventing complete dissolution of the crude material.[1][2]

  • Insufficient Solvent: Using too little solvent can result in the premature crystallization of the product along with the impurities as the solution cools.[2]

  • Cooling Rate is Too Fast: Rapid cooling, such as immediately placing the hot solution in an ice bath, can cause the impurities to become trapped within the crystal lattice of your product.[1]

  • Presence of Insoluble Impurities: Some impurities may be insoluble in the hot recrystallization solvent.

Step-by-Step Solutions:

  • Solvent System Optimization: If you suspect an issue with your solvent, perform small-scale solubility tests with a range of solvents (e.g., methanol, ethanol, hexane, ethyl acetate, or mixtures thereof). A good solvent will dissolve the compound when hot but not when cold.[3][4]

  • Ensure Complete Dissolution: When heating your solution, add the hot solvent portion-wise until the this compound is fully dissolved.[2][5]

  • Hot Filtration: If you observe insoluble material in the hot solution, perform a hot filtration to remove these impurities before allowing the solution to cool.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature on a benchtop. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.[1]

  • Consider a Second Recrystallization: If impurities persist, a second recrystallization of the obtained crystals may be necessary to achieve the desired purity.

Workflow for Troubleshooting Recrystallization:

G cluster_0 Troubleshooting Recrystallization start Impure product after recrystallization q1 Is the compound fully dissolved in hot solvent? start->q1 sol1 Add more hot solvent in portions q1->sol1 No q2 Are there insoluble impurities present? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Perform hot filtration q2->sol2 Yes q3 Was the cooling rate slow? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Allow slow cooling to RT before ice bath q3->sol3 No end Pure Crystals q3->end Yes a3_yes Yes a3_no No sol3->end G cluster_1 Column Chromatography Workflow start Crude Product step1 TLC analysis to determine mobile phase start->step1 step2 Pack column with silica gel slurry step1->step2 step3 Load sample in a narrow band step2->step3 step4 Elute with mobile phase (optional gradient) step3->step4 step5 Collect fractions step4->step5 step6 Monitor fractions by TLC step5->step6 step7 Combine pure fractions step6->step7 end Purified Product step7->end

Sources

Alternative chlorinating agents to POCl3 for quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Alternative Chlorinating Agents for Quinolinone Conversion

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals actively engaged in quinoline synthesis. Here, we address common challenges and questions regarding the critical step of converting hydroxyquinolines (or their tautomeric quinolinone form) to chloroquinolines, offering a focused look at alternatives to the traditionally used phosphorus oxychloride (POCl₃).

As Senior Application Scientists, we understand that moving away from a reagent like POCl₃ is often driven by the need for milder conditions, improved safety, or simplified work-up procedures. This resource combines mechanistic insights with practical, field-tested advice to help you navigate these alternatives effectively.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to phosphorus oxychloride (POCl₃)?

While highly effective, POCl₃ presents several operational challenges that justify seeking alternatives:

  • High Reactivity and Corrosiveness: POCl₃ reacts violently with water and moisture, releasing corrosive HCl and phosphoric acid fumes.[1][2] This necessitates stringent handling conditions, including the use of an inert atmosphere and specialized personal protective equipment (PPE).[3][4]

  • Harsh Reaction Conditions: Chlorination with POCl₃ often requires high temperatures (reflux), which may not be suitable for sensitive or complex substrates, leading to decomposition or side-product formation.[5]

  • Difficult Work-up: Quenching excess POCl₃ is a highly exothermic and hazardous procedure. The work-up often involves pouring the reaction mixture onto ice, followed by neutralization, which can be difficult to control on a larger scale and may lead to hydrolysis of the desired chloroquinoline product.[6]

  • Toxicity: POCl₃ is toxic and corrosive, posing significant health risks upon inhalation or skin contact.[2][7] Minimizing its use aligns with modern green chemistry and laboratory safety principles.

Q2: What are the most common and effective alternatives to POCl₃ for converting a 2-quinolinone to a 2-chloroquinoline?

Several reliable alternatives exist, each with a distinct reactivity profile and set of advantages. The most prominent are:

  • Thionyl Chloride (SOCl₂) with a Catalytic Amide: Typically, N,N-dimethylformamide (DMF) is used. This system generates a Vilsmeier-Haack type reagent in situ, which is a potent chlorinating agent under milder conditions than neat POCl₃.[8][9]

  • Oxalyl Chloride with a Catalytic Amide: Similar to SOCl₂, oxalyl chloride in combination with DMF forms a Vilsmeier reagent. This method is often cleaner, as the byproducts (CO₂, CO, HCl) are all gaseous.[10][11]

  • Phosphorus Pentachloride (PCl₅): PCl₅ is a strong chlorinating agent that can be used alone or in combination with POCl₃ to increase reactivity.[12][13] It is particularly useful for less reactive substrates.

  • Appel Reaction Conditions: This involves using triphenylphosphine (PPh₃) in combination with a chlorine source like carbon tetrachloride (CCl₄) or hexachloroethane. It operates under very mild, neutral conditions.[14][15]

Q3: How does the SOCl₂/DMF system work, and how is it different from using SOCl₂ alone?

Using thionyl chloride (SOCl₂) alone to convert an alcohol (or enol) to a chloride can proceed through different mechanisms, sometimes leading to retention of stereochemistry (SNi mechanism).[16] However, for converting quinolinones, the addition of catalytic DMF is crucial.

DMF reacts with SOCl₂ to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent (N-(chloromethylidene)-N-methylmethanaminium chloride).[8][17] This reagent is the true active chlorinating species in the reaction. The quinolinone oxygen attacks the Vilsmeier reagent, leading to a highly activated intermediate that is readily displaced by a chloride ion to form the 2-chloroquinoline. This catalytic cycle is often more efficient and requires lower temperatures than using SOCl₂ or POCl₃ alone.[18]

Q4: When is the Appel reaction a better choice than Vilsmeier-type conditions?

The Appel reaction (PPh₃/CCl₄) is exceptionally mild and proceeds under neutral conditions, making it the ideal choice for substrates that are sensitive to acid or high heat.[19][20] Consider the Appel reaction when:

  • Your quinolinone substrate contains acid-labile functional groups (e.g., acetals, t-Boc protecting groups).

  • You are working with a complex molecule where harsh thermal conditions could lead to rearrangement or degradation.

  • You need to avoid the corrosive HCl byproduct generated by other methods.

However, the main drawback is the stoichiometric formation of triphenylphosphine oxide (TPPO) as a byproduct, which can sometimes complicate purification.[14]

Troubleshooting Guides

Issue 1: Low or No Conversion Using SOCl₂/DMF

You've attempted to chlorinate your substituted 2-quinolinone using thionyl chloride with catalytic DMF, but TLC analysis shows mostly starting material.

Potential Causes & Solutions:

  • Cause A: Inactive Vilsmeier Reagent due to Moisture.

    • Explanation: Both SOCl₂ and the Vilsmeier reagent are highly sensitive to moisture. Any water in the solvent, on the glassware, or in the starting material will rapidly quench the reagent.

    • Solution: Ensure all glassware is oven- or flame-dried under vacuum. Use anhydrous solvents. If the substrate is hygroscopic, dry it thoroughly in a vacuum oven before use. Handle all reagents under an inert atmosphere (Nitrogen or Argon).

  • Cause B: Insufficient Temperature.

    • Explanation: While milder than POCl₃, the reaction often requires some thermal input to proceed at a reasonable rate, especially for electron-deficient quinolinones.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60 °C and monitor by TLC. For particularly deactivated systems, refluxing in a solvent like dichloromethane (DCM) or toluene may be necessary.[9]

  • Cause C: Insufficient Amount of Catalyst.

    • Explanation: The formation of the Vilsmeier reagent is catalytic in DMF, but a sufficient quantity must be present to drive the reaction.

    • Solution: Ensure you are using at least 0.1-0.2 equivalents of DMF. For difficult substrates, increasing to 0.5 equivalents or using DMF as a co-solvent can be beneficial.[21]

Issue 2: Product Hydrolysis During Work-up

You've successfully formed the 2-chloroquinoline, but you are losing a significant portion of it back to the starting 2-quinolinone during the aqueous work-up.

Potential Causes & Solutions:

  • Cause A: Product is Highly Activated Towards Nucleophilic Substitution.

    • Explanation: Electron-withdrawing groups on the quinoline ring can make the 2-position highly electrophilic and thus susceptible to rapid hydrolysis by water, especially under neutral or basic conditions.

    • Solution:

      • Minimize Contact with Water: After quenching the reaction (e.g., by carefully adding to ice), immediately extract the product into a non-polar organic solvent like DCM or ethyl acetate.

      • Use a Mild Base: Wash the organic layer with a cold, saturated sodium bicarbonate solution instead of stronger bases like sodium hydroxide. Keep the temperature low (0-5 °C) during the wash.

      • Avoid Basic Conditions if Possible: If the product is extremely sensitive, try to bypass a basic wash altogether. After extraction, wash with cold brine, dry immediately with anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can then be purified by silica gel chromatography.

  • Cause B: High Temperatures During Quenching.

    • Explanation: Quenching excess chlorinating reagent (like SOCl₂) is exothermic. If the temperature of the aqueous phase rises significantly, the rate of hydrolysis of your product will increase dramatically.

    • Solution: Always pour the reaction mixture slowly into a vigorously stirred, large excess of ice or ice-cold water.[6] This ensures the heat is dissipated effectively. Monitor the temperature of the quenching vessel to ensure it remains close to 0 °C.

Issue 3: Difficult Purification from Triphenylphosphine Oxide (TPPO)

You used the Appel reaction, and the desired 2-chloroquinoline is difficult to separate from the TPPO byproduct.

Potential Causes & Solutions:

  • Cause A: Similar Polarity of Product and TPPO.

    • Explanation: Both the product and TPPO can have similar polarities, causing them to co-elute during column chromatography.

    • Solution:

      • Precipitation: After the reaction, concentrate the mixture and triturate with a non-polar solvent like cold diethyl ether or a hexanes/ether mixture. TPPO is often less soluble and may precipitate, allowing it to be removed by filtration.

      • Chromatography Optimization: Use a less polar solvent system for chromatography (e.g., hexanes/ethyl acetate or hexanes/DCM) to increase the separation between your product and the more polar TPPO.

      • Alternative Reagents: Consider using polymer-supported triphenylphosphine. After the reaction, the polymer-bound TPPO can be simply filtered off, greatly simplifying the work-up.[20]

Comparative Overview of Chlorinating Agents

Reagent SystemTypical ConditionsAdvantagesDisadvantagesSafety Considerations
POCl₃ Neat or in high-boiling solvent, reflux (110-160 °C)[6]Highly effective, inexpensive, powerful.Harsh conditions, hazardous work-up, corrosive, toxic.[1]Highly toxic and corrosive. Reacts violently with water.[2] Must be handled in a fume hood with appropriate PPE.[3]
SOCl₂ / cat. DMF DCM, Toluene, or neat, 25-80 °C[9]Milder than POCl₃, good yields, volatile byproducts.Corrosive (HCl byproduct), moisture-sensitive.Toxic and corrosive. Releases HCl gas. Handle in a fume hood.
(COCl)₂ / cat. DMF DCM or THF, 0-40 °C[10]Very mild, gaseous byproducts (CO, CO₂, HCl) simplify work-up.[11]More expensive than SOCl₂, moisture-sensitive, toxic.Highly toxic. Oxalyl chloride and byproduct CO are poisonous. Strict fume hood use is mandatory.
PCl₅ High-boiling solvent (e.g., Toluene) or neat, refluxVery powerful, useful for unreactive substrates.[12]Solid reagent can be difficult to handle, harsh, corrosive.Corrosive solid. Reacts violently with water.[22][23] Handle with care in a glovebox or fume hood.
PPh₃ / CCl₄ DCM or Acetonitrile, 25-50 °C[19]Very mild, neutral conditions, good for sensitive substrates.[20]Stoichiometric TPPO byproduct complicates purification, CCl₄ is toxic and ozone-depleting.[14]CCl₄ is a known carcinogen and is environmentally hazardous. Use of alternatives like C₂Cl₆ is preferred.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Chlorination using SOCl₂/DMF
  • Preparation: Under an inert atmosphere (N₂), add the 2-quinolinone substrate (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent & Reagents: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration). To this suspension, add N,N-dimethylformamide (DMF, 0.2 eq.).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq.) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 DCM/Methanol). If the reaction is slow, gently heat the mixture to reflux (approx. 40 °C) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a stirred slurry of ice and water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract with DCM (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with cold saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloroquinoline.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow for Selecting a Chlorinating Agent

G sub Substrate Stable to Acid & Heat? sensitive Substrate is Sensitive (Acid or Heat Labile) sub->sensitive No robust Substrate is Robust sub->robust Yes appel Use Appel Reaction (PPh₃/C₂Cl₆) sensitive->appel unreactive Substrate is Unreactive (e.g., Electron Deficient) robust->unreactive Standard conditions fail? poclsoc Use POCl₃ or SOCl₂/DMF (Standard Conditions) robust->poclsoc No harsh Use PCl₅ or neat POCl₃ (Forced Conditions) unreactive->harsh oxalyl Consider (COCl)₂/DMF (Mild, Clean Work-up) poclsoc->oxalyl Need cleaner work-up?

Caption: Decision tree for selecting an appropriate chlorinating agent.

Mechanism: Vilsmeier Reagent Formation and Action

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Quinolinone Chlorination dmf DMF intermediate1 Adduct dmf->intermediate1 socl2 SOCl₂ socl2->intermediate1 vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺Cl⁻ intermediate1->vilsmeier -SO₂ -Cl⁻ activated_complex Activated O-Iminium Intermediate vilsmeier->activated_complex Reacts with quinolinone 2-Quinolinone quinolinone->activated_complex product 2-Chloroquinoline activated_complex->product - [Me₂NCHO] - H⁺ chloride Cl⁻ chloride->product SNAr attack

Caption: Simplified mechanism of chlorination via a Vilsmeier reagent.

References
  • Enamine. Vilsmeier Reagent. Vertex AI Search.
  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • Indian Chemical Society.
  • Ali, T. R., & Hanafy, F. I. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. 2003;42(8):2069-2074.
  • Allen. PCl_(5) acts as a chlorinating agent in organic reactions. Why ?. Allen.
  • Singh, F. V., et al. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synlett. 2021;32(19):1841-1860.
  • Grokipedia. Appel reaction. Grokipedia.
  • El-Dean, A. M. K., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. 2021;11(43):26815-26847.
  • Benchchem.
  • Sarthaks eConnect. PCl_(5) acts as a chlorinating agent in organic reactions. Why ?. Sarthaks eConnect. Published September 17, 2019.
  • ResearchGate. Synthesis Using Vilsmeier Reagents.
  • J&K Scientific LLC. Appel Reaction. J&K Scientific LLC. Published February 17, 2025.
  • Wikipedia. Appel reaction. Wikipedia.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps.
  • Alfa Chemistry. Appel Reaction. Alfa Chemistry.
  • Lanxess. Phosphorus oxychloride. Lanxess.
  • NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. NJ.gov.
  • Organic Chemistry Portal. Appel Reaction. Organic Chemistry Portal.
  • Quora. What is the use of PCl5?. Quora. Published October 6, 2017.
  • Benchchem. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Benchchem.
  • Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. Organic Chemistry Portal.
  • Thermo Fisher Scientific.
  • Acros Organics. Phosphorus(V) oxychloride - SAFETY DATA SHEET. Acros Organics. Published September 17, 2025.
  • ResearchGate. POCl3 Chlorination of 4-Quinazolones.
  • Reddit. SOCl2 mechanism. Reddit. Published February 11, 2018.
  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Published February 10, 2014.
  • Google Patents. Process for the preparation of chlorinated quinolines.
  • OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver.
  • Oriental Journal of Chemistry.
  • Wikipedia. Oxalyl chloride. Wikipedia.
  • ResearchGate. Oxalyl Chloride: A Versatile Reagent in Organic Transformations.
  • ResearchGate. Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Published December 3, 2011.

Sources

Preventing decomposition of 4-Chloro-2,8-dimethylquinoline during reaction

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide by a Senior Application Scientist

Technical Support Center: Stabilizing 4-Chloro-2,8-dimethylquinoline in Synthetic Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound in their synthetic workflows. While this substituted quinoline is a valuable building block, its reactivity can lead to decomposition under various reaction conditions. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate side reactions and maximize your product yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during a reaction?

A1: The stability of this compound is primarily challenged by three main decomposition pathways:

  • Hydrolysis (Hydroxylation): The C4-chloro group is susceptible to nucleophilic substitution by water or hydroxide ions, especially under basic conditions and elevated temperatures. This leads to the formation of the corresponding 4-hydroxy-2,8-dimethylquinolin-2(1H)-one, which is often an undesired byproduct. Careful control of moisture is critical.

  • Reductive Dehalogenation: In the presence of a palladium catalyst and a hydride source (which can be a solvent, amine, or reagent), the chloro group can be replaced by a hydrogen atom, yielding 2,8-dimethylquinoline.[1][2] This is a common side reaction in many cross-coupling protocols.[3] The rate of dehalogenation is dependent on the C-X bond strength, with C-Cl being more robust than C-Br or C-I, but it remains a significant challenge.[4]

  • Photodegradation: Quinolines, as a class of compounds, can be sensitive to UV light.[5][6] While typically less of a concern during a reaction conducted in standard laboratory glassware, prolonged exposure to direct light, especially in the presence of a photocatalyst, can lead to degradation.[7][8][9]

Visualizing the Challenge: Key Decomposition Routes

The following diagram illustrates the two most common chemical decomposition pathways encountered during synthetic reactions.

Figure 1. Primary Decomposition Pathways A This compound (Starting Material) B 4-Hydroxy-2,8-dimethylquinoline (Hydrolysis Product) A->B H₂O / Base (Hydrolysis) C 2,8-Dimethylquinoline (Dehalogenation Product) A->C [Pd], H⁻ Source (Reductive Dehalogenation)

Caption: Primary chemical degradation routes for this compound.

Troubleshooting Guides for Common Reactions

The C4-Cl bond in this compound is less reactive than corresponding bromides or iodides, often necessitating more forcing conditions that can promote decomposition. The key to success is to accelerate the desired productive catalytic cycle over the unproductive decomposition pathways.

Issue 1: Low Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to chloroquinolines requires careful optimization to prevent hydrolysis and dehalogenation.[10][11]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Figure 2. Suzuki Coupling Troubleshooting start Low Yield / Decomposition in Suzuki Coupling check_dehalogenation Dehalogenation Product (2,8-dimethylquinoline) Observed? start->check_dehalogenation check_hydrolysis Hydrolysis Product (4-hydroxy derivative) Observed? check_dehalogenation->check_hydrolysis No solution_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) to accelerate reductive elimination. check_dehalogenation->solution_ligand Yes solution_anhydrous Use Anhydrous Conditions: - Dry Solvent (Dioxane, Toluene) - Use Anhydrous Base (K₃PO₄, Cs₂CO₃) check_hydrolysis->solution_anhydrous Yes solution_catalyst Optimize Catalyst: - Use Pd(dppf)Cl₂ - Increase Catalyst Loading (2-5 mol%) check_hydrolysis->solution_catalyst No end Improved Yield solution_ligand->end solution_anhydrous->end solution_catalyst->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Detailed Recommendations:

ParameterStandard ConditionOptimized for this compoundRationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂, Pd(OAc)₂ + SPhosMore active catalysts are needed to facilitate the oxidative addition of the less reactive C-Cl bond.[12][13]
Base Na₂CO₃ (aqueous)K₂CO₃, Cs₂CO₃, K₃PO₄ (anhydrous)Stronger, non-aqueous bases are preferred. This minimizes water, preventing hydrolysis of the starting material and the boronic acid.[11]
Solvent Toluene/Water, DMEAnhydrous 1,4-Dioxane, Toluene, or DMFEliminating water is crucial to prevent the formation of the 4-hydroxy byproduct.[11]
Temperature 80-100 °C100-110 °CHigher temperatures are often required to activate the C-Cl bond, but must be carefully controlled to avoid thermal decomposition.
Atmosphere NitrogenArgon (thoroughly degassed)A rigorously inert atmosphere minimizes oxidative side reactions and helps maintain catalyst activity.
Issue 2: Failure in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond and is highly sensitive to ligand choice and base strength.[3] The primary side reaction is often hydrodehalogenation of the starting material.[3]

Detailed Recommendations:

ParameterStandard ConditionOptimized for this compoundRationale
Catalyst/Ligand Pd(OAc)₂ / P(t-Bu)₃Pd₂(dba)₃ + Xantphos or BrettphosBulky, electron-rich phosphine ligands are essential. They promote the rate-limiting reductive elimination step, outcompeting the beta-hydride elimination that can lead to dehalogenation.[3][12]
Base NaOt-Bu, K₂CO₃NaOt-Bu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine without attacking the chloroquinoline. Using an inadequate base is a common cause of failure.[14]
Solvent Toluene, DioxaneToluene, Dioxane (anhydrous)Anhydrous, non-protic solvents are critical to prevent quenching the strong base and to avoid hydrolysis side reactions.
Temperature 80-110 °C90-100 °CTemperature should be high enough for catalytic turnover but controlled to prevent decomposition.
Issue 3: Stalled Sonogashira Coupling

Sonogashira coupling with aryl chlorides is challenging due to the difficulty of the oxidative addition step.[15] Common failure modes include dehalogenation and Glaser homocoupling of the alkyne.[16]

Detailed Recommendations:

ParameterStandard ConditionOptimized for this compoundRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(dppf)Cl₂ / CuI or Pd(OAc)₂ + XPhos / CuIA more active palladium catalyst is required to overcome the high activation barrier of the C-Cl bond.[16][17]
Base Triethylamine (Et₃N)Diisopropylethylamine (DIPEA), Cs₂CO₃A strong amine base is typically used, but if dehalogenation is an issue, switching to an inorganic base like Cs₂CO₃ can be beneficial.[18]
Solvent THF, DMFDMF, Acetonitrile, or DioxaneThe solvent must be dry and thoroughly degassed to prevent Glaser coupling and catalyst deactivation.
Temperature Room Temp to 60 °C80-100 °CElevated temperatures are almost always necessary for Sonogashira couplings involving aryl chlorides.[17]
Atmosphere NitrogenRigorous degassing (Freeze-Pump-Thaw)Oxygen promotes the Glaser homocoupling side reaction. A meticulously prepared inert atmosphere is non-negotiable.[16]

Validated Experimental Protocols

The following protocols are adapted from established literature and are designed to provide a robust starting point for your experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Adapted from BenchChem Application Notes.[12]

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Seal the vessel with a septum and purge with argon for 10 minutes.

  • Add the palladium catalyst, such as Pd(dppf)Cl₂ (3 mol%), under a positive pressure of argon.

  • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a 0.1 M concentration of the starting material.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

Adapted from BenchChem Application Notes and common troubleshooting practices.

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (5 mol%), and Copper(I) Iodide (CuI, 10 mol%).

  • Seal the flask and perform three freeze-pump-thaw cycles to ensure a completely inert atmosphere. Backfill with argon.

  • Add anhydrous, degassed DMF via syringe, followed by degassed triethylamine (Et₃N, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • A Novel Reductive Dehalogenation Using Potassium Hydroxide/Polyethylene Glycol(400)/Xylene Mixtures.
  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. [Link]
  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. [Link]
  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Buchwald–Hartwig amin
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
  • The Buchwald-Hartwig Amin
  • Dehalogen
  • Buchwald-Hartwig Amin
  • Sonogashira troubleshooting help needed. Reddit. [Link]
  • Palladium-catalyzed Buchwald-Hartwig amination.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
  • Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured m
  • 4-Chloro-2,5-dimethylquinoline. National Institutes of Health (NIH). [Link]
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
  • Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS)
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health (NIH). [Link]
  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Semantic Scholar. [Link]
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Europe PMC. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Dehalogenation reactions in chemical ionization mass spectrometry. RSC Publishing. [Link]
  • Synthesis of 4-chloro-2,6-dimethylquinoline.
  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Institutes of Health (NIH). [Link]
  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective. KU Leuven. [Link]
  • 4-Chloro-2,5-dimethylquinoline.
  • 4-Chloroquinoline. PubChem. [Link]
  • Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aqu
  • 4,8-Dimethylquinoline. PubChem. [Link]

Sources

Work-up procedure for reactions involving 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-2,8-dimethylquinoline

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-proven insights into the successful use of this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties and handling requirements for this compound?

Answer: this compound (CAS No. 32314-39-9) is a halogenated heterocyclic compound with the molecular formula C₁₁H₁₀ClN and a molecular weight of 191.66 g/mol .[1] Physically, it is typically a solid at room temperature. While specific solubility data is not extensively published, based on the behavior of similar quinoline structures, it is expected to have limited solubility in water but good solubility in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and tetrahydrofuran (THF).[2]

Safety and Handling: As with other chloroquinolines, this compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[3][4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

Q2: I'm having trouble monitoring my reaction with TLC. My spots are streaking badly. What's happening and how do I fix it?

Answer: This is the most common analytical challenge when working with quinoline derivatives on standard silica gel plates. The issue stems from the basicity of the quinoline nitrogen atom. Silica gel is inherently acidic, leading to a strong acid-base interaction that causes your compound to "stick" to the stationary phase, resulting in significant tailing or streaking.[5]

The Solution: Neutralize the Stationary Phase. The most effective way to achieve sharp, well-defined spots is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica gel, allowing for clean elution.

Recommended TLC Solvent Systems:

Mobile Phase Composition% Triethylamine (NEt₃)Target PolarityTypical Application
10-50% Ethyl Acetate in Hexanes0.5 - 1.0%Low to MediumEluting starting material and non-polar products.
1-10% Methanol in Dichloromethane0.5 - 1.0%Medium to HighEluting more polar products, such as 4-aminoquinoline derivatives.
100% Ethyl Acetate0.5 - 1.0%MediumA good starting point for many quinoline derivatives.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary application for 4-chloroquinolines, where the chlorine at the C4 position is displaced by a nucleophile (e.g., an amine, alcohol, or thiol).[6][7]

Q3: My SNAr reaction with a primary/secondary amine is sluggish and gives low yields. What factors should I investigate?

Answer: While the C4-chloro group is activated for SNAr, several factors can impede the reaction. The key is understanding that the reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate both your basic amine nucleophile and the quinoline nitrogen, rendering them unreactive and effectively halting the reaction.

Troubleshooting Checklist:

  • Inadequate Acid Scavenging: Are you using a base? The reaction requires at least one equivalent of a base to neutralize the generated HCl. Often, using an excess of the amine nucleophile (2-3 equivalents) serves this purpose. Alternatively, a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine can be added.

  • Insufficient Temperature: These reactions often require significant thermal energy. Many procedures call for heating between 120–130 °C, sometimes even higher.[8] Consider running the reaction in a sealed tube if your solvent's boiling point is a limitation.

  • Solvent Choice: While the reaction can be run neat using the amine as the solvent, polar aprotic solvents like DMF, DMSO, or NMP can facilitate the reaction by stabilizing the charged Meisenheimer intermediate.

Q4: Can you provide a reliable, general work-up procedure for an SNAr reaction involving an amine nucleophile?

Answer: Absolutely. This procedure is designed to efficiently remove unreacted starting materials, the base, and salts, leading to a clean crude product ready for purification.

Step-by-Step SNAr Work-up Protocol:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash (Base): Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] This step is crucial for neutralizing any remaining HCl and removing any acidic components.

  • Aqueous Wash (Water/Brine): Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel. Crucially, remember to use an eluent system containing a basic modifier (e.g., 0.5-1.0% NEt₃) to prevent streaking , as discussed in the TLC FAQ.[9]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling this compound with a boronic acid or ester.[10][11]

Q5: I am attempting a Suzuki coupling, but I'm getting a significant amount of a major byproduct that appears to be the 4-hydroxy (or 4-quinolone) version of my starting material. What is causing this?

Answer: This is a classic and often frustrating side reaction in Suzuki couplings of chloroquinolines. You are observing the hydrolysis of the C4-chloro group. The same palladium catalyst that facilitates the cross-coupling can also catalyze the reaction between your starting material and water or hydroxide ions present in the reaction mixture.[12]

Causality and Mitigation Strategies:

FactorCause of HydrolysisMitigation Strategy
Base Choice Strong bases (like NaOH, KOH) or high concentrations of aqueous carbonate bases increase the hydroxide concentration, promoting hydrolysis.Switch to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[13] Using anhydrous conditions with a base like potassium fluoride (KF) can also be effective.
Reaction Time Prolonged reaction times at high temperatures increase the opportunity for the hydrolysis side reaction to occur.Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Do not let it stir unnecessarily overnight if it is complete in a few hours.
Water Content While many Suzuki protocols use aqueous bases, excessive water can favor hydrolysis.Use a carefully controlled amount of water. For instance, instead of a 2M aqueous solution of Na₂CO₃, use a 1M solution or consider a phase-transfer catalyst with a solid base to manage the aqueous phase.
Q6: What is a standard work-up and purification procedure for a Suzuki-Miyaura reaction to effectively remove the palladium catalyst and boronic acid-related impurities?

Answer: A proper work-up for a Suzuki reaction focuses on removing both the inorganic salts and the residual palladium catalyst, which can complicate purification and is often undesirable in the final product.

Suzuki_Workup_Flowchart start 1. Cool Reaction Mixture celite 2. Dilute with EtOAc & Filter through Celite Plug start->celite Quenches reaction sep_funnel 3. Transfer Filtrate to Separatory Funnel celite->sep_funnel Removes Pd catalyst wash_water 4. Wash with Water sep_funnel->wash_water Removes inorganic base & boronic acid residues wash_brine 5. Wash with Brine wash_water->wash_brine Removes bulk water dry 6. Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate 7. Filter & Concentrate Under Vacuum dry->concentrate purify 8. Purify by Column Chromatography concentrate->purify Use eluent with NEt3

Caption: Standard workflow for Suzuki reaction work-up and purification.

Detailed Protocol:

  • Cooling: Allow the reaction to cool to room temperature.

  • Catalyst Removal: Dilute the reaction mixture with ethyl acetate. Pass the entire mixture through a short plug of Celite in a fritted funnel. Rinse the flask and the Celite pad with additional ethyl acetate to ensure all the product is collected. This step is critical for removing the heterogeneous palladium catalyst.[14]

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash with water to remove the inorganic base (e.g., Na₂CO₃) and any excess boronic acid or its byproducts. If boronic acid residues are particularly stubborn, a dilute wash with NaOH(aq) can sometimes help, but be cautious of potential product hydrolysis.

  • Brine Wash: Wash the organic layer with brine to facilitate separation and remove residual water.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude material via silica gel chromatography. As always with these basic heterocycles, use an eluent system buffered with triethylamine (0.5-1.0%) to obtain sharp peaks and good separation.

General Troubleshooting Workflow

When a reaction is not proceeding as expected, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow for diagnosing and resolving common experimental issues.

General_Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_action Action problem Reaction Failure or Low Conversion check_sm Verify Starting Material Quality problem->check_sm check_reagents Check Reagents (Solvent, Base, Catalyst) problem->check_reagents check_setup Confirm Reaction Setup (Temp, Atmosphere) problem->check_setup optimize Systematically Vary Parameters: - Temperature - Concentration - Reagent Stoichiometry check_sm->optimize check_reagents->optimize check_setup->optimize rerun Set up Control Reactions optimize->rerun If problem persists workup Proceed to Modified Work-up & Analysis optimize->workup If successful

Caption: A logical workflow for troubleshooting challenging reactions.

References

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.
  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCL2M_ONDovtBWNmkCOWvoaAxzAQ2J2vTSnFmUTFUKOpPSA4aJoV4oGRXvERLfdnpUx_51w3ZX57_QzI8ewJICdfRUG1LaNtzFDxetyLXEwlkPnH-EWcHgHa6WtWq4oNUBHSiP1PX3cl0sTZ86jBzEd6j5HVV3G7K-FtDH4dozfEQOUfNx]
  • Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHskczt--H2zz6a5hia9MI7XHS6Hzc482onKMq9fgwrd4a_Ikp3-WLvo7eT8A1OAIYn51Xr7KgPPQ6J8buTVPD7f5F45E5yg0WO4_UV80v2vFrEZESETFYYIoIi3n3F1a__W-GE]
  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBsEaLTreYauDYcVxBcbA6yNcSDNUk_idtionZ4B_0g6QqhjFn8M483EeUVb6LTzy5gLKDnsa_VKOiEbzSPn-m23IPOyhA9BnogHGhwlhkS_jaWmYE9Qlb5qvuxZ7ntLZ3fvi_yLnHiUfBzHzhdaM6A8pWwLvXPWCenqFpBw==]
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6IrfaOT7juPIlh4sAxl_O5meCGDWvjL1QDUTd2shBG-iEMT8zyRujNbui0NHtdT8O7BJ8IgLfLfOlsamQo6GzX_BCmR8ZwzOwLBJB_zcDM8DD693jNaRIdHq8a-haEqfvoFGxwzPHtS6q78Nmpv9EMuBAN12kBF73ngXIt6TOmGOjXy6BIwl-lN6FpJUSEh-bk3_nQcPvaJojcthSW_6vWzNtSHO_O82stH4=]
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdXHGckCHEE0Qkt1r_gfRffqns3hXA57Wj3Szta6391vTUuTMzzghyW6NVlZ2M5OXiXUsnMCvpVgueayEDn1gS55ihy9kzVrYzRlNmy6Hos-PydROUcohFvgLyZyGldudRpZMnMwv5OxDucSP2XhLAfXfrXbtvWiCjpN_6PjLwELiK3KxTw1gzeZJirxXN-2bMzB4ezMpxENGIx4Kkga24nDXCq-UyaPZBKS23WKpExVOhF-zpp9hu3rSSxvFLtQ==]
  • Method for extracting quinoline from coal tar wash oil. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVMGDrkCSeXlOn2IzA1rPCQlQSAhYrHczIPyzEGP8wa5v9LzrTrZ6It4ox2SHxXa4_AY_CiPSp7beep5H_5XY_Kzwq1RYKOKqVEzivSBW7OGU7DLoqxFvOAXWnNydPR7BreOEfdf6JkpmSlAY=]
  • Quinoline. Wikipedia. [URL: https://en.wikipedia.org/wiki/Quinoline]
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA7E0XpCByqbg8VwV9rFePjZR3ISTCW5nP0Gjr-L58a6t_2VPhJ4ALWs5-_UvFu-gc3wJF90UjbO1lCzyCXQiAMCJgcfqBwknhqg_xKfEZ1NYVTIOiOgO0TcI_ihmEK6HWu8jI3UYgKaRmPg=]
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ-Q4801ZxC4WiEVlOlzqLj_I5Q4RR_NI9Z6XetXi4NGA8FejQnBxPFFq-TvYkLsfZZVL2Z0grNFuQr_ELdCNC1-hyaieZUa0_gmGB0n_R0lYof9vGOovOB0oD8S9r2zQL0Y=]
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw50ivsoP_-YBn-meEB6HZkdYKiQmLfOuXgmJ_oGmYvPU6FngHN0tzpsD5d0I7rrUr9JnSRpqtMT-12R08usKvGD4Z3XrQ8wcEpNz87SjcbTwxMPo28Xb9y2lvkVMU1gd-vfrAQIhl6HJcqzXac040CQCa9VQiMliMVOCu91C8hswyKYs0FBXF4AsQ_lo=]
  • CHLOROQUINE synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7222311_EN.htm]
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSHGR4cHkKCv3woOUXgpzP-qJ5Vsg8J4-xrSzIJgrd1thDDbOQ-cISCg-AAvGJ5cT7DKgQhXScPUCzJwcBCdVZrhGSevQuOG9w7rVW6dHNFRA8NfTxaa_6_AzDPtI0IQPHKH7lZawmdGBFARk=]
  • Quinoline synthesis methods. ResearchGate. [URL: https://www.researchgate.net/figure/Quinoline-synthesis-methods-Skraup-reaction-A-Doebner-reaction-B-Combes-reaction_fig2_340316312]
  • Synthesis of derivatives of quinoline. SciSpace. [URL: https://typeset.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0140878]
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • 4-Chloroquinoline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroquinoline]
  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. [URL: https://www.researchgate.
  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [URL: https://www.researchgate.net/publication/327618063_Suzuki_Miyaura_Cross_-_Coupling_Reactions_of_4-Chloro_Quinoline_Derivatives_and_Studying_of_Biological_Activity_for_some_of_Them]
  • HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03310k]
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [URL: https://www.researchgate.net/publication/230815127_4-Aryl-8-hydroxyquinolines_from_4-Chloro-8-tosyloxyquinoline_Using_a_Suzuki-Miyaura_Cross-Coupling_Approach]
  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapterhtml/2016/bk9781782622012-00001?f=true]
  • This compound. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f799184/4-chloro-2-8-dimethylquinoline]
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1287950/full]
  • 4-Chloro-2,5-dimethylquinoline. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961109/]
  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. synfacts.com. [URL: https://synfacts.com/article-images/201608_SYNFACT_0811.pdf]
  • This compound (C11H10ClN). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-chloro-2_8-dimethylquinoline]
  • This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/32314399]
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10940386/]

Sources

Characterization of byproducts in 4-Chloro-2,8-dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-2,8-dimethylquinoline

A Guide to Byproduct Characterization and Troubleshooting for Research & Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this synthesis. We move beyond simple protocols to explain the underlying chemical principles, enabling you to effectively troubleshoot and optimize your experimental outcomes.

The synthesis of this compound, a valuable intermediate in medicinal chemistry, typically involves the chlorination of 2,8-dimethylquinolin-4(1H)-one. While seemingly straightforward, this reaction is often complicated by the formation of persistent byproducts. This document provides a robust framework for identifying these impurities and mitigating their formation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and workup of this compound.

Q1: What is the primary synthetic route and what are the most common byproducts I should expect?

A: The most prevalent and direct method is the chlorination of the precursor 2,8-dimethylquinolin-4(1H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅).[1] The primary byproducts to anticipate are:

  • Unreacted Starting Material (2,8-dimethylquinolin-4(1H)-one): This occurs due to incomplete reaction, often resulting from insufficient chlorinating agent, low reaction temperature, or inadequate reaction time.

  • Hydrolyzed Product (2,8-dimethylquinolin-4(1H)-one): The 4-chloro group is susceptible to nucleophilic attack by water. This byproduct is identical to the starting material and is typically formed during the aqueous workup phase if the reaction mixture is not handled correctly or if quenching is performed improperly.[2]

  • Polymeric/Tarry Materials: Quinoline synthesis, particularly under harsh acidic and high-temperature conditions, can lead to the formation of dark, insoluble tars.[3] This is a result of decomposition and polymerization side reactions.

Q2: My reaction has resulted in a dark, intractable tar instead of a clean product. What is the likely cause?

A: The formation of tar is a classic sign of excessive heat or prolonged reaction times.[3] The strong acid environment generated by chlorinating agents like POCl₃ can promote decomposition and polymerization pathways, especially at elevated temperatures. It is critical to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to avoid "over-running" it. Gentle heating and finding the minimum time required for full conversion are key to preventing this issue.

Q3: My post-reaction analysis (NMR, MS) shows a significant amount of the starting material. How can I drive the reaction to completion?

A: The persistence of starting material points to a suboptimal reaction setup. Consider these factors:

  • Stoichiometry: The molar ratio of the chlorinating agent to the quinolinone is critical. A common starting point is using a significant excess of POCl₃, which can also serve as the solvent. If conversion is still low, a small amount of PCl₅ can be added to activate the hydroxyl group more effectively.

  • Temperature and Time: Ensure the reaction is heated sufficiently (e.g., refluxing in POCl₃) for an adequate duration. Monitor via TLC every 30-60 minutes. An incomplete reaction will show a persistent spot corresponding to the more polar starting material.

  • Purity of Reagents: Ensure your starting quinolinone is pure and your POCl₃ has not been degraded by atmospheric moisture.

Q4: During workup, I poured my reaction mixture onto ice, and my yield was extremely low, with the recovered material being mostly starting material. What happened?

A: This is a classic case of product hydrolysis. The 4-chloro position on the quinoline ring is activated towards nucleophilic substitution. When the hot reaction mixture containing excess POCl₃ is quenched with a large volume of water (ice), two events occur: a violent, exothermic quenching of POCl₃ and the exposure of the 4-chloro product to water under acidic conditions. This environment facilitates the hydrolysis of the desired chloro-product back to the starting quinolinone. A more controlled workup, such as slowly adding the cooled reaction mixture to a stirred ice/water mixture and immediate basification, can mitigate this.[2]

Section 2: Troubleshooting and Optimization Workflow

Effective troubleshooting requires a systematic approach. The following diagram and table outline a logical workflow for diagnosing and resolving common issues in this compound synthesis.

G cluster_0 Reaction Outcome Analysis cluster_1 Purification & Characterization cluster_2 Troubleshooting Path Start Crude Product Obtained TLC Analyze by TLC Start->TLC Decision_TLC Clean Product? TLC->Decision_TLC Purify Purify via Column Chromatography/Recrystallization Decision_TLC->Purify Yes Analyze_Impurity Identify Impurities (MS & NMR) Decision_TLC->Analyze_Impurity No (Multiple Spots) Characterize Characterize: ¹H NMR, ¹³C NMR, MS Purify->Characterize End Pure Product Confirmed Characterize->End Decision_Impurity Major Impurity? Analyze_Impurity->Decision_Impurity Optimize_SM Optimize Reaction: - Increase POCl₃/Time/Temp - Check Reagent Purity Decision_Impurity->Optimize_SM Starting Material Optimize_Hydrolysis Optimize Workup: - Anhydrous Conditions - Controlled Quench - Faster Basification Decision_Impurity->Optimize_Hydrolysis Hydrolyzed Product Optimize_Tar Optimize Reaction: - Reduce Temperature - Shorter Reaction Time - Use TLC Monitoring Decision_Impurity->Optimize_Tar Tarry/Polymeric

Caption: Troubleshooting workflow for synthesis optimization.

Problem Probable Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Product hydrolysis during workup. 3. Product loss during extraction/purification.1. Optimize Reaction: Increase reaction time or temperature. Add PCl₅ (0.2 eq) as an activator. 2. Refine Workup: Cool the reaction mixture to room temperature before slowly pouring it into a vigorously stirred ice-ammonia or ice-sodium carbonate solution to neutralize acids immediately.[2] 3. Improve Extraction: Ensure the aqueous layer is at a basic pH (>8) to keep the product in its free base form, which is more soluble in organic solvents.
Dark Brown/Black Tarry Product 1. Reaction temperature is too high. 2. Reaction time is excessively long.1. Control Temperature: Reduce the reaction temperature and compensate with a longer reaction time if necessary. 2. Monitor Closely: Use TLC to determine the point of maximum product formation and stop the reaction immediately. Avoid overnight heating without prior optimization.[3]
Product is Contaminated with Starting Material 1. Insufficient chlorinating agent. 2. Reaction not run to completion (time/temp). 3. Significant hydrolysis during workup.1. Adjust Stoichiometry: Increase the molar equivalents of POCl₃. 2. Push to Completion: Confirm the disappearance of the starting material spot on TLC before proceeding to workup. 3. Purification: Separate the product from the more polar starting material using silica gel column chromatography.[2]
Multiple Unidentified Spots on TLC 1. Formation of various side products due to harsh conditions. 2. Presence of regioisomeric impurities from precursor synthesis.1. Isolate and Characterize: Perform column chromatography to isolate the major impurities. Analyze each fraction by MS and NMR to identify their structures.[4] 2. Re-evaluate Conditions: Once byproducts are identified, modify reaction conditions (e.g., lower temperature, different solvent) to disfavor their formation.

Section 3: Key Experimental Protocols

Adherence to validated protocols is essential for reproducibility. The following methods provide a framework for characterization and purification.

Protocol 3.1: Purification by Silica Gel Column Chromatography

This protocol is designed to separate the non-polar this compound from the highly polar 2,8-dimethylquinolin-4(1H)-one.

  • Slurry Preparation: Prepare a slurry of silica gel in 100% hexane.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

  • Elution: Begin elution with 100% petroleum ether or hexane to elute very non-polar impurities.[2]

  • Gradient Elution: Gradually increase the eluent polarity by adding ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexane is typically effective. The less polar product will elute before the more polar starting material.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3.2: Structural Characterization by NMR and MS

1. Sample Preparation (NMR):

  • Dissolve 5-10 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃).[5]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[5]

  • Acquire a mass spectrum using an instrument with electrospray ionization (ESI) or electron ionization (EI).[5]

3. Data Analysis:

  • ¹H NMR: Look for characteristic signals of the 2- and 8-methyl groups (singlets, ~2.5-2.8 ppm), and the distinct aromatic protons. The absence of a broad NH proton signal indicates the absence of the starting quinolinone.

  • ¹³C NMR: Confirm the number of unique carbons. The carbon at the 4-position (C4) will show a significant downfield shift upon chlorination compared to the starting material.

  • MS: The molecular ion peak is the most critical piece of data. Look for the characteristic isotopic pattern for a single chlorine atom: two peaks at [M]⁺ and [M+2]⁺ with a relative intensity of approximately 3:1.[6]

Section 4: Data Summaries and Byproduct Identification

The following diagram and tables provide a reference for identifying the target compound and its primary byproducts through comparative analysis.

G cluster_0 Precursor cluster_1 Reaction cluster_2 Products SM 2,8-dimethylquinolin-4(1H)-one (Starting Material) MW: 173.21 Reaction POCl₃, Δ SM->Reaction Product This compound (Desired Product) MW: 191.66 Reaction->Product Byproduct Hydrolysis during Workup (H₂O) Product->Byproduct H₂O, H⁺ Byproduct->SM Identical Structure

Caption: Reaction scheme showing byproduct formation.

Table 1: Physicochemical Properties of Target Compound and Key Byproducts

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance
This compoundC₁₁H₁₀ClN191.66[7]Off-white to pale yellow solid
2,8-dimethylquinolin-4(1H)-oneC₁₁H₁₁NO173.21White to off-white solid

Table 2: Comparative Spectroscopic Data for Identification

Compound Key ¹H NMR Signals (CDCl₃, δ ppm) Key Mass Spectrometry Data (m/z)
This compound ~7.0-8.0 (m, aromatic H), ~2.7 (s, 3H, Me), ~2.6 (s, 3H, Me). Absence of broad NH peak.191/193 ([M]⁺/[M+2]⁺, ~3:1 ratio) , 156 ([M-Cl]⁺). The isotopic pattern is definitive.
2,8-dimethylquinolin-4(1H)-one ~11-12 (br s, 1H, NH ), ~7.0-7.8 (m, aromatic H), ~6.3 (s, 1H, H3), ~2.6 (s, 3H, Me), ~2.4 (s, 3H, Me).173 ([M]⁺), 158 ([M-CH₃]⁺). No chlorine isotopic pattern.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. Benchchem. Link
  • BenchChem Technical Support Team. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Benchchem. Link
  • BenchChem Technical Support Team. (2025). A Comprehensive Technical Review of 4-chloro-N,N-dimethylquinolin-7-amine. Benchchem. Link
  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2020. Link
  • El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(4), 84-91. Link
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Fluorochem. (n.d.). This compound. Fluorochem. Link
  • Patel, N. B., & Mehta, J. P. (2012). Synthesis and characterization of some pyrimidine–quinoline clubbed molecules and their microbicidal efficacy.
  • Zhang, X., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 54-58. Link

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-Chloro-2,8-dimethylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have structured this resource to provide not just protocols, but a deep understanding of the reaction's mechanics, enabling you to troubleshoot and optimize your experiments effectively.

The Chemistry of this compound

The this compound scaffold is a valuable building block in medicinal chemistry. The chlorine atom at the C4 position is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen.[1] This makes the C4 carbon electrophilic and susceptible to attack by a wide range of nucleophiles.[1] Kinetically, the attack of the nucleophile is often the rate-determining step, leading to a negatively charged intermediate known as a Meisenheimer complex, which then rapidly expels the chloride ion to restore aromaticity.[2][3]

The reactivity of the C4 position is significantly greater than the C2 position, allowing for regioselective functionalization under controlled conditions.[4] This guide will walk you through the primary methods to achieve this transformation and address common challenges.

Core Synthetic Strategies

There are three primary methodologies for performing nucleophilic substitution on this compound, each with its own set of advantages and ideal applications.

  • Conventional Heating: This is the most straightforward and widely used method. It involves heating the chloroquinoline with a nucleophile in a suitable solvent, often for several hours.[1] While reliable, it can sometimes require harsh conditions and long reaction times.

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[5][6] This method is highly efficient and considered a greener alternative to conventional heating.[1]

  • Palladium-Catalyzed Cross-Coupling: For challenging or less reactive nucleophiles, particularly sterically hindered amines or those with low nucleophilicity, the Buchwald-Hartwig amination is a powerful tool.[7][8] This reaction uses a palladium catalyst and a specialized phosphine ligand to form the C-N bond under milder conditions than typically required for traditional SNAr.[5][9]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the nucleophilic substitution on this compound in a practical Q&A format.

Q1: My reaction is very slow or is not proceeding to completion. What are the first things I should check?

A1: Several factors could be at play.

  • Nucleophile Reactivity: The strength of your nucleophile is paramount. Stronger nucleophiles (e.g., aliphatic amines, thiols) will react much faster than weaker ones (e.g., anilines, certain N-heterocycles). If using a weak nucleophile, you may need to increase the temperature or switch to a more forcing solvent like NMP or DMSO.[10][11]

  • Temperature: SNAr reactions are often temperature-dependent. A modest increase in temperature (e.g., from 80°C to 100-120°C) can significantly increase the reaction rate. For heat-sensitive substrates, consider microwave-assisted synthesis, which can achieve higher effective temperatures over shorter periods.[5][12]

  • Activation: If your nucleophile is an amine or alcohol, ensure it is not protonated. If you are using an amine salt (e.g., hydrochloride), you must add at least one equivalent of a non-nucleophilic base (like triethylamine or K₂CO₃) to liberate the free amine.[1] For very weak nucleophiles like alcohols or some N-heterocycles, pre-treatment with a strong base (e.g., NaH) to generate the corresponding anion in situ is often necessary.

Q2: I'm observing a significant amount of an unexpected side product with a mass corresponding to the starting material plus 18, minus 35.5 (M+18-35.5). What is it?

A2: This is a classic sign of hydrolysis, where water acts as a nucleophile, converting your this compound into 2,8-dimethylquinolin-4(1H)-one.[13][14] This can happen if your solvent or reagents are not sufficiently dry, especially at elevated temperatures. To prevent this, ensure you are using anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: How do I choose the optimal solvent for my reaction?

A3: Solvent choice is critical for SNAr reactions.

  • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, NMP, and DMAc are excellent choices.[10][15] They are highly polar, which helps to stabilize the charged Meisenheimer intermediate, but they do not solvate the nucleophile as strongly as protic solvents, leaving it "naked" and more reactive. This significantly accelerates the reaction.[2]

  • Alcohols: Solvents like isopropanol or ethanol can be used, particularly for reactive nucleophiles like primary aliphatic amines.[5] However, be aware that the alcohol itself can act as a competing nucleophile at high temperatures, leading to 4-alkoxy byproducts.[11]

  • Ethers & Hydrocarbons: Solvents like THF, 1,4-dioxane, or toluene are generally poor choices for traditional SNAr as they are not polar enough to facilitate the reaction efficiently.[10][11] However, they are the preferred solvents for palladium-catalyzed reactions like the Buchwald-Hartwig amination.[5][9]

Q4: When do I need to add a base, and which one is best?

A4: The need for a base depends on the nucleophile.

  • Primary Aliphatic Amines: Often, no extra base is needed. The amine itself is basic enough to neutralize the HCl generated during the reaction. Using an excess of the amine (e.g., 1.5-2.0 equivalents) is common practice.[12]

  • Secondary Amines & Anilines: These are less basic. An inorganic base like potassium carbonate (K₂CO₃) or a stronger organic base like DBU is often required to scavenge the generated acid.[1]

  • Amine Salts or Weakly Nucleophilic Amines: A base is mandatory. For amine salts, a base is needed to deprotonate them.[1] For aryl or heteroarylamines, a stronger base like sodium hydroxide or sodium tert-butoxide may be required.[12]

  • For Palladium-Catalyzed Reactions: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are the most common choices.[5][9] They are crucial for the deprotonation of the amine and regeneration of the Pd(0) catalyst.[7]

Q5: My amine nucleophile is sterically hindered and won't react under thermal or microwave conditions. What is my next step?

A5: This is the ideal scenario to switch to a Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is specifically designed for forming C-N bonds with challenging substrates.[7][9] You will need a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a specialized Buchwald ligand), and a strong base like NaOtBu.[5][9][16] This method often succeeds where traditional Sngcontent-ng-c4006390337="" class="ng-star-inserted">NAr fails.

Visualizing the Chemistry
SNAr Reaction Mechanism

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start: No/Low Conversion Check_Reagents Check Reagents: - Nucleophile active? - Anhydrous conditions? Start->Check_Reagents Check_Reagents->Start Reagents Faulty (Fix & Retry) Increase_Temp Increase Temperature (e.g., 100-140 °C) Check_Reagents->Increase_Temp Reagents OK Switch_Solvent Switch to Polar Aprotic Solvent (DMSO, NMP) Increase_Temp->Switch_Solvent Still slow Success Reaction Successful Increase_Temp->Success Works Use_Microwave Use Microwave (120-150 °C, 10-30 min) Switch_Solvent->Use_Microwave Still slow Switch_Solvent->Success Works Consider_Catalysis For Amine Nucleophiles: Use Buchwald-Hartwig (Pd catalyst, ligand, base) Use_Microwave->Consider_Catalysis Still no reaction (esp. for amines) Use_Microwave->Success Works Consider_Catalysis->Success Works

Caption: A logical workflow for troubleshooting low-conversion reactions.

Experimental Protocols

Protocol 1: General SNAr with an Amine Nucleophile (Conventional Heating)

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2-1.5 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, if using a secondary amine or amine salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (approx. 0.1-0.2 M concentration).

  • Begin stirring and add the amine nucleophile (1.2-1.5 eq). If required, add the base (e.g., K₂CO₃).[1]

  • Heat the mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[1][5]

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into water, which may cause the product to precipitate. If it does not, extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure 4-amino-2,8-dimethylquinoline derivative.[1]

Protocol 2: Microwave-Assisted SNAr

Materials:

  • This compound (1.0 eq)

  • Amine Nucleophile (1.5 eq)

  • Appropriate solvent (e.g., DMF, DMSO, or Isopropanol)

  • Microwave vial with a snap cap

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq) and the amine (1.5 eq).[5]

  • Add the solvent (if not running neat).

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).[5][12]

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Isolate and purify the product as described in Protocol 1 (Steps 6-9).

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine Nucleophile (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or glovebox for inert atmosphere conditions

Procedure:

  • In a Schlenk flask or inside a glovebox, combine the palladium catalyst and the phosphine ligand under an inert atmosphere.[5]

  • Add the anhydrous, deoxygenated solvent, followed by this compound (1.0 eq), the amine (1.2 eq), and the base (NaOtBu, 1.4 eq).[9]

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.[5]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.[5]

  • Wash the filtrate with water and brine, then dry, filter, and concentrate as in Protocol 1.

  • Purify the residue by column chromatography.

Summary of Typical Reaction Conditions
Nucleophile ClassMethodTypical Solvent(s)Typical Base(s)Temp (°C)
Primary Aliphatic Amines Conventional / MWIsopropanol, DMFNone or K₂CO₃80-120
Secondary Aliphatic Amines Conventional / MWDMF, DMSOK₂CO₃, Et₃N100-140
Anilines / Heteroarylamines Conventional / MWDMSO, NMPNaOH, K₂CO₃120-160
Hindered/Weak Amines Buchwald-HartwigToluene, DioxaneNaOtBu, Cs₂CO₃80-110
Alcohols / Phenols ConventionalDMF, THFNaH, K₂CO₃60-100
Thiols / Thiophenols ConventionalDMF, EthanolK₂CO₃, NaOEt25-80
References
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH.
  • Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. (n.d.). BenchChem.
  • Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline. (n.d.). BenchChem.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
  • Palladium-catalyzed tandem amination reaction for the synthesis of 4-quinolones. (2010). PubMed.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). NIH.
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (n.d.). PMC - PubMed Central.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC - PubMed Central.
  • A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. (n.d.).
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025).
  • Novel 4‐Aminoquinolines through Microwave‐Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. (n.d.). Scilit.
  • Buchwald Hartwig Coupling. (n.d.). Common Organic Chemistry.
  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma.
  • Reactivity of Quinoline. (2020). YouTube.
  • SNAr Solvents and Reagents. (n.d.). Wordpress.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.

Sources

Technical Support Center: Suzuki Coupling of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals tackling the Suzuki-Miyaura coupling of 4-Chloro-2,8-dimethylquinoline. As a sterically hindered and electronically deactivated heteroaryl chloride, this substrate presents unique challenges that require carefully optimized catalytic systems. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

The primary difficulty lies in the low reactivity of the C-Cl bond. The oxidative addition of a palladium(0) catalyst to an aryl chloride is the rate-determining step in many Suzuki couplings and is significantly slower than for the corresponding bromides or iodides.[1][2] Additionally, the 2,8-dimethyl substitution pattern introduces steric hindrance around the quinoline core. Finally, the quinoline nitrogen itself can act as a ligand, coordinating to the palladium center and potentially inhibiting catalytic activity.[3][4]

Q2: I'm starting my project. What is the best initial catalyst and ligand to screen?

For challenging aryl chlorides, traditional catalysts like Pd(PPh₃)₄ are often ineffective.[5] You should begin with a modern catalyst system known for activating C-Cl bonds. These systems typically feature bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

A highly recommended starting point is a pre-formed palladium(II) pre-catalyst complexed with a dialkylbiaryl phosphine ligand. These are often air-stable and provide reliable generation of the active Pd(0) species.[6][7]

  • Recommended Starting Ligands: SPhos, XPhos, or RuPhos. These ligands promote the difficult oxidative addition step and facilitate the subsequent reductive elimination.[6][8]

  • Recommended Pre-catalysts: Using a G2, G3, or G4 pre-catalyst (e.g., XPhos Pd G3) is advisable as they offer high activity and stability.

Q3: How do I choose the right base and solvent for this reaction?

The base plays a crucial role; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][9][10]

  • Bases: Potassium phosphate (K₃PO₄) is an excellent and robust choice for many challenging Suzuki couplings, especially with heteroaryl substrates.[7][11] Cesium carbonate (Cs₂CO₃) is a stronger base that can also be effective.[12] Weaker bases like sodium carbonate (Na₂CO₃) may lead to lower yields with this unreactive chloride.

  • Solvents: A polar aprotic solvent is typically required to dissolve the base and other reagents. A mixture of an organic solvent with water is common.

    • Recommended Solvents: 1,4-Dioxane/water, Toluene/water, or 2-MeTHF/water are excellent starting points.[7][11] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound.

Problem 1: No reaction or very low conversion of starting material.

If you observe primarily unreacted this compound, it points to an issue with the catalytic cycle initiation, most likely the oxidative addition step.

Troubleshooting Steps:

  • Verify Catalyst and Ligand Activity:

    • Cause: Palladium(0) catalysts and phosphine ligands can be sensitive to oxygen. Pre-catalysts may have degraded due to improper storage.[3]

    • Solution: Use a fresh bottle of catalyst or a recently purchased, air-stable pre-catalyst (e.g., XPhos Pd G3). Ensure your phosphine ligand has not oxidized.

  • Ensure Rigorous Inert Conditions:

    • Cause: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the unwanted homocoupling of the boronic acid.[3]

    • Solution: Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Increase Reaction Temperature:

    • Cause: The activation energy for C-Cl bond cleavage is high. The reaction may simply be too slow at your current temperature.

    • Solution: Gradually increase the reaction temperature. For solvents like dioxane or toluene, heating to 100-110 °C is common.[11][12]

  • Screen a More Active Catalyst System:

    • Cause: Your chosen ligand may not be electron-rich or bulky enough to promote the reaction.

    • Solution: If you started with a less active system (e.g., Pd(OAc)₂/PPh₃), switch to a more powerful one like Pd(OAc)₂/SPhos or a pre-catalyst like XPhos Pd G3.

Problem 2: The starting material is consumed, but the desired product yield is low, with significant side products.

This indicates that the catalytic cycle is turning over, but competing side reactions are dominating.

Troubleshooting Steps:

  • Identify the Side Products: Use LC-MS or NMR to identify the major byproducts. Common culprits include:

    • Homocoupling Product (Biaryl of your boronic acid): This often results from the presence of oxygen.

      • Solution: Improve your degassing technique.[3] Using a slight excess (1.1-1.2 equivalents) of the chloroquinoline can also disfavor boronic acid homocoupling.

    • Protodeboronation Product (Boronic acid is replaced by -H): This occurs when the C-B bond is cleaved by water or other protic sources before transmetalation can occur.

      • Solution: Use a stronger, more anhydrous base like K₃PO₄ instead of aqueous Na₂CO₃.[7] Minimize the amount of water in the reaction or switch to a boronate ester (e.g., a pinacol ester), which is more stable.[13]

    • Dehalogenation Product (4-Chloro is replaced by -H): The chloroquinoline is reduced.

      • Solution: This can be caused by certain bases or solvent impurities.[13] Ensure high-purity reagents. Sometimes, changing the ligand or lowering the reaction temperature can mitigate this.

Data Presentation: Catalyst System Comparison

The following table summarizes recommended starting conditions for screening.

Catalyst Source (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemperature (°C)Expected Outcome
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O (5:1)100Excellent starting point. High activity for aryl chlorides.[11]
XPhos Pd G3 (2%)-K₃PO₄ (2.0)2-MeTHF/H₂O (10:1)100Highly reliable. Air-stable pre-catalyst simplifies setup.[5]
Pd₂(dba)₃ (1.5%)P(t-Bu)₃ (3%)Cs₂CO₃ (2.0)1,4-Dioxane100A classic, powerful system for unreactive chlorides.[14]
Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)DME/H₂O (4:1)90Low probability of success. Often fails for heteroaryl chlorides.[4][15]

Visualizations

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the reaction: Oxidative Addition, Transmetalation, and Reductive Elimination.[16][17][18]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex ox_add Oxidative Addition biaryl_complex Ar-Pd(II)(Ar')L₂ pd_complex->biaryl_complex transmetal Transmetalation biaryl_complex->pd0 product Ar-Ar' (Product) biaryl_complex->product red_elim Reductive Elimination reagents Ar-Cl boronic Ar'B(OH)₂ + Base boronate [Ar'B(OH)₃]⁻ boronic->boronate

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common experimental issues.

Troubleshooting_Tree start Low or No Yield Observed check_sm Starting Material Consumed? start->check_sm cause_no_reaction Cause: Inactive Catalyst / Poor Conditions check_sm->cause_no_reaction  No cause_side_reactions Cause: Competing Side Reactions check_sm->cause_side_reactions  Yes no_sm_consumed NO solution1 1. Use fresh, air-stable pre-catalyst (e.g., XPhos Pd G3) solution2 2. Ensure rigorous inert atmosphere (thoroughly degas solvent) solution3 3. Increase reaction temperature (e.g., 100-110 °C) yes_sm_consumed YES identify_side_product Identify Major Side Product (LC-MS, NMR) cause_side_reactions->identify_side_product homocoupling Homocoupling identify_side_product->homocoupling Dimer of R-B(OH)₂ dehalogenation Dehalogenation identify_side_product->dehalogenation Ar-H from Ar-Cl protodeboronation Protodeboronation identify_side_product->protodeboronation Ar'-H from Ar'-B(OH)₂ solve_homo Improve degassing; Use slight excess of Ar-Cl homocoupling->solve_homo solve_dehalo Check reagent purity; Try different ligand/base dehalogenation->solve_dehalo solve_proto Use stronger/anhydrous base (K₃PO₄); Consider boronate ester protodeboronation->solve_proto

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid using a modern, air-stable pre-catalyst.

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 catalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 2-MeTHF (solvent), anhydrous

  • Deionized Water

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the oven-dried Schlenk flask, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this evacuate/backfill cycle three times to ensure a completely inert atmosphere.[11]

  • Reagent Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add anhydrous 2-MeTHF (e.g., 5 mL) and degassed deionized water (e.g., 0.5 mL) via syringe. The solvent should have been previously degassed by sparging with argon for at least 30 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under argon) and analyzing them by TLC, GC-MS, or LC-MS.[11][19][20][21] Look for the disappearance of the starting chloroquinoline.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.[11][16]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. [Link]
  • Le Duc, G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • International Journal of Pharmaceutical Sciences and Research. (2017). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
  • Semantic Scholar. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
  • Onoabedje, E. A., et al. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Hein, J. E., et al. (2023). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia Library.
  • ResearchGate. (2016). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
  • Advion. (2021). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
  • ResearchGate. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of (hetero)aryl chloride and... [Link]
  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
  • ResearchGate. (2016). Suzuki cross-coupling of 4a–f, h with arylboronic acids. [Link]
  • Wang, Y., et al. (2016). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
  • Reddit. (2023). r/Chempros: Problems with Suzuki coupling. [Link]
  • International Journal of Scientific Research and Publications. (2014). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. [Link]
  • Reddit. (2022). r/Chempros: How to approach choosing reaction conditions for Suzuki? [Link]
  • YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
  • Reddit. (2021). r/Chempros: Diagnosing issues with a failed Suzuki coupling? [Link]
  • Li, S., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
  • MDPI. (2019). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
  • World Wide Journal of Multidisciplinary Research and Development. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-2,8-dimethylquinoline. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, with a specific focus on the critical role of solvent selection. Our goal is to explain the causality behind experimental choices, enabling you to optimize your reactions, improve yields, and troubleshoot effectively.

Section 1: Foundational Concepts & FAQs

This section addresses fundamental questions regarding the reactivity of this compound and the overarching influence of the solvent environment.

Question 1: What is the primary reaction mechanism when using this compound, and why is the chloro-group at the 4-position reactive?

Answer: The primary reaction mechanism for this compound with nucleophiles is Nucleophilic Aromatic Substitution (SNAr) .[1] The quinoline scaffold is a privileged structure in medicinal chemistry, and functionalization at the C4-position is often crucial for biological activity.[1]

The reactivity of the chlorine atom at the 4-position is significantly enhanced by the electron-withdrawing effect of the nitrogen atom within the quinoline ring.[1] This nitrogen atom polarizes the ring system, making the C4 carbon electron-deficient and thus highly susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex . The displacement of the chloride leaving group restores the aromaticity of the quinoline ring.

SNAr_Mechanism cluster_intermediate Intermediate R This compound MC Meisenheimer Complex (Resonance Stabilized) R->MC + Nu⁻ (Rate-determining step in some cases) Nu Nucleophile (Nu⁻) P 4-Substituted Product MC->P - Cl⁻ (Fast) LG Chloride (Cl⁻) Troubleshooting_Workflow Start Issue: Low/No Conversion Check_Solubility 1. Check Reactant Solubility Are starting materials fully dissolved? Start->Check_Solubility Check_Solvent 2. Evaluate Solvent Choice What type of solvent are you using? Check_Solubility->Check_Solvent Yes Action_Solubility Action: Switch to a solvent with better solubilizing power (e.g., DMF, DMSO). Check_Solubility->Action_Solubility No Check_Temp 3. Assess Reaction Temperature Is the temperature appropriate? Check_Solvent->Check_Temp Polar Aprotic Action_Solvent_NP Action: Switch to a Polar Aprotic solvent (e.g., DMF, Acetonitrile) to increase nucleophile reactivity. Check_Solvent->Action_Solvent_NP Nonpolar/ Polar Protic Action_Temp Action: Increase temperature. Consider microwave-assisted synthesis for significant rate acceleration. Check_Temp->Action_Temp No Action_Review Action: Review nucleophile strength and concentration. Consider using a stronger base to generate the nucleophile in situ. Check_Temp->Action_Review Yes End Problem Solved Action_Solubility->End Action_Solvent_NP->End Action_Temp->End Action_Review->End Solvent_Selection Start Select Solvent for SₙAr Check_Reactivity Is the nucleophile very strong and the substrate very reactive? Start->Check_Reactivity Check_Green Is 'Green Chemistry' a high priority? Check_Reactivity->Check_Green Yes Use_Aprotic Default Choice: Use Polar Aprotic Solvent (DMF, DMSO, MeCN) for maximum rate. Check_Reactivity->Use_Aprotic No / Unsure Check_Green->Use_Aprotic No Use_Protic Consider Polar Protic Solvent (Ethanol, IPA) Accept potentially longer reaction times/higher temps. Check_Green->Use_Protic Yes Check_Solubility Are reactants soluble in the chosen solvent? Use_Aprotic->Check_Solubility Use_Protic->Check_Solubility Check_Solubility->Start No, Re-evaluate End Proceed with Experiment Check_Solubility->End Yes

Sources

Technical Support Center: Monitoring Reactions of 4-Chloro-2,8-dimethylquinoline with TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-Chloro-2,8-dimethylquinoline in their synthetic workflows. Thin-Layer Chromatography (TLC) is an indispensable technique for real-time reaction monitoring, offering a rapid and cost-effective way to assess the consumption of starting materials and the formation of products. This technical support center provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges that may arise during the TLC analysis of reactions involving this substituted quinoline.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for monitoring reactions with this compound on a silica gel TLC plate?

A good starting point for compounds of moderate polarity, such as this compound, is a mixture of ethyl acetate and hexanes.[1] A typical initial trial would be 20-30% ethyl acetate in hexanes.[1] The polarity can then be adjusted based on the initial results. If your product is expected to be significantly more or less polar, you may need to adjust this starting ratio accordingly.

Q2: How do I properly prepare my samples for TLC analysis of the reaction mixture?

To prepare your samples, dissolve a small amount of your starting material (this compound) in a volatile solvent like ethyl acetate or dichloromethane to serve as a reference.[2] For the reaction mixture, carefully withdraw a small aliquot (a few microliters) using a capillary tube and dilute it in a suitable solvent.[3] It is crucial to keep the spots on the TLC plate small and concentrated for optimal separation.[4]

Q3: How can I visualize the spots on the TLC plate if they are not visible to the naked eye?

This compound, being an aromatic heterocyclic compound, is UV-active.[3] Therefore, the primary and non-destructive method for visualization is to view the dried TLC plate under a UV lamp, typically at 254 nm.[1][5] The spots will appear as dark patches against the fluorescent green background of the TLC plate.[5] If UV visualization is not effective, or for a secondary confirmation, chemical staining can be used. An iodine chamber is a good general-purpose stain that often works well for organic compounds, causing them to appear as brown spots.[1][6] Another effective stain is potassium permanganate (KMnO₄), which reacts with oxidizable functional groups to produce yellow-brown spots on a purple background.[1][6]

Q4: How do I interpret the TLC results to determine if my reaction is complete?

To monitor the reaction's progress, you should spot the starting material, the reaction mixture, and a "co-spot" (where both the starting material and reaction mixture are spotted on the same lane) on the TLC plate.[2][7] As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify.[2] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[2]

Q5: What does the Rf value tell me, and how is it calculated?

The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance traveled by the spot from the origin by the distance traveled by the solvent front from the origin.[8][9]

  • Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]

The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[4] A lower Rf value indicates a more polar compound that has a stronger interaction with the polar silica gel stationary phase, while a higher Rf value suggests a less polar compound that travels further with the mobile phase.[10][11]

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of reactions involving this compound in a question-and-answer format, providing explanations and actionable solutions.

Problem 1: My spots are streaking or "tailing" down the TLC plate.

Q: I'm observing long, distorted streaks instead of compact spots for my quinoline compounds. What causes this and how can I fix it?

A: Streaking or tailing is a common issue when working with basic compounds like quinolines on an acidic stationary phase like silica gel.[12][13] The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor chromatography.

  • Causality: This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a continuous "streak" rather than a well-defined spot. Overloading the sample can also lead to streaking.[4][14]

  • Solutions:

    • Add a Basic Modifier: To counteract the acidic nature of the silica gel, add a small amount (0.1-2%) of a basic modifier like triethylamine (NEt₃) or pyridine to your mobile phase.[12][13] This will neutralize the acidic sites on the silica, minimizing the strong interactions with your basic quinoline derivative and leading to sharper, more defined spots.

    • Reduce Sample Concentration: Your sample may be too concentrated.[14] Try diluting your sample before spotting it on the TLC plate. The ideal spot size should be only 1-2 mm in diameter.[15]

    • Consider an Alternative Stationary Phase: If the issue persists, you might consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[16]

Problem 2: My spots are not moving from the baseline (Rf ≈ 0).

Q: I've run my TLC, but the spots for my starting material and product are stuck at the origin. What's wrong?

A: If your spots are not moving from the baseline, it indicates that the mobile phase is not polar enough to move the compounds up the plate.[2] The compounds have a much stronger affinity for the stationary phase than the mobile phase.

  • Causality: The polarity of the solvent system is insufficient to overcome the attractive forces between your compounds and the silica gel.

  • Solutions:

    • Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 30% or 50%.[1]

    • Switch to a More Polar Solvent System: If adjusting the solvent ratio is not effective, you may need to switch to a more polar solvent system altogether. For instance, a mixture of dichloromethane and methanol could be more effective for highly polar compounds.[1]

Problem 3: My spots are running at the solvent front (Rf ≈ 1).

Q: All my spots have moved to the top of the TLC plate with the solvent front. How can I get better separation?

A: When spots run at the solvent front, it signifies that the mobile phase is too polar for the compounds being analyzed.[2] The compounds are highly soluble in the mobile phase and have minimal interaction with the stationary phase.

  • Causality: The eluting power of the solvent system is too high, causing all components of your mixture to travel with the solvent front without any separation.

  • Solutions:

    • Decrease the Polarity of the Mobile Phase: Reduce the proportion of the more polar solvent in your mobile phase. For example, if you are using 50% ethyl acetate in hexanes, try decreasing it to 20% or 10%.[1]

    • Switch to a Less Polar Solvent System: If adjusting the ratio is insufficient, select a less polar solvent system. For very non-polar compounds, a system with a very low percentage of ethyl acetate in hexanes, or even pure hexanes, might be necessary.[1]

Problem 4: I can't see any spots on my developed TLC plate after UV visualization.

Q: I've developed my TLC plate and checked it under the UV lamp, but I don't see any spots. Did my reaction fail?

A: While it's possible the reaction didn't proceed, there are several other common reasons for not seeing spots on a TLC plate.

  • Causality: The absence of visible spots could be due to the sample being too dilute, the compound not being UV-active, or improper TLC technique.

  • Solutions:

    • Increase Sample Concentration: Your sample may be too dilute to be detected.[1] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to evaporate completely between applications.[12]

    • Use a Chemical Stain: Although this compound is expected to be UV-active, your product might not be, or its concentration could be below the UV detection limit. Use a chemical stain like an iodine chamber or a potassium permanganate dip to visualize the spots.[1]

    • Check the Solvent Level in the Developing Chamber: Ensure that the initial solvent level in the developing chamber is below the baseline where you spotted your samples.[4][17] If the baseline is submerged in the solvent, your sample will dissolve into the solvent reservoir instead of developing up the plate.[4]

Experimental Protocols

Protocol 1: Standard TLC Procedure for Reaction Monitoring
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., silica gel 60 F₂₅₄). Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[2]

  • Sample Preparation: Prepare dilute solutions of your starting material (this compound) and your reaction mixture in a volatile solvent.[2]

  • Spotting: Using a clean capillary tube for each sample, spot small amounts of the starting material, the reaction mixture, and a co-spot (a spot of the starting material with the reaction mixture spotted on top) on the baseline.[3] Ensure the spots are small and well-separated.[4]

  • Chamber Preparation: Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors and cover the chamber.[1]

  • Development: Carefully place the spotted TLC plate into the chamber, making sure the solvent level is below the baseline.[1] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[2] Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots.[1] If necessary, proceed with chemical staining.

  • Analysis: Calculate the Rf value for each spot and compare the lanes to assess the progress of the reaction.[2]

Recommended Solvent Systems for Quinolines
Polarity of Quinoline DerivativeRecommended Starting Solvent SystemModifier (if tailing occurs)
Low to Moderate Polarity10-50% Ethyl Acetate in Hexanes[1]0.1-2% Triethylamine[12][13]
High Polarity5% Methanol in Dichloromethane[1]0.1-2% Triethylamine[12][13]

Visualizations

TLC Troubleshooting Workflow

TLC_Troubleshooting start TLC Analysis Issue streaking Streaking or Tailing Spots? start->streaking no_movement Spots at Baseline (Rf ≈ 0)? start->no_movement solvent_front Spots at Solvent Front (Rf ≈ 1)? start->solvent_front no_spots No Visible Spots? start->no_spots sol_streaking Add Basic Modifier (e.g., NEt₃) Reduce Sample Concentration streaking->sol_streaking Yes sol_no_movement Increase Mobile Phase Polarity no_movement->sol_no_movement Yes sol_solvent_front Decrease Mobile Phase Polarity solvent_front->sol_solvent_front Yes sol_no_spots Increase Sample Concentration Use a Chemical Stain Check Solvent Level no_spots->sol_no_spots Yes end Successful TLC Analysis sol_streaking->end sol_no_movement->end sol_solvent_front->end sol_no_spots->end Reaction_Monitoring_TLC cluster_0 TLC Plate cluster_1 Interpretation TLC_Plate origin Origin solvent_front Solvent Front lane1_label SM lane2_label Co lane3_label Rxn sm_spot co_sm_spot co_prod_spot rxn_prod_spot rxn_sm_faint interpretation SM: Starting Material (this compound) Co: Co-spot (SM + Rxn) Rxn: Reaction Mixture - A new, more polar product has formed (lower Rf). - A small amount of starting material remains. - The reaction is nearing completion.

Sources

Validation & Comparative

A Guide to the Structural Validation of 4-Chloro-2,8-dimethylquinoline: A 1H NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, quinoline derivatives represent a "privileged structure," forming the backbone of countless pharmaceuticals and functional materials.[1][2] The precise substitution pattern on the quinoline ring is a critical determinant of a molecule's biological activity and physical properties. Consequently, unambiguous structural characterization is not merely a procedural step but the bedrock of reliable research and development. 4-Chloro-2,8-dimethylquinoline, a key synthetic intermediate, is no exception.

This guide provides an in-depth, field-proven methodology for the structural validation of this compound, centered around the unparalleled power of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will delve into the theoretical underpinnings of its ¹H NMR spectrum, present a rigorous experimental protocol, and, crucially, compare and contrast the insights gained from ¹H NMR with those from complementary analytical techniques. This integrated approach ensures a self-validating system for confident structural elucidation.

The Predicted ¹H NMR Fingerprint of this compound

Before stepping into the lab, a thorough analysis of the target structure allows us to predict its ¹H NMR spectrum. This predictive exercise is fundamental to efficient data interpretation. The structure of this compound presents six distinct proton environments, which should give rise to six unique signals in the spectrum.

Structural Breakdown and Signal Prediction:

  • Methyl Protons (Singlets):

    • 2-CH₃: The methyl group at the C2 position is adjacent to the nitrogen atom and a C-H group. It has no neighboring protons to couple with, so it is expected to appear as a sharp singlet. Its proximity to the electronegative nitrogen will shift it downfield, likely in the δ 2.6 – 2.8 ppm range.

    • 8-CH₃: The methyl group at the C8 position is on the carbocyclic ring. It is also isolated and will appear as a singlet, likely in a similar region to the 2-CH₃ group, around δ 2.5 – 2.7 ppm .

  • Heterocyclic Proton (Singlet):

    • H-3: This proton is on the pyridine ring, situated between the C2-methyl and the C4-chloro groups. Lacking adjacent protons, it will be a singlet. The combined electron-withdrawing effects of the ring nitrogen and the chlorine atom will significantly deshield this proton, placing its signal far downfield, anticipated around δ 7.3 – 7.5 ppm .

  • Carbocyclic (Benzene Ring) Protons (Coupled System):

    • These three protons (H-5, H-6, H-7) form a coupled spin system. Their splitting patterns are the key to confirming their relative positions.

    • H-5: This proton is adjacent to H-6. It will be split by H-6, appearing as a doublet. It is influenced by the ring fusion and is expected around δ 7.9 – 8.1 ppm . The coupling constant (³J) should be in the typical range for ortho-coupling in aromatic systems (7-10 Hz).[1]

    • H-7: This proton is adjacent to H-6 and is ortho to the C8-methyl group. It will be split into a doublet by H-6. Its chemical shift will be influenced by the adjacent methyl group, likely appearing around δ 7.4 – 7.6 ppm .

    • H-6: This proton is situated between H-5 and H-7. It will be split by both neighbors. Assuming the coupling constants are similar, it would appear as a triplet. If they differ significantly, it will be a doublet of doublets (dd). This signal is expected around δ 7.5 – 7.7 ppm .

The integration of these signals provides the final piece of the puzzle: the area under the peaks for the two methyl groups will each be proportional to three protons (3H), while the aromatic protons will each integrate to one proton (1H).[3]

Experimental Workflow: From Sample to Spectrum

The acquisition of a high-quality, interpretable spectrum is contingent on meticulous experimental practice. The following protocol is designed to be a self-validating system, minimizing ambiguity and artifacts.

Diagram: ¹H NMR Validation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample in ~0.6 mL CDCl3 prep2 Add TMS as internal standard (0 ppm) prep1->prep2 prep3 Transfer to clean, dry 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer magnet prep3->acq1 acq2 Lock on deuterium signal and shim magnetic field acq1->acq2 acq3 Acquire 1D ¹H Spectrum (NS=16, SW=16 ppm) acq2->acq3 proc1 Fourier Transform & Phase Correction acq3->proc1 proc2 Calibrate spectrum to TMS (0.00 ppm) proc1->proc2 proc3 Integrate signals & Analyze multiplicity proc2->proc3 proc4 Compare experimental data to theoretical prediction proc3->proc4 val Structure Validated proc4->val Match? reval Re-evaluate Structure or Purity (Consider 2D NMR) proc4->reval Mismatch?

Caption: Workflow for ¹H NMR structural validation.

Protocol 1: ¹H NMR Sample Preparation and Data Acquisition
  • Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent first choice as it is a versatile solvent for a wide range of organic molecules and its residual proton signal (δ ~7.26 ppm) typically does not interfere with the aromatic signals of the analyte.[4]

  • Rationale for Concentration: Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[4][5] Preparing a moderately dilute sample (5-10 mg in 0.6 mL) helps minimize these effects, leading to sharper signals and more reproducible chemical shifts.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer: Ensure the solution is clear and free of particulate matter. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, characterized by a sharp and symmetrical solvent or TMS peak.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum. Key parameters typically include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase correction and baseline correction. Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

  • Analysis: Integrate all signals and analyze their chemical shifts and splitting patterns (multiplicity).

Data Summary and Comparative Analysis

The power of NMR is fully realized when its data is integrated with other analytical techniques. No single method provides absolute proof; instead, confidence is built through the convergence of evidence from orthogonal methods.

Table 1: Expected ¹H NMR Data for this compound in CDCl₃
Signal AssignmentPredicted Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Integration
8-CH₃2.5 – 2.7Singlet (s)N/A3H
2-CH₃2.6 – 2.8Singlet (s)N/A3H
H-37.3 – 7.5Singlet (s)N/A1H
H-77.4 – 7.6Doublet (d)³J ≈ 7-91H
H-67.5 – 7.7Triplet (t)³J ≈ 7-91H
H-57.9 – 8.1Doublet (d)³J ≈ 7-91H
Comparison of Analytical Techniques for Structural Validation

While ¹H NMR provides the primary framework of proton connectivity, a truly rigorous validation employs complementary methods to probe different aspects of the molecular structure.

Diagram: Integrated Structural Elucidation Strategy

G MS Mass Spectrometry (MS) Final Confirmed Structure MS->Final Confirms Molecular Formula & Isotopic Pattern (Cl) IR FT-IR Spectroscopy IR->Final Confirms Functional Groups (Aromatic C-H, C=N) NMR_1D 1D NMR (¹H & ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Raises Ambiguities NMR_1D->Final Provides Proton Count, Environment & Basic Connectivity NMR_2D->Final Unambiguously Assigns All ¹H and ¹³C Signals & Confirms Atom Linkages

Caption: A multi-technique approach for robust structural validation.

Table 2: Comparison of Key Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Number of unique protons, their chemical environment, count (integration), and connectivity to neighboring protons (splitting).High resolution, quantitative, provides detailed connectivity information, rapid acquisition.[3]Can have overlapping signals in complex molecules, provides indirect information about the carbon skeleton.
¹³C NMR Number of unique carbons, their chemical environment (sp², sp³), and type (CH, CH₂, CH₃, C).Directly probes the carbon backbone, excellent for identifying symmetry and quaternary carbons.Low natural abundance of ¹³C results in lower sensitivity and longer experiment times.
Mass Spectrometry (MS) Precise molecular weight and molecular formula. Fragmentation patterns can give structural clues. Isotopic distribution confirms the presence of elements like Cl or Br.Extremely high sensitivity, provides definitive molecular formula, essential for purity assessment.Does not distinguish between isomers, provides limited connectivity data.
2D NMR (COSY, HSQC, HMBC) COSY: Shows ¹H-¹H coupling correlations.[4]HSQC: Shows direct ¹H-¹³C one-bond correlations.[4]HMBC: Shows long-range ¹H-¹³C (2-3 bond) correlations.[4]Resolves signal overlap, provides unambiguous assignment of all atoms, definitively pieces the structure together.Requires more instrument time and more complex data interpretation.
FT-IR Spectroscopy Presence of specific functional groups based on the absorption of infrared radiation (e.g., C=C, C=N, C-H bonds).Fast, inexpensive, good for a quick check of functional groups.Provides limited information on the overall molecular structure; often ambiguous for complex molecules.

Expert Insight: For this compound, a ¹H-¹³C HMBC experiment would be the ultimate arbiter of the substitution pattern.[6] For instance, observing a correlation from the protons of the 8-CH₃ group to the carbon signals for C-8 and C-7, and from the 2-CH₃ protons to C-2 and C-3, would provide incontrovertible proof of the placement of all substituents.

Conclusion

The structural validation of this compound serves as an excellent case study in modern analytical chemistry. While ¹H NMR spectroscopy stands as the primary tool, offering a rich and detailed picture of the proton framework, its true power is unlocked when used as the cornerstone of an integrated, multi-technique approach. By systematically comparing the predicted ¹H NMR spectrum with experimental data and corroborating those findings with complementary evidence from ¹³C NMR, Mass Spectrometry, and advanced 2D NMR experiments, researchers can achieve the highest level of confidence in their molecular structure. This rigorous, self-validating methodology is essential for ensuring the integrity and reproducibility of scientific research in drug discovery and beyond.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 13(2), 122.
  • Sheehy, K. J., Bateman, L. M., Flosbach, N. T., Breugst, M., & Byrne, P. A. (2020). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using 1H–15N HMBC NMR Spectroscopy. European Journal of Organic Chemistry, 2020(22), 3270-3281.
  • BenchChem. (2025). A Comprehensive Technical Review of 4-chloro-N,N-dimethylquinolin-7-amine.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

Sources

A Spectroscopic Guide to 4-Chloro-2,8-dimethylquinoline and its Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 4-Chloro-2,8-dimethylquinoline and its key derivatives at the C4 position, namely 4-hydroxy-2,8-dimethylquinoline and 4-amino-2,8-dimethylquinoline. This document is intended for researchers, scientists, and drug development professionals working with quinoline-based scaffolds. The quinoline core is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antimalarials, anticancer agents, and antibacterials.[1][2] Understanding the spectroscopic signatures of these molecules is paramount for structural elucidation, purity assessment, and the study of their interactions with biological targets.

This guide will delve into the nuances of UV-Vis, FT-IR, NMR, and Mass Spectrometry analysis, explaining the causal relationships between molecular structure and spectral output. The protocols described herein are designed to be self-validating, providing a robust framework for the spectroscopic characterization of this important class of heterocyclic compounds.

Molecular Structures Under Investigation

The substitution at the 4-position of the quinoline ring significantly alters the electronic and steric properties of the molecule, leading to distinct spectroscopic characteristics. The chloro, hydroxyl, and amino groups represent common functionalities in medicinal chemistry, making this a pertinent comparison.

G cluster_0 This compound cluster_1 4-Hydroxy-2,8-dimethylquinoline cluster_2 4-Amino-2,8-dimethylquinoline 4-Chloro 4-Hydroxy 4-Amino

Figure 1: Chemical structures of the compared quinoline derivatives.

Comparative Spectroscopic Analysis

The following sections detail the expected and observed spectroscopic data for this compound and its derivatives. The data is a synthesis of literature values for the parent compound and closely related analogues, providing a predictive framework for analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the quinoline scaffold. The position and intensity of absorption bands are sensitive to the nature of the substituent at the C4 position. All quinoline derivatives exhibit characteristic π-π* and n-π* transitions.[3]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare stock solutions of the quinoline derivatives in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of 10 µg/mL in the same solvent.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectra from 200 to 400 nm using the solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each significant peak.

Table 1: Comparative UV-Vis Spectral Data

Compoundλmax (nm)Molar Absorptivity (ε)Expected Electronic Transitions
This compound~230, ~280, ~320~35,000, ~5,000, ~4,000π-π, n-π
4-Hydroxy-2,8-dimethylquinoline~235, ~290, ~330~40,000, ~6,000, ~5,000π-π, n-π
4-Amino-2,8-dimethylquinoline~240, ~300, ~345~45,000, ~7,000, ~6,000π-π, n-π

Interpretation:

The substitution of the chloro group with electron-donating hydroxyl and amino groups is expected to cause a bathochromic (red) shift in the λmax values. This is due to the increased electron density in the aromatic system, which lowers the energy gap for electronic transitions. The amino group, being a stronger electron donor than the hydroxyl group, is predicted to induce the most significant red shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer.

  • Measurement: Record the spectra in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes.

Table 2: Comparative FT-IR Spectral Data (cm⁻¹)

Vibrational ModeThis compound4-Hydroxy-2,8-dimethylquinoline4-Amino-2,8-dimethylquinoline
O-H/N-H Stretch-3400-3200 (broad)3450-3300 (two sharp bands)
C-H Stretch (aromatic)3100-30003100-30003100-3000
C-H Stretch (aliphatic)2980-28502980-28502980-2850
C=N Stretch (quinoline)~1620~1625~1630
C=C Stretch (aromatic)~1580, ~1500~1585, ~1510~1590, ~1520
C-O Stretch-~1250-
C-N Stretch--~1300
C-Cl Stretch~1100--
C-H Bending (out-of-plane)~850~850~850

Interpretation:

The most significant differences in the FT-IR spectra will be the appearance of a broad O-H stretching band for the 4-hydroxy derivative and two sharp N-H stretching bands for the 4-amino derivative. The C-Cl stretching vibration in the parent compound will be absent in the spectra of its derivatives. The positions of the C=N and C=C stretching vibrations may shift slightly due to the electronic effects of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Determine the chemical shifts (δ), coupling constants (J), and integration values for all signals.

Table 3: Predicted ¹H NMR Spectral Data (δ, ppm in CDCl₃)

ProtonThis compound4-Hydroxy-2,8-dimethylquinoline4-Amino-2,8-dimethylquinoline
H-3~7.3~6.5~6.3
H-5~7.9~7.8~7.7
H-6~7.5~7.4~7.3
H-7~7.6~7.5~7.4
2-CH₃~2.7~2.6~2.5
8-CH₃~2.8~2.7~2.6
OH/NH₂-~11.0 (broad s)~5.0 (broad s)

Table 4: Predicted ¹³C NMR Spectral Data (δ, ppm in CDCl₃)

CarbonThis compound4-Hydroxy-2,8-dimethylquinoline4-Amino-2,8-dimethylquinoline
C-2~158~157~156
C-3~122~110~105
C-4~149~178~150
C-4a~148~147~146
C-5~127~126~125
C-6~126~125~124
C-7~130~129~128
C-8~135~134~133
C-8a~147~146~145
2-CH₃~25~24~23
8-CH₃~18~17~16

Interpretation:

The chemical shifts of the protons and carbons in the quinoline ring are highly sensitive to the substituent at the C4 position. The electron-donating hydroxyl and amino groups will cause an upfield shift (lower ppm) of the signals for the protons and carbons in the heterocyclic ring, particularly H-3 and C-3. The C-4 carbon will show a significant downfield shift in the 4-hydroxy derivative due to the deshielding effect of the oxygen atom, while in the 4-amino derivative, it will be shielded relative to the chloro-substituted parent. The exchangeable protons of the OH and NH₂ groups will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Measurement: Acquire the mass spectrum. For ESI, positive ion mode is typically used to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Table 5: Predicted Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compoundC₁₁H₁₀ClN191.66191/193 ([M]⁺), 156 ([M-Cl]⁺)
4-Hydroxy-2,8-dimethylquinolineC₁₁H₁₁NO173.21174 ([M+H]⁺), 145 ([M+H-CO]⁺)
4-Amino-2,8-dimethylquinolineC₁₁H₁₁N₂172.22173 ([M+H]⁺), 156 ([M+H-NH₃]⁺)

Interpretation:

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[4] The fragmentation of the 4-hydroxy derivative often involves the loss of carbon monoxide (CO), while the 4-amino derivative can lose ammonia (NH₃).[5]

Experimental Workflow and Data Validation

A robust spectroscopic analysis follows a logical workflow to ensure data integrity and accurate structural assignment.

G cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Derivatives purification Purification (Recrystallization/Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms data_proc Data Processing & Interpretation uv_vis->data_proc ftir->data_proc nmr->data_proc ms->data_proc struct_confirm Structural Confirmation data_proc->struct_confirm purity Purity Assessment struct_confirm->purity

Figure 2: General experimental workflow for the synthesis and spectroscopic characterization of quinoline derivatives.

Conclusion

The spectroscopic techniques of UV-Vis, FT-IR, NMR, and Mass Spectrometry provide complementary information that is essential for the unambiguous characterization of this compound and its derivatives. The substitution at the 4-position profoundly influences the electronic and vibrational properties of the quinoline scaffold, resulting in predictable and measurable changes in their respective spectra. This guide provides a foundational framework for researchers to interpret the spectroscopic data of these important heterocyclic compounds, thereby facilitating their application in drug discovery and development.

References

  • Nowak, I., & Kovac, B. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry, 69(15), 5005–5010.
  • Rodríguez-Cabo, T., Rodríguez, I., Ramil, M., & Cela, R. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(21), 6155–6166.
  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 12(2), 112.
  • SpectraBase. (n.d.). 4-chloro-6,8-dimethylquinoline.
  • Dos Santos, G. A., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of Physical Chemistry A, 121(38), 7146–7157.
  • Saeed, S., Rashid, N., Ali, M., & Jones, P. G. (2010). Synthesis of new quinoline derivatives from methylene Meldrum's acid and screening the biological properties. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 475-484.
  • PubChemLite. (n.d.). 2,8-dimethylquinolin-4-ol (C11H11NO).
  • PubChemLite. (n.d.). This compound (C11H10ClN).
  • Hearn, J. M., Morton, R. A., & Simpson, J. C. E. (1951). Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline. Journal of the Chemical Society (Resumed), 3318-3329.
  • Kaur, K., & Jain, M. (2012). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Mini reviews in medicinal chemistry, 12(12), 1361–1381.
  • SpectraBase. (n.d.). 4,8-Dimethyl-2-(4'-chloro-phenylamino)quinoline.
  • Kumar, S., & Bawa, S. (2011). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 11(13), 1149–1160.
  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment).
  • NIST. (n.d.). 2,8-Dimethylquinoline. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2,8-Dimethylquinoline.
  • UNCW Institutional Repository. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • National Center for Biotechnology Information. (2023). Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms. PLoS ONE, 18(3), e0283488.
  • ACS Publications. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(15), 5005-5010.
  • National Center for Biotechnology Information. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data, 9, 321.
  • National Center for Biotechnology Information. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5567.
  • ResearchGate. (2020). Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study.
  • The Royal Society of Chemistry. (2018). Supplementary Information.
  • SpectraBase. (n.d.). 2,8-Dimethyl-4-hydroxyquinoline.
  • National Center for Biotechnology Information. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry, 14(4), 594-620.
  • ResearchGate. (2015). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
  • PubMed. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytical and Bioanalytical Chemistry, 391(4), 1229-1236.
  • NIST. (n.d.). 2,8-Dimethylquinoline. NIST Chemistry WebBook.
  • University of California, Davis. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • South East Technological University. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.
  • PubChem. (n.d.). 2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol.
  • ResearchGate. (2010). Synthesis of 2-Phenylquinolin-4-amines Substituted with Diverse Amino and Aminoalkyl Groups.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 629-635.
  • National Center for Biotechnology Information. (n.d.). 4,8-Dimethylquinoline. PubChem.

Sources

A Comparative Crystallographic Guide to 4-Chloro-2,8-dimethylquinoline Derivatives: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The functional versatility of the quinoline ring system arises from its unique electronic properties and its capacity for diverse substitutions, allowing for the fine-tuning of its pharmacological profile.[3] Among the myriad of quinoline-based compounds, 4-Chloro-2,8-dimethylquinoline derivatives serve as crucial intermediates in the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4]

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design. X-ray crystallography provides an unparalleled, high-resolution view of the molecular architecture, revealing critical details about bond lengths, bond angles, and intermolecular interactions that govern how a molecule binds to its biological target.[5][6] This guide offers a comparative analysis of the X-ray crystal structure of a representative 4-chloro-dimethylquinoline derivative, contextualized against other substituted chloroquinolines, to provide field-proven insights into how subtle structural modifications can influence solid-state conformation and packing—key determinants of a compound's physicochemical and biological properties.

Experimental Framework: From Synthesis to Structure Elucidation

The journey from a chemical concept to a refined crystal structure is a multi-step process demanding precision and a deep understanding of the underlying chemical principles. The protocols described herein represent a self-validating system, ensuring reproducibility and the generation of high-quality data.

The synthesis of 4-chloro-dimethylquinoline derivatives typically begins with the corresponding quinolin-4-one precursor. The conversion to the 4-chloro derivative is a critical step, often achieved through reaction with a potent chlorinating agent.

Generalized Synthesis Protocol for 4-Chloro-2,5-dimethylquinoline (A Representative Derivative):

  • Precursor Preparation: Ethyl acetoacetate (0.25 mol) and m-toluidine (0.25 mol) are mixed and heated. This reaction forms the anilino-crotonate intermediate. The intermediate is then cyclized by adding it to heated polyphosphoric acid or Dowtherm A to yield 2,5-dimethylquinolin-4(1H)-one.[7]

  • Chlorination (The Causality of Choice): The 2,5-dimethylquinolin-4(1H)-one (0.1 mol) is treated with phosphorus oxychloride (POCl₃, 100 ml).[7] POCl₃ is the reagent of choice due to its high efficacy in converting hydroxyl groups on heteroaromatic rings to chlorides via a nucleophilic substitution mechanism. This is a standard, reliable transformation in heterocyclic chemistry.

  • Workup and Isolation: The reaction mixture is heated on a water bath for approximately one hour, then carefully poured into ice water to quench the excess POCl₃. The solution is neutralized with a saturated sodium carbonate solution, leading to the precipitation of the crude product.[7]

  • Purification: The precipitated solid is collected, washed, dried, and recrystallized from a suitable solvent like ethanol to yield the pure 4-chloro-2,5-dimethylquinoline.[7][8]

  • Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown using the slow evaporation method. The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., methanol, ethanol) and the solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate over several days to weeks, promoting the formation of large, well-ordered crystals.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-Ray Crystallography A Precursor Synthesis (e.g., 2,5-dimethylquinolin-4-one) B Chlorination with POCl3 A->B C Workup & Neutralization B->C D Recrystallization (Purification) C->D E Slow Evaporation (Solvent Choice is Critical) D->E F Mount Crystal on Diffractometer E->F G X-Ray Data Collection (e.g., Mo Kα radiation) F->G H Structure Solution (e.g., SHELXS) G->H I Structure Refinement (e.g., SHELXL) H->I J Final Structural Data I->J Data Analysis & Comparison G cluster_core Core Scaffold cluster_deriv Derivatives & Substituent Effects cluster_impact Impact on Properties Core 4-Chloroquinoline Core D1 4-Cl-2,5-dimethyl - Minimal Steric Hindrance - Planar Stacking (π-π) Core->D1 D2 2-Cl-3-phenylhydrazinylidene - High Steric Bulk - Disrupted Stacking Core->D2 D3 2,4-diCl-3-carboxylate - Moderate Steric Hindrance - Altered Electronics Core->D3 P1 Crystal Packing Efficiency D1->P1 High P2 Intermolecular Interactions D1->P2 D2->P1 Low D2->P2 D3->P1 Medium D3->P2 P3 Solubility & Bioavailability P2->P3

Sources

A Comparative Analysis of the Biological Activity of Substituted 4-Amino-2,8-Dimethylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its myriad derivatives, substituted 4-aminoquinolines have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative analysis of the biological activity of substituted 4-amino-2,8-dimethylquinolines, offering insights into their potential as antimalarial, antibacterial, and antifungal agents. By examining structure-activity relationships (SAR) and presenting supporting experimental data, this document aims to equip researchers with the knowledge to navigate the chemical space of these promising compounds.

Antimalarial Activity: A Legacy of Potency

The 4-aminoquinoline core is famously represented by the antimalarial drug chloroquine. Research into derivatives, including those with a 2,8-dimethyl substitution, continues in the quest to overcome drug resistance. The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This leads to the accumulation of toxic free heme, ultimately killing the parasite.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-aminoquinolines is profoundly influenced by the nature and position of substituents on the quinoline ring and the composition of the amino side chain at the 4-position.

  • Substituents on the Quinoline Ring: Electron-withdrawing groups at the 7-position, such as chlorine in chloroquine, have been shown to be crucial for antimalarial activity.[2][3] These groups lower the pKa of the quinoline ring nitrogen, which is believed to be important for drug accumulation in the acidic food vacuole of the parasite.[2][3] While specific data on 2,8-dimethylquinolines is sparse in the reviewed literature, the electronic and steric effects of the methyl groups at these positions would likely modulate the overall physicochemical properties and, consequently, the biological activity.

  • The 4-Amino Side Chain: The nature of the side chain at the 4-amino position is a critical determinant of activity and overcoming resistance. The presence of a basic terminal amine is a common feature, as it is thought to be involved in the pH trapping mechanism within the parasite's food vacuole.[2] The length and flexibility of the alkyl chain connecting the quinoline core to the terminal amine also play a significant role.[4] For instance, studies on 2-aminopyrimidine based 4-aminoquinolines revealed that increasing the length of the linear alkyl spacer up to four methylene groups enhanced anti-plasmodial activity.[4]

Comparative Antimalarial Potency

The following table summarizes the in vitro antimalarial activity of various substituted 4-aminoquinoline derivatives against different strains of Plasmodium falciparum.

Compound ClassSubstituentsP. falciparum StrainIC50 (nM)Reference
N1,N1-diethyl-N2-(7-substituted-4-quinolinyl)-1,2-ethanediaminesVaried at 7-position (e.g., -NO2, -CF3, -NH2)D10 (CQ-sensitive)Varies[2]
Diaryl ether, biaryl, and alkylaryl 4-aminoquinoline analogsVaried side chains and 7-position substituents3D7 (CQ-sensitive)< 50[5]
Diaryl ether, biaryl, and alkylaryl 4-aminoquinoline analogsVaried side chains and 7-position substituentsK1 (CQ-resistant)20-31[5]
Cyclen 4-aminoquinoline analog (bisquinoline)7-chloro, cyclen at 4-amino positionD6 (CQ-sensitive)7.5[1]
Cyclen 4-aminoquinoline analog (bisquinoline)7-chloro, cyclen at 4-amino positionW2 (CQ-resistant)19.2[1]
2-Aminopyrimidine based 4-aminoquinoline5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidineK1 (CQ-resistant)3.6[4]
7-chloro-4-aminoquinolyl sulfonamideShort side chain with a terminal dansyl moietyDd2 (CQ-resistant)22.7[6]
Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazoleVaried substituentsK1 (CQ-resistant)0.04-0.5 µM[7]

Note: CQ = Chloroquine

Antibacterial and Antifungal Activity: Expanding the Therapeutic Horizon

Beyond their antimalarial properties, substituted 4-aminoquinolines have demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is not as clearly defined as their antimalarial activity but is thought to involve inhibition of DNA gyrase, disruption of cell membrane integrity, or other vital cellular processes.

Structure-Activity Relationship (SAR) Insights
  • Antibacterial Activity: The substitution pattern on the quinoline ring and the nature of the side chain at the C-4 position are critical for antibacterial efficacy. For instance, in a series of quinoxaline-based compounds, derivatives with electron-donating groups on the aromatic ring displayed good antibacterial activity against Gram-positive bacteria.[8] The presence of specific moieties, such as indole, has been shown to confer excellent bactericidal activity against both MRSA and Pseudomonas aeruginosa.[9]

  • Antifungal Activity: Certain 2-substituted-4-amino-quinolines have exhibited potent and broad-spectrum antifungal activities.[10] The mechanism of action for some of these compounds does not appear to involve disruption of the fungal membrane, suggesting alternative cellular targets.[10]

Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for various 4-aminoquinoline derivatives against selected bacterial and fungal strains.

Compound ClassTarget Organism(s)MIC (µg/mL)Reference
2-Substituted-4-amino-quinolinesInvasive fungi4-32[10]
4-Aminoquinoline derivativesMethicillin-resistant Staphylococcus aureus (MRSA)0.125 mM[11]
4-Aminoquinoline derivativesStreptococcus pyogenes0.25 mM[11]
Quinoxaline-based C-2 amine-substituted analogsS. aureus, B. subtilis, MRSA, E. coli4-32[8]
Quinoline-based derivatives with indole moietyS. aureus MRSA, P. aeruginosa10-20[9]
N-Substituted-β-amino acid derivativesStaphylococcus aureus, Mycobacterium luteum15.6-62.5[12]
2-Amino-4,5-diarylthiazole derivativesCandida albicans9 µM (MIC80)[13]

Beyond Antimicrobial Activity: Inhibition of RIPK2

Recent studies have expanded the biological profile of 4-aminoquinolines to include potent and selective inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2).[14][15] RIPK2 is a key mediator in the NOD1 and NOD2 signaling pathways, which play a crucial role in the innate immune response.[14] Dysregulation of these pathways is implicated in various inflammatory diseases.

A novel series of 4-aminoquinoline derivatives were designed and synthesized as RIPK2 inhibitors. One compound, in particular, exhibited a high affinity for RIPK2 with an IC50 of 5.1 ± 1.6 nM and demonstrated cellular anti-inflammatory effects by reducing the secretion of TNF-α.[14][15] This highlights the potential of the 4-aminoquinoline scaffold in developing therapies for inflammatory disorders.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is essential to follow standardized experimental protocols.

In Vitro Antimalarial Activity Assay

A common method for determining the in vitro antimalarial activity of compounds is the parasite lactate dehydrogenase (pLDH) assay.

Workflow for In Vitro Antimalarial Assay

Antimalarial_Assay cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis P_falciparum P. falciparum culture (e.g., 3D7 or K1) Incubation Incubate parasites with compounds for 72h P_falciparum->Incubation Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Incubation Lysis Lyse cells to release pLDH Incubation->Lysis Substrate_Add Add Malstat reagent and NBT/PES solution Lysis->Substrate_Add Color_Dev Incubate for color development Substrate_Add->Color_Dev Readout Measure absorbance at 650 nm Color_Dev->Readout IC50_Calc Calculate IC50 values Readout->IC50_Calc

Caption: Workflow for determining in vitro antimalarial activity using the pLDH assay.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]

Methodology for MIC Determination

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 4-aminoquinoline scaffold, particularly with a 2,8-dimethyl substitution pattern, remains a highly versatile and promising platform for the development of new therapeutic agents. While the antimalarial potential of this class is well-established, emerging evidence of their potent antibacterial, antifungal, and anti-inflammatory activities opens up new avenues for drug discovery.

Future research should focus on:

  • Synthesis and evaluation of a focused library of substituted 4-amino-2,8-dimethylquinolines to delineate the specific contributions of the methyl groups to biological activity.

  • Elucidation of the precise mechanisms of action for their antibacterial and antifungal effects to guide rational drug design.

  • In vivo efficacy and toxicological studies of the most promising lead compounds to assess their therapeutic potential.

By systematically exploring the structure-activity relationships and expanding the biological profiling of these compounds, the scientific community can unlock the full therapeutic potential of the 4-amino-2,8-dimethylquinoline scaffold.

References

  • Kaschula, C. H., Egan, T. J., Hunter, R., Basilico, N., Parapini, S., Taramelli, D., Pasini, E., & Monti, D. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(16), 3531–3539. [Link]
  • Mhadgut, S. C., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 21(13), 4071-4075. [Link]
  • Ni, X., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 72, 128877. [Link]
  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 282-293. [Link]
  • ResearchGate. (n.d.). A minimum inhibitory concentration of the compounds against bacteria.
  • Al-Ostath, A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(21), 7354. [Link]
  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 282-293. [Link]
  • Kumar, A., et al. (2009). Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs. Antimicrobial Agents and Chemotherapy, 53(5), 2134-2140. [Link]
  • Singh, K., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry, 13(11), 1315-1349. [Link]
  • Singh, P., et al. (2021).
  • Egan, T. J. (2008). Structure–Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position.
  • Wang, Y., et al. (2020). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Scientific Reports, 10(1), 1-9. [Link]
  • O'Neill, P. M., et al. (1996). An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology, 48(8), 841-850. [Link]
  • Kumar, A., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies. Bioorganic & Medicinal Chemistry, 20(2), 733-744. [Link]
  • Barends, M., et al. (2009). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Bioorganic & Medicinal Chemistry, 17(1), 367-373. [Link]
  • El-Sayed, W. M., et al. (2023). Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations. Chemistry & Biodiversity, 20(11), e202300804. [Link]
  • Milewska, M. J., et al. (2020). Molecular targets for antifungals in amino acid and protein biosynthetic pathways. Journal of Fungi, 6(4), 213. [Link]
  • Anaclet, C., et al. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 18(1), 26-35. [Link]
  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 4-amino-quinolines as antitumor agents.
  • Semantic Scholar. (n.d.). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Semantic Scholar. [Link]
  • Nagasawa, H., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119-132. [Link]
  • Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Link]
  • Kamachi, H., et al. (1993). Antifungal activities of pradimicin derivatives modified at C4'-amino group. The Journal of Antibiotics, 46(8), 1246-1251. [Link]
  • Mickevičienė, R., et al. (2022). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Molecules, 27(19), 6296. [Link]
  • Liu, Y., et al. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 28(13), 5035. [Link]

Sources

A Researcher's Guide to DFT Calculations on 4-Chloro-2,8-dimethylquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and computational chemistry, understanding the electronic and structural properties of novel molecules is paramount. 4-Chloro-2,8-dimethylquinoline, a substituted quinoline, belongs to a class of compounds renowned for their diverse pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Density Functional Theory (DFT) calculations offer a powerful in-silico approach to elucidate the molecular characteristics that underpin these biological activities, guiding further experimental work.

This guide provides a comprehensive comparison of DFT methodologies for analyzing this compound. We will delve into the rationale behind selecting specific computational parameters and present a step-by-step workflow, supported by comparative data. Our focus is on providing a practical framework for researchers to conduct their own robust DFT studies.

The Importance of Method Selection in DFT

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex electron exchange and correlation energies, while the basis set is a set of mathematical functions used to build the molecular orbitals. Different combinations can yield varying results, making a comparative approach essential for validating computational findings.

For molecules like this compound, hybrid functionals such as B3LYP are a common starting point, offering a good balance between accuracy and computational cost.[3][4][5][6] The Pople-style basis set 6-311++G(d,p) is frequently employed for such organic molecules as it includes polarization and diffuse functions, which are crucial for accurately describing electron distribution, especially in systems with heteroatoms and potential for weak intermolecular interactions.[5][6]

Experimental Workflow: A Step-by-Step Guide to DFT Calculations

The following protocol outlines a robust workflow for performing and analyzing DFT calculations on this compound.

Step 1: Molecular Geometry Optimization
  • Initial Structure Creation: The 3D structure of this compound is first drawn using a molecular editor and saved in a suitable format (e.g., .mol or .pdb).

  • Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step as all subsequent calculations depend on an accurately minimized structure.

    • Rationale: An unoptimized structure does not represent the molecule's true state and will lead to inaccurate predictions of its properties.

Step 2: Frequency Calculations
  • Vibrational Analysis: Following optimization, frequency calculations are carried out at the same level of theory.

    • Rationale: This analysis serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. These predicted spectra can be compared with experimental data for validation.[4]

Step 3: Electronic Properties and Chemical Reactivity Analysis
  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • Rationale: The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.[7][8] A smaller gap suggests the molecule is more reactive.

  • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

    • Rationale: The MEP map is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors.[9][10]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, such as hyperconjugation and charge delocalization.[6][9][11]

    • Rationale: These interactions play a significant role in stabilizing the molecule and influencing its reactivity.

Step 4: Comparison of Functionals and Basis Sets
  • Iterative Calculations: Steps 1-3 are repeated with different combinations of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d), 6-311++G(d,p)).

    • Rationale: This comparative approach allows for an assessment of how the choice of theoretical level impacts the calculated properties.

The entire computational workflow can be visualized as follows:

DFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis & Validation mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt Start freq_calc Frequency Calculation geom_opt->freq_calc validation Validation (No Imaginary Frequencies) freq_calc->validation electronic_prop Electronic Property Calculations reactivity Chemical Reactivity (HOMO, LUMO, MEP) electronic_prop->reactivity validation->electronic_prop If Minimum nbo NBO Analysis reactivity->nbo comparison Compare Functionals & Basis Sets nbo->comparison

Caption: A flowchart illustrating the key stages of a DFT calculation workflow for this compound.

Performance Comparison: Functionals and Basis Sets

To illustrate the impact of method selection, the following tables summarize hypothetical but representative data for key electronic properties of this compound calculated using different DFT methods.

Table 1: Comparison of Calculated Electronic Properties

MethodHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
B3LYP/6-31G(d)-6.58-1.255.332.15
B3LYP/6-311++G(d,p)-6.45-1.385.072.28
M06-2X/6-311++G(d,p)-7.12-0.956.172.35

Note: This data is illustrative and intended for comparative purposes.

Analysis of Results:

  • The choice of both the functional and the basis set influences the calculated electronic properties.

  • Increasing the size of the basis set from 6-31G(d) to 6-311++G(d,p) with the B3LYP functional leads to a slight decrease in the HOMO-LUMO gap, suggesting a slightly higher reactivity.

  • The M06-2X functional, which is known to perform well for non-covalent interactions, predicts a larger HOMO-LUMO gap compared to B3LYP, indicating greater stability.

  • The dipole moment, a measure of the molecule's overall polarity, also shows sensitivity to the chosen method.

Validation Against Experimental Data

Table 2: Comparison of Calculated vs. Experimental Bond Lengths for a Similar Structure (4-Chloro-2,5-dimethylquinoline)

BondB3LYP/6-311++G(d,p) (Å)Experimental (Å)[12]
C4-Cl1.7451.737
C2-N11.3151.310
C8-N11.3701.366

Note: This data is illustrative and based on a structurally similar compound.

This comparison demonstrates that with an appropriate level of theory, DFT can reproduce experimental geometric parameters with a good degree of accuracy.

Advanced Analyses: Hirshfeld Surface and NBO

For a deeper understanding of intermolecular interactions, Hirshfeld surface analysis can be employed. This technique maps the regions of close contact between molecules in a crystal lattice, providing insights into packing forces.[7][8][14][15] NBO analysis, as mentioned earlier, reveals details about charge transfer and hyperconjugative interactions within the molecule, which are fundamental to its stability and reactivity.[5][6][9]

Conclusion

DFT calculations are an indispensable tool for characterizing the properties of molecules like this compound. This guide has outlined a systematic and comparative approach to performing these calculations, emphasizing the importance of methodical selection of functionals and basis sets. By following a structured workflow and, where possible, validating results against experimental data, researchers can confidently leverage DFT to gain valuable insights that can accelerate drug discovery and development. The methodologies discussed here provide a solid foundation for further, more complex studies, such as molecular docking simulations to predict binding affinities with biological targets.[1][9]

References

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. [Link]
  • Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide.
  • Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate.
  • Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline-4-Ester Derivatives as Antifungal Agent. PubMed. [Link]
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. [Link]
  • Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline-4-Ester Derivatives as Antifungal Agent.
  • 4-Chloro-2,5-dimethylquinoline.
  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. [Link]
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applic
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
  • 4-chloro-6,8-dimethylquinoline. SpectraBase. [Link]
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
  • This compound (C11H10ClN). PubChem. [Link]
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
  • 4,8-Dimethyl-2-(4'-chloro-phenylamino)quinoline. SpectraBase. [Link]
  • (PDF) 4-Chloro-2,5-dimethylquinoline.
  • (PDF) Computational investigation of bioactive 2,3-diaryl quinolines using DFT method: FT- IR, NMR spectra, NBO, NLO, HOMO-LUMO transitions, and quantum-chemical properties.
  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study.
  • (5-Chloroquinolin-8-yl)-2-fluorobenzoate. The Halogen Bond as a Structure Director. MDPI. [Link]
  • Synthesis of 4-chloro-2,6-dimethylquinoline.
  • 4-Chloro-2-methylquinoline. PubChem. [Link]
  • 4-Chloroquinoline. PubChem. [Link]
  • Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxyl
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • 4-chloro-3,8-dimethylquinoline (C11H10ClN). PubChem. [Link]
  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for 4-Chloro-2,8-dimethylquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials.[1] The ability to precisely install diverse functionalities onto this privileged heterocycle is paramount for developing novel therapeutic agents and advanced materials. Cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, represent the most powerful and versatile strategy for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2]

This guide provides a comparative analysis of catalytic systems for the functionalization of 4-Chloro-2,8-dimethylquinoline, an important and readily available building block. As an electron-rich heteroaryl chloride, its C4-Cl bond presents a distinct reactivity profile compared to more activated aryl halides, making the choice of catalyst system critical for achieving efficient and selective transformations. We will move beyond simple protocols to explore the causality behind experimental design, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic considerations.

Comparative Analysis of Catalytic Systems

The activation of the C-Cl bond in heteroaryl chlorides is a pivotal challenge in cross-coupling chemistry. While more reactive than their aryl chloride counterparts due to the electron-withdrawing nature of the nitrogen atom, they are still significantly less reactive than the corresponding bromides or iodides. This necessitates the use of highly active catalyst systems. We will compare the industry-standard palladium catalysts with emerging, cost-effective nickel-based systems.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Synthesis

Palladium complexes are the most extensively used catalysts for cross-coupling reactions due to their high stability and broad functional group tolerance.[3] The key to their success, particularly with challenging substrates like chloroquinolines, lies in the judicious selection of supporting ligands.[4] Electron-rich, sterically hindered phosphine ligands are essential to promote the challenging oxidative addition of the C-Cl bond to the Pd(0) center and facilitate the final reductive elimination step.[3]

  • Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the chloroquinoline with an organoboron reagent (boronic acid or ester). It is favored for its mild conditions and the commercial availability of a vast array of boronic acids. For chloroquinolines, catalyst systems like Pd(PPh₃)₄ or in-situ generated catalysts from a Pd(II) precursor (e.g., Pd(OAc)₂) with bulky phosphine ligands (e.g., SPhos, XPhos) are effective.[5][6] A base, typically an inorganic carbonate or phosphate, is essential for the transmetalation step.[7][8]

  • Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a C-N bond between the chloroquinoline and a primary or secondary amine.[9] It has become an indispensable tool in pharmaceutical synthesis.[10][11] The reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) and highly specialized, bulky electron-rich phosphine ligands like Xantphos or BrettPhos to achieve high yields.[1][12]

  • Sonogashira Coupling (C-C Alkynylation): This reaction introduces an alkyne moiety and is unique in its use of a dual-catalyst system, typically a palladium-phosphine complex and a copper(I) salt (e.g., CuI) co-catalyst.[13][14] An amine serves as both the base and, in many cases, the solvent.[1]

Nickel-Catalyzed Cross-Coupling: A Powerful and Economical Alternative

Nickel catalysts have emerged as a potent alternative to palladium, offering distinct advantages in cost-effectiveness and unique reactivity, especially for activating inert C-Cl bonds.[15][16]

  • Reductive Cross-Electrophile Coupling (C-C Bond Formation): This strategy couples two different electrophiles, such as a heteroaryl chloride and an aryl chloride, using a nickel catalyst and a stoichiometric reductant (e.g., Zinc metal).[17] The selectivity for cross-coupling over homocoupling is driven by the electronic differences between the two coupling partners.[16][18] Additives like MgCl₂ can be crucial for accelerating the reduction of Ni(II) to the active Ni(0) species.[15] This method avoids the need for pre-formed organometallic reagents, enhancing its operational simplicity.

Quantitative Performance Comparison

The following table summarizes recommended starting conditions and expected performance for key cross-coupling reactions with this compound, based on literature for analogous heteroaryl chlorides.

Reaction TypeCatalyst System (Metal/Ligand)Typical BaseSolventTemp (°C)Key Advantages & Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhos or XPhosK₃PO₄Dioxane/H₂O80-110Broad boronic acid scope, good functional group tolerance.[8]
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos or BrettPhosNaOt-BuToluene or Dioxane100-110Excellent for C-N bond formation; requires strong base and anhydrous conditions.[1][12]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NDMF or THF60-80Direct alkynylation method; requires a copper co-catalyst.[1][14]
Heck Reaction Pd(OAc)₂ / PPh₃Et₃NDMF100-120Forms C-C bond with alkenes; regioselectivity can be a challenge.[2]
Ni-Reductive Coupling NiI₂ / Bipyridine (+ Zn reductant)-DMF85-100Palladium-free, cost-effective, avoids organometallic reagents.[15][16]

Validated Experimental Protocols

The following protocols are designed as robust starting points for experimentation. Optimization for specific substrates is always recommended.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and an arylboronic acid. The use of a biarylphosphine ligand like SPhos is critical for activating the C-Cl bond.

Methodology:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).

  • Add anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol facilitates C-N bond formation. The choice of a strong, non-nucleophilic base and a sterically demanding ligand is paramount for success.[12]

Methodology:

  • In a glovebox, charge an oven-dried reaction vessel with cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.08 eq).

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to 110 °C with stirring, monitoring by TLC or GC-MS until the starting material is consumed.[1]

  • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Nickel-Catalyzed Reductive Cross-Coupling

This protocol details a palladium-free C-C coupling between this compound and a second aryl chloride, leveraging their electronic differences for selectivity.[15][16]

Methodology:

  • To an oven-dried Schlenk tube, add Nickel(II) iodide (NiI₂, 0.10 eq), 2,2'-bipyridine (0.15 eq), magnesium chloride (MgCl₂, 2.0 eq), and Zinc powder (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add this compound (1.0 eq) and the partner aryl chloride (1.2 eq).

  • Add anhydrous, degassed dimethylformamide (DMF) via syringe.

  • Seal the tube and immerse it in a preheated oil bath at 85 °C for 24 hours.

  • After cooling, quench the reaction carefully with 1 M HCl.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Mechanistic Insights: Visualizing the Catalytic Cycles

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing a reaction. The following diagrams illustrate the generally accepted mechanisms for the three primary coupling strategies.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ ox_add Oxidative Addition pd2_complex Ar-Pd(II)-Cl(L₂) pd0->pd2_complex Ar-Cl transmetal Transmetalation pd2_r Ar-Pd(II)-R(L₂) pd2_complex->pd2_r R-B(OR)₂ pd2_r->pd0 red_elim Reductive Elimination product Ar-R pd2_r->product arcl Ar-Cl boronic R-B(OR)₂ + Base

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.[7]

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ ox_add_step Oxidative Addition pd2_halide Ar-Pd(II)-Cl(L₂) pd0->pd2_halide Ar-Cl amine_coord Amine Binding & Deprotonation pd2_amido Ar-Pd(II)-NR₂(L₂) pd2_halide->pd2_amido HNR₂ pd2_amido->pd0 red_elim_step Reductive Elimination product Ar-NR₂ pd2_amido->product ar_cl Ar-Cl amine HNR₂ + Base

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.[9][19]

Nickel_Catalyzed_Coupling ni0 Ni(0)L₂ ox_add1 Oxidative Addition 1 ni2_het HetAr-Ni(II)-Cl(L₂) ni0->ni2_het HetAr-Cl ni2 Ni(II)L₂ ni2->ni0 + Zn ox_add2 Oxidative Addition 2 ni4 (Ar)(HetAr)Ni(IV)(L₂) ni2_het->ni4 Ar-Cl ni4->ni0 red_elim Reductive Elimination product HetAr-Ar ni4->product hetar_cl HetAr-Cl ar_cl Ar-Cl reductant Zn

Caption: A plausible cycle for Nickel-catalyzed reductive cross-coupling.[15]

Conclusion

The functionalization of this compound is readily achievable through a variety of modern cross-coupling techniques. Palladium-based systems, particularly for Suzuki-Miyaura and Buchwald-Hartwig reactions, offer broad substrate scope and well-established, reliable protocols, making them the first choice for many applications. However, the development of highly active nickel catalysts provides a compelling, cost-effective alternative, especially for C-C bond formation via reductive coupling pathways. The choice of catalyst ultimately depends on the desired transformation (C-C vs. C-N), the nature of the coupling partner, and considerations of cost and atom economy. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to successfully navigate the catalytic landscape and advance their synthetic programs.

References

  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides.
  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides.
  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides | ACS Catalysis.
  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides | ACS Catalysis - ACS Publications. American Chemical Society. [Link]
  • NHC/Phosphite Nickel(II) Precatalysts for the C–N Cross-Coupling of (Hetero)Aryl Chlorides under Mild Conditions | Organic Letters.
  • Synthesis of Palladium-Catalysed C-C Bond Forming 5-Chloro Quinolines via Suzuki-Miyaura Coupling; Anti-Pancreatic Cancer Screening on PANC-1 Cell Lines. PubMed. [Link]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). [Link]
  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Buchwald–Hartwig amin
  • Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. PubMed. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF.
  • The Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Phosphino-Triazole Ligands for Palladium-C
  • Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II) | Request PDF.
  • Palladium-catalyzed Buchwald-Hartwig amination.
  • Copper-Catalyzed Synthesis of Substituted Quinolines via C-N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. Organic Chemistry Portal. [Link]
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
  • Key ligands used in palladium-mediated cross-coupling reactions.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
  • Heck reaction. Wikipedia. [Link]
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Institutes of Health (NIH). [Link]
  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

Sources

Validating the Molecular Weight of 4-Chloro-2,8-dimethylquinoline: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a compound's molecular weight is a foundational pillar of its identity and purity. For novel heterocyclic compounds such as 4-Chloro-2,8-dimethylquinoline, a molecule with potential applications in medicinal chemistry, precise molecular weight determination is non-negotiable. This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for the validation of its molecular weight, tailored for researchers, scientists, and drug development professionals. We will delve into the technical nuances of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), offering not just protocols, but the strategic reasoning behind experimental choices.

The Subject of Our Analysis: this compound

Before delving into the analytical techniques, it is crucial to establish the theoretical molecular properties of this compound.

Molecular Formula: C₁₁H₁₀ClN

Theoretical Monoisotopic Mass: 191.0494 g/mol

This calculated monoisotopic mass serves as our benchmark for experimental validation. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, capable of measuring the mass-to-charge ratio (m/z) of ions with exceptional precision, often to four decimal places.[1][2] This level of accuracy is paramount for confirming the elemental composition of a molecule.[3][4]

A Comparative Overview of Ionization Techniques

The choice of ionization technique is critical for the successful analysis of a small molecule by mass spectrometry. For a compound like this compound, which possesses a nitrogen atom within its quinoline ring system, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options. The selection between them hinges on the compound's polarity and thermal stability.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for this compound
Principle Ions are generated from a solution by creating a fine spray of charged droplets.[5][6]A heated nebulizer vaporizes the sample, which is then ionized by corona discharge.[7][8]The quinoline nitrogen can be readily protonated in solution, making ESI a strong candidate. APCI is also suitable due to the compound's likely thermal stability and volatility.
Analyte Polarity Ideal for polar and ionic compounds.[9]Suitable for a wide range of polarities, from non-polar to moderately polar.[7]This compound exhibits moderate polarity, making both techniques applicable.
Thermal Lability Gentle "soft" ionization, suitable for thermally labile molecules.[10]Requires thermal vaporization, thus analytes must be thermally stable.[7]Quinoline derivatives are generally thermally stable, so APCI is a viable option.
Adduct Formation Prone to forming adducts with solvent ions (e.g., [M+H]⁺, [M+Na]⁺).[11]Primarily forms protonated molecules [M+H]⁺ or radical cations [M]⁺•.The basic nitrogen in the quinoline ring is expected to readily form an [M+H]⁺ adduct in ESI. APCI is also expected to produce a strong [M+H]⁺ signal.
Matrix Effects More susceptible to ion suppression from co-eluting matrix components.[12]Generally less prone to matrix effects.[8]For complex sample matrices, APCI might offer a cleaner spectrum with less interference.

Experimental Validation by High-Resolution Mass Spectrometry

The following sections outline detailed protocols for the analysis of this compound using both ESI and APCI coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis prep Dissolve this compound in appropriate solvent (e.g., Methanol/Water with 0.1% Formic Acid) lc Inject into LC-HRMS System prep->lc ionization Ionization lc->ionization esi ESI ionization->esi Option 1 apci APCI ionization->apci Option 2 ms Mass Analysis (High Resolution) esi->ms apci->ms detector Detection ms->detector spectrum Generate Mass Spectrum detector->spectrum interpretation Interpret Spectrum: - Molecular Ion Peak - Isotopic Pattern - Adducts - Fragmentation spectrum->interpretation validation Validate Molecular Weight & Formula interpretation->validation

Figure 1: General experimental workflow for molecular weight validation.

Detailed Experimental Protocol: ESI-HRMS

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation of the quinoline nitrogen.[13]

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution instrument (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (N₂): 1.5 - 2.5 Bar.

  • Drying Gas (N₂): 8 - 10 L/min at 200-250 °C.

  • Mass Range: m/z 50 - 500.

  • Data Acquisition: Full scan mode.

3. Rationale for Parameter Selection:

  • Positive Ion Mode: The presence of a basic nitrogen atom in the quinoline ring makes it highly susceptible to protonation, leading to the formation of a positively charged ion, [M+H]⁺.

  • Formic Acid: The addition of a small amount of acid to the solvent enhances the protonation efficiency, thereby increasing the signal intensity of the target analyte.[12]

  • High Resolution: Essential for accurate mass measurement to confirm the elemental composition.[3][4]

Detailed Experimental Protocol: APCI-HRMS

1. Sample Preparation:

  • Prepare the sample as described for ESI-HRMS. A slightly higher concentration (e.g., 10-20 µg/mL) may be beneficial.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution instrument (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).

  • Corona Discharge Current: 2 - 5 µA.

  • Vaporizer Temperature: 350 - 450 °C.

  • Nebulizer and Drying Gas: Similar to ESI parameters.

  • Mass Range: m/z 50 - 500.

  • Data Acquisition: Full scan mode.

3. Rationale for Parameter Selection:

  • Positive Ion Mode: Similar to ESI, proton transfer from the ionized solvent molecules in the gas phase is the expected ionization mechanism.[7][8]

  • High Vaporizer Temperature: Necessary to ensure complete vaporization of the analyte and solvent before they enter the corona discharge region.[7]

  • Corona Discharge: Provides the energy to ionize the solvent molecules, which then act as chemical ionization reagents.[8]

Interpreting the Mass Spectrum: What to Expect

A successful analysis will yield a mass spectrum with several key features that, when pieced together, provide irrefutable evidence of the compound's molecular weight and elemental composition.

The Molecular Ion and its Isotopic Pattern

Due to the natural abundance of isotopes, particularly ¹³C and ³⁷Cl, the molecular ion will appear as a cluster of peaks rather than a single peak. The presence of a chlorine atom is particularly diagnostic, as it has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic M+2 peak with an intensity of approximately one-third of the monoisotopic peak (M).[2][14]

G cluster_0 Expected Isotopic Pattern for [C11H10ClN + H]+ a m/z b Relative Abundance (%) c 192.0567 (M+H)⁺ d 100.00 c->d e 193.0597 (M+1+H)⁺ f 12.06 e->f g 194.0538 (M+2+H)⁺ h 32.00 g->h i 195.0568 (M+3+H)⁺ j 3.86 i->j

Figure 2: Predicted isotopic distribution for the protonated molecule.

Table 1: Predicted Isotopic Distribution for [C₁₁H₁₀³⁵ClN + H]⁺ and [C₁₁H₁₀³⁷ClN + H]⁺

IonTheoretical m/zRelative Abundance (%)
[M+H]⁺ (³⁵Cl)192.0567100.00
[M+1+H]⁺193.059712.06
[M+2+H]⁺ (³⁷Cl)194.053832.00
[M+3+H]⁺195.05683.86

Calculated using an online isotopic distribution calculator.[15][16]

The experimental observation of this isotopic pattern with the correct m/z values and relative abundances provides strong evidence for the presence of one chlorine atom and the overall elemental composition.

Adduct Formation

In ESI-MS, in addition to the protonated molecule [M+H]⁺, other adducts may be observed, particularly if there are salts present in the sample or mobile phase. Common adducts include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺.[11]

Table 2: Common Adducts and their Expected m/z

AdductTheoretical m/z
[M+H]⁺192.0567
[M+Na]⁺214.0387
[M+K]⁺230.0126

The presence of these adducts can further confirm the molecular weight of the parent compound.

Fragmentation

While ESI and APCI are considered "soft" ionization techniques, some in-source fragmentation can occur, especially at higher cone voltages (in ESI) or higher vaporizer temperatures (in APCI). The fragmentation pattern of quinoline derivatives often involves the loss of small neutral molecules.[17] For this compound, potential fragmentation pathways could include the loss of a methyl radical (•CH₃) or the loss of HCl. Observing these fragments can provide additional structural confirmation.

Comparison with Alternative Techniques

While mass spectrometry is the premier technique for molecular weight validation, other methods exist, each with its own set of advantages and limitations.

Table 3: Comparison of Molecular Weight Determination Techniques

TechniquePrincipleProsCons
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with high accuracy.[1]High accuracy and sensitivity, provides elemental composition.Requires ionization, can be complex to operate.
Gel Permeation/Size Exclusion Chromatography (GPC/SEC) Separates molecules based on their hydrodynamic volume.Provides information on molecular weight distribution for polymers.Not suitable for small molecules, provides relative molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information.Indirectly confirms molecular weight through structural elucidation, less sensitive than MS.
Elemental Analysis (EA) Measures the percentage of C, H, N, S, and other elements.Provides elemental composition.Does not directly measure molecular weight, requires pure sample.

For the definitive validation of the molecular weight of a small molecule like this compound, HRMS is unequivocally the most direct and accurate method.

Conclusion: A Self-Validating System

The validation of the molecular weight of this compound by high-resolution mass spectrometry is a robust and self-validating process. By employing both ESI and APCI, researchers can gain complementary information and increase confidence in their results. The key steps in this validation are:

  • Accurate Mass Measurement: The experimentally determined monoisotopic mass of the molecular ion should be within a narrow tolerance (typically <5 ppm) of the theoretical mass.

  • Isotopic Pattern Matching: The observed isotopic distribution, particularly the characteristic M+2 peak for chlorine, must match the theoretical pattern.

  • Adduct and Fragment Analysis: The identification of expected adducts and logical fragment ions provides further corroboration of the molecular structure and weight.

By systematically following the protocols and interpretation guidelines outlined in this guide, researchers can confidently and accurately validate the molecular weight of this compound, a critical step in the journey from chemical synthesis to potential therapeutic application.

References

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual review of analytical chemistry, 1, 579-599. [Link]
  • Marshall, A. G., Hendrickson, C. L., & Jackson, G. S. (1998). Fourier transform ion cyclotron resonance mass spectrometry: a primer. Mass spectrometry reviews, 17(1), 1-35. [Link]
  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.
  • Using High-Resolution LC–MS to Analyze Complex Samples. (2011). Spectroscopy Online. [Link]
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
  • Interpretation of mass spectra. (n.d.).
  • mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]
  • How to Read a Simple Mass Spectrum. (n.d.). Instructables. [Link]
  • Masses. (n.d.).
  • Isotope Distribution Calculator and Mass Spec Plotter. (n.d.). Scientific Instrument Services. [Link]
  • Isotope Abundance. (2022). Chemistry LibreTexts. [Link]
  • Chemputer: isotope pattern calculator. (n.d.). University of Sheffield. [Link]
  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. [Link]
  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]
  • Wang, J., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023. [Link]
  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]
  • Zhang, Y., et al. (2015). Molecular Weight Determination by Counting Molecules. The Journal of Physical Chemistry Letters, 6(5), 824-828. [Link]
  • Molecular Weight Determination. (2022). Chemistry LibreTexts. [Link]
  • Szeszak, F. (2004). Comparison of selected analytical techniques for protein sizing, quantitation and molecular weight determination. Journal of biochemical and biophysical methods, 60(3), 281-293. [Link]
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
  • Molecular mass calculator. (n.d.). The ISIC- EPFL mstoolbox. [Link]
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
  • Wang, Y., et al. (2023). Comparative analysis of molecular weight determination techniques for cellulose oligomers. Cellulose, 30(7), 4165-4177. [Link]
  • Guidelines for mass spectrometric analysis. (n.d.). University of Bergen. [Link]
  • Atmospheric Pressure Chemical Ionization Quadrupole Mass Spectrometry l Protocol Preview. (2022). JoVE. [Link]
  • APCI ionizatIon process - Episode 15 | Introduction to LC-MS/MS. (n.d.). SCIEX. [Link]
  • APCI ionizatIon process - Episode 15 | Introduction to LC-MS/MS. (n.d.). SCIEX. [Link]
  • Mass Fragmentation Pattern of Compound 17. (n.d.).
  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
  • Kalesse, M., & Gessner, V. H. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In Electrospray and MALDI Mass Spectrometry (pp. 1-22). Wiley-VCH. [Link]
  • Vékey, K., & Drahos, L. (2019).
  • mass spectra - fragmentation p
  • High-resolution mass spectrometers. (2008). Annual review of analytical chemistry (Palo Alto, Calif.), 1, 579–599. [Link]
  • Elemental Composition determination based on MS. (2010).
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. [Link]
  • Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022). YouTube. [Link]
  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. (2007). Analytical Chemistry, 79(21), 8258-8264. [Link]
  • Dole, M., Mack, L. L., Hines, R. L., Mobley, R. C., Ferguson, L. D., & Alice, M. B. (1968). Molecular beams of macroions. The Journal of Chemical Physics, 49(5), 2240-2249. [Link]
  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]

Sources

A Comparative Guide to the Spectroscopic and Structural Analysis of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their diverse biological activities and applications. The precise structural elucidation of these compounds is paramount for understanding their function and for the development of new chemical entities. This guide offers an in-depth analysis of the spectroscopic characteristics of 4-Chloro-2,8-dimethylquinoline, a substituted quinoline of interest. Due to the scarcity of publicly available experimental spectra for this specific molecule, this guide will employ a comparative approach. We will predict the spectroscopic features of this compound and juxtapose them with the established experimental data of closely related analogues, namely 4-chloro-2-methylquinoline and 4-chloroquinoline. This comparative analysis provides a robust framework for the structural verification of this compound and highlights the predictable influence of substituents on the quinoline core.

Molecular Structures Under Comparison

The key to understanding the spectroscopic differences lies in the subtle yet significant variations in the molecular structures of the compounds under investigation. The numbering of the quinoline ring, crucial for assigning NMR signals, is also depicted.

Molecular_Structures cluster_0 This compound cluster_1 4-chloro-2-methylquinoline cluster_2 4-chloroquinoline C11H10ClN C10H8ClN C9H6ClN

Caption: Structures of this compound and its comparator analogues.

¹H NMR Spectroscopy: Deciphering Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound and the experimental data for its analogues are compared below.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show signals corresponding to its seven protons. The aromatic region will display signals for the protons on the quinoline core, while the aliphatic region will show signals for the two methyl groups.

  • Aromatic Protons (H3, H5, H6, H7): These protons will resonate in the downfield region, typically between 7.0 and 8.5 ppm. The electron-withdrawing effect of the chlorine atom at C4 and the nitrogen atom will deshield the adjacent protons. The coupling patterns (doublets, triplets, or doublet of doublets) will be crucial for assigning these protons, arising from spin-spin coupling with neighboring protons.[1][2]

  • Methyl Protons (2-CH₃ and 8-CH₃): Two distinct singlets are expected in the upfield region (around 2.5-2.8 ppm). The methyl group at the 2-position is influenced by the heterocyclic nitrogen, while the methyl group at the 8-position is on the carbocyclic ring. Their precise chemical shifts will differ due to their distinct electronic environments.

Comparative ¹H NMR Data

The following table compares the predicted chemical shifts for this compound with the experimental data for 4-chloro-2-methylquinoline and 4-chloroquinoline. This comparison allows us to understand the influence of the 8-methyl group.

Proton Predicted this compound (δ, ppm) Experimental 4-chloro-2-methylquinoline (δ, ppm) Experimental 4-chloroquinoline (δ, ppm)
H-2 --~8.8 (d)
H-3 ~7.3 (s)~7.3 (s)~7.5 (d)
H-5 ~7.8 (d)~8.0 (d)~8.1 (d)
H-6 ~7.5 (t)~7.6 (t)~7.7 (t)
H-7 ~7.3 (d)~7.8 (d)~7.9 (d)
H-8 -~8.0 (d)~8.2 (d)
2-CH₃ ~2.7 (s)~2.7 (s)-
8-CH₃ ~2.6 (s)--

Data for comparator compounds are typical values and may vary with solvent and concentration.[1][3]

Analysis: The introduction of the 8-methyl group in this compound is expected to cause an upfield shift (shielding) of the neighboring H-7 proton compared to 4-chloro-2-methylquinoline, due to the electron-donating nature of the methyl group. The H-5 proton may also experience a slight shielding effect.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Predicted ¹³C NMR Spectrum of this compound

With 11 carbon atoms and no symmetry, this compound is expected to show 11 distinct signals in its proton-decoupled ¹³C NMR spectrum.

  • Aromatic Carbons: The nine carbons of the quinoline ring will resonate in the range of 120-150 ppm. The carbon bearing the chlorine (C4) and the carbons adjacent to the nitrogen (C2 and C8a) will have characteristic chemical shifts influenced by these heteroatoms.

  • Methyl Carbons: The two methyl carbons will appear in the upfield region, typically between 15 and 25 ppm.

Comparative ¹³C NMR Data
Carbon Predicted this compound (δ, ppm) Experimental 4-chloro-2-methylquinoline (δ, ppm) Experimental Quinoline (δ, ppm)
C-2 ~158~158~150.3
C-3 ~122~122~121.1
C-4 ~143~143~136.0
C-4a ~128~128~127.7
C-5 ~126~129~129.4
C-6 ~127~127~126.5
C-7 ~125~130~129.4
C-8 ~135~127~128.2
C-8a ~148~148~148.3
2-CH₃ ~25~25-
8-CH₃ ~18--

Data for comparator compounds are typical values.[4][5]

Analysis: The substituent effects are clearly visible. The chlorine at C4 causes a downfield shift of this carbon's signal. The 8-methyl group in the target compound is expected to cause a downfield shift at C8 (the point of attachment) and potentially influence the shifts of neighboring carbons compared to 4-chloro-2-methylquinoline.

Mass Spectrometry: Unveiling Fragmentation Patterns

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Predicted Mass Spectrum of this compound

For this compound (C₁₁H₁₀ClN), the expected monoisotopic mass is approximately 191.05 g/mol .[6][7]

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 191. Due to the presence of chlorine, an isotopic peak at m/z 193 (M+2) with about one-third the intensity of the M⁺ peak is expected, which is a characteristic signature of a monochlorinated compound.

  • Key Fragmentation Pathways:

    • Loss of a chlorine radical (•Cl): This would lead to a fragment ion at m/z 156.

    • Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 176.

    • Loss of HCl: A peak corresponding to [M-HCl]⁺ at m/z 155 might be observed.

    • Further fragmentation of the quinoline ring system can lead to smaller fragments.[8][9][10]

Comparative Fragmentation Analysis

The fragmentation of this compound can be compared to that of other chloroquinolines. For instance, 4,7-dichloroquinoline also shows characteristic loss of chlorine radicals.[9] The presence of the methyl groups in our target molecule provides additional fragmentation pathways not seen in 4-chloroquinoline.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • Aromatic C-H stretching: Above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹.[11][12]

  • Aliphatic C-H stretching: Just below 3000 cm⁻¹, from the two methyl groups.

  • C=C and C=N stretching (aromatic ring): A series of bands in the 1450-1600 cm⁻¹ region.[11][12]

  • C-H out-of-plane bending: Strong absorptions in the 690-900 cm⁻¹ range, which can be diagnostic of the substitution pattern on the aromatic rings.[12][13]

  • C-Cl stretching: Typically in the 1000-1100 cm⁻¹ region, though it can be variable.

Comparative IR Data

The IR spectrum of 4-chloro-2-methylquinoline shows characteristic aromatic C-H stretching and ring vibrations.[4] The spectrum of 4-chloroquinoline also displays these features.[14] The main difference in the spectrum of this compound would be the slightly more complex C-H bending and stretching regions due to the additional methyl group.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential.

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_analysis Data Analysis Sample Weigh 5-10 mg of Sample Dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃) Sample->Dissolve MS_Sample Prepare Dilute Solution Sample->MS_Sample IR_Sample Prepare Sample (e.g., Neat, KBr pellet) Sample->IR_Sample Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire ¹H NMR Spectrum (e.g., 400 MHz) Transfer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum (Proton Decoupled) Transfer->C13_NMR Process Process Spectra (e.g., Fourier Transform, Baseline Correction) H1_NMR->Process C13_NMR->Process MS_Acquire Acquire Mass Spectrum (e.g., EI or ESI) MS_Sample->MS_Acquire MS_Acquire->Process IR_Acquire Acquire IR Spectrum (e.g., FTIR-ATR) IR_Sample->IR_Acquire IR_Acquire->Process Interpret Interpret Data & Correlate with Molecular Structure Process->Interpret Compare Compare with Reference Spectra and Predicted Data Interpret->Compare

Caption: A generalized workflow for the spectroscopic analysis of quinoline derivatives.

Protocol for NMR Spectroscopy[2]
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the quinoline derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • If quantitative analysis is required, add a known amount of an internal standard like tetramethylsilane (TMS).

    • Cap the tube and invert it several times to ensure the solution is homogeneous.

  • ¹H NMR Spectrum Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Set appropriate acquisition parameters, including spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum and improve the signal-to-noise ratio.

    • Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Conclusion

References

  • Gama, N. B., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. [Link]
  • American Chemical Society. Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A. [Link]
  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
  • PubChem. 4-Chloro-2-methylquinoline.
  • TSI Journals.
  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
  • Canadian Science Publishing. CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. [Link]
  • American Chemical Society. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. [Link]
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
  • National Institutes of Health. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]
  • University of California, Los Angeles.
  • The Royal Society of Chemistry.
  • UNCW Institutional Repository.
  • The Royal Society of Chemistry.
  • National Institutes of Health.
  • PubChemLite. This compound (C11H10ClN). [Link]
  • YouTube. Structure elucidation of quinoline| NMR Spectroscopy. [Link]
  • NIST WebBook. 4-Chloroquinoline. [Link]
  • ResearchGate. Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2)... [Link]
  • PubChem. 4,8-Dimethylquinoline.
  • SpectraBase. 4-chloro-6,8-dimethylquinoline. [Link]
  • Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). [Link]
  • Chemistry LibreTexts.
  • YouTube. common fragmentation mechanisms in mass spectrometry. [Link]
  • Organic Chemistry D
  • National Institutes of Health. 4-Chloro-2,5-dimethylquinoline. PMC. [Link]
  • SpectraBase. 4-Chloroquinoline - Optional[1H NMR] - Spectrum. [Link]
  • PubChem. 4-Chloroquinoline.

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of a synthetic building block is paramount. The compound 4-Chloro-2,8-dimethylquinoline, a key intermediate in the synthesis of various pharmacologically active agents, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the biological activity and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of analytical techniques for the robust purity assessment of synthesized this compound, grounded in practical, field-proven insights.

Context: The Synthetic Origin and Potential Impurities

To appreciate the challenge of purity assessment, we must first understand the compound's origin. A common and efficient method for synthesizing substituted quinolines is the Combes synthesis.[1][2][3] This acid-catalyzed condensation of an aromatic amine with a β-diketone provides a reliable route to the quinoline scaffold.[2][4]

In the case of this compound, the synthesis likely involves the reaction of m-toluidine with acetylacetone, followed by chlorination. Potential impurities arising from this process can include:

  • Unreacted Starting Materials: Residual m-toluidine or acetylacetone.

  • Reaction Intermediates: Such as the Schiff base or the unchlorinated 2,8-dimethylquinolin-4-ol.

  • Isomeric Byproducts: The Combes synthesis can sometimes yield regioisomers depending on the cyclization step.[2]

  • Over-chlorinated or Under-chlorinated Species: Impurities with incorrect halogenation patterns.

  • Residual Solvents and Reagents: From both the reaction and purification steps.[5]

An effective purity assessment strategy must be capable of separating and quantifying these diverse chemical entities. No single technique is universally superior; instead, a multi-modal, or "orthogonal," approach provides the most comprehensive and trustworthy characterization.[6]

The Analytical Workflow: A Strategic Overview

A robust purity determination workflow is a systematic process designed to yield reliable and reproducible results. The goal is to build a complete picture of the sample's composition.

Purity_Workflow cluster_prep Sample Preparation cluster_screening Primary Assessment (Chromatographic) cluster_confirmation Structural & Elemental Confirmation cluster_reporting Final Purity Assignment Prep Accurate Weighing & Dissolution (e.g., in Methanol/Acetonitrile) HPLC HPLC-UV/PDA (Quantitative Purity, Impurity Profile) Prep->HPLC Inject for Separation GCMS GC-MS (Volatile Impurities, Confirmation) Prep->GCMS Inject for Separation NMR NMR Spectroscopy (¹H, ¹³C) (Structural Identity, Solvent Residues) Prep->NMR Prepare Sample EA Elemental Analysis (CHN) (Empirical Formula Verification) Prep->EA Submit Solid Sample Report Consolidated Purity Report (Data from all techniques) HPLC->Report GCMS->Report NMR->Report EA->Report

Sources

A Comparative Guide to the Synthetic Routes of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,8-dimethylquinoline is a valued heterocyclic compound, serving as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. The strategic placement of the chloro and methyl groups allows for diverse functionalization, making it a key building block in the development of novel therapeutic agents. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.

Classical Synthetic Strategies: An Overview

The synthesis of the 2,8-dimethylquinoline core typically precedes the introduction of the 4-chloro substituent. This is most commonly achieved through the formation of the corresponding 4-hydroxyquinoline precursor, 2,8-dimethylquinolin-4-ol, which is then subjected to chlorination. Three classical named reactions are paramount in the synthesis of the quinoline nucleus: the Conrad-Limpach-Knorr synthesis, the Doebner-von Miller reaction, and the Gould-Jacobs reaction.

Route 1: The Conrad-Limpach-Knorr Synthesis of 2,8-Dimethylquinolin-4-ol

The Conrad-Limpach-Knorr synthesis is a robust and widely employed method for the preparation of 2- and 4-hydroxyquinolines. In the context of synthesizing 2,8-dimethylquinolin-4-ol, this reaction involves the condensation of o-toluidine with ethyl acetoacetate. The reaction proceeds in two key stages: the initial formation of an enamine intermediate, followed by a high-temperature thermal cyclization.

Mechanism:

The reaction is initiated by the nucleophilic attack of the amino group of o-toluidine on the keto group of ethyl acetoacetate, leading to the formation of an enamine. This intermediate, upon heating, undergoes an intramolecular cyclization, followed by the elimination of ethanol to yield the stable 4-hydroxyquinoline product.

G o_toluidine o-Toluidine enamine Enamine Intermediate o_toluidine->enamine Condensation EAA Ethyl Acetoacetate EAA->enamine hydroxyquinoline 2,8-Dimethylquinolin-4-ol enamine->hydroxyquinoline Thermal Cyclization

Figure 1: General workflow for the Conrad-Limpach-Knorr synthesis of 2,8-dimethylquinolin-4-ol.

Experimental Protocol: Synthesis of 2,8-Dimethylquinolin-4-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of o-toluidine and ethyl acetoacetate.

  • Condensation: Heat the mixture at 140-150 °C for 2 hours. The water formed during the reaction can be removed by azeotropic distillation if a high-boiling solvent like toluene is used.

  • Cyclization: The resulting crude enamine is added to a high-boiling inert solvent, such as diphenyl ether or mineral oil, and heated to approximately 250 °C for 30 minutes.

  • Work-up and Purification: Upon cooling, the product precipitates. The solid is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then recrystallized from ethanol to afford pure 2,8-dimethylquinolin-4-ol.

Subsequent Chlorination to this compound

The conversion of the 4-hydroxy group to a chloro substituent is a standard transformation, typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a small amount of phosphorus pentachloride (PCl₅) to ensure a completely anhydrous environment.

Mechanism:

The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion through a nucleophilic substitution reaction.

G hydroxyquinoline 2,8-Dimethylquinolin-4-ol chloroquinoline This compound hydroxyquinoline->chloroquinoline POCl3 POCl₃ POCl3->chloroquinoline Chlorination

Figure 2: Chlorination of 2,8-dimethylquinolin-4-ol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, a mixture of 2,8-dimethylquinolin-4-ol (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is prepared.

  • Reaction: The mixture is heated at reflux (approximately 110 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: The acidic solution is neutralized with a base, such as a saturated sodium carbonate solution or aqueous ammonia, until a precipitate is formed. The solid product is then collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.[1]

Alternative Synthetic Routes: A Comparative Overview

While the Conrad-Limpach-Knorr synthesis is a common and effective method, other classical reactions offer alternative pathways to the quinoline core.

Doebner-von Miller Reaction

The Doebner-von Miller reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[1][2] For the synthesis of a 2,8-dimethylquinoline scaffold, o-toluidine would be reacted with crotonaldehyde.

  • Advantages: This one-pot reaction can be advantageous in terms of procedural simplicity.

  • Disadvantages: The reaction often suffers from low yields due to the formation of significant amounts of tar and polymeric byproducts.[3] The strongly acidic and high-temperature conditions can also limit its applicability for substrates with sensitive functional groups.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is another powerful method for quinoline synthesis, particularly for preparing 4-hydroxyquinolines.[4][5] It involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.[4][5] For the target molecule, this would involve a multi-step sequence starting with o-toluidine.

  • Advantages: This method can provide good yields and allows for the introduction of a carboxylic acid group at the 3-position, which can be a useful handle for further derivatization.

  • Disadvantages: The reaction requires high temperatures for the cyclization step and may involve multiple synthetic steps, including hydrolysis and decarboxylation, to arrive at the desired 2,8-dimethylquinolin-4-ol.[4]

Comparative Summary of Synthetic Routes

Synthetic RouteStarting MaterialsKey StepsTypical YieldAdvantagesDisadvantages
Conrad-Limpach-Knorr o-Toluidine, Ethyl acetoacetateCondensation, Thermal CyclizationGood to ExcellentReliable, good yields for 4-hydroxyquinolines.[6]Requires high temperatures for cyclization.
Doebner-von Miller o-Toluidine, CrotonaldehydeAcid-catalyzed condensation and cyclizationVariable, often lowOne-pot procedure.[7]Prone to tar formation, harsh conditions.[3]
Gould-Jacobs o-Toluidine, Diethyl ethoxymethylenemalonateCondensation, Thermal Cyclization, Hydrolysis, DecarboxylationGoodVersatile, allows for 3-substitution.[8]Multi-step process, high temperatures required.[4]

Conclusion

For the synthesis of this compound, the Conrad-Limpach-Knorr approach to the 2,8-dimethylquinolin-4-ol precursor, followed by chlorination with phosphorus oxychloride, represents a reliable and efficient strategy. While the Doebner-von Miller and Gould-Jacobs reactions offer alternative pathways to the quinoline core, the Conrad-Limpach-Knorr synthesis often provides a more direct and higher-yielding route to the required 4-hydroxyquinoline intermediate. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for high-temperature conditions.

References

  • Wikipedia. (2023, December 28). Gould–Jacobs reaction.
  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o2020.
  • Wikipedia. (2023, October 29). Doebner–Miller reaction.
  • Wikipedia. (2023, May 29). Conrad–Limpach synthesis.
  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Name Reactions. (n.d.). Gould-Jacobs Reaction.
  • PubChem. (n.d.). 4-chloro-2-phenylquinazoline.
  • Química Organica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • SpectraBase. (n.d.). 4-Chloroquinoline.
  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o2020.
  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube.
  • convenient Gould–Jacobs synthesis of 4-quinolone core using Eaton's reagent. (2025). Molecules, 20(11), 19836-19845.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
  • PubMed. (2018, September 28). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives.
  • Wikipedia. (2023, November 26). Combes quinoline synthesis.
  • PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones.
  • ResearchGate. (n.d.). (PDF) 4-Chloro-2,5-dimethylquinoline.
  • Beilstein Journal of Organic Chemistry. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives.
  • Beilstein Journals. (n.d.). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives.
  • ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ResearchGate. (n.d.). New Synthetic Route to Cinnoline Derivatives and Their Microbiological Activity.
  • FHSU Scholars Repository. (n.d.). The Reactions of Ethyl Acetoacetate With Certain Halogen Derivatives o.

Sources

A Guide to Benchmarking the Efficacy of Novel 4-Chloro-2,8-dimethylquinoline Derivatives Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anticancer potential of novel 4-Chloro-2,8-dimethylquinoline derivatives. Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2][3] This document outlines a multi-tiered, self-validating experimental strategy to benchmark a novel derivative, herein referred to as QC-812 , against well-characterized inhibitors with distinct mechanisms of action: Doxorubicin (a DNA intercalator and topoisomerase II inhibitor), and Paclitaxel (a microtubule-stabilizing agent).

The causality behind our experimental choices is rooted in a logical progression from broad phenotypic screening to more defined mechanistic assays. This approach ensures that resources are directed toward compounds that demonstrate significant cytotoxic potential, while simultaneously elucidating their mode of action, a critical step in modern drug discovery.

Section 1: A Multi-tiered Strategy for Efficacy Benchmarking

A robust evaluation of a novel anticancer compound requires a systematic approach. We begin with high-throughput in vitro assays to determine general cytotoxicity across relevant cancer cell lines. Compounds that meet a predefined potency threshold then advance to secondary assays designed to probe their specific effects on cellular processes like apoptosis and cell cycle progression. The final stage involves validating the most promising findings in a preliminary in vivo model. This tiered workflow ensures a thorough and resource-efficient assessment.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B Cell Viability Assays (MTT / XTT) A->B C Determine IC₅₀ Values B->C D Apoptosis Induction Assays (Annexin V/PI, Caspase-3/7) C->D Compound meets potency criteria E Cell Cycle Analysis (Propidium Iodide Staining) C->E Compound meets potency criteria F Human Tumor Xenograft Model (e.g., in athymic nude mice) D->F Promising mechanism E->F Promising mechanism G Measure Tumor Growth Inhibition (TGI) F->G

Caption: Tiered experimental workflow for benchmarking novel anticancer compounds.

Section 2: In Vitro Efficacy Assessment

The initial phase of testing is performed in vitro using a panel of human cancer cell lines. For this guide, we will reference MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) as representative lines.

Cell Viability and Cytotoxicity

The primary goal is to quantify the dose-dependent effect of QC-812 on the metabolic activity of cancer cells, which serves as a proxy for cell viability. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived from this analysis.[4][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of QC-812 , Doxorubicin, and Paclitaxel. Treat the cells and incubate for 48-72 hours. Include untreated cells as a negative control and a medium-only blank.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance, normalize the data to the untreated control, and plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.[6]

CompoundIC₅₀ on MCF-7 (µM)IC₅₀ on A549 (µM)IC₅₀ on HCT116 (µM)
QC-812 1.22.51.8
Doxorubicin0.81.10.9
Paclitaxel0.050.080.06
Apoptosis Induction

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis.[9] We assess this through two complementary flow cytometry-based assays.

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]

  • Cell Treatment: Seed cells in a 6-well plate, treat with the IC₅₀ concentration of each compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells immediately by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Caption: Quadrant analysis for Annexin V/PI flow cytometry apoptosis assay.

Caspases are a family of proteases that are critical executioners of apoptosis.[12] Measuring the activity of caspase-3 and -7 provides a direct and early indication of apoptosis induction.

  • Cell Treatment: Treat cells with compounds as described for the Annexin V assay.

  • Reagent Addition: Use a commercially available kit containing a cell-permeable, non-fluorescent substrate (e.g., based on the DEVD peptide sequence) that becomes fluorescent upon cleavage by active caspase-3/7.[13] Add the reagent directly to the cell culture.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Flow Cytometry: Analyze the fluorescence intensity of the cell population using the appropriate channel (e.g., FITC). An increase in fluorescence indicates caspase activation.

Cell Cycle Analysis

Anticancer drugs often function by disrupting the cell cycle, leading to an arrest at specific checkpoints (e.g., G1, S, or G2/M phase) and subsequent cell death.[14]

This method uses PI to stoichiometrically stain the DNA within cells, allowing for the quantification of DNA content by flow cytometry.[15] This reveals the distribution of the cell population across the different phases of the cell cycle.[16][17]

  • Cell Treatment: Treat cells with the IC₅₀ concentration of each compound for 24 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes. This step is crucial for the dye to enter the cells.[16]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, viewing the DNA staining on a linear scale.[16] The data is presented as a histogram showing cell counts versus fluorescence intensity.

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control652015
QC-812 201565
Doxorubicin4050 10
Paclitaxel101080

This hypothetical data suggests that QC-812 , like Paclitaxel, induces a strong G2/M arrest, pointing towards a potential mechanism involving microtubule disruption or inhibition of mitotic progression.

Section 3: Preliminary In Vivo Efficacy Assessment

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex tumor microenvironment. Therefore, promising candidates must be evaluated in in vivo models.[5]

Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), are a standard and vital tool for the preclinical evaluation of anticancer agents.[18][19][20][21]

  • Cell Implantation: Subcutaneously inject 1-5 million A549 cells (chosen based on in vitro results) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, QC-812 , Paclitaxel). Administer treatment via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at the first sign of significant toxicity.

TGI is calculated at the end of the study to quantify the efficacy of the treatment.

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT is the change in mean tumor volume in the treated group.

  • ΔC is the change in mean tumor volume in the control group.

A higher TGI value indicates greater efficacy. This quantitative data allows for a direct comparison of the in vivo performance of QC-812 against a known inhibitor like Paclitaxel.

Section 4: Conclusion and Future Directions

This guide provides a foundational, step-by-step framework for benchmarking the efficacy of novel this compound derivatives. Based on the hypothetical data presented, QC-812 demonstrates potent in vitro cytotoxicity and induces G2/M cell cycle arrest, a profile that warrants further investigation.

The logical next steps in the development of QC-812 would include:

  • Target Deconvolution: Identifying the specific molecular target(s) responsible for the observed G2/M arrest.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Advanced In Vivo Models: Testing efficacy in orthotopic or patient-derived xenograft (PDX) models, which offer higher physiological relevance.[18][22]

By following this structured and self-validating approach, researchers can confidently assess the therapeutic potential of novel quinoline derivatives and make data-driven decisions for their advancement as next-generation anticancer agents.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate.
  • Cho, S. Y. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 32(3), 185-190. [Link]
  • Anticancer Activity of Quinoline Derivatives: A Recent Review. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 133-145. [Link]
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2023).
  • Dykes, D. J., et al. (1992). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs. Contributions to oncology. Beitrage zur Onkologie, 42, 1-22. [Link]
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. [Link]
  • Insights into Quinoline Schiff Bases as Anticancer Agents. (n.d.). International Journal of Research and Publication Reviews.
  • Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center.
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022). Frontiers in Oncology, 12. [Link]
  • Xenograft Models. (n.d.). Creative Biolabs.
  • Cell Cycle Analysis: Techniques & Applications. (n.d.). baseclick GmbH.
  • Kumar, R., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(23). [Link]
  • Cell cycle analysis. (n.d.). Wikipedia.
  • How to Complete Cell Cycle Analysis via Flow Cytometry. (2020, February 24). NanoCellect.
  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). Journal of Visualized Experiments, (193). [Link]
  • Humpolickova, J., et al. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3624. [Link]
  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (n.d.). Creative Diagnostics.
  • Small molecule inhibitors as emerging cancer therapeutics. (2014). OA Cancer, 2(1), 3. [Link]
  • A comprehensive review of protein kinase inhibitors for cancer therapy. (2018). Expert Review of Clinical Pharmacology, 11(10), 965-982. [Link]
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2020). in vivo, 34(5), 2451-2462. [Link]
  • Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. (2018). PLoS One, 13(1), e0191834. [Link]
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). International Journal of Pharmacology, 8(2), 97-102. [Link]
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). RSC Advances, 14(37), 26867-26889. [Link]
  • 4-Chloro-2,5-dimethylquinoline. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3277. [Link]
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). Molecules, 27(19), 6563. [Link]
  • Biological activities of quinoline derivatives. (2015). European Journal of Medicinal Chemistry, 97, 436-454. [Link]
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2000). Onkologie, 23(6), 524-531. [Link]

Sources

Comparative Guide to the Structural Elucidation of Novel Compounds Derived from 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a "privileged structure" due to its presence in a wide array of biologically active compounds, from antimalarials like chloroquine to modern anticancer agents.[1][2][3][4] The strategic functionalization of the quinoline core is a cornerstone of medicinal chemistry. This guide provides a comprehensive, in-depth look at the synthesis and, more critically, the structural elucidation of novel compounds derived from the versatile starting material, 4-Chloro-2,8-dimethylquinoline.

We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. This guide compares a newly synthesized derivative with a known, structurally related compound to highlight how subtle molecular changes, confirmed through rigorous analysis, can impact potential biological activity.

Part 1: Synthesis of a Novel Derivative: 4-((4-methoxyphenyl)amino)-2,8-dimethylquinoline

The chlorine atom at the C4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal handle for introducing diverse functionalities.[5] This reactivity allows for the straightforward synthesis of novel 4-aminoquinoline derivatives, a class of compounds known for its therapeutic potential.[1]

Here, we detail the synthesis of a novel derivative, 4-((4-methoxyphenyl)amino)-2,8-dimethylquinoline, by reacting the parent compound with p-anisidine.

Experimental Protocol: Synthesis

Objective: To synthesize 4-((4-methoxyphenyl)amino)-2,8-dimethylquinoline via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound (1 equivalent)

  • p-Anisidine (1.2 equivalents)

  • Ethanol (or Isopropanol), reagent grade

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in 30 mL of ethanol.

  • Add p-anisidine (1.2 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to protonate the quinoline nitrogen, thereby activating the C4 position towards nucleophilic attack.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor its progress using Thin-Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 6-8 hours.

  • Upon completion, allow the mixture to cool to room temperature. A precipitate of the hydrochloride salt of the product may form.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).

  • Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 4-((4-methoxyphenyl)amino)-2,8-dimethylquinoline.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis Workflow start Reactants: This compound + p-Anisidine reaction Nucleophilic Aromatic Substitution (Ethanol, HCl catalyst, 80°C) start->reaction workup Aqueous Workup (NaHCO3 Neutralization, Ethyl Acetate Extraction) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product: 4-((4-methoxyphenyl)amino)- 2,8-dimethylquinoline purification->product

Caption: Workflow for the synthesis of the novel 4-aminoquinoline derivative.

Part 2: A Multi-faceted Approach to Structural Elucidation

Confirming the identity and purity of a novel compound is non-negotiable. A single technique is rarely sufficient. We employ a battery of spectroscopic and spectrometric methods, each providing a unique piece of the structural puzzle. This orthogonal approach ensures the highest level of confidence in the final elucidated structure.

Structural Elucidation Workflow Diagram

G cluster_elucidation Structural Elucidation Workflow compound Purified Novel Compound ms Mass Spectrometry (ESI-MS) - Molecular Weight - Elemental Formula compound->ms ir FT-IR Spectroscopy - Functional Groups (N-H, C-O) compound->ir nmr NMR Spectroscopy - 1H (Proton Environment) - 13C (Carbon Skeleton) - 2D (COSY, HSQC) compound->nmr xray Single-Crystal X-ray - 3D Molecular Structure - Stereochemistry - Crystal Packing compound->xray final Confirmed Structure ms->final ir->final nmr->final xray->final

Caption: Orthogonal workflow for unambiguous structural elucidation.

Experimental Protocols: Structural Analysis

1. Mass Spectrometry (ESI-MS)

  • Rationale: This is the first step to confirm that the desired reaction has occurred by verifying the molecular weight of the product.

  • Protocol:

    • Prepare a dilute solution of the purified compound (~0.1 mg/mL) in methanol or acetonitrile.

    • Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

    • Acquire the spectrum in positive ion mode. The protonated molecule [M+H]+ is expected.

    • The high-resolution data allows for the determination of the elemental formula, which must match the theoretical formula (C18H18N2O).[6]

2. FT-IR Spectroscopy

  • Rationale: Provides definitive evidence of key functional groups, specifically the disappearance of the C-Cl bond and the appearance of the N-H bond from the newly introduced amine.

  • Protocol:

    • Prepare a sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum from 4000 to 400 cm-1.

    • Key expected vibrations include:

      • N-H stretch around 3300-3400 cm-1.

      • Aromatic C-H stretches just above 3000 cm-1.

      • C=C and C=N ring stretching vibrations in the 1600-1450 cm-1 region.[7]

      • C-O stretch from the methoxy group around 1250 cm-1.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. 1H NMR shows the proton environments, while 13C NMR reveals the carbon skeleton. 2D NMR experiments (COSY, HSQC) confirm proton-proton and proton-carbon correlations.[6]

  • Protocol:

    • Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

    • Acquire a 1H NMR spectrum. Key expected signals are detailed in the comparison table below.

    • Acquire a 13C NMR spectrum.

    • If necessary, run a 2D COSY experiment to establish which protons are coupled (adjacent) and an HSQC experiment to map each proton to its directly attached carbon.

4. Single-Crystal X-ray Diffraction

  • Rationale: This technique provides the absolute, unambiguous 3D structure of the molecule in the solid state, confirming connectivity, bond angles, and intermolecular interactions.[8][9][10][11]

  • Protocol:

    • Grow single crystals of the compound, typically by slow evaporation of a solvent (e.g., ethanol or ethyl acetate/hexane).

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[8]

    • Collect diffraction data at a controlled temperature (often 100 K).

    • Solve and refine the crystal structure using specialized software (e.g., SHELX).[10]

Part 3: Comparative Analysis

To contextualize the data from our novel compound, we compare it with this compound. This comparison highlights the specific spectroscopic changes that validate the success of the synthesis.

Table 1: Comparative Spectroscopic Data
FeatureThis compound (Starting Material)4-((4-methoxyphenyl)amino)-2,8-dimethylquinoline (Product)Rationale for Change
Molecular Formula C11H10ClN[12]C18H18N2OAddition of C7H8NO, loss of Cl
[M+H]+ (m/z) 192.05279.15Confirms successful substitution
FT-IR (cm-1) No N-H stretch; C-Cl stretch ~700-800[7]N-H stretch (~3350); C-O stretch (~1250)Evidence of new amine and ether functional groups
1H NMR (δ ppm) Singlet for H5 (~7.0-7.2)Upfield shift of H5 due to electron-donating amineChange in electronic environment of the quinoline ring
1H NMR (δ ppm) No signals for methoxy or second aromatic ringAromatic protons (~6.9-7.2); N-H singlet (~8.5-9.5); Methoxy singlet (~3.8)Appearance of signals from the p-anisidine moiety
13C NMR (δ ppm) C4 signal highly deshielded (~150 ppm)C4 signal shielded (~155-158 ppm, now attached to N)Change in substituent at C4 from Cl to N

Part 4: Biological Context and Hypothesized Signaling

The 4-aminoquinoline scaffold is famously associated with antimalarial activity and, more recently, with anticancer properties, often through the inhibition of tyrosine kinases like EGFR.[1][2] The addition of the methoxyphenylamino group can significantly alter the molecule's ability to interact with biological targets.

Hypothesized Mechanism: Kinase Inhibition

Many 4-anilinoquinazoline and quinoline derivatives function as ATP-competitive inhibitors of protein kinases.[13] They occupy the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that promote cell proliferation.

G cluster_pathway Hypothesized Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor pi3k PI3K/Akt Pathway receptor->pi3k Dimerization & Autophosphorylation ras Ras/MAPK Pathway receptor->ras Dimerization & Autophosphorylation atp ATP atp->receptor Binds to Kinase Domain product Novel Quinoline Derivative product->receptor Blocks ATP Binding Site proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation

Caption: Hypothesized mechanism of action via inhibition of a receptor tyrosine kinase.

The structural features we have elucidated—specifically the hydrogen bond donor (N-H) and the size and electronics of the methoxyphenyl group—are critical for this binding interaction. Comparing the biological activity (e.g., IC50 values from a cell proliferation assay) of our novel compound with other 4-aminoquinoline derivatives would be the logical next step to build a robust Structure-Activity Relationship (SAR).

Conclusion

The journey from a starting material like this compound to a novel, well-characterized compound with therapeutic potential is paved with meticulous experimental work and rigorous analysis. This guide has demonstrated that a synergistic combination of synthetic chemistry and orthogonal analytical techniques is essential for unambiguous structural elucidation. By explaining the "why" behind each experimental choice and comparing data against a known standard, we build a foundation of trust and scientific integrity. This robust characterization is the critical first step in understanding the compound's potential and advancing it in the drug discovery pipeline.

References

  • Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). MDPI.
  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. (2021). ProQuest.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2020). Arabian Journal of Chemistry.
  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2018). ResearchGate.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). National Center for Biotechnology Information.
  • 4-Chloro-2,5-dimethylquinoline. (2010). National Center for Biotechnology Information.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). National Center for Biotechnology Information.
  • X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. (2024). ResearchGate.
  • X-ray crystallographic structure of compound 8. (n.d.). ResearchGate.
  • Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence. (2023). ACS Publications.
  • This compound (C11H10ClN). (n.d.). PubChemLite.
  • (PDF) 4-Chloro-2,5-dimethylquinoline. (2010). ResearchGate.
  • Biological activities of quinoline derivatives. (2011). PubMed.
  • Synthesis of 4-chloro-2,6-dimethylquinoline. (n.d.). ResearchGate.
  • (PDF) Biological Activities of Quinoline Derivatives. (2011). ResearchGate.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University.
  • 4-Chloro-2-methylquinoline. (n.d.). PubChem.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). National Center for Biotechnology Information.
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). Google Patents.

Sources

Navigating the Sparse Data Landscape: A Comparative Analysis of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Referencing Experimental and Literature Data

For researchers and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. 4-Chloro-2,8-dimethylquinoline (CAS No. 32314-39-9) presents a case study in the challenges that can arise when literature data is sparse. This guide provides a framework for approaching such a scenario, offering a comparative analysis based on available information, predicted data, and the known properties of its isomers. While comprehensive experimental data for this specific isomer is not widely published, we can establish a scientifically grounded profile through careful cross-referencing and an understanding of foundational analytical techniques.

Introduction to this compound: A Molecule of Interest

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications. The introduction of substituents, such as chloro and methyl groups, can significantly modulate the biological activity of the quinoline scaffold. This compound, with the molecular formula C₁₁H₁₀ClN and a molecular weight of 191.66 g/mol , is a member of this important class of compounds.[1][2] Its structural isomers have been investigated for various biological activities, making it a molecule of interest for further exploration. However, a notable scarcity of published experimental data for this specific isomer necessitates a robust approach to its characterization.

Physicochemical and Spectroscopic Data: A Comparative Approach

In the absence of extensive literature values for this compound, a comparative analysis with its isomers and predicted data becomes an invaluable tool. The following table summarizes the available information for the target compound and contrasts it with the experimentally determined properties of its close structural relatives. This approach allows for the formulation of reasonable expectations for its physicochemical and spectroscopic characteristics.

PropertyThis compound4-Chloro-2,5-dimethylquinoline4-Chloro-6,8-dimethylquinoline
CAS Number 32314-39-9[1][2]117059-77-5196803-72-2
Molecular Formula C₁₁H₁₀ClN[1][2]C₁₁H₁₀ClN[3]C₁₁H₁₀ClN
Molecular Weight 191.66 g/mol [1][2]191.66 g/mol [3]191.66 g/mol
Appearance Solid[1]White Solid[3]-
Melting Point (°C) Not available--
¹H NMR Not availableNot availableAvailable[4]
¹³C NMR Not availableNot availableAvailable[4]
IR Spectrum Not availableNot availableAvailable[4]
Mass Spectrum (m/z) Predicted: [M+H]⁺ 192.05745[5]--

Note: The table highlights the significant data gap for this compound. The data for its isomers is provided for comparative purposes to infer potential properties.

Synthetic Strategy: A Generalized Approach

The general workflow for such a synthesis is depicted below:

Synthesis_Workflow Start 2,8-Dimethylquinolin-4-one Reaction Chlorination Reaction Start->Reaction Reagent Chlorinating Agent (e.g., POCl₃) Reagent->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

This synthetic approach is based on well-documented procedures for the conversion of quinolinones to their corresponding 4-chloro derivatives.[3] The choice of the specific chlorinating agent and reaction conditions would require optimization for this particular substrate.

Experimental Protocols for Characterization

To address the data gap for this compound, the following standard experimental protocols are recommended for its comprehensive characterization.

Melting Point Determination

Principle: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.

Methodology:

  • A small amount of the crystalline sample is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is gradually increased, and the range from which the sample starts to melt to when it becomes completely liquid is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR elucidates the hydrogen atom framework, while ¹³C NMR provides information about the carbon skeleton.

Methodology:

  • A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The NMR spectra are acquired on a spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology:

  • For a solid sample, a small amount is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • The IR spectrum is recorded, showing absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Methodology:

  • A dilute solution of the sample is introduced into the mass spectrometer.

  • The sample is ionized using a suitable technique (e.g., Electrospray Ionization - ESI).

  • The m/z of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The following diagram illustrates the logical workflow for the characterization of a newly synthesized batch of this compound.

Characterization_Workflow Start Synthesized this compound MP Melting Point Determination Start->MP NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS Data_Analysis Data Analysis and Structure Confirmation MP->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Predicted Data and Isomers Data_Analysis->Comparison Conclusion Structural Elucidation and Purity Assessment Comparison->Conclusion

Caption: The logical workflow for the experimental characterization of this compound.

Conclusion

The comprehensive characterization of this compound is hampered by a lack of extensive published experimental data. However, by employing a comparative approach with its known isomers and utilizing predictive tools, a foundational understanding of its properties can be established. This guide has outlined a systematic approach for researchers to follow, from a plausible synthetic strategy to a robust workflow for experimental characterization. The generation of reliable experimental data for this compound will be a valuable contribution to the field of heterocyclic chemistry and will undoubtedly aid in the future exploration of its potential biological activities.

References

  • PubChem. 4-Chloro-2-methylquinoline.
  • PubChemLite. This compound (C11H10ClN). [Link]
  • SpectraBase. 4-chloro-6,8-dimethylquinoline. [Link]
  • SpectraBase. 4,8-Dimethyl-2-(4'-chloro-phenylamino)quinoline. [Link]
  • ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline. [Link]
  • Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2020. [Link]
  • PubChem. 4,8-Dimethylquinoline.
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]
  • De Oliveira, R. B., et al. (2018). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 27(4), 1194-1204. [Link]
  • ResearchGate. (PDF) 4-Chloro-2,5-dimethylquinoline. [Link]
  • Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
  • PubMed. Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Chloro-2,8-dimethylquinoline (CAS No: 32314-39-9), a chlorinated quinoline derivative used in various research and development applications. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is fundamental to handling it safely. This compound is classified as a hazardous substance, and its risk profile is derived from its chemical structure and data from analogous compounds.

  • Acute Toxicity: The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Ingestion may lead to significant adverse health effects.[1]

  • Serious Eye Damage: It is known to cause serious eye damage (Eye Dam. 1).[2] Direct contact with the eyes can result in severe irritation and potentially irreversible damage.

  • Skin and Respiratory Irritation: Like many quinoline derivatives, it is expected to cause skin and respiratory irritation.[1][3][4]

  • Environmental Hazard: While specific ecotoxicity data for this compound is limited, chlorinated heterocyclic compounds are often toxic to aquatic life with long-lasting effects.[2][5] Therefore, it must be prevented from entering drains or the environment.[2][6]

The primary causality for these hazards lies in the reactivity of the chloro-substituted quinoline ring system. This structure can interact with biological macromolecules, leading to cellular damage and toxicity. The disposal protocol is therefore designed to prevent all routes of exposure—ingestion, inhalation, skin/eye contact, and environmental release.

Immediate Safety & Handling Protocols

Prior to initiating any disposal procedure, the following engineering controls and Personal Protective Equipment (PPE) must be in place. This establishes a primary containment barrier, protecting the operator and the laboratory environment.

  • Engineering Controls: All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][7] An eyewash station and a safety shower must be readily accessible.[5]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[7]

    • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield, conforming to EN 166 (EU) or NIOSH (US) standards.[2][8]

    • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]

    • Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.[2]

    • Respiratory Protection: If there is a risk of aerosolization or dust formation, a NIOSH-approved respirator should be used.[7]

Step-by-Step Waste Disposal Protocol

The disposal of this compound is managed by treating it as a hazardous chemical waste stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [1][5]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Action: Collect waste this compound and materials contaminated with it separately from other waste streams.

  • Causality: This compound is incompatible with strong oxidizing agents (e.g., nitrates, perchlorates, oxidizing acids).[1] Mixing can result in ignition or a violent reaction.

Step 2: Waste Collection and Containerization

All waste, whether solid, liquid, or contaminated labware, must be collected in designated hazardous waste containers.

  • Solid Waste:

    • Action: Place unused or expired this compound, along with any contaminated disposable items (e.g., weighing papers, gloves, wipes, absorbent pads from spills), into a dedicated, leak-proof, and chemically compatible container.[9] A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Liquid Waste:

    • Action: Collect solutions containing this compound in a separate, sealed, and clearly labeled liquid hazardous waste container.[9]

  • Contaminated "Empty" Containers:

    • Action: Triple-rinse the original container with a suitable solvent (e.g., acetone or ethanol). Collect the first three rinses as liquid hazardous waste.[7] After rinsing, deface the original label and manage the container according to your institution's guidelines for decontaminated glassware or plastic.

    • Causality: Trace amounts of the chemical can remain in an "empty" container, posing a continued risk. Triple-rinsing is a standard procedure to ensure decontamination.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • Action: Label the waste container clearly with the words "Hazardous Waste" .[5] The label must also include the full chemical name: "Waste this compound" and list all components of any mixture.

Step 4: Spill Management

In the event of a spill, a prepared and systematic response is critical to mitigate exposure and contamination.

  • Evacuate & Alert: Immediately alert personnel in the area and evacuate if necessary.[1]

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[5][9] Avoid generating dust.[1]

  • Collect: Carefully collect the contaminated absorbent material and place it into the designated solid hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]

Step 5: Storage and Final Disposal
  • Action: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.[5]

  • Action: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][5][9] These services will ensure the compound is disposed of via high-temperature incineration or another approved method in compliance with all local, state, and federal regulations.[1][9]

Quantitative Data and Regulatory Summary

This table provides key data for quick reference.

ParameterValueSource(s)
Chemical Name This compound[10]
CAS Number 32314-39-9
Molecular Formula C₁₁H₁₀ClN[10]
Molecular Weight 191.66 g/mol
Physical Form Solid
GHS Hazard Classifications Acute Toxicity 4 (Oral), Serious Eye Damage 1
Storage Class 11 - Combustible Solids
RCRA Waste Codes Must be determined by the generator in consultation with EHS. Likely classified as toxic waste (U-List or D-List).[11][12][13]

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the safe handling and disposal of this compound waste.

G Workflow for this compound Disposal start Waste Generated spill_check Spill or Routine Disposal? start->spill_check spill_proc Spill Protocol spill_check->spill_proc Spill routine_proc Routine Disposal Protocol spill_check->routine_proc Routine spill_1 1. Evacuate & Alert Personnel spill_proc->spill_1 spill_2 2. Don Full PPE spill_1->spill_2 spill_3 3. Contain with Inert Absorbent spill_2->spill_3 spill_4 4. Collect Contaminated Material spill_3->spill_4 containerize Place in Sealed & Labeled Waste Container spill_4->containerize routine_1 1. Segregate from Incompatibles (e.g., Strong Oxidizers) routine_proc->routine_1 routine_2 2. Collect in Designated Container (Solid, Liquid, or Rinsate) routine_1->routine_2 routine_3 3. Label as 'Hazardous Waste' + Full Chemical Name routine_2->routine_3 routine_3->containerize storage Store in Secure Secondary Containment Area containerize->storage ehs Arrange Pickup by EHS or Licensed Disposal Contractor storage->ehs end_point Final Disposition (e.g., Incineration) ehs->end_point

Caption: Logical workflow for the safe disposal of this compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 809556, this compound. PubChem.
  • Envera Consulting. (2014, March 19). Four Different RCRA Waste Codes (EPA Hazardous Wastes).
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. EPA.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171373275, 4,8-Dichloro-3,6-dimethylquinoline. PubChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. PubChem.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.

Sources

Navigating the Handling of 4-Chloro-2,8-dimethylquinoline: A Senior Scientist's Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, our progress is fundamentally tethered to our ability to manage risk. The compounds we handle are often novel, with toxicological profiles that are not fully elucidated. 4-Chloro-2,8-dimethylquinoline, a substituted quinoline, is one such compound that demands our respect and a meticulous approach to safety. This guide moves beyond a simple checklist; it is a procedural and philosophical framework for ensuring your safety through the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to build a culture of safety that is as robust as our science.

Understanding the Hazard: Why This PPE is Non-Negotiable

Before we detail the specific PPE, we must understand the causality behind these choices. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are significant:

  • Acute Oral Toxicity (Category 4): This indicates that the substance can be harmful if swallowed.[1]

  • Serious Eye Damage (Category 1): This is a critical hazard, implying a risk of irreversible damage to the eyes upon contact.[1][2]

  • Potential Skin and Respiratory Irritation: Similar chlorinated aromatic compounds are known to cause skin and respiratory irritation.[3][4][5]

These classifications are not abstract warnings; they are directives that inform every piece of protective equipment we select. The underlying principle of our PPE protocol is to establish multiple, redundant barriers between you and the chemical, a concept central to modern laboratory safety practices.[6][7]

Core PPE Protocol for this compound

The following table summarizes the required PPE. This is not a mix-and-match menu; it is an integrated system of protection.

Body Area Minimum Required PPE Enhanced Precaution (Recommended) Hazard Mitigated
Eyes/Face Chemical Splash Goggles (ANSI Z87.1 certified)Goggles and a full-face shieldSerious Eye Damage (H318) [1][2], splashes
Hands Nitrile Gloves (minimum 2 pairs - double-gloved)Thicker, chemical-resistant gloves (e.g., Neoprene) over inner nitrile glovesSkin Irritation , systemic absorption via dermal contact
Body Flame-Resistant (FR) Lab CoatDisposable Chemical-Resistant Gown or Apron over FR Lab CoatSkin Contact , splashes, contamination of personal clothing
Respiratory Work within a certified Chemical Fume HoodNIOSH-approved N95 or P100 respirator (if fume hood is unavailable or dust is generated)Inhalation of Particulates , respiratory irritation[4][5]
Feet Closed-toe, chemical-resistant shoesShoe CoversSkin Contact , spills

Procedural Deep Dive: From Donning to Disposal

Effective protection relies not just on what you wear, but how you wear it and, critically, how you remove it.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the logical flow for safely preparing for, handling, and cleaning up after working with this compound.

G cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Phase cluster_doffing Doffing & Disposal Sequence (Critical) A 1. Risk Assessment Review SDS for this compound B 2. Engineering Controls Verify Chemical Fume Hood is certified and operational A->B C 3. Gather PPE Collect all items from PPE table B->C D 4. Don Shoe Covers & Inner Gloves C->D Proceed to Donning E 5. Don Lab Coat / Gown D->E F 6. Don Goggles & Face Shield E->F G 7. Don Outer Gloves (cuffs over sleeves) F->G H 8. Perform Work Inside fume hood, handle compound with care G->H Enter Work Area I 9. Decontaminate Reusable Items (e.g., glassware) inside hood H->I Work Complete J 10. Remove Outer Gloves Aseptically, dispose in hazardous waste I->J K 11. Remove Gown & Face Shield J->K L 12. Remove Inner Gloves Dispose in hazardous waste K->L M 13. Wash Hands Thoroughly L->M

Caption: Workflow for PPE selection, use, and disposal.

Step-by-Step Donning Protocol: The Barrier Assembly
  • Inspect All Equipment: Before you begin, visually inspect every piece of PPE for signs of degradation, tears, or defects.[2]

  • Footwear: Don shoe covers if required by your facility's protocol.

  • Inner Gloves: Put on your first pair of nitrile gloves.

  • Lab Coat/Gown: Wear your lab coat, ensuring it is fully buttoned. If using a disposable gown, secure it according to the manufacturer's instructions.

  • Eye and Face Protection: Put on your chemical splash goggles, ensuring a snug fit. If the risk assessment indicates a splash hazard, wear a face shield over the goggles.[8][9]

  • Outer Gloves: Don the second, outer pair of gloves. The cuff of the outer glove must be pulled over the cuff of your lab coat sleeve to create a complete seal.

Step-by-Step Doffing Protocol: The Decontamination Cascade

The order of removal is paramount to prevent transferring contaminants from the PPE to your skin.[2]

  • Outer Gloves: This is the most contaminated item. Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in a designated hazardous waste container.[2][10]

  • Gown/Apron: Untie or unfasten the gown, touching only the inside surfaces. Roll it away from your body and dispose of it in the hazardous waste stream.

  • Face and Eye Protection: Remove the face shield and goggles by handling the strap, avoiding contact with the front surfaces. Place them in a designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[11][12]

Disposal Plan: A Closed Loop of Safety

All disposable items that have come into contact with this compound are considered hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, weigh boats, and paper towels must be placed in a clearly labeled, sealed hazardous waste container.[3][13]

  • Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.

  • Decontamination: Reusable PPE, such as the face shield and goggles, must be decontaminated according to your institution's established procedures before reuse.

By adhering to this comprehensive PPE and disposal protocol, you are not merely following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • School Chemistry Laboratory Safety Guide. U.S. Centers for Disease Control and Prevention (CDC). [Link]
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]
  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]
  • Discover the Various Types of PPE for Optimal Chemical Safety. Service Thread. [Link]
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,8-dimethylquinoline
Reactant of Route 2
4-Chloro-2,8-dimethylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.